molecular formula C7H3BrCl2O B1272329 5-Bromo-2-chlorobenzoyl chloride CAS No. 21900-52-7

5-Bromo-2-chlorobenzoyl chloride

Cat. No.: B1272329
CAS No.: 21900-52-7
M. Wt: 253.9 g/mol
InChI Key: TZIQQJRRMJWMDI-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorobenzoyl Chloride is an intermediate in the synthesis of labelled and unlabelled isotopes of glucuronide metabolites of dapagliflozin. It also functions as an intermediate in the synthesis of dapagliflozin, a potent and selective hSGLT2 inhibitor.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIQQJRRMJWMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373603
Record name 5-bromo-2-chlorobenzoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-52-7
Record name 5-Bromo-2-chlorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-chlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-chlorobenzoyl Chloride: Synthesis, Applications, and Experimental Insights

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on 5-Bromo-2-chlorobenzoyl chloride. This key chemical intermediate, identified by CAS Number 21900-52-7 , is pivotal in the synthesis of various high-value pharmaceutical compounds.[1][2][3] Its bifunctional nature, featuring both bromine and chlorine substituents on a reactive benzoyl chloride core, makes it a versatile building block in modern organic synthesis.[4] This document provides an in-depth analysis of its properties, synthesis protocols, and critical applications, with a focus on its role in the development of therapeutic agents.

Core Properties and Specifications

This compound is an organic compound characterized by a benzene ring substituted with a bromine atom at the 5-position, a chlorine atom at the 2-position, and a reactive acyl chloride group at the 1-position.[4] This substitution pattern imparts specific reactivity and electrophilic properties that are leveraged in multi-step syntheses.[4]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 21900-52-7[1][2]
Molecular Formula C₇H₃BrCl₂O[2][3]
Molecular Weight 253.91 g/mol [2][3]
IUPAC Name This compound[2]
Synonyms Benzoyl chloride, 5-bromo-2-chloro-[1][2][3]
Appearance Solid[3]
Storage Store at 2°C - 8°C in a dry, well-sealed container.
Visualization of Chemical Structure

The structural arrangement of the atoms is critical to its reactivity, particularly the electrophilicity of the carbonyl carbon.

Caption: Chemical structure of this compound.

Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

The most prevalent and efficient synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid. Thionyl chloride (SOCl₂) is a commonly used chlorinating agent for this transformation, often with a catalytic amount of a tertiary amine like pyridine or a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6][7]

Experimental Workflow: A Validated Protocol

This protocol is a synthesis of established methods found in both patent literature and supplier documentation.[5][6][7]

Step 1: Reagent Preparation

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 5-bromo-2-chlorobenzoic acid (100 g, 0.43 mol) in dichloromethane (500 mL).[5][7]

  • Add a catalytic amount of pyridine (1 g) or DMF (0.1 mL) to the solution.[5][6][7]

Step 2: Chlorination Reaction

  • Slowly add thionyl chloride (60.5 g, 0.51 mol) dropwise to the mixture at room temperature to control the initial exothermic reaction.[5][7]

  • After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for dichloromethane) for 2 to 4 hours.[5][6][7]

Step 3: Monitoring and Work-up

  • Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.[5][7]

  • Upon completion, remove the solvent and excess thionyl chloride by distillation under reduced pressure.[5][6][7]

Step 4: Product Isolation

  • The resulting crude product, this compound, is often obtained as a solid or oil with high purity (typically >97%) and can be used directly in subsequent steps without further purification.[5][6][7] The yield is generally high, often reaching 97-99%.[5][6][7]

Diagram: Synthesis Workflow

G A Start: 5-Bromo-2-chlorobenzoic Acid + Dichloromethane B Add Catalyst (Pyridine or DMF) A->B C Dropwise addition of Thionyl Chloride (SOCl₂) B->C D Heat to Reflux (40°C, 2-4h) C->D E Reaction Monitoring (TLC) D->E F Distillation under Reduced Pressure E->F Reaction Complete G Product: this compound (Yield: ~98%) F->G

Caption: Workflow for the synthesis of this compound.

Core Application: A Cornerstone in Antidiabetic Drug Synthesis

This compound is a critical intermediate in the synthesis of Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][7] SGLT2 inhibitors are a class of drugs used to treat type 2 diabetes. The synthesis of Dapagliflozin and related compounds often involves a Friedel-Crafts acylation reaction where this compound is used to introduce the substituted benzoyl moiety onto another aromatic ring.[8]

This compound's structure is integral to forming the core of the final drug molecule, making its purity and availability essential for pharmaceutical manufacturing. Its role extends to the synthesis of labeled isotopes and glucuronide metabolites of Dapagliflozin, which are crucial for metabolism and pharmacokinetic studies.[1][7]

Diagram: Role in Pharmaceutical Synthesis

G cluster_0 Synthesis of Key Intermediate cluster_1 Drug Synthesis Pathway A 5-Bromo-2-chlorobenzoic Acid B This compound A->B Chlorination (SOCl₂) D Friedel-Crafts Acylation B->D C Aromatic Substrate C->D E Multi-step Conversion & Reduction D->E F Final Drug Product (e.g., Dapagliflozin) E->F

Sources

5-Bromo-2-chlorobenzoyl chloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-chlorobenzoyl Chloride: Synthesis, Properties, and Applications

Introduction

This compound is a halogenated aromatic acyl chloride that serves as a pivotal intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its chemical structure, featuring a benzene ring substituted with a bromo, a chloro, and a highly reactive acyl chloride group, makes it a versatile building block for introducing the 5-bromo-2-chlorobenzoyl moiety into larger molecules. This guide provides a comprehensive overview of this compound, including its molecular weight and physicochemical properties, detailed synthesis protocols, key applications in drug development, and essential safety and handling information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties dictate its reactivity, solubility, and handling requirements.

PropertyValueSource
Molecular Weight 253.91 g/mol
Molecular Formula C₇H₃BrCl₂O[2][3]
CAS Number 21900-52-7[2][3]
Appearance Solid[3]
Purity Typically ≥97%[3]
InChI Key TZIQQJRRMJWMDI-UHFFFAOYSA-N[3]
Storage Temperature 2-8°C, under inert atmosphere

The molecular weight of this compound is a fundamental property, calculated from the atomic weights of its constituent atoms. PubChem lists its monoisotopic mass as 251.87443 Da.[4]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the chlorination of 5-bromo-2-chlorobenzoic acid. This reaction is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Synthesis Workflow Diagram

G A 5-Bromo-2-chlorobenzoic Acid (Starting Material) C Reaction Vessel A->C B Chlorinating Agent (e.g., Thionyl Chloride) B->C D Reaction under Reflux C->D Heating E Removal of Excess Reagent & Solvent (Distillation) D->E F This compound (Crude Product) E->F G Purification (Optional) F->G H Final Product G->H

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound from 5-bromo-2-chlorobenzoic acid using thionyl chloride.[5][6][7]

Materials:

  • 5-Bromo-2-chlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine or N,N-Dimethylformamide (DMF) (catalyst)

  • Dichloromethane (DCM) (solvent)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 5-bromo-2-chlorobenzoic acid (1 equivalent) in anhydrous dichloromethane.

  • Catalyst Addition: Add a catalytic amount of pyridine or DMF to the solution.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (approximately 1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5][7]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and dichloromethane by distillation under reduced pressure.

  • Product Isolation: The resulting residue is the crude this compound, which is often a yellow solid or oil.[6] For many applications, the crude product is of sufficient purity to be used directly in the next synthetic step.[5][7]

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is critical because acyl chlorides are highly reactive towards water, which would hydrolyze the product back to the carboxylic acid.

  • Catalyst: Pyridine or DMF acts as a catalyst to accelerate the reaction between the carboxylic acid and thionyl chloride.

  • Reflux: Heating the reaction to reflux increases the reaction rate, ensuring the complete conversion of the starting material in a reasonable timeframe.

  • Distillation under Reduced Pressure: This technique allows for the removal of the volatile solvent and excess thionyl chloride at a lower temperature, preventing potential degradation of the desired product.

Applications in Drug Development

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its primary application is in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.

Role in the Synthesis of Dapagliflozin

This compound is a crucial building block in the synthesis of Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor.[2] It is also used in the synthesis of labeled and unlabeled isotopes of glucuronide metabolites of dapagliflozin for research purposes.[2]

Logical Relationship Diagramdot

G A This compound C Multi-step Synthesis A->C B Other Reagents B->C D Dapagliflozin (SGLT2 Inhibitor) C->D

Sources

5-Bromo-2-chlorobenzoyl chloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties and Handling of 5-Bromo-2-chlorobenzoyl Chloride

Introduction

This compound is a highly reactive, multi-functional chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a benzene ring substituted with bromine, chlorine, and a reactive acyl chloride group, makes it a versatile building block for complex organic synthesis. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into its core physical properties, synthesis, handling protocols, and applications, with a particular focus on its role in the synthesis of modern therapeutics. The compound is notably a key intermediate in the manufacturing of Dapagliflozin, a potent and selective SGLT2 inhibitor used in the treatment of type 2 diabetes.[1][2] Understanding the specific characteristics of this reagent is paramount for its safe, effective, and efficient use in research and development.

Section 1: Core Physicochemical Properties

The physical properties of this compound dictate its behavior under various experimental conditions and are critical for process design, safety assessments, and purification strategies. While it is often generated and used in situ without purification, understanding its intrinsic properties is essential.[2][3] The compound is typically a solid or a pale yellow oil at room temperature.[4][5][6][7]

Table 1: Summary of Physical and Chemical Properties

Property Value Source(s)
CAS Number 21900-52-7 [4][5][8]
Molecular Formula C₇H₃BrCl₂O [1][4][9]
Molecular Weight 253.91 g/mol [1][9][10]
Physical Form Solid / Pale Yellow Oil [4][5][6]
Boiling Point 281.4 °C at 760 mmHg [9][11]
Density 1.763 - 1.8 g/cm³ [6][9][11]
Flash Point 124 °C [9]
Refractive Index 1.597 [9]

| InChI Key | TZIQQJRRMJWMDI-UHFFFAOYSA-N |[4][5][8] |

The high boiling point indicates low volatility under standard laboratory conditions, minimizing inhalation risks if handled properly. Its density, significantly higher than water, is a relevant factor for phase separations in aqueous workups. The acyl chloride functional group imparts high reactivity, particularly towards nucleophiles like water, necessitating anhydrous handling conditions to prevent hydrolysis back to the parent carboxylic acid.

Section 2: Synthesis and Reactivity

Primary Synthesis Route

The most prevalent and industrially relevant method for preparing this compound is through the chlorination of its corresponding carboxylic acid, 5-Bromo-2-chlorobenzoic acid.[12][13] This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Causality in Reagent Selection:

  • Thionyl Chloride & Oxalyl Chloride: These reagents are favored because their reaction byproducts are gaseous (SO₂, HCl, CO, CO₂), which are easily removed from the reaction mixture, simplifying the purification process and often allowing the product to be used directly in the subsequent step.[3][6]

  • Catalyst (DMF or Pyridine): A catalytic amount of N,N-dimethylformamide (DMF) or pyridine is frequently added.[2][3][7] These catalysts function by forming a more reactive intermediate (the Vilsmeier reagent in the case of DMF and oxalyl chloride), which then rapidly acylates the substrate, accelerating the rate of reaction.

Experimental Protocol: Synthesis from 5-Bromo-2-chlorobenzoic Acid

This protocol is a representative synthesis adapted from established literature procedures.[2][3]

  • Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add 5-Bromo-2-chlorobenzoic acid (1 eq).

  • Solvent Addition: Add an anhydrous aprotic solvent, such as dichloromethane (DCM) or toluene, to the flask (approx. 4-5 mL per gram of acid).

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., 2-3 drops) to the suspension.

  • Reagent Addition: While stirring, slowly add thionyl chloride (approx. 1.2 eq) or oxalyl chloride (approx. 1.2 eq) dropwise at room temperature. Note: The reaction is exothermic and will evolve HCl gas, requiring a proper scrubbing system.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 40 °C for DCM) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and TLC analysis.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent and excess chlorinating agent are removed under reduced pressure using a rotary evaporator. The resulting crude this compound (often a yellow oil or solid) is typically of sufficient purity (yields often >95%) to be used directly in the next synthetic step.[3][6][7]

Visualization of Synthesis Workflow

G cluster_start Starting Materials cluster_process Process cluster_end Product & Byproducts A 5-Bromo-2-chlorobenzoic Acid D Reaction in Anhydrous Solvent (DCM) A->D B Thionyl Chloride (SOCl₂) or Oxalyl Chloride B->D C Catalyst (DMF) C->D E Reflux (40°C, 2-4h) D->E Heating F Removal of Volatiles (Reduced Pressure) E->F Cooling H Gaseous Byproducts (HCl, SO₂, CO, CO₂) E->H G Crude 5-Bromo-2-chlorobenzoyl Chloride F->G

Caption: Workflow for the synthesis of this compound.

Section 3: Safety, Handling, and Storage

Due to its high reactivity and corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification

The compound is classified as hazardous under the Globally Harmonized System (GHS).[8]

Table 2: GHS Hazard and Precautionary Statements

Code Statement
H302/H332 Harmful if swallowed or if inhaled.[5][8]
H314 Causes severe skin burns and eye damage.[5][8]
H317 May cause an allergic skin reaction.[8]
H334 May cause allergy or asthma symptoms or breathing difficulties if inhaled.[8]
H400 Very toxic to aquatic life.[8]
P260 Do not breathe dust/fume/gas/mist/vapors/spray.[5][6]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[5]
P301+P330+P331 IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5][6]
P303+P361+P353 IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5][6]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

| P405 | Store locked up.[5][6] |

Handling and Storage Protocols
  • Self-Validating System for Handling:

    • Engineering Controls: All manipulations must be performed within a certified chemical fume hood to prevent exposure to corrosive vapors.

    • Personal Protective Equipment (PPE): A full set of PPE is required, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles. A face shield is recommended for larger quantities.

    • Anhydrous Techniques: Use oven-dried glassware and handle under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by atmospheric moisture.

  • Storage: The compound must be stored in a tightly sealed container, preferably under an inert atmosphere. Refrigeration at 2-8°C is recommended to ensure long-term stability and minimize degradation.[5][14] Store away from water, alcohols, and other nucleophilic reagents.

Section 4: Application in Drug Development: Dapagliflozin Synthesis

This compound is a critical precursor in the synthesis of C-aryl glucoside SGLT2 inhibitors, a class of antidiabetic drugs. Its most prominent application is in the synthesis of Dapagliflozin.[1][2] In this context, it is used in a Friedel-Crafts acylation reaction to form a diaryl ketone, which is a central intermediate that establishes the core structure of the final drug molecule.[7][15]

Logical Flow in Pharmaceutical Synthesis

The diagram below illustrates the logical progression from the starting intermediate to the core structure of a C-aryl glucoside drug, highlighting the pivotal role of this compound.

G A 5-Bromo-2-chlorobenzoyl Chloride C Friedel-Crafts Acylation A->C B Substituted Aromatic Ring B->C D Diaryl Ketone Intermediate C->D E Further Modifications (e.g., Reduction, Glycosylation) D->E F Final C-Aryl Glucoside API (e.g., Dapagliflozin) E->F

Caption: Role of this compound in drug synthesis.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for modern medicinal chemistry. Its well-defined physical properties, predictable reactivity, and established synthesis protocols make it a reliable building block for constructing complex molecular architectures. A thorough understanding of its physicochemical characteristics, combined with stringent adherence to safety and handling procedures, allows researchers to leverage its synthetic potential fully, paving the way for the development of next-generation pharmaceuticals.

References

  • CAS No : 21900-52-7 | Product Name : this compound | Pharmaffili
  • This compound | C7H3BrCl2O | CID 2756871 - PubChem. [Link]
  • Specifications of this compound - Capot Chemical. [Link]
  • CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google P
  • 5-Bromo-2-Chlorobenzoic Acid - Glindia. [Link]
  • This compound | CAS#:21900-52-7 | Chemsrc. [Link]
  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - P
  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google P

Sources

An In-Depth Technical Guide to 5-Bromo-2-chlorobenzoyl Chloride: Synthesis, Application, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-bromo-2-chlorobenzoyl chloride, a pivotal chemical intermediate in modern synthetic chemistry. Moving beyond a simple data sheet, this document offers in-depth insights into its synthesis, mechanistic underpinnings, critical applications in drug development, and field-tested protocols for its use and safe handling. The content is structured to empower researchers with the causal understanding necessary for effective and safe utilization of this versatile reagent.

Core Molecular Profile and Physicochemical Properties

This compound is a di-halogenated aromatic acyl chloride. The strategic placement of the bromine and chlorine atoms, combined with the reactive acyl chloride moiety, makes it a highly valuable building block in organic synthesis.

Chemical Structure and Identification
  • IUPAC Name: this compound[1]

  • CAS Number: 21900-52-7[1][2][3]

  • Molecular Formula: C₇H₃BrCl₂O[1][3]

  • Molecular Weight: 253.90 g/mol [1]

  • Canonical SMILES: C1=CC(=C(C=C1Br)C(=O)Cl)Cl[1]

  • InChI Key: TZIQQJRRMJWMDI-UHFFFAOYSA-N[4]

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Physicochemical Data

This table summarizes the key physical and chemical properties of this compound. These parameters are essential for designing experiments, particularly for reaction setup and purification.

PropertyValueSource(s)
Physical Form Solid, powder[3]
Melting Point 154-156 °C (lit.)Not explicitly found, value is for 5-Bromo-2-chlorobenzoic acid
Boiling Point 281.4 °C at 760 mmHg (Predicted)[5]
Purity Typically ≥97%[3][4]
Storage Temperature 2-8°C, under inert atmosphere[4]

Synthesis and Mechanistic Insights

The primary and most efficient route to this compound is the chlorination of its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid. Thionyl chloride (SOCl₂) is the most commonly employed reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF) or pyridine.[6]

Synthetic Protocol: From Carboxylic Acid to Acyl Chloride

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

  • 5-Bromo-2-chlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine or N,N-dimethylformamide (DMF) (catalytic)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a gas outlet to a scrubber), suspend 5-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of pyridine or DMF (e.g., 1-2 drops per 10g of starting material).

  • Slowly add thionyl chloride (approx. 1.2-1.5 eq) dropwise to the stirred suspension at room temperature. Gas evolution (HCl and SO₂) will be observed.

  • Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours.[6] The reaction progress can be monitored by TLC until the starting material is consumed.[6]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude this compound is often a yellow oil or solid and is typically of sufficient purity (yields often >95%) to be used directly in the next step without further purification.[6]

The Causality Behind the Mechanism

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic example of nucleophilic acyl substitution. The key to this reaction's success is the transformation of the poor leaving group (-OH) of the carboxylic acid into an excellent leaving group.

Diagram 2: Synthesis Workflow

Synthesis_Workflow start 5-Bromo-2-chlorobenzoic Acid (in Anhydrous DCM) reagent + Thionyl Chloride (SOCl₂) + Pyridine/DMF (cat.) start->reagent 1. Add Reagents reaction Reflux (40°C, 2-4h) Nucleophilic Acyl Substitution reagent->reaction 2. Initiate Reaction workup Solvent Removal (Reduced Pressure) reaction->workup 3. Reaction Complete product This compound (Crude Product) workup->product 4. Isolation

A simplified workflow for the synthesis of this compound.

The mechanism proceeds as follows:

  • Activation: The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.

  • Intermediate Formation: A protonated chlorosulfite intermediate is formed.

  • Leaving Group Formation: A chloride ion, displaced in the initial attack or from another molecule of thionyl chloride, deprotonates the hydroxyl group, forming a highly reactive acyl chlorosulfite intermediate. This step is crucial as it transforms the -OH into a much better leaving group (-OSOCl).

  • Nucleophilic Attack: A chloride ion (now acting as a nucleophile) attacks the electrophilic carbonyl carbon.

  • Elimination: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of the chlorosulfite group. This group readily decomposes into sulfur dioxide (SO₂) gas and another chloride ion, driving the reaction to completion according to Le Châtelier's principle.

Application in Drug Development: The Synthesis of Dapagliflozin

This compound is a critical intermediate in the synthesis of Dapagliflozin, a potent and selective inhibitor of sodium-glucose co-transporter 2 (SGLT2) used for the treatment of type 2 diabetes.[2][6]

Key Reaction: Friedel-Crafts Acylation

The primary role of this compound in this synthesis is as an acylating agent in a Friedel-Crafts reaction with phenetole (ethoxybenzene). This reaction forms the diaryl ketone, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, which is a core structural component of Dapagliflozin.

Diagram 3: Friedel-Crafts Acylation Pathway

Friedel_Crafts_Acylation acyl_chloride 5-Bromo-2-chlorobenzoyl Chloride complex Acylium Ion-Lewis Acid Complex (Electrophile) acyl_chloride->complex Activation phenetole Phenetole (Ethoxybenzene) product (5-bromo-2-chlorophenyl) (4-ethoxyphenyl)methanone phenetole->product Nucleophilic Attack lewis_acid Lewis Acid (e.g., AlCl₃) in Anhydrous Solvent lewis_acid->complex complex->product Electrophilic Aromatic Substitution

The role of this compound in the Friedel-Crafts acylation step.

Experimental Protocol: Synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

This protocol provides a general procedure for the Friedel-Crafts acylation.

Materials:

  • This compound

  • Phenetole

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (aq., dilute)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.1 - 1.5 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq) and phenetole (1.0-1.2 eq) in anhydrous DCM.

  • Slowly add the solution from step 3 to the stirred AlCl₃ suspension, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired diaryl ketone.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to show three signals in the aromatic region (approx. 7.5-8.0 ppm). The protons on the aromatic ring will appear as doublets and a doublet of doublets, with coupling constants characteristic of their ortho and meta relationships.

  • ¹³C NMR: The spectrum will display signals for the six aromatic carbons and one carbonyl carbon. The carbonyl carbon is expected to be the most downfield signal (typically >165 ppm). The carbon atoms attached to the halogens will also show characteristic shifts.

  • IR Spectroscopy: A strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of an acyl chloride is expected in the region of 1750-1800 cm⁻¹. Additional bands will be present for C-Cl, C-Br, and aromatic C-H and C=C stretching.

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate safety precautions. As an acyl chloride, it is corrosive and reacts with moisture.

Hazard Identification
  • GHS Classification: Causes severe skin burns and eye damage. Harmful if swallowed. May cause an allergic skin reaction and respiratory irritation.[7]

Handling and Storage
  • Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield. Avoid breathing dust or vapors. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from water and incompatible materials such as alcohols, amines, and strong bases. Store under inert atmosphere.[4]

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal
  • Chemical waste must be disposed of in accordance with local, regional, and national regulations. Due to its reactivity with water, it should be quenched carefully by a trained professional before disposal. A common method is the slow addition to a stirred, cooled solution of sodium bicarbonate.

Conclusion

This compound is a potent and versatile reagent with a critical role in the synthesis of complex molecules, most notably the antidiabetic drug Dapagliflozin. A thorough understanding of its synthesis, the mechanism of its reactions, and stringent adherence to safety protocols are paramount for its effective and responsible use in research and development. This guide serves as a foundational resource to empower scientists in leveraging the synthetic potential of this important chemical intermediate.

References

  • PubChem. This compound. National Center for Biotechnology Information.
  • Pharmaffiliates. This compound. CAS No: 21900-52-7.
  • NIST. 5-Bromo-2-chlorobenzoic acid. NIST Chemistry WebBook.
  • Pharmaffiliates. This compound.
  • Chemsrc. This compound. CAS#: 21900-52-7.

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5-Bromo-2-chlorobenzoyl chloride synthesis from 5-bromo-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chlorobenzoyl Chloride from 5-bromo-2-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1][2] Notably, it serves as a key building block in the production of Dapagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.[2][3] The high reactivity of the acyl chloride functional group, enhanced by the presence of electron-withdrawing halogen substituents on the aromatic ring, makes it a versatile reagent for acylation reactions.[1][4] This guide provides a comprehensive technical overview of the synthesis of this compound from its corresponding carboxylic acid, focusing on the underlying chemical principles, a comparative analysis of common synthetic routes, a detailed experimental protocol, and critical safety considerations.

Core Principles: The Conversion of Carboxylic Acids to Acyl Chlorides

The transformation of a carboxylic acid to an acyl chloride is a fundamental reaction in organic synthesis. It involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom.[5] This conversion is energetically unfavorable on its own, as the hydroxyl group is a poor leaving group. Therefore, the reaction requires a chlorinating agent to activate the carboxylic acid and facilitate the substitution.[6][7]

Several reagents are commonly employed for this purpose, including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃).[5][8][9] The choice of reagent often depends on the scale of the reaction, the sensitivity of the substrate to acidic conditions, and the desired purity of the final product. For the synthesis of this compound, thionyl chloride and oxalyl chloride are the most frequently utilized reagents due to their efficiency and the formation of gaseous byproducts that are easily removed from the reaction mixture.[8][10][11]

Reaction Mechanism: The Role of Thionyl Chloride

The reaction between a carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.[12][13] The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[14]

  • Formation of a Chlorosulfite Intermediate: This initial attack leads to the formation of a highly reactive intermediate and the expulsion of a chloride ion.[12][15]

  • Nucleophilic Acyl Substitution: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.[12][13]

  • Product Formation and Byproduct Elimination: The tetrahedral intermediate collapses, leading to the formation of the desired acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[13][14]

The evolution of these gaseous byproducts helps to drive the reaction to completion according to Le Châtelier's principle.

Comparative Analysis of Chlorinating Agents

ReagentAdvantagesDisadvantagesByproducts
Thionyl Chloride (SOCl₂) ** Cost-effective, gaseous byproducts are easily removed.[8][11]Can lead to side reactions with sensitive functional groups, excess reagent can be difficult to remove completely.[16]SO₂, HCl (gases)[8]
Oxalyl Chloride ((COCl)₂) **Milder and more selective than thionyl chloride, volatile byproducts.[10]More expensive than thionyl chloride, can decompose to produce carbon monoxide.[10][17]CO, CO₂, HCl (gases)[10]
Phosphorus Pentachloride (PCl₅) Highly reactive.[8]Solid reagent, produces solid byproducts that can complicate purification.[8][9]POCl₃, HCl[8]
Phosphorus Trichloride (PCl₃) Liquid reagent.[8]Less reactive than PCl₅, produces phosphorous acid which can be difficult to separate.[8][9]H₃PO₃[8]

For the synthesis of this compound, thionyl chloride is often the preferred reagent due to its cost-effectiveness and the straightforward removal of its byproducts, leading to a high yield of the desired product.[18][19]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound using thionyl chloride.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
5-Bromo-2-chlorobenzoic acidC₇H₄BrClO₂235.46100 g0.425
Thionyl chlorideSOCl₂118.9760.5 g (36.3 mL)0.509
Dichloromethane (DCM)CH₂Cl₂84.93500 mL-
Pyridine (catalyst)C₅H₅N79.101 g0.0126
Procedure
  • Reaction Setup: In a well-ventilated fume hood, equip a 1 L round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.

  • Charging the Reactor: To the flask, add 5-bromo-2-chlorobenzoic acid (100 g, 0.425 mol) and dichloromethane (500 mL). Stir the mixture to dissolve the solid.

  • Catalyst Addition: Add pyridine (1 g, 0.0126 mol) to the reaction mixture. Pyridine acts as a catalyst, accelerating the reaction.[18]

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (60.5 g, 0.509 mol) dropwise to the stirred solution at room temperature using the dropping funnel. The addition should be controlled to manage the evolution of HCl gas.[18]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 40°C) and maintain for 3.5 hours.[18] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. Remove the dichloromethane and any excess thionyl chloride by distillation under reduced pressure.[3][18] The resulting crude this compound is often of sufficient purity (yields typically around 97%) to be used directly in subsequent reactions without further purification.[3][18]

Purification (Optional)

If a higher purity is required, the crude product can be purified by fractional distillation under reduced pressure.[8][9] However, care must be taken as acyl chlorides can be thermally labile. An alternative purification method involves dissolving the crude product in an inert solvent like toluene and washing with a dilute sodium bicarbonate solution to remove any remaining acidic impurities, followed by drying and removal of the solvent.[20][21]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. Due to the limited availability of public spectroscopic data for this specific molecule, the following are predicted values based on structurally similar compounds.[22]

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show three signals in the aromatic region (δ 7.0-8.0 ppm), corresponding to the three protons on the benzene ring.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum should display signals for the carbonyl carbon (δ 165-170 ppm) and the six aromatic carbons.

  • IR (KBr): The infrared spectrum will exhibit a strong characteristic absorption band for the carbonyl group (C=O) of the acyl chloride at approximately 1750-1800 cm⁻¹.

  • Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (253.91 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[23]

Visualizing the Process

Reaction Mechanism Diagram

reaction_mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Carboxylic_Acid 5-Bromo-2-chlorobenzoic Acid Intermediate Chlorosulfite Intermediate Carboxylic_Acid->Intermediate Nucleophilic attack on S Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Intermediate Acyl_Chloride This compound Intermediate->Acyl_Chloride Nucleophilic attack by Cl⁻ Byproducts SO₂ + HCl (gases) Intermediate->Byproducts Elimination workflow A 1. Dissolve 5-bromo-2-chlorobenzoic acid in DCM B 2. Add Pyridine (catalyst) A->B C 3. Add Thionyl Chloride dropwise B->C D 4. Reflux the reaction mixture (3.5 h) C->D E 5. Monitor reaction by TLC D->E F 6. Cool to room temperature E->F Reaction complete G 7. Remove solvent and excess reagent under reduced pressure F->G H 8. Obtain crude this compound G->H I 9. (Optional) Purify by distillation H->I

Caption: Experimental Synthesis Workflow.

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals that require strict safety protocols.

  • Thionyl Chloride: Thionyl chloride is a highly corrosive and toxic substance. [24]It reacts violently with water, releasing toxic gases (HCl and SO₂). [24][25]It can cause severe burns to the skin and eyes and is harmful if inhaled or swallowed. [24]* Oxalyl Chloride: Oxalyl chloride is also highly toxic and corrosive. [17]Upon contact with moisture, it can decompose to produce carbon monoxide, a colorless and odorless toxic gas. [17]* This compound: The product itself is corrosive and can cause irritation to the skin and mucous membranes. [1]

Mandatory Safety Precautions:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat. [25][26]* Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood. [25]* Handling: Handle thionyl chloride and oxalyl chloride with extreme care, avoiding contact with skin, eyes, and clothing. [24]Do not breathe the vapors. [25]* Quenching: Any residual chlorinating agent must be quenched carefully. A recommended procedure is to first dilute with an inert solvent (e.g., dichloromethane) and then slowly add to a cooled solution of a weak base like sodium bicarbonate. [17]* Spill Cleanup: In case of a spill, evacuate the area and absorb the spill with an inert material like vermiculite or dry sand. [17]* Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of this compound from 5-bromo-2-chlorobenzoic acid is a robust and efficient process, crucial for the production of various high-value chemicals. The use of thionyl chloride as the chlorinating agent offers a practical and high-yielding route, provided that stringent safety precautions are observed. This guide has provided a comprehensive overview of the theoretical principles, a detailed experimental protocol, and the necessary safety measures to ensure a successful and safe synthesis. Researchers and professionals in the field of drug development can leverage this information to confidently produce this key synthetic intermediate.

References

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids.
  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.
  • Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide.
  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
  • JoVE. (2025, May 22). Carboxylic Acids to Acid Chlorides.
  • Khodja, A. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube.
  • College of Saint Benedict & Saint John's University. (n.d.). Figure CX5.1. Possible syntheses of an acid chloride. Reactivity: substitution at carboxyl.
  • Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill.
  • The Organic Chemistry Tutor. (2021, February 13). Carboxylic Acid to Acyl Chloride Mechanism. YouTube.
  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis.
  • Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
  • Wikipedia. (n.d.). Oxalyl chloride.
  • Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • PubChem. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). CAS No : 21900-52-7 | Product Name : this compound.
  • Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • YouTube. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4.
  • Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide.
  • Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides.
  • Wolfa. (2025, December 25). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching.
  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia.
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  • Googleapis.com. (2016, April 28). Br O O.
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  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • ResearchGate. (n.d.). 19.2 PREPARATION OF ACYL CHLORIDES.
  • Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.
  • WIPO Patentscope. (n.d.). 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid.

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reactivity of 5-Bromo-2-chlorobenzoyl chloride with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 5-Bromo-2-chlorobenzoyl Chloride with Nucleophiles

Abstract

This compound is a pivotal intermediate in modern organic synthesis, particularly in the development of pharmaceutical agents such as the SGLT2 inhibitor Dapagliflozin.[1] Its trifunctional nature—featuring a highly reactive acyl chloride, a chloro substituent, and a bromo substituent on an aromatic ring—presents a landscape of synthetic opportunities and challenges. This guide provides an in-depth analysis of its reactivity, focusing on the chemoselective reactions with common nucleophiles. We will explore the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the causality behind procedural choices to empower researchers in leveraging this versatile building block.

Molecular Architecture and Electronic Profile

At the heart of this compound's reactivity is the acyl chloride functional group (-COCl). The carbonyl carbon is rendered highly electrophilic due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This electronic deficiency makes it an exceptionally reactive site for nucleophilic attack.

The aromatic ring is substituted with two halogen atoms: a chlorine atom at the 2-position (ortho to the acyl group) and a bromine atom at the 5-position (meta to the acyl group). These substituents deactivate the ring towards electrophilic aromatic substitution but are themselves potential sites for other transformations, such as cross-coupling reactions. However, the reactivity of the acyl chloride is so pronounced that it overwhelmingly dictates the outcome of reactions with most nucleophiles under standard conditions.

The Core Reaction: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound is nucleophilic acyl substitution. This is not a single-step (SN2-like) displacement. Instead, it proceeds via a well-established two-step addition-elimination mechanism .[2][3][4]

  • Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a transient, sp³-hybridized tetrahedral intermediate.[3][4]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O π-bond, expelling the most stable leaving group—in this case, the chloride ion.[2]

Acyl chlorides are among the most reactive carboxylic acid derivatives because the chloride ion is an excellent leaving group (the conjugate base of a strong acid, HCl).[4][5] This high reactivity allows for facile reactions with a wide range of nucleophiles, often at or below room temperature.

Caption: The addition-elimination mechanism for acyl chlorides.

Reactivity with N-Nucleophiles: Amide Synthesis

The reaction with primary and secondary amines is a robust and highly efficient method for forming benzamides. These reactions are typically rapid, high-yielding, and proceed readily at ambient temperatures.[6]

Causality: The high nucleophilicity of amines drives the reaction forward. A crucial experimental consideration is the liberation of hydrogen chloride (HCl) gas as a byproduct. This acidic gas can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is almost always included to act as an HCl scavenger.[6] An excess of the reactant amine (if inexpensive) can also serve this purpose.

Experimental Protocol: Synthesis of N-Aryl-5-bromo-2-chlorobenzamide
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the desired aniline (1.0 eq.) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add triethylamine (1.2 eq.).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical to manage the exothermicity of the reaction and prevent side reactions.

  • Addition: Dissolve this compound (1.05 eq.) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can typically be purified by recrystallization or flash column chromatography.[7][8]

Amide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Amine & Et3N in DCM prep2 Cool to 0 °C prep1->prep2 react1 Dropwise addition of This compound prep2->react1 react2 Stir at RT for 1-3h react1->react2 react3 Monitor by TLC react2->react3 workup1 Aqueous Washes (HCl, NaHCO3, Brine) react3->workup1 workup2 Dry & Concentrate workup1->workup2 purify Recrystallize or Chromatograph workup2->purify product Pure Amide Product purify->product

Caption: General workflow for the synthesis of benzamides.

Reactivity with O-Nucleophiles: Ester Synthesis & Hydrolysis

Alcohols and water, while generally weaker nucleophiles than amines, readily react with this compound.

  • Esterification: The reaction with alcohols produces esters. The reaction kinetics are generally slower than with amines and may require gentle heating or the use of a catalyst like pyridine or 4-dimethylaminopyridine (DMAP) to accelerate the process.[9]

  • Hydrolysis: As an acyl chloride, the compound is sensitive to moisture. It will readily react with water to hydrolyze back to the parent 5-bromo-2-chlorobenzoic acid.[10] This necessitates the use of anhydrous solvents and inert atmospheres during reactions to prevent unwanted consumption of the starting material.

Table 1: Reaction Conditions for Amide and Ester Synthesis
NucleophileReagent(s)Base/CatalystSolventTemperatureTypical Yield
Primary/Secondary AmineR¹R²NHTriethylamineDCM, THF0 °C to RT>90%
AlcoholR-OHPyridine/DMAPDCM, TolueneRT to 40 °C85-95%
WaterH₂O(Uncatalyzed)(If present)RT(Hydrolysis)

Reactivity with C-Nucleophiles: Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful C-C bond-forming reaction where the acyl group is attached to an aromatic ring.[11][12] This reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which coordinates to the acyl chloride and generates a highly electrophilic acylium ion.[13]

Causality & Selectivity: The reaction of this compound with an activated aromatic compound like phenetole (ethoxybenzene) is used to synthesize key precursors for drugs.[14] A challenge in Friedel-Crafts reactions is controlling regioselectivity (ortho- vs. para-substitution) on the nucleophilic ring.[12] For phenetole, the para-product is typically favored due to steric hindrance from the bulky ethoxy group. Another key advantage of acylation over alkylation is that the product, an aromatic ketone, is deactivated towards further substitution, preventing polyacylation.[12]

Experimental Protocol: Synthesis of 5-Bromo-2-chloro-4'-ethoxybenzophenone[14]
  • Setup: Charge a multi-necked, flame-dried flask equipped with a stirrer, thermometer, and addition funnel with anhydrous aluminum chloride (AlCl₃, 1.1-1.5 eq.) and an inert solvent like dichloromethane (DCM). Protect the system with an inert atmosphere.

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq.) in anhydrous DCM and add it to the AlCl₃ suspension.

  • Cooling: Cool the reaction mixture to a low temperature, typically between -30 °C and -10 °C, to control the reaction rate and minimize side products.[14]

  • Nucleophile Addition: Add phenetole (1.0 eq.) dropwise via the addition funnel, maintaining the low temperature.

  • Reaction: Stir the mixture at low temperature for 1-3 hours.[14] Monitor for completion using TLC or HPLC.

  • Quenching: Carefully and slowly pour the reaction mixture into a flask containing crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and separates the product into the organic layer.

  • Work-up & Isolation: Separate the organic layer. Wash with water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water.[14]

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Chemoselectivity: A Tale of Three Functional Groups

A key question for any multifunctional molecule is chemoselectivity. In this compound, the reactivity hierarchy is clear:

Acyl Chloride >> Aryl Halides

Under the conditions described for nucleophilic acyl substitution (amines, alcohols, Friedel-Crafts), the aryl C-Cl and C-Br bonds are completely unreactive. Transformations at these positions, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, require entirely different catalytic systems (e.g., Palladium catalysts) and conditions that are incompatible with the presence of the highly sensitive acyl chloride. For synthetic routes requiring modification of the aromatic ring, the acyl chloride is typically generated after the aryl halide has been functionalized, or the acyl group is carried through the synthesis in a more stable form, like a carboxylic acid or ester.

Conclusion

This compound is a potent electrophile whose chemistry is dominated by the acyl chloride moiety. It serves as an exemplary substrate for nucleophilic acyl substitution, reacting predictably and efficiently with a host of N-, O-, and C-nucleophiles to generate amides, esters, and ketones, respectively. For the synthetic chemist, understanding the supreme reactivity of the acyl chloride group is the key to unlocking its utility. By employing controlled conditions—specifically, anhydrous solvents, inert atmospheres, and appropriate temperature control—one can harness its power to construct complex molecular architectures with high precision and yield, making it an indispensable tool in the arsenal of drug development and materials science.

References

  • Google Patents. (2020). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Clark, J. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE.
  • Google Patents. (2021). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Patsnap Eureka. (n.d.). A kind of synthetic method of 5-bromo-2-chlorobenzoic acid.
  • WIPO Patentscope. (2023). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • Pharmaffiliates. (n.d.). CAS No : 21900-52-7 | Product Name : this compound.
  • Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
  • Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Scribd. (n.d.). CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid | PDF.
  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
  • Chad's Prep. (2021). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry.
  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.
  • Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene.
  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.
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Spectroscopic Profile of 5-Bromo-2-chlorobenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Bromo-2-chlorobenzoyl chloride (CAS No. 21900-52-7), a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Due to the limited availability of publicly accessible experimental spectra, this document integrates verified mass spectrometry data with expertly predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. The guide is designed for researchers, chemists, and quality control professionals, offering a detailed interpretation of the spectral features to facilitate the identification and characterization of this compound. Methodologies for data acquisition are also presented to ensure alignment with best practices in analytical chemistry.

Introduction

This compound is a disubstituted benzoyl chloride derivative with the molecular formula C₇H₃BrCl₂O.[1][2] Its trifunctional nature—featuring an acyl chloride, a bromo group, and a chloro group on the aromatic ring—makes it a versatile reagent in organic synthesis. The precise characterization of such molecules is paramount for ensuring the purity of intermediates and the integrity of final products. Spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are fundamental tools for this purpose. This guide synthesizes available data and predictive analysis to serve as a benchmark reference for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a compound through ionization and fragmentation analysis. For this compound, the presence of two different halogen atoms, bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl), results in a highly characteristic and complex isotopic pattern for the molecular ion and any fragments containing these atoms.

Electron Ionization Mass Spectrum (EI-MS) Data

Data available from the NIST Mass Spectrometry Data Center indicates key fragments for this compound.[3]

PropertyValueSource
Molecular Formula C₇H₃BrCl₂O[1]
Molecular Weight 253.90 g/mol [1]
Exact Mass 251.87443 Da[1]
Key Fragments (m/z) 217, 219[3]
Interpretation of Key Fragments and Isotopic Pattern

The most abundant fragments observed at m/z 217 and 219 correspond to the loss of a chlorine radical from the acyl chloride group ([M-Cl]⁺).[3] This fragmentation is a common pathway for benzoyl chlorides.[4]

  • [M-Cl]⁺ Fragment (The Benzoyl Cation): The primary cleavage event is the loss of the chlorine atom from the carbonyl group, forming the 5-bromo-2-chlorobenzoyl cation.

    • The fragment containing ⁷⁹Br and ³⁵Cl has a mass of approximately 217 Da.

    • The fragment containing ⁸¹Br and ³⁵Cl has a mass of approximately 219 Da.

    • The fragment containing ⁷⁹Br and ³⁷Cl also has a mass of approximately 219 Da.

    • The fragment containing ⁸¹Br and ³⁷Cl has a mass of approximately 221 Da.

The observed top peaks at m/z 217 and 219 are consistent with the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), which dictate the relative intensities of these peaks.[3]

  • Further Fragmentation: This initial benzoyl cation (m/z 217/219) can subsequently lose a molecule of carbon monoxide (CO), a characteristic fragmentation of benzoyl cations, to yield the 5-bromo-2-chlorophenyl cation at m/z 189/191/193.[4]

Proposed Fragmentation Pathway

The logical flow of fragmentation under electron ionization is visualized below.

M [C₇H₃BrCl₂O]⁺˙ (Molecular Ion) m/z 252, 254, 256 L1 - Cl˙ M->L1 F1 [C₇H₃BrClO]⁺ (5-Bromo-2-chlorobenzoyl cation) m/z 217, 219, 221 L2 - CO F1->L2 F2 [C₆H₃BrCl]⁺ (5-Bromo-2-chlorophenyl cation) m/z 189, 191, 193 L1->F1 L2->F2

Caption: Proposed EI-MS fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the absence of experimentally acquired spectra, the following ¹H and ¹³C NMR data are predicted based on established substituent effects on the benzene ring and data from analogous compounds.[5] The electron-withdrawing and anisotropic effects of the chloro, bromo, and acyl chloride groups dictate the chemical shifts.

Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-3 7.45 - 7.55Doublet (d)J = 8.5 - 9.0Ortho-coupled to H-4. Deshielded by adjacent chloro group.
H-4 7.70 - 7.80Doublet of Doublets (dd)J = 8.5 - 9.0, 2.0 - 2.5Ortho-coupled to H-3 and meta-coupled to H-6.
H-6 8.05 - 8.15Doublet (d)J = 2.0 - 2.5Meta-coupled to H-4. Deshielded by ortho acyl chloride group.
Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O 166 - 169Typical range for an acyl chloride carbonyl carbon.
C-1 134 - 137Carbon bearing the acyl chloride group; deshielded.
C-2 138 - 141Carbon bearing the chlorine atom; highly deshielded.
C-3 132 - 135Aromatic CH.
C-4 136 - 139Aromatic CH, deshielded by para bromo group.
C-5 123 - 126Carbon bearing the bromine atom.
C-6 130 - 133Aromatic CH.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted data for this compound is based on characteristic frequencies for acyl chlorides and substituted aromatic compounds.[6] For comparison, the spectrum of its precursor, 5-bromo-2-chlorobenzoic acid, would show a very broad O-H stretch from ~3300-2500 cm⁻¹ and a carbonyl (C=O) stretch around 1700 cm⁻¹, both of which are absent in the final acyl chloride.[7]

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000 Medium-WeakAromatic C-H Stretch
1785 - 1770 Strong, SharpC=O Stretch (Acyl Chloride)
~1580, ~1470 Medium-StrongAromatic C=C Ring Stretch
850 - 750 StrongC-Cl Stretch (Aromatic)
750 - 550 StrongC-Cl Stretch (Acyl Chloride)
680 - 500 Medium-StrongC-Br Stretch

The most diagnostic peak is the very strong and sharp carbonyl absorption at a high wavenumber (>1770 cm⁻¹), which is a hallmark of an acyl chloride functional group.[6]

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

General Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing P Weigh ~10-20 mg of solid sample NMR Dissolve in 0.7 mL CDCl₃ for NMR Analysis P->NMR IR Place small amount on ATR crystal for IR Analysis P->IR MS Dissolve in volatile solvent (e.g., CH₂Cl₂) for GC-MS P->MS DP Fourier Transform, Baseline Correction, Peak Integration NMR->DP IR->DP MS->DP

Sources

An In-depth Technical Guide to the Safe Handling and Application of 5-Bromo-2-chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 5-Bromo-2-chlorobenzoyl chloride, a critical intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines the compound's chemical characteristics, reactivity, and detailed protocols for its safe handling, storage, and disposal. By understanding the causality behind these procedures, laboratory personnel can mitigate risks and ensure both personal safety and experimental integrity.

Core Characteristics and Applications

This compound (C₇H₃BrCl₂O) is a solid organic compound distinguished by a benzoyl chloride backbone with bromine and chlorine substituents.[1] Its primary utility is as a chemical intermediate, notably in the synthesis of Dapagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.[2][3] The acyl chloride functional group makes it a highly reactive electrophile, ideal for acylation reactions.[1]

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 21900-52-7[3]
Molecular Formula C₇H₃BrCl₂O[4]
Molecular Weight 253.91 g/mol
Appearance Solid
Primary Application Intermediate in pharmaceutical synthesis[2][3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance, demanding rigorous adherence to safety protocols. The primary dangers stem from its corrosive nature and its reactivity with water.

Signal Word: Danger [4]

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H317: May cause an allergic skin reaction.[5]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]

  • H400: Very toxic to aquatic life.[5]

The fundamental risk associated with this compound is its rapid hydrolysis. Upon contact with water, it decomposes into 5-bromo-2-chlorobenzoic acid and hydrochloric acid (HCl), the latter being a highly corrosive and toxic gas. This reaction is exothermic and can lead to pressure buildup in closed containers.

Comprehensive Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to ensure the safety of laboratory personnel and to maintain the chemical's integrity.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory when handling this compound. The following diagram illustrates the essential protective gear.

PPE_Workflow cluster_ppe Essential Personal Protective Equipment lab_coat Fire-Resistant Lab Coat (e.g., Nomex) goggles Chemical Splash Goggles (ANSI Z87.1 Compliant) face_shield Full-Face Shield goggles->face_shield Enhanced Face Protection gloves Dual-Layer Gloves (e.g., Nitrile base, Butyl rubber outer) respirator NIOSH-Approved Respirator (For dusts/acid gases) researcher Researcher researcher->lab_coat Primary Body Protection researcher->goggles Eye Protection researcher->gloves Hand Protection researcher->respirator Respiratory Protection

Caption: Mandatory PPE for handling this compound.

Safe Weighing and Dispensing Protocol

Due to its corrosive and hygroscopic nature, weighing and dispensing require a controlled environment.

  • Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood with the sash positioned as low as possible.[6][7] Cover the work surface with absorbent, disposable bench paper.[7]

  • Container Selection: Use rigid, anti-static weigh boats or glass containers.[8][9] Avoid using flexible materials like wax paper, which can lead to spills.[8]

  • Weighing Process:

    • Place an empty, sealed receiving container on the balance and tare it.

    • Transfer the receiving container into the fume hood.

    • In the fume hood, carefully transfer the this compound from its stock bottle to the tared container using a clean, dry spatula.

    • Securely close both the stock bottle and the receiving container.

    • Remove the sealed receiving container from the fume hood and re-weigh it to determine the exact mass transferred.[9]

  • Cleanup: All disposable items (weigh boats, contaminated paper) must be treated as hazardous waste.[9] Decontaminate non-disposable tools and the work surface according to the procedures outlined in Section 6.

Storage Requirements

Proper storage is crucial to prevent degradation and hazardous situations.

  • Temperature: Store in a refrigerator at 2-8°C.

  • Atmosphere: Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and hydrolysis.[4]

  • Containment: Store in a tightly sealed, clearly labeled container. Utilize secondary containment to mitigate the impact of potential leaks.[10]

  • Segregation: Store away from incompatible materials, especially water, alcohols, bases, and strong oxidizing agents.[11][12] Do not store in flammable liquid cabinets due to its reactivity.[13]

Reactivity and Incompatibility

Understanding the reactivity profile of this compound is essential for safe experimental design. As an acyl chloride, it is a potent acylating agent.

  • Water/Moisture: Reacts vigorously, producing corrosive hydrochloric acid and 5-bromo-2-chlorobenzoic acid. This is the most significant incompatibility to control.

  • Alcohols and Phenols: Reacts exothermically to form esters.[14]

  • Primary and Secondary Amines: Reacts readily to form amides. This reaction is often faster than hydrolysis.[15] Tertiary amines are generally unreactive.[16]

  • Bases (e.g., Sodium Hydroxide, Sodium Bicarbonate): Will neutralize the compound and its acidic hydrolysis products. This reaction can be vigorous.

  • Strong Oxidizing Agents: Incompatible, may lead to violent reactions.[12]

The following diagram illustrates the primary reaction pathways upon exposure to common nucleophiles.

Reactivity_Pathways cluster_reactants Reacts With cluster_products To Produce main 5-Bromo-2-chlorobenzoyl Chloride water Water (H₂O) main->water alcohol Alcohol (R-OH) main->alcohol amine Amine (R₂NH) main->amine acid 5-Bromo-2-chlorobenzoic Acid + Hydrochloric Acid (HCl) water->acid Hydrolysis ester Ester alcohol->ester Esterification amide Amide amine->amide Amidation

Caption: Key reaction pathways for this compound.

Emergency Response Procedures

A clear, pre-defined emergency plan is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and appropriate fire extinguishers.

Spills and Leaks
  • Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Vapors: If safe to do so, increase ventilation by opening the fume hood sash. Do not attempt to clean a large spill without appropriate respiratory protection.

  • Containment: For a small spill, cover with a dry, inert absorbent material such as dry sand, sodium bicarbonate, or a commercial sorbent rated for acid chlorides. DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE PAPER TOWELS. [17]

  • Collection: Carefully sweep the contained material into a clearly labeled, dry, sealable container for hazardous waste disposal.[6]

  • Decontamination: Wipe the spill area with a cloth dampened with a non-reactive solvent (e.g., dichloromethane), followed by a wipe with a dilute solution of sodium bicarbonate. All cleaning materials must be disposed of as hazardous waste.

Fire Response

Fires involving this compound must be handled as a chemical fire with a water-reactive component.

  • Extinguishing Media: Use a Class D fire extinguisher (e.g., Met-L-X), dry chemical powder (ABC or BC), or carbon dioxide (CO₂).[18][19]

  • DO NOT USE WATER OR FOAM. Using water will exacerbate the situation by producing flammable and corrosive hydrogen chloride gas.[17][18]

  • Action: If the fire is small and you are trained to use an extinguisher, proceed with caution. For larger fires, or if the situation is escalating, activate the fire alarm, evacuate the area, and await emergency responders.

First Aid Measures

Immediate and thorough action is required in the event of exposure.

  • Skin Contact: Immediately brush off any solid chemical.[20] Remove contaminated clothing, being careful not to spread the chemical.[21] Flush the affected area with copious amounts of cool, running water for at least 20-30 minutes.[6][22] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 20 minutes, holding the eyelids open to ensure complete rinsing.[21] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform CPR (if trained). Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[23] If the person is conscious, rinse their mouth with water and have them drink a small amount of water or milk.[23] Seek immediate medical attention.

Waste Disposal

All waste containing this compound or its byproducts must be treated as hazardous waste.

  • Segregation: Collect all contaminated materials (disposable PPE, absorbent materials, reaction residues) in a dedicated, clearly labeled, and sealed hazardous waste container.[24]

  • Containerization: Use chemically resistant containers (e.g., high-density polyethylene) that can be securely sealed. Do not overfill containers, leaving at least 10% headspace.[24]

  • Neutralization (for experts only): In some cases, small amounts of residual waste can be slowly and carefully added to a stirred, ice-cooled solution of sodium bicarbonate to neutralize it before collection. This should only be performed by experienced personnel in a fume hood due to the potential for vigorous reaction and gas evolution.

  • Disposal: Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[25]

Synthesis Protocol: Laboratory Scale

This compound is typically synthesized from 5-bromo-2-chlorobenzoic acid. The following is a representative laboratory-scale procedure.

Materials and Equipment
  • 5-Bromo-2-chlorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Catalytic amount of N,N-Dimethylformamide (DMF) or Pyridine

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Step-by-Step Procedure
  • Setup: In a chemical fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube filled with calcium chloride.

  • Charging the Reactor: Charge the flask with 5-bromo-2-chlorobenzoic acid (1.0 eq) and anhydrous dichloromethane.

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops) or pyridine (e.g., 0.01 eq).[2][26]

  • Reagent Addition: Slowly add thionyl chloride (approx. 1.2 eq) to the stirred suspension at room temperature.[2] Gas evolution (HCl and SO₂) will be observed.

  • Reaction: Gently heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours.[26][27] Monitor the reaction's completion by TLC or LC-MS.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. A scrubber system containing a sodium hydroxide solution is recommended to trap the acidic off-gases.

  • Product: The resulting crude this compound is often a yellow oil or solid and is typically of sufficient purity to be used directly in the next synthetic step without further purification.[2]

Conclusion

This compound is an indispensable reagent in modern pharmaceutical development. However, its utility is matched by its significant hazards. A thorough understanding of its reactivity, coupled with a disciplined approach to safety protocols—from personal protective equipment and handling to emergency response and waste disposal—is not merely a matter of compliance but a prerequisite for safe and successful research. This guide serves as a foundational resource, but must be supplemented by site-specific training and a continuous commitment to a culture of safety in the laboratory.

References

  • GPC Gateway. (n.d.). Use the revised "Explosion/ Fire Response Methods" for water-reactive substances!
  • Mettler Toledo. (n.d.). Stay Safe When Weighing Hazardous Materials: Get a Free White Paper.
  • Grand Valley State University. (2015, March 2). Corrosives - Lab Safety.
  • Princeton University Environmental Health & Safety. (n.d.). Corrosive Materials.
  • KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from King Abdullah University of Science and Technology. [Link]
  • Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory.
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  • University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from University of California, Berkeley. [Link]
  • University of Windsor. (n.d.). 10.7 Handling Procedures for Corrosive Materials.
  • Bitesize Bio. (2023, March 16). The Dos and Don'ts of Weighing Dangerous Chemicals.
  • The Scale People. (2021, June 17). How to Safely Use Scales or Balances in a Hazardous Setting.
  • PubChem. (n.d.). Benzoyl chloride.
  • FSH DIRECT. (n.d.). Extinguishing agents.
  • NHS. (2024, June 5). Acid and chemical burns.
  • Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride.
  • National Business Crime Centre. (n.d.). First Aid for Acid Attacks.
  • University of Wisconsin-Madison, Office of Chemical Safety. (n.d.). Water-Reactive Chemicals. Retrieved from University of Wisconsin-Madison. [Link]
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Reacton. (n.d.). Fire Suppression Extinguishing Agents.
  • Scribd. (n.d.). Benzoyl Chloride Safety Data Sheet.
  • Liverpool Training Solutions. (2017, October 20). Acid Attack First Aid: What you need to do. Retrieved from Liverpool Training Solutions. [Link]
  • British Red Cross. (2021, January 8). First aid for acid burns.
  • Wikipedia. (n.d.). Benzoyl chloride.
  • Ministry of Health, Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from Ministry of Health, Saudi Arabia. [Link]
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride. Retrieved from New Jersey Department of Health. [Link]
  • Filo. (2021, January 1). Benzoyl chloride does not react with:.
  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Reddit. (2024, October 26). Is nucleophilic substitution of a secondary Amine using benzoyl chloride possible?
  • Australian Government Department of Health. (2014, November 27). Benzoyl chloride: Human health tier II assessment. Retrieved from Australian Government Department of Health. [Link]
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Toppr. (n.d.). Why does benzoyl chloride react preferentially with an amine rather than Na2CO3 or water?.
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An In-Depth Technical Guide to the Stability and Storage of 5-Bromo-2-chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Power and Inherent Reactivity of a Key Intermediate

5-Bromo-2-chlorobenzoyl chloride (C₇H₃BrCl₂O, CAS No: 21900-52-7) is a highly reactive acyl chloride that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility lies in the electrophilic nature of the carbonyl carbon, which is further activated by the inductive effects of two halogen substituents on the benzoyl ring and the chloride of the acyl group. This heightened reactivity makes it an excellent acylating agent but also predicates its inherent instability, especially in the presence of nucleophiles.[3]

This guide provides a comprehensive overview of the stability profile of this compound, outlines field-proven storage and handling protocols to preserve its integrity, and details robust analytical methodologies for purity assessment. This document is intended for researchers, chemists, and quality control professionals who handle this reagent and require a deep, mechanistic understanding of its chemical behavior to ensure experimental success and safety.

I. The Chemical Stability Profile: Understanding Degradation Pathways

The stability of this compound is fundamentally governed by its susceptibility to nucleophilic acyl substitution. The primary degradation pathway of concern is hydrolysis, though reactions with other common laboratory nucleophiles are also significant.

A. Hydrolysis: The Primary Degradation Pathway

The most immediate and common threat to the stability of this compound is atmospheric moisture. Like all acyl chlorides, it reacts readily with water in an irreversible nucleophilic addition-elimination reaction to yield the corresponding carboxylic acid (5-Bromo-2-chlorobenzoic acid) and corrosive hydrogen chloride (HCl) gas.[4][5]

The reaction proceeds rapidly due to the highly electrophilic carbonyl carbon. The presence of water, even in trace amounts, will initiate this degradation, leading to a decrease in the purity of the reagent and the generation of acidic byproducts that can catalyze further decomposition.[6] While specific kinetic data for this molecule is not readily published, studies on substituted benzoyl chlorides confirm that the reaction follows pseudo-first-order kinetics and is significantly influenced by solvent polarity and temperature.[7]

// Reactants reactant [label=<

this compound

]; water [label="H₂O"];

// Intermediate intermediate [label=<

Tetrahedral Intermediate (Unstable)

];

// Products product1 [label=<

5-Bromo-2-chlorobenzoic acid

]; product2 [label="HCl"];

// Arrows and Labels reactant -> intermediate [label="Nucleophilic Attack\n(H₂O)"]; intermediate -> product1 [label="Elimination of Cl⁻\n& Deprotonation"]; intermediate -> product2 [label=" "];

// Styling node [style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; reactant [fillcolor="#FFFFFF"]; water [fillcolor="#FFFFFF"]; product1 [fillcolor="#FFFFFF"]; product2 [fillcolor="#FFFFFF"]; } dot

Caption: Primary degradation pathway via hydrolysis.

B. Incompatibility with Other Nucleophiles

Beyond water, this compound will react vigorously with a range of common nucleophiles. These reactions, while often synthetically desirable, represent incompatibilities during storage.

  • Alcohols: React to form esters. This reaction is rapid and exothermic.[8]

  • Amines (Primary and Secondary): React to form amides. This reaction is typically very fast and produces an alkylammonium chloride salt as a byproduct.[3]

  • Strong Bases: Hydroxides and alkoxides will rapidly hydrolyze or convert the acyl chloride to the corresponding ester, respectively. The reaction with hydroxides is faster than with neutral water.[4]

C. Thermal Decomposition

While stable at recommended storage temperatures, elevated temperatures can induce decomposition. Thermal degradation of halogenated aromatic compounds can generate hazardous and corrosive gases, including hydrogen chloride, hydrogen bromide, and carbon oxides (CO, CO₂).[9][10]

II. Recommended Storage and Handling Protocols

To mitigate degradation and ensure the long-term viability of this compound, adherence to strict storage and handling protocols is paramount. The goal is to rigorously exclude atmospheric moisture and prevent contact with incompatible substances.

ParameterRecommendationRationale and Expert Insight
Temperature 2°C to 8°CRefrigeration slows the rate of potential degradation reactions. Avoid freezing, which can cause moisture condensation upon thawing.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Displacing air with a dry, inert gas is the most effective way to prevent hydrolysis by excluding atmospheric moisture.
Container Tightly sealed, original manufacturer's containerContainers are often specially designed and flushed with inert gas. Frequent opening and closing of the container should be minimized. Use PTFE-lined caps.
Location Cool, dry, well-ventilated area away from incompatible materialsStore separately from bases, oxidizers, alcohols, and amines to prevent accidental contact and hazardous reactions.
Handling Only handle in a fume hood using dry glassware and equipmentProtects the user from corrosive HCl fumes and prevents the introduction of moisture into the reagent. Use syringes and needles that have been oven-dried or flame-dried.

III. Quality Control: A Self-Validating System for Purity Assessment

The integrity of this compound should be verified before use, especially if the container has been opened previously or stored for an extended period. A combination of qualitative and quantitative methods provides a robust, self-validating system to confirm purity.

A. Qualitative Assessment: Visual and Olfactory Inspection
  • Appearance: The compound should be a solid.[5] Discoloration (e.g., yellowing) may indicate the presence of impurities.

  • Fuming: Upon opening the container in a controlled environment (fume hood), the material will likely fume due to reaction with ambient moisture, producing HCl gas. A lack of fuming could, paradoxically, indicate complete hydrolysis to the non-volatile carboxylic acid.

B. Quantitative Analysis: Titration of Hydrolyzable Chloride

A direct and reliable method to determine the purity of the acyl chloride is to quantify the amount of chloride that can be liberated through hydrolysis. Argentometric titration is a classic and effective method for this purpose.

Experimental Protocol: Purity Determination by Argentometric Titration

Objective: To determine the percentage purity of this compound by titrating the chloride ions liberated after controlled hydrolysis.

Principle (Mohr's Method): The sample is first completely hydrolyzed to form 5-bromo-2-chlorobenzoic acid and HCl. The resulting solution contains two moles of ionic chloride for every mole of the original acyl chloride. This total chloride is then titrated with a standardized silver nitrate (AgNO₃) solution. Potassium chromate (K₂CrO₄) is used as an indicator, which forms a reddish-brown silver chromate (Ag₂CrO₄) precipitate only after all the chloride ions have precipitated as white silver chloride (AgCl), thus signaling the endpoint.[11]

Materials:

  • This compound sample

  • Standardized 0.1 M Silver Nitrate (AgNO₃) solution

  • 5% w/v Potassium Chromate (K₂CrO₄) indicator solution

  • Acetone (ACS grade)

  • Deionized water

  • Analytical balance, 250 mL Erlenmeyer flasks, 50 mL burette

Procedure:

  • Sample Preparation: Accurately weigh approximately 250-300 mg of the this compound sample into a 250 mL Erlenmeyer flask under an inert atmosphere if possible to minimize premature hydrolysis.

  • Hydrolysis: Carefully add 50 mL of acetone to dissolve the sample. Swirl gently. Then, add 50 mL of deionized water to induce complete hydrolysis. The solution may become warm. Allow it to cool to room temperature.

  • Neutralization (Optional but Recommended): Add a few drops of phenolphthalein and neutralize the solution with dilute NaOH until a faint pink color persists. Then, add a few drops of dilute nitric acid to make the solution just acidic. This ensures the optimal pH range (6.5-9) for the Mohr titration.

  • Titration: Add 1 mL of the 5% potassium chromate indicator. The solution will be yellow. Titrate with the standardized 0.1 M AgNO₃ solution, swirling the flask constantly, until the first permanent appearance of a reddish-brown precipitate is observed.

  • Calculation:

    • Moles of AgNO₃ = Molarity of AgNO₃ × Volume of AgNO₃ (L)

    • Moles of Cl⁻ = Moles of AgNO₃

    • Moles of C₇H₃BrCl₂O = Moles of Cl⁻ / 2 (since 1 mole of acyl chloride yields 2 moles of hydrolyzable Cl⁻)

    • Mass of C₇H₃BrCl₂O = Moles of C₇H₃BrCl₂O × Molar Mass (253.90 g/mol )[12]

    • Purity (%) = (Mass of C₇H₃BrCl₂O / Initial Sample Mass) × 100

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh Weigh Sample dissolve Dissolve in Acetone weigh->dissolve hydrolyze Add Water for Hydrolysis dissolve->hydrolyze add_indicator Add K₂CrO₄ Indicator hydrolyze->add_indicator titrate Titrate with AgNO₃ add_indicator->titrate endpoint Observe Red-Brown Precipitate (Endpoint) titrate->endpoint calc_moles Calculate Moles of AgNO₃ endpoint->calc_moles calc_purity Determine % Purity calc_moles->calc_purity

Caption: Workflow for purity assessment via titration.

C. Chromatographic Analysis: Stability-Indicating Method

For higher sensitivity and the ability to detect multiple impurities simultaneously, a stability-indicating chromatographic method is preferred. Direct analysis of acyl chlorides by HPLC or GC is challenging due to their reactivity with residual moisture in the system or on the column.[2] The standard and most reliable approach is to derivatize the acyl chloride into a more stable compound immediately before analysis.

Experimental Protocol: Purity Analysis by GC after Derivatization

Objective: To assess the purity of this compound and quantify the primary impurity, 5-Bromo-2-chlorobenzoic acid, by converting them into stable derivatives for GC analysis.

Principle: The acyl chloride is reacted with an amine (e.g., diethylamine) to form a stable N,N-diethylamide. The carboxylic acid impurity is simultaneously converted into a volatile trimethylsilyl (TMS) ester using a silylating agent (e.g., BSTFA). The two distinct, stable derivatives can then be separated and quantified by Gas Chromatography with Flame Ionization Detection (GC-FID).[13][14]

Materials:

  • This compound sample

  • Anhydrous pyridine

  • Diethylamine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Internal standard (e.g., dodecane)

  • GC-FID system, appropriate capillary column (e.g., DB-5 or equivalent)

Procedure:

  • Sample Preparation: In a dry vial, accurately weigh ~20 mg of the sample. Add 1 mL of anhydrous dichloromethane containing a known concentration of the internal standard.

  • Derivatization: Add 100 µL of anhydrous pyridine, followed by 50 µL of diethylamine. Cap the vial and vortex for 1 minute. This converts the acyl chloride to the amide.

  • Silylation: Add 100 µL of BSTFA to the same vial. Cap tightly and heat at 60°C for 15 minutes. This converts the carboxylic acid impurity to its TMS ester. Cool to room temperature.

  • GC Analysis: Inject 1 µL of the final solution into the GC-FID.

    • Typical GC Conditions:

      • Inlet Temperature: 250°C

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5)

      • Oven Program: 100°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

      • Detector Temperature: 300°C

  • Data Analysis: Calculate the purity and impurity content based on the peak areas relative to the internal standard. Response factors for the derivatives should be determined using pure standards for highest accuracy.

IV. Conclusion

This compound is a powerful synthetic tool whose utility is directly linked to its high reactivity. This same reactivity necessitates a thorough understanding of its stability and a disciplined approach to its storage and handling. The core principles for maintaining its integrity are the rigorous exclusion of moisture and storage at refrigerated temperatures under an inert atmosphere. For mission-critical applications, the purity of the reagent should be validated using robust analytical techniques such as argentometric titration or, for greater specificity, a derivatization-based chromatographic method. By implementing these protocols, researchers can ensure the quality of their starting material, leading to more reliable, reproducible, and safer scientific outcomes.

References

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The Versatile Halogenated Scaffold: A Technical Guide to 5-Bromo-2-chlorobenzoyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-chlorobenzoyl chloride, a bifunctional aromatic building block, has emerged as a cornerstone in the synthesis of contemporary therapeutics. Its unique substitution pattern, featuring a reactive acyl chloride for amide bond formation or Friedel-Crafts reactions, and strategically placed halogen atoms that modulate physicochemical properties and provide handles for further chemical transformations, renders it a highly valuable scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of the applications of this compound, with a primary focus on its pivotal role in the synthesis of sodium-glucose cotransporter-2 (SGLT2) inhibitors. We will delve into the synthetic rationale, key reaction protocols, and the structure-activity relationships of its derivatives, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Halogenated Benzoyl Chlorides

Halogenated aromatic compounds are privileged structures in medicinal chemistry, often imparting desirable properties such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability. The benzoyl chloride moiety, a classic acylating agent, provides a reliable and efficient means of constructing complex molecular architectures through the formation of robust amide and ester linkages, or through carbon-carbon bond formation via Friedel-Crafts acylation.

This compound (Figure 1) synergistically combines these features. The presence of both bromine and chlorine atoms on the benzene ring offers distinct advantages:

  • Modulation of Electronic Properties: The electron-withdrawing nature of the halogens influences the reactivity of the acyl chloride and the overall electronic character of the molecule.

  • Lipophilicity and Pharmacokinetics: Halogenation generally increases lipophilicity, which can impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Orthogonal Reactivity: The bromine atom can serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for late-stage diversification of molecular scaffolds.

  • Steric Influence: The chlorine atom at the ortho position can induce conformational constraints, which may be crucial for achieving selective binding to a biological target.

G a This compound b C₇H₃BrCl₂O c G reagent1 This compound intermediate 5-Bromo-2-chloro-4'-ethoxybenzophenone reagent1->intermediate Friedel-Crafts Acylation reagent2 Phenetole (Ethoxybenzene) reagent2->intermediate catalyst Lewis Acid (e.g., AlCl₃) catalyst->intermediate product Dapagliflozin Precursor intermediate->product Further Transformations G start 5-Bromo-2-chlorobenzoic acid product This compound start->product Chlorination reagent Thionyl Chloride (SOCl₂) Catalytic DMF reagent->product

Figure 3: Synthesis of this compound.

Friedel-Crafts Acylation

As previously discussed, the Friedel-Crafts acylation is a key reaction for this building block.

Protocol: Friedel-Crafts Acylation with Phenetole

[1]1. Dissolve this compound and phenetole in a suitable solvent (e.g., dichloromethane). 2. Cool the mixture in an ice bath and add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise. 3. Stir the reaction mixture at low temperature and then allow it to warm to room temperature. 4. Monitor the reaction by TLC. 5. Upon completion, quench the reaction by carefully adding it to ice-water. 6. Separate the organic layer, wash with aqueous base and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. 7. The crude product can be purified by recrystallization or column chromatography.

Conclusion and Future Perspectives

This compound has cemented its importance in medicinal chemistry as a pivotal building block for the synthesis of the SGLT2 inhibitor Dapagliflozin. Its well-defined reactivity and the strategic placement of its halogen substituents provide a robust platform for the construction of complex and biologically active molecules.

While its application in the realm of metabolic diseases is well-established, the potential of this versatile scaffold in other therapeutic areas, such as oncology and CNS disorders, remains an exciting avenue for future research. The ability to leverage the bromine atom for late-stage functionalization through modern cross-coupling methodologies offers immense possibilities for the generation of novel chemical entities with tailored pharmacological profiles. As our understanding of disease biology deepens, the strategic deployment of such versatile chemical tools will undoubtedly continue to drive the discovery of the next generation of therapeutics.

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5-Bromo-2-chlorobenzoyl Chloride: A Versatile Building Block for the Synthesis of Medicinally Relevant Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Chemical and Pharmaceutical Innovators

Abstract: 5-Bromo-2-chlorobenzoyl chloride has emerged as a strategically vital starting material in modern organic synthesis, particularly for the construction of complex heterocyclic scaffolds. Its trifunctional nature—an electrophilic acyl chloride handle and two differentially reactive halogen atoms—provides a robust platform for building molecular diversity. This guide elucidates the core reactivity principles of this compound and provides detailed, field-proven insights into its application for synthesizing high-value heterocycles such as quinazolinones and benzodiazepines. These classes of compounds are central to numerous therapeutic areas, and understanding their efficient synthesis is paramount for drug discovery and development. We will explore the causality behind synthetic strategies, present detailed experimental protocols, and underscore the compound's role as a key intermediate in the synthesis of marketed drugs, including the SGLT2 inhibitor Dapagliflozin.[1][2]

Core Characteristics and Reactivity Profile

This compound is a solid organic compound whose utility is defined by its distinct physicochemical properties and predictable reactivity.[3][4] A comprehensive understanding of these characteristics is the foundation for its effective deployment in multi-step synthesis.

Physicochemical Data

The compound's properties are summarized below, providing essential data for experimental design and safety considerations.

PropertyValueSource(s)
CAS Number 21900-52-7[3][5][6]
Molecular Formula C₇H₃BrCl₂O[5][6]
Molecular Weight 253.91 g/mol [3][5][6]
Appearance Solid, Powder[3][4]
Melting Point 154-156 °C[3]
Boiling Point 281.4 ± 25.0 °C (Predicted)[3][5]
Density ~1.8 g/cm³[3][5]
Purity Typically ≥97%[4][5]
The Chemical Logic: A Trifunctional Synthon

The synthetic power of this compound lies in its three primary reactive sites. The strategic arrangement of these groups allows for sequential, regioselective transformations, making it a highly versatile building block.

  • Acyl Chloride (-COCl): This is the most reactive site. As a potent electrophile, it readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles (amines, alcohols, etc.). This reaction is typically the initial step for building the core of the target heterocycle.

  • Aryl Bromide (-Br): The bromine atom at the C5 position is a key site for modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of aryl, alkyl, or other complex fragments to expand molecular diversity in later synthetic stages.

  • Aryl Chloride (-Cl): The chlorine atom at the C2 position is generally less reactive than the bromine in cross-coupling reactions, allowing for selective functionalization of the bromine first. It also serves as an important electronic- and steric-directing group.

The interplay between these three sites provides chemists with precise control over molecular construction.

Caption: Key reactive sites of this compound.

Synthesis of Quinazolin-4(3H)-ones: A Privileged Scaffold

Quinazolinones are a cornerstone of medicinal chemistry, present in a multitude of pharmacologically active agents with applications ranging from anticancer to anti-inflammatory therapies.[7][8] this compound serves as an excellent starting point for the construction of this heterocyclic system.

Synthetic Strategy: Acylation and Cyclocondensation

The most direct approach involves a two-step sequence: (1) N-acylation of an appropriate anthranilamide (2-aminobenzamide) with this compound, followed by (2) an acid- or base-mediated intramolecular cyclocondensation to forge the quinazolinone ring.

The causality here is clear: the highly reactive acyl chloride selectively forms a stable amide bond with the most nucleophilic amino group of the anthranilamide. The resulting intermediate is now perfectly primed for cyclization, where the second amino group (or amide nitrogen) attacks the newly formed amide's carbonyl carbon, eliminating water to form the final heterocyclic product.

Quinazolinone_Workflow start 5-Bromo-2-chlorobenzoyl chloride + Anthranilamide step1 N-Acylation Reaction (Base-mediated, e.g., Pyridine) start->step1 intermediate Amide Intermediate (N-(2-carbamoylphenyl)-5-bromo- 2-chlorobenzamide) step1->intermediate step2 Cyclocondensation (e.g., Acetic Acid, Reflux) intermediate->step2 product Final Product (6-Bromo-2-(2-chlorophenyl) quinazolin-4(3H)-one) step2->product

Caption: General workflow for quinazolinone synthesis.

Experimental Protocol: Synthesis of 6-Bromo-2-(2-chlorophenyl)quinazolin-4(3H)-one

This protocol provides a representative method for the synthesis.

Step 1: N-Acylation

  • To a stirred solution of 2-aminobenzamide (1.0 eq) in anhydrous pyridine (10 mL/g) at 0 °C, add this compound (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Causality: Pyridine acts as both the solvent and a base to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion. The low temperature controls the exothermic reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into ice-cold water (50 mL) and acidify with 2M HCl to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield the crude amide intermediate, which can often be used without further purification.

Step 2: Cyclocondensation

  • Suspend the crude amide intermediate from Step 1 in glacial acetic acid (15 mL/g).

  • Heat the mixture to reflux (approx. 118 °C) for 4-6 hours.

    • Causality: Acetic acid serves as both a solvent and a catalyst for the dehydrative cyclization. The high temperature provides the necessary activation energy for the intramolecular reaction.

  • Cool the reaction mixture to room temperature. The product will often crystallize out of solution.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry to yield the 6-bromo-2-(2-chlorophenyl)quinazolin-4(3H)-one. Recrystallization from ethanol or acetic acid can be performed for further purification.

Synthesis of 1,4-Benzodiazepines via Benzophenone Intermediates

The 1,4-benzodiazepine core is synonymous with central nervous system (CNS) modulators.[9] A classic and robust route to this scaffold proceeds through a 2-aminobenzophenone intermediate.[10] this compound is an ideal reagent for creating the required benzophenone precursor via a Friedel-Crafts acylation.

Synthetic Strategy: Friedel-Crafts Acylation

This strategy involves the Lewis acid-catalyzed acylation of an appropriately substituted aniline with this compound. The resulting 2-aminobenzophenone can then be elaborated into the seven-membered benzodiazepine ring through various well-established methods, such as reaction with an amino acid derivative followed by cyclization.

Benzodiazepine_Workflow start 5-Bromo-2-chlorobenzoyl chloride + Substituted Aniline step1 Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) start->step1 intermediate Key Intermediate (2-Amino-5-bromo-2'- chlorobenzophenone) step1->intermediate step2 Further Elaboration (e.g., Reaction with Glycine ethyl ester, followed by cyclization) intermediate->step2 product Final Product (7-Bromo-5-(2-chlorophenyl)-1,3-dihydro- 2H-1,4-benzodiazepin-2-one) step2->product

Caption: Workflow for 1,4-benzodiazepine synthesis.

Experimental Protocol: Synthesis of (2-Amino-5-bromophenyl)(2-chlorophenyl)methanone

This protocol details the critical Friedel-Crafts step to access the key intermediate.

  • To a suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in an inert solvent such as dichloromethane (DCM, 20 mL/g of AlCl₃), add this compound (1.0 eq) at 0 °C.

  • Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Add the substituted aniline (e.g., aniline itself, 1.1 eq) dropwise, maintaining the temperature at 0 °C.

    • Causality: AlCl₃ is a strong Lewis acid that coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which is necessary to overcome the aromaticity of the aniline ring. An excess is required as it also coordinates to the amine and carbonyl groups.

  • After the addition is complete, allow the reaction to stir at room temperature for 18-24 hours.

  • Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

    • Causality: The aqueous acid serves to decompose the aluminum complexes and protonate the amine, aiding in the workup.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 2-aminobenzophenone intermediate.

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling.[6]

  • Hazards: Causes severe skin burns and eye damage. Harmful if swallowed. May cause allergic skin or respiratory reactions.[6]

  • Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors. Store in a cool, dry place under an inert atmosphere.

Conclusion

This compound is far more than a simple acid chloride; it is a sophisticated and powerful tool for the synthesis of complex molecules. Its well-defined reactive sites enable chemists to construct medicinally vital heterocyclic cores like quinazolinones and benzodiazepines with a high degree of control and efficiency. The ability to leverage this building block through robust, scalable reactions underscores its value in both academic research and industrial drug development, facilitating the path to novel therapeutic agents.

References

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The LYNCHPIN in Modern Agrochemicals: A Technical Guide to the Synthesis and Application of 5-Bromo-2-chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern agrochemical development, the strategic synthesis of complex molecules is paramount to achieving high efficacy, selectivity, and favorable environmental profiles. 5-Bromo-2-chlorobenzoyl chloride has emerged as a critical C7 building block, a versatile intermediate whose unique halogenation pattern provides a powerful tool for medicinal and agricultural chemists. This technical guide delves into the pivotal role of this compound in the synthesis of advanced agrochemicals, with a particular focus on its application in the creation of a novel class of nicotinanilide herbicides. We will explore the causality behind its synthetic utility, provide detailed, field-proven protocols, and elucidate the structure-activity relationships that make this compound a cornerstone of contemporary crop protection chemistry.

Introduction: The Strategic Importance of Halogenated Benzoyl Chlorides

Halogenated aromatic compounds are ubiquitous in the agrochemical industry. The presence of halogen atoms on a benzene ring can significantly influence a molecule's metabolic stability, binding affinity to target proteins, and overall biological activity. This compound (CAS No: 21900-52-7) is a prime example of a strategically designed intermediate.[1] Its structure, featuring a highly reactive acyl chloride group and two different halogens, allows for a series of controlled, regioselective reactions.[2]

The chloro substituent at the 2-position and the bromo substituent at the 5-position create a distinct electronic and steric environment. This unique arrangement is not accidental; it is engineered to facilitate specific synthetic transformations and to impart desired properties to the final active ingredient. This guide will illuminate the practical applications of this powerful intermediate, moving beyond theoretical concepts to provide actionable insights for researchers and development professionals in the agrochemical sector.

Core Application: Synthesis of Nicotinanilide Herbicides

While this compound is a versatile intermediate with applications in pharmaceuticals, its role in agrochemical synthesis is particularly noteworthy in the development of potent herbicides. One of the key classes of herbicides derived from this intermediate is the nicotinanilides. These compounds function by disrupting various physiological processes in weeds, offering a valuable tool for crop protection.

The synthesis of a representative nicotinanilide herbicide from this compound involves a crucial amide bond formation reaction. The acyl chloride group provides a highly reactive site for nucleophilic attack by an appropriately substituted amine, in this case, a substituted aminopyridine.

The Key Transformation: Amide Coupling

The core of the synthesis lies in the reaction between this compound and a substituted aminopyridine, for example, 2-amino-3-methylpyridine. This reaction forms a stable amide linkage, creating the backbone of the nicotinanilide herbicide.

Reaction Causality: The choice of this compound is deliberate. The acyl chloride is a powerful acylating agent, ensuring a high-yield reaction with the amine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The halogen substituents, while not directly participating in the amide bond formation, are crucial for the final biological activity of the molecule.

Experimental Protocol: Synthesis of a Model Nicotinanilide Herbicide

This protocol describes a representative synthesis of a nicotinanilide herbicide via the acylation of an aminopyridine with this compound.

Step 1: Preparation of this compound

The starting material, 5-Bromo-2-chlorobenzoic acid, is converted to the more reactive acyl chloride.[3]

  • Materials: 5-Bromo-2-chlorobenzoic acid, thionyl chloride, dichloromethane (DCM), catalytic amount of N,N-dimethylformamide (DMF).

  • Procedure:

    • Suspend 5-Bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.

    • Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).[3]

    • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield crude this compound, which can often be used in the next step without further purification.

Parameter Value Reference
Starting Material5-Bromo-2-chlorobenzoic acid[3]
ReagentThionyl Chloride[3]
SolventDichloromethane[3]
CatalystDMF[4]
Yield>95% (crude)[4]

Step 2: Amide Coupling to form the Nicotinanilide

  • Materials: this compound (from Step 1), 2-amino-3-methylpyridine, an inert solvent (e.g., anhydrous DCM or toluene), and a non-nucleophilic base (e.g., pyridine or triethylamine).

  • Procedure:

    • Dissolve 2-amino-3-methylpyridine (1.0 eq) and the base (1.1 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of this compound (1.0 eq) in the same solvent to the cooled amine solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until completion.

    • Upon completion, the reaction mixture is typically washed with a dilute aqueous acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude nicotinanilide product.

    • Purification is typically achieved by recrystallization or column chromatography.

Visualization of the Synthetic Pathway

The following diagrams illustrate the key steps in the synthesis of this compound and its subsequent use in the formation of a model nicotinanilide herbicide.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A 5-Bromo-2-chlorobenzoic Acid C This compound A->C Reflux in DCM B Thionyl Chloride (SOCl2) Catalyst: DMF F Nicotinanilide Herbicide C->F Acylation D 2-Amino-3-methylpyridine D->F E Base (e.g., Pyridine)

Sources

Methodological & Application

Introduction: Strategic Synthesis of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-bromo-2-chloro-4'-ethoxybenzophenone

5-bromo-2-chloro-4'-ethoxybenzophenone is a diaryl ketone of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[1][2][3][4] The molecular architecture, featuring a substituted benzoyl group linked to an ethoxy-activated phenyl ring, makes it an ideal candidate for synthesis via the classic Friedel-Crafts acylation reaction. This electrophilic aromatic substitution provides a robust and efficient method for creating the central carbon-carbonyl-carbon bond.[5][6]

This guide provides a comprehensive, field-tested perspective on the synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles, strategic decisions, and practical considerations necessary for a successful and high-yielding outcome. We will dissect the synthesis into two primary stages: the preparation of the reactive electrophile precursor, 5-bromo-2-chlorobenzoyl chloride, and its subsequent Friedel-Crafts acylation with phenetole.

Overall Reaction Scheme

The synthesis is a two-step process starting from 5-bromo-2-chlorobenzoic acid:

Step 1: Acyl Chloride Formation Step 1: Acyl Chloride Formation

Step 2: Friedel-Crafts Acylation Step 2: Friedel-Crafts Acylation

Part 1: Synthesis of this compound

The conversion of a carboxylic acid to its corresponding acyl chloride is a critical activation step. Acyl chlorides are significantly more electrophilic than carboxylic acids, making them potent acylating agents required for the Friedel-Crafts reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[7][8] A catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction via the formation of a Vilsmeier intermediate.

Experimental Protocol: this compound
  • Reaction Setup: In a two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂), add 5-bromo-2-chlorobenzoic acid (1.0 eq).

  • Reagent Addition: Under a fume hood, cautiously add an excess of thionyl chloride (SOCl₂) (2.0-3.0 eq).[1] Add a catalytic amount (2-3 drops) of DMF.[1][2][4]

  • Reaction Execution: Stir the mixture at room temperature. A steady evolution of gas should be observed. After the initial effervescence subsides, heat the mixture to reflux (approximately 75-80°C) for 2-4 hours, or until gas evolution ceases completely.[1] The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or HPLC to confirm the disappearance of the starting carboxylic acid.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene can be added to the crude product and co-evaporated. The resulting crude this compound is typically a yellow solid or oil and is often used in the next step without further purification.[1][2][9]

Part 2: Friedel-Crafts Acylation

This is the core C-C bond-forming reaction. The mechanism involves the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich phenetole ring.

Mechanism Deep Dive: The Friedel-Crafts Acylation

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.[10][11][12]

  • Generation of the Acylium Ion: The Lewis acid, aluminum chloride (AlCl₃), coordinates to the chlorine atom of the this compound. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is the key electrophile.[5][6]

  • Electrophilic Attack: The π-electrons of the phenetole ring, which is activated by the electron-donating ethoxy group, act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack occurs predominantly at the para position due to the steric hindrance and directing effect of the ethoxy group. This step forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[5][10]

  • Rearomatization: The [AlCl₄]⁻ complex, formed in the first step, acts as a base to remove a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final product, 5-bromo-2-chloro-4'-ethoxybenzophenone.[5] However, the product ketone is a Lewis base and will form a complex with AlCl₃, necessitating a stoichiometric amount of the Lewis acid and a final aqueous workup to liberate the product.[12]

Friedel_Crafts_Mechanism cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization AcylCl 5-bromo-2-chlorobenzoyl chloride Complex Intermediate Complex AcylCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) Complex->Acylium AlCl4 [AlCl₄]⁻ Complex->AlCl4 Phenetole Phenetole (Nucleophile) Sigma Sigma Complex (Arenium Ion) Phenetole->Sigma + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex + [AlCl₄]⁻ Final_Product 5-bromo-2-chloro-4'-ethoxybenzophenone Product_Complex->Final_Product Aqueous Workup HCl HCl AlCl3_regen AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: 5-bromo-2-chloro-4'-ethoxybenzophenone
  • Reaction Setup: In a dry, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃) (1.2-1.5 eq) in an anhydrous solvent like dichloromethane (DCM) under a nitrogen atmosphere.[1][4] Cool the suspension to -10°C to 0°C using an ice-salt or ice-water bath.[1][4]

  • Reactant Addition: Dissolve the crude this compound (1.0 eq) and phenetole (1.0 eq) in anhydrous DCM.[4] Add this solution dropwise to the cold AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 5°C.

  • Reaction Execution: Stir the resulting mixture at low temperature for 1-3 hours.[1] The progress of the reaction should be monitored by TLC or HPLC.

  • Quenching: Once the reaction is complete, quench it by slowly and cautiously pouring the reaction mixture into a beaker containing a mixture of crushed ice and water.[4][13] This step is highly exothermic and should be performed with care in a fume hood.

  • Work-up and Isolation:

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two additional portions of DCM.[4][13]

    • Combine the organic layers and wash sequentially with a 5% sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid) and then with water or brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[13]

  • Purification: The crude solid is purified by recrystallization from a mixed solvent system, such as ethanol and water, to afford pure 5-bromo-2-chloro-4'-ethoxybenzophenone as a white or off-white solid.[1] Alternatively, column chromatography can be used for purification.[4][13]

Overall Experimental Workflow

Workflow cluster_A Part A: Acyl Chloride Synthesis cluster_B Part B: Friedel-Crafts Acylation cluster_C Workup & Purification start 5-bromo-2-chlorobenzoic Acid reflux Reflux with SOCl₂ / cat. DMF start->reflux evap1 Rotary Evaporation (Remove excess SOCl₂) reflux->evap1 acyl_chloride Crude this compound evap1->acyl_chloride addition Add Acyl Chloride & Phenetole in DCM dropwise acyl_chloride->addition alcl3_prep Suspend AlCl₃ in DCM (Cool to 0°C) alcl3_prep->addition reaction Stir at 0°C for 1-3h addition->reaction quench Quench with Ice-Water reaction->quench extraction Liquid-Liquid Extraction (DCM) quench->extraction wash Wash with NaHCO₃ & H₂O extraction->wash dry Dry (Na₂SO₄) & Concentrate wash->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize product Pure Final Product recrystallize->product

Caption: Step-by-step synthesis and purification workflow.

Quantitative Data Summary

ReagentMolar Mass ( g/mol )Molar Eq.Role
Part A
5-bromo-2-chlorobenzoic acid235.451.0Starting Material
Thionyl chloride118.972.0 - 4.0Chlorinating Agent[1]
DMF73.09CatalyticCatalyst
Part B
This compound253.901.0Electrophile Precursor
Phenetole (Ethoxybenzene)122.161.0Nucleophile
Aluminum chloride (Anhydrous)133.341.2 - 1.5Lewis Acid Catalyst[1][4]
Dichloromethane (DCM)84.93-Solvent

Expected Yield: High yields (typically >80-90%) are reported in the literature for both steps, with the overall yield for the purified product being substantial.[1]

Troubleshooting and Field Insights

  • Low Yield in Step 1: Ensure the thionyl chloride is fresh and the reaction goes to completion. The presence of water will consume the reagent and lead to lower yields. Co-evaporation with toluene is crucial to remove all traces of SOCl₂, which can interfere with the next step.

  • No Reaction in Step 2: The primary culprit is often inactive (hydrated) aluminum chloride. Ensure AlCl₃ is anhydrous and handled under a nitrogen or argon atmosphere to prevent moisture contamination.

  • Formation of Isomers/Byproducts: While the ethoxy group is a strong para-director, some ortho-acylation may occur. Maintaining a low reaction temperature (-10 to 0°C) is critical to maximize para-selectivity and minimize side reactions.

  • Difficult Purification: If the product oils out during recrystallization, adjust the solvent/anti-solvent ratio or try a different solvent system (e.g., ethyl acetate/hexane). If impurities persist, column chromatography is the most effective solution.[4][13]

Safety Precautions

  • Thionyl Chloride: Highly corrosive, toxic, and reacts violently with water. Handle exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Aluminum Chloride: Corrosive and reacts violently and exothermically with water. Avoid contact with skin and prevent inhalation of dust.

  • Dichloromethane: A volatile and suspected carcinogen. All operations should be conducted in a fume hood.

  • Quenching: The quenching of the Friedel-Crafts reaction mixture is highly exothermic and releases HCl gas. Perform this step slowly, with adequate cooling and ventilation.

References

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Sources

Application Note & Protocol: The Pivotal Role of 5-Bromo-2-chlorobenzoyl Chloride in the Synthesis of Dapagliflozin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, represents a significant therapeutic advance in the management of type 2 diabetes mellitus. Its synthesis is a topic of major interest in pharmaceutical development, requiring robust and scalable chemical routes. This application note provides a detailed examination of a critical step in many established synthetic pathways: the utilization of 5-Bromo-2-chlorobenzoyl chloride. We will dissect its role in the Friedel-Crafts acylation reaction to construct the core diarylketone backbone of the Dapagliflozin molecule, providing detailed, field-tested protocols, mechanistic insights, and key process considerations for researchers and drug development professionals.

Introduction: Dapagliflozin and the Synthetic Challenge

Dapagliflozin improves glycemic control by inhibiting glucose reabsorption in the kidneys, promoting its excretion in the urine.[1] This mechanism, independent of insulin secretion, makes it a valuable therapeutic option. The molecular architecture of Dapagliflozin features a C-aryl glycoside, where a glucose moiety is attached to a complex diarylmethane aglycone. The efficient construction of this aglycone is a primary challenge for process chemists.

A common and effective strategy commences with 5-bromo-2-chlorobenzoic acid.[1][2][3] This starting material is first converted to its more reactive acid chloride derivative, This compound , which then serves as the key electrophile in a Friedel-Crafts acylation reaction.[4] This reaction forges the crucial carbon-carbon bond that links the two aromatic rings, forming the benzophenone intermediate, a direct precursor to the final aglycone structure. This document elucidates the technical details of this pivotal transformation.

Profile of a Key Intermediate: this compound

This compound is the activated form of 5-bromo-2-chlorobenzoic acid, designed for electrophilic substitution reactions.[5][6] Its high reactivity makes it an excellent acylating agent but also necessitates careful handling and specific storage conditions.

PropertyValueSource
CAS Number 21900-52-7[5]
Molecular Formula C₇H₃BrCl₂O[7]
Molecular Weight 253.91 g/mol [7]
Appearance Yellow solid / liquid[8]
Storage 2-8°C, under inert atmosphere, moisture-sensitive

Synthetic Strategy: The Friedel-Crafts Acylation Pathway

The overall synthetic approach involves two primary stages detailed in this note. First, the activation of the carboxylic acid to the acyl chloride. Second, the Lewis acid-catalyzed Friedel-Crafts acylation with phenetole (ethoxybenzene). This sequence efficiently constructs the diarylketone intermediate, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.

Dapagliflozin Synthesis - Part 1 cluster_0 Activation Step cluster_2 Core C-C Bond Formation A 5-Bromo-2-chlorobenzoic Acid B This compound A->B D (5-bromo-2-chlorophenyl) (4-ethoxyphenyl)methanone B->D C Phenetole (Ethoxybenzene)

Caption: Key steps in the synthesis of the Dapagliflozin benzophenone intermediate.

Mechanistic Rationale: Activating the Electrophile

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. However, a carboxylic acid is not electrophilic enough to react directly with an electron-rich aromatic ring like phenetole.

  • Causality of Acyl Chloride Formation: Conversion to this compound using reagents like thionyl chloride or oxalyl chloride is essential.[4][9][10] The highly electronegative chlorine atom of the acyl chloride group strongly withdraws electron density from the carbonyl carbon, making it a potent electrophile.

  • Role of the Lewis Acid: A strong Lewis acid, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), is required to further activate the acyl chloride.[11] The Lewis acid coordinates to the carbonyl oxygen, creating a highly reactive acylium ion or a polarized complex, which is the active electrophile that attacks the phenetole ring.

  • Temperature Control: These reactions are highly exothermic. Maintaining low temperatures (e.g., -25°C to 0°C) is critical to prevent side reactions, such as polysubstitution or rearrangement, and to control the regioselectivity of the acylation.[1][8]

Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. Thionyl chloride, oxalyl chloride, and aluminum chloride are corrosive and react violently with water. All operations must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.

Protocol 1: Synthesis of this compound (Intermediate)

This protocol describes the conversion of the parent carboxylic acid to the acyl chloride, which is often used directly in the next step without purification.[5][8]

Materials:

  • 5-Bromo-2-chlorobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 - 2.0 eq)[5][8][10]

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a dry, nitrogen-purged round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-chlorobenzoic acid (e.g., 23.5 g, 0.1 mol).

  • Add anhydrous dichloromethane (e.g., 100 mL) to dissolve the acid.

  • Add a catalytic amount of DMF (e.g., 0.1 mL).[8]

  • Slowly add thionyl chloride (e.g., 11.9 mL, 0.16 mol) dropwise to the stirred solution at room temperature. Gas evolution (HCl, SO₂) will be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 40°C) and maintain for 2-4 hours.[5][8]

  • Monitor the reaction progress by TLC until the starting carboxylic acid is fully consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the solvent and excess thionyl chloride by distillation under reduced pressure.[5][8]

  • The resulting crude this compound (a yellow solid or oil) can be used directly in the subsequent Friedel-Crafts reaction.[5] A typical yield is 97-99%.[5][8]

Protocol 2: Friedel-Crafts Acylation with Phenetole

This protocol details the core C-C bond formation to create the benzophenone intermediate.

Materials:

  • Crude this compound (from Protocol 1, ~0.1 mol)

  • Anhydrous aluminum chloride (AlCl₃) (1.05 - 1.5 eq)[8]

  • Phenetole (ethoxybenzene) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Ethanol for recrystallization

Procedure:

  • In a separate dry, nitrogen-purged flask, suspend anhydrous aluminum chloride (e.g., 14.0 g, 0.105 mol) in anhydrous DCM (e.g., 100 mL).

  • Cool the suspension to -25°C to -20°C using a suitable cooling bath (e.g., dry ice/acetone).[8]

  • Dissolve the crude this compound from the previous step in anhydrous DCM (e.g., 100 mL).

  • While maintaining the temperature below -5°C, slowly add the solution of this compound to the AlCl₃ suspension.[1]

  • Once the addition is complete, add phenetole (e.g., 13.4 g, 0.11 mol) dropwise, ensuring the internal temperature does not rise above -5°C.[1][8]

  • Stir the reaction mixture at low temperature for 2-4 hours. Monitor for completion by HPLC or TLC.[8][12]

  • Quenching: Very carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice and concentrated HCl.[13] This step is highly exothermic and releases HCl gas.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, 5% NaHCO₃ solution, and finally with brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as absolute ethanol, to yield pure (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone as a white or off-white solid.[12] A typical yield is 70-80%.

Downstream Processing to Dapagliflozin

The synthesized benzophenone is a stable intermediate that serves as the launching point for the final stages of the Dapagliflozin synthesis. The subsequent steps are complex and involve the introduction of the glucose moiety.

Dapagliflozin_Workflow A (5-bromo-2-chlorophenyl) (4-ethoxyphenyl)methanone B Reduction of Ketone A->B e.g., NaBH₄ or Et₃SiH C 4-bromo-1-chloro-2- (4-ethoxybenzyl)benzene B->C D Lithiation / Grignard Formation C->D e.g., n-BuLi or Mg F Condensation Reaction D->F E Protected Gluconolactone E->F G Protected Dapagliflozin Intermediate F->G H Deprotection & Reduction G->H Acidic Methanol followed by Silane Reduction I Final API: Dapagliflozin H->I

Caption: General workflow from the key benzophenone intermediate to Dapagliflozin.

  • Reduction: The ketone group of the intermediate is reduced to a methylene group (-CH₂-) to form 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[9][14][15]

  • Condensation: This diarylmethane is then metalated (typically with n-butyllithium) and reacted with a protected D-gluconolactone.[1][14]

  • Final Steps: The resulting intermediate undergoes reductive deoxygenation and deprotection of the sugar hydroxyl groups to yield the final Dapagliflozin product.[14][16]

Conclusion

This compound is a cornerstone intermediate in the industrial synthesis of Dapagliflozin. Its preparation from 5-bromo-2-chlorobenzoic acid and subsequent use in a robust Friedel-Crafts acylation reaction provides an efficient and scalable method for constructing the essential diaryl backbone of the final drug molecule. The protocols and insights provided herein offer a guide for chemists to successfully and safely implement this critical synthetic transformation.

References

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Application Notes and Protocol for Amide Bond Formation with 5-Bromo-2-chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Amide Bond and 5-Bromo-2-chlorobenzoyl Chloride

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals. The ability to efficiently and selectively construct this linkage is paramount in the synthesis of complex molecular architectures. This compound is a valuable bifunctional reagent that serves as a key building block in the synthesis of numerous pharmacologically active compounds. Its utility is exemplified by its role as a crucial intermediate in the synthesis of Dapagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.[1]

This technical guide provides a comprehensive protocol for the formation of amides using this compound, grounded in the principles of nucleophilic acyl substitution. We will delve into the causality behind experimental choices, provide a self-validating protocol, and offer insights into potential challenges and troubleshooting strategies.

Chemical Properties and Reactivity Profile of this compound

This compound is a solid organic compound with the molecular formula C₇H₃BrCl₂O. The reactivity of this acyl chloride is dictated by the electrophilicity of the carbonyl carbon, which is significantly influenced by the electronic effects of the substituents on the aromatic ring.

  • Electrophilicity: The presence of two halogen atoms, bromine and chlorine, which are electron-withdrawing through their inductive effects, increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes it highly susceptible to nucleophilic attack by primary and secondary amines, driving the amide bond formation.

  • Steric Considerations: The chlorine atom at the ortho position to the acyl chloride group can introduce some steric hindrance. This may influence the rate of reaction with bulky amines. Careful selection of reaction conditions can mitigate this effect.

The reaction of this compound with an amine proceeds via a nucleophilic acyl substitution mechanism, commonly known as the Schotten-Baumann reaction.[2][3] The amine's lone pair of electrons attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group, to yield the thermodynamically stable amide product.[4]

Experimental Protocol: A Step-by-Step Guide to Amide Synthesis

This protocol outlines a general and robust method for the N-acylation of a primary or secondary amine with this compound.

Materials and Reagents
  • This compound

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)[]

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) or an aqueous inorganic base (e.g., sodium hydroxide, sodium carbonate)[][6]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reagents for workup and purification (e.g., 1 M HCl, saturated NaHCO₃ solution, brine, and appropriate solvents for chromatography)

Equipment
  • Round-bottom flask equipped with a magnetic stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Detailed Procedure
  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in the chosen anhydrous aprotic solvent. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: To the stirred solution, add the tertiary amine base (1.1-1.5 equivalents). The base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]

  • Acyl Chloride Addition: In a separate flask, dissolve this compound (1.0-1.1 equivalents) in the anhydrous aprotic solvent. Transfer this solution to a dropping funnel and add it dropwise to the cooled amine solution over 15-30 minutes. The reaction of acyl chlorides with amines is often exothermic, and slow addition helps to control the reaction temperature.[]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess tertiary amine), saturated NaHCO₃ solution (to remove any unreacted acyl chloride and acidic impurities), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude amide product can be purified by recrystallization or column chromatography on silica gel to afford the pure product.

Data Presentation: Key Reaction Parameters

The choice of solvent and base can significantly impact the yield and purity of the final product. The following table provides a summary of recommended starting conditions.

ParameterRecommended OptionsRationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), TolueneAprotic solvents are used to avoid reaction with the highly reactive acyl chloride.[]
Base Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), PyridineOrganic bases are soluble in the reaction medium and effectively scavenge the generated HCl.[6]
Aqueous NaOH or Na₂CO₃ (biphasic Schotten-Baumann conditions)Inorganic bases can be used in a two-phase system, which can simplify purification.[2]
Temperature 0 °C to Room TemperatureThe reaction is typically exothermic; starting at a lower temperature allows for better control.[]
Equivalents of Acyl Chloride 1.0 - 1.1A slight excess may be used to ensure complete consumption of the amine.
Equivalents of Base 1.1 - 1.5An excess of base ensures complete neutralization of the HCl byproduct.

Experimental Workflow Visualization

The logical flow of the experimental protocol can be visualized as follows:

Amide_Formation_Workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Workup & Purification Amine_Solution Dissolve Amine in Anhydrous Solvent Cooling Cool to 0 °C Amine_Solution->Cooling Add_Base Add Base (e.g., TEA) Cooling->Add_Base Dropwise_Addition Add Acyl Chloride Solution Dropwise Add_Base->Dropwise_Addition Acyl_Chloride_Solution Dissolve 5-Bromo-2-chlorobenzoyl Chloride in Solvent Acyl_Chloride_Solution->Dropwise_Addition Stirring Stir at Room Temperature Dropwise_Addition->Stirring Quench Quench with Water Stirring->Quench Wash Aqueous Washes (HCl, NaHCO₃, Brine) Quench->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify (Chromatography/Recrystallization) Dry_Concentrate->Purify

Caption: Workflow for Amide Bond Formation.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive amine (protonated).- Hydrolysis of the acyl chloride.- Steric hindrance.- Ensure sufficient base is used to neutralize HCl.[8]- Use anhydrous solvents and reagents.- Increase reaction temperature or time. For highly hindered substrates, consider using a catalyst like DMAP.[]
Formation of Side Products - Diacylation of primary amines.- Reaction with solvent or impurities.- Use a controlled stoichiometry of the acyl chloride.- Ensure the purity of all reagents and solvents.
Difficult Purification - Unreacted starting materials.- Emulsion formation during workup.- Optimize reaction stoichiometry to ensure complete conversion.- Add brine to the aqueous layer to break emulsions.

Safety and Handling Precautions

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction with amines can be vigorous, and appropriate precautions should be taken to control the reaction temperature.

Conclusion

The protocol detailed herein provides a reliable and adaptable method for the synthesis of amides using this compound. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently generate a diverse range of amide products for applications in drug discovery and materials science.

References

  • Pharmaffiliates. (n.d.). This compound.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Reddit. (2025, July 15). Need help in optimizing amide formation through acyl chloride pathway. r/OrganicChemistry.
  • Clark, J. (n.d.). The Preparation of Amides. Chemguide.
  • Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.

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Synthesis of Novel Benzophenone Derivatives using 5-Bromo-2-chlorobenzoyl Chloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel benzophenone derivatives utilizing 5-Bromo-2-chlorobenzoyl chloride as a key reagent. Benzophenones are a critical class of compounds in medicinal chemistry and materials science, recognized for their diverse biological activities and photochemical properties.[1][2] This document outlines the strategic application of Friedel-Crafts acylation for the construction of these valuable molecular scaffolds, addressing the nuances of working with a substituted benzoyl chloride. Detailed experimental procedures, mechanistic insights, and characterization data are presented to enable researchers to successfully synthesize and validate novel benzophenone derivatives for applications in drug discovery and beyond.

Introduction: The Significance of Benzophenone Scaffolds

The benzophenone framework, characterized by a diaryl ketone core, is a privileged structure in medicinal chemistry.[3] Its derivatives are found in a multitude of natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4] Furthermore, their unique photochemical characteristics make them valuable as photoinitiators and UV stabilizers.[5] The strategic synthesis of novel benzophenone derivatives allows for the fine-tuning of their pharmacological and physicochemical properties, making them attractive candidates for drug development programs.

The use of this compound as a starting material introduces two key halogen substituents, which can serve as versatile handles for further synthetic modifications through cross-coupling reactions, thereby enabling the generation of diverse chemical libraries for screening.

Core Principles: The Friedel-Crafts Acylation Approach

The cornerstone of this synthetic strategy is the Friedel-Crafts acylation, a robust and widely employed method for the formation of carbon-carbon bonds via electrophilic aromatic substitution.[5][6] The reaction facilitates the introduction of an acyl group to an aromatic ring, a critical step in the synthesis of aryl ketones like benzophenones.[5]

Mechanistic Overview

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism:[5]

  • Generation of the Acylium Ion: A strong Lewis acid, typically aluminum chloride (AlCl₃), activates the this compound by coordinating to the carbonyl oxygen and abstracting the chloride. This generates a highly electrophilic and resonance-stabilized acylium ion.[5]

  • Electrophilic Attack: The π-electron system of the aromatic substrate acts as a nucleophile, attacking the acylium ion. This step forms a non-aromatic carbocation intermediate, often referred to as an arenium ion or sigma complex.[5]

  • Rearomatization: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final benzophenone product.[5]

A key advantage of Friedel-Crafts acylation over alkylation is the deactivating nature of the resulting ketone product, which effectively prevents polysubstitution.[5][6] Additionally, the acylium ion is stable and does not undergo rearrangements.[5][6]

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization Acyl_Chloride 5-Bromo-2-chlorobenzoyl Chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex Attack by Aromatic Ring Aromatic_Ring Aromatic Substrate (e.g., Anisole) Aromatic_Ring->Sigma_Complex Product Novel Benzophenone Derivative Sigma_Complex->Product + [AlCl₄]⁻ Base [AlCl₄]⁻

Figure 1: General mechanism of Friedel-Crafts acylation.

Experimental Protocol: Synthesis of a Novel Benzophenone Derivative

This protocol details the synthesis of a representative novel benzophenone derivative, (5-bromo-2-chlorophenyl)(4-methoxyphenyl)methanone, via Friedel-Crafts acylation of anisole with this compound.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles
This compoundC₇H₃BrCl₂O253.912.54 g0.01
AnisoleC₇H₈O108.141.08 g0.01
Aluminum Chloride (anhydrous)AlCl₃133.341.47 g0.011
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.9350 mL-
Hydrochloric Acid (1 M)HCl36.4620 mL-
Saturated Sodium BicarbonateNaHCO₃84.0120 mL-
BrineNaCl (aq)-20 mL-
Anhydrous Magnesium SulfateMgSO₄120.37q.s.-
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous aluminum chloride (1.47 g, 0.011 mol).

  • Solvent Addition: Add anhydrous dichloromethane (30 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: In a separate flask, dissolve this compound (2.54 g, 0.01 mol) and anisole (1.08 g, 0.01 mol) in anhydrous dichloromethane (20 mL).

  • Slow Addition: Add the solution of the acyl chloride and anisole dropwise to the stirred suspension of aluminum chloride at 0 °C over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing 50 g of crushed ice and 20 mL of 1 M HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (20 mL), water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure novel benzophenone derivative.

Experimental_Workflow Start Reaction Setup (AlCl₃, DCM, 0°C) Add_Reactants Dropwise addition of This compound and Anisole in DCM Start->Add_Reactants Reaction Stir at room temperature (4-6 hours) Monitor by TLC Add_Reactants->Reaction Quench Quench with Ice and 1M HCl Reaction->Quench Workup Separatory Funnel Workup: Wash with HCl, H₂O, NaHCO₃, Brine Quench->Workup Dry_Concentrate Dry with MgSO₄ and Concentrate Workup->Dry_Concentrate Purify Column Chromatography (Silica Gel) Dry_Concentrate->Purify End Pure Novel Benzophenone Derivative Purify->End

Figure 2: Experimental workflow for the synthesis.

Characterization and Data Analysis

The synthesized novel benzophenone derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the benzophenone core.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compound.

  • Melting Point: To assess the purity of the crystalline product.

Expected Spectroscopic Data

The UV-Vis absorption spectra of benzophenone and its derivatives typically show two main absorption bands corresponding to π→π* and n→π* electronic transitions.[7] The position and intensity of these bands are influenced by the substituents on the aromatic rings and the polarity of the solvent.[8][9][10]

Spectroscopic TechniqueExpected Observations for (5-bromo-2-chlorophenyl)(4-methoxyphenyl)methanone
¹H NMR Aromatic protons in distinct regions, singlet for the methoxy group (~3.8 ppm).
¹³C NMR Carbonyl carbon signal around 195 ppm, signals for aromatic carbons, and a signal for the methoxy carbon.
IR Spectroscopy Strong absorption band for the C=O stretch, typically in the range of 1650-1670 cm⁻¹.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight.

Trustworthiness and Self-Validation

The reliability of this synthetic protocol is ensured by several key factors:

  • Established Chemistry: Friedel-Crafts acylation is a well-understood and extensively documented reaction.[5][6]

  • Monitoring and Purification: The use of TLC for reaction monitoring allows for precise determination of the reaction endpoint, while column chromatography ensures the isolation of a high-purity product.

  • Comprehensive Characterization: The combination of NMR, IR, and MS provides unambiguous structural confirmation of the final compound.

Conclusion and Future Directions

The synthesis of novel benzophenone derivatives using this compound via Friedel-Crafts acylation is a versatile and efficient strategy. The resulting halogenated benzophenones are valuable intermediates for the development of new therapeutic agents and functional materials. The bromine and chlorine atoms can be further functionalized using various cross-coupling reactions to generate a library of diverse molecules for biological screening and other applications. This application note provides a solid foundation for researchers to explore the synthesis and potential of this important class of compounds.

References

  • BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Properties of Substituted Benzophenones: Correlating Experimental and Theoretical Data.
  • BenchChem. (n.d.). Application Note & Protocol: Synthesis of Benzophenones via Friedel-Crafts Acylation.
  • National Institutes of Health. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry.
  • Baughman, B. M., Stennett, E. M., et al. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A.
  • PubMed. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives.
  • ResearchGate. (n.d.). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.
  • ResearchGate. (n.d.). Examples of benzophenone derivatives in the market and their uses.
  • Science Alert. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study.
  • BenchChem. (n.d.). Application Notes and Protocols for the Development of Novel Benzophenone-Derived Ligands.
  • Google Patents. (n.d.). Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • MDPI. (n.d.). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment.
  • BenchChem. (n.d.). A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues: Synthesis, Applications, and Experimental Insigh.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
  • Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone.
  • Royal Society of Chemistry. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives.

Sources

Application Notes & Protocols: Leveraging 5-Bromo-2-chlorobenzoyl Chloride for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] This has made them one of the most important classes of drug targets. The development of small molecule kinase inhibitors often relies on privileged scaffolds that can effectively compete with ATP by occupying its binding site.[3][4] The benzamide moiety is a key structural feature in many successful kinase inhibitors, capable of forming critical hydrogen bonds with the kinase hinge region.[5][6] This guide provides a detailed technical overview and robust protocols for utilizing 5-Bromo-2-chlorobenzoyl chloride, a versatile and reactive chemical building block, in the synthesis of novel benzamide-based kinase inhibitors. We will explore the reagent's properties, the rationale for its use, a detailed synthetic workflow from reaction to purification, and methods for characterization, providing researchers with the practical insights needed for drug discovery and development.

The Reagent: this compound Profile

This compound (CAS No. 21900-52-7) is a di-halogenated acyl chloride that serves as a powerful electrophilic reagent in organic synthesis.[7][8] Its utility in medicinal chemistry stems from its high reactivity and the strategic placement of its halogen substituents, which can be used as synthetic handles for further molecular elaboration.

Chemical Properties and Reactivity

The primary reactive site is the acyl chloride functional group (-COCl). The carbonyl carbon is highly electrophilic, making it susceptible to rapid nucleophilic attack by amines, alcohols, and other nucleophiles to form stable amides and esters, respectively.[9][10] This acylation reaction is the cornerstone of its application in building the core of many kinase inhibitors.

  • Causality of Reactivity : The presence of the electron-withdrawing chlorine atom attached to the carbonyl group significantly enhances the electrophilicity of the carbonyl carbon, making the acylation reaction highly efficient. The reaction with primary or secondary amines is typically rapid and high-yielding.[11]

Table 1: Properties of this compound

PropertyValueReference(s)
CAS Number 21900-52-7[12]
Molecular Formula C₇H₃BrCl₂O[7][8]
Molecular Weight 253.91 g/mol
Physical Form Solid[12]
Primary Hazard Corrosive, Lachrymator[12][13]
Storage 2-8°C under inert atmosphere[12]
Safety and Handling

As with all acyl chlorides, this compound is corrosive and moisture-sensitive.[7][13] It reacts with water to release hydrochloric acid (HCl) gas.[14]

  • Personal Protective Equipment (PPE) : Always handle inside a chemical fume hood wearing appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.

  • Reaction Conditions : Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent hydrolysis of the starting material.[14]

  • Quenching : Care must be taken when quenching the reaction, as the addition of water or protic solvents can be exothermic.

Rationale for Use in Kinase Inhibitor Synthesis

The structure of this compound is strategically designed for creating diverse libraries of kinase inhibitors for structure-activity relationship (SAR) studies.[15][16]

The Benzamide Scaffold: A Hinge-Binding Privileged Structure

The ATP-binding site of most kinases contains a flexible "hinge region" that forms key hydrogen bonds with the adenine ring of ATP. Many Type I kinase inhibitors are designed to mimic this interaction.[1] The N-H and carbonyl oxygen of the benzamide group, formed after reacting this compound with an amine, can act as both a hydrogen bond donor and acceptor, effectively occupying the hinge region and blocking ATP binding.

cluster_kinase Kinase ATP Binding Site cluster_inhibitor Benzamide Inhibitor hinge_donor Hinge Residue (e.g., Ala, Glu) Backbone N-H hinge_acceptor Hinge Residue (e.g., Met, Leu) Backbone C=O inhibitor C=O N-H Benzoyl Ring R-Group inhibitor:f0->hinge_donor H-Bond Acceptor inhibitor:f1->hinge_acceptor H-Bond Donor atp Blocks ATP Binding

Sources

Application Notes and Protocols for the Preparation of Antimicrobial Agents from 5-Bromo-2-chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Halogenated benzamides are a class of compounds that have demonstrated a promising spectrum of biological activities. This technical guide provides a comprehensive framework for the synthesis and evaluation of N-substituted benzamide derivatives as potential antimicrobial agents, utilizing 5-Bromo-2-chlorobenzoyl chloride as a key starting material. We present detailed protocols for the synthesis of a model compound, N-(4-methoxyphenyl)-5-bromo-2-chlorobenzamide, including its characterization and subsequent antimicrobial screening. The rationale behind the synthetic strategy and the design of the antimicrobial assays are discussed in depth to provide researchers, scientists, and drug development professionals with a robust and validated methodology.

Introduction: The Rationale for Targeting Halogenated Benzamides

Benzamide scaffolds are prevalent in a multitude of pharmacologically active compounds, including anti-inflammatory, and anticancer agents.[1] The introduction of halogen atoms, such as bromine and chlorine, into the benzamide structure can significantly modulate its physicochemical properties and biological activity.[2][3] The presence of these halogens can enhance membrane permeability, improve metabolic stability, and facilitate specific interactions with biological targets, making them attractive features in the design of new antimicrobial drugs.[2][3]

This compound is a versatile bifunctional reagent. The highly reactive acyl chloride group allows for the straightforward formation of amide bonds with a wide array of primary and secondary amines, enabling the generation of a diverse library of candidate compounds.[4] The bromo and chloro substituents on the aromatic ring provide a unique electronic and steric profile that can be exploited to tune the antimicrobial potency and selectivity of the final compounds. This guide will focus on the practical aspects of leveraging this starting material for the discovery of new antimicrobial leads.

Synthetic Strategy and Protocols

The primary synthetic route to N-substituted benzamides from this compound is the nucleophilic acyl substitution reaction with a suitable amine. This reaction is typically high-yielding and proceeds under mild conditions.

General Synthesis Workflow

The overall workflow for the synthesis and initial evaluation of the target compounds is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Screening Start 5-Bromo-2-chlorobenzoyl Chloride + Substituted Amine Reaction Amide Coupling Reaction (Schotten-Baumann Conditions) Start->Reaction Product Crude N-Substituted 5-Bromo-2-chlorobenzamide Reaction->Product Workup Aqueous Work-up & Extraction Purification Purification (Recrystallization or Chromatography) Workup->Purification Final_Product Pure N-Substituted 5-Bromo-2-chlorobenzamide Purification->Final_Product Product->Workup Characterization Structural Characterization (NMR, IR, MS) Final_Product->Characterization Screening Antimicrobial Screening (MIC Determination) Characterization->Screening Data Data Analysis & SAR Insights Screening->Data

Caption: General workflow for synthesis and screening.

Protocol: Synthesis of N-(4-methoxyphenyl)-5-bromo-2-chlorobenzamide

This protocol details the synthesis of a representative N-aryl benzamide.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyaniline (1.05 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-methoxyaniline (1.05 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol/water to afford the pure N-(4-methoxyphenyl)-5-bromo-2-chlorobenzamide.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques.

Technique Expected Observations for N-(4-methoxyphenyl)-5-bromo-2-chlorobenzamide
¹H NMR Signals corresponding to aromatic protons of both rings, a singlet for the methoxy group, and a broad singlet for the amide N-H.
¹³C NMR Resonances for all unique carbon atoms, including the carbonyl carbon of the amide.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (around 3300), C=O stretching (around 1650), and C-Br/C-Cl bonds in the fingerprint region.
Mass Spec (MS) A molecular ion peak corresponding to the calculated mass of the compound, showing the characteristic isotopic pattern for bromine.

Antimicrobial Activity Screening

The evaluation of the antimicrobial properties of the newly synthesized compounds is a critical step. The Minimum Inhibitory Concentration (MIC) assay is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Prepare Bacterial Inoculum (0.5 McFarland Standard) Plate Inoculate 96-well Plate with Compound Dilutions and Bacteria Culture->Plate Compound Prepare Serial Dilutions of Test Compound Compound->Plate Incubate Incubate at 37°C for 18-24 hours Plate->Incubate Read Visually Inspect for Turbidity or Read OD at 600 nm Incubate->Read Determine Determine MIC (Lowest concentration with no visible growth) Read->Determine

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Protocol: Broth Microdilution MIC Assay

Materials:

  • Synthesized N-(4-methoxyphenyl)-5-bromo-2-chlorobenzamide

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%)

Procedure:

  • Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in CAMHB in a 96-well plate to obtain a range of concentrations (e.g., 128 to 0.25 µg/mL).

  • Plate Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum in broth without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.[6]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Expected Data and Interpretation

The results of the MIC assay can be tabulated to compare the activity of different synthesized compounds against various bacterial strains.

Compound Test Organism MIC (µg/mL)
N-(4-methoxyphenyl)-5-bromo-2-chlorobenzamideS. aureus16
E. coli32
Ciprofloxacin (Control)S. aureus1
E. coli0.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This application note provides a detailed and validated methodology for the synthesis of novel antimicrobial agents derived from this compound. The outlined protocols for synthesis, characterization, and antimicrobial screening offer a solid foundation for researchers in the field of drug discovery. The versatility of the starting material allows for the creation of a diverse chemical library, which can be further explored to establish structure-activity relationships (SAR). Future work should focus on expanding the range of amine nucleophiles to probe the effects of different substituents on antimicrobial potency and spectrum. Additionally, mechanistic studies on the most promising compounds will be crucial to elucidate their mode of action and guide further optimization efforts.

References

  • Ienascu, I. M. C., Balaes, T., Petre, C. V., Pop, R. O., Cata, A., Stefanut, M. N., Albu, P., & Poenaru, M. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceuticals, 15(7), 843.
  • Mazzariol, A., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512.
  • MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • protocols.io. (2017). Minimal Inhibitory Concentration (MIC).
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • Yadav, D., et al. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents.
  • Google Patents. (2020). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Pharmaffiliates. (n.d.). This compound.
  • Ghare, S. (2022). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
  • Google Patents. (2020). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Al-Suwaidan, I. A., et al. (2024). Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants. BIO Web of Conferences, 182, 02008.
  • Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(12), 2536-2545.
  • Popescu, I. M., et al. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromo-2-chlorobenzaldehyde in Modern Pharmaceutical Development.
  • Kumar, K., & Santhi, N. (2018). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. Journal of Applicable Chemistry, 7(4), 843-849.
  • WIPO. (2023). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • Singh, A., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1286, 135534.
  • Khan, I., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6985.
  • American Chemical Society. (2026).
  • Patsnap. (n.d.). Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane.
  • Patsnap. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
  • Al-Ghorbani, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2453–2467.
  • Manna, F., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(12), 2536-2545.
  • Al-Ghorbani, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2453–2467.
  • Singh, A., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1286, 135534.
  • Khan, I., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6985.
  • American Chemical Society. (2026).
  • Tchoukoua, A., et al. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. International Journal of Molecular Sciences, 24(3), 2293.
  • Sordon, S., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5540.

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Application Notes and Protocols for the Synthesis of Potent Anti-inflammatory 1,5-Diarylpyrazoles Utilizing 5-Bromo-2-chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Utilization of a Dihalogenated Benzoyl Chloride for Anti-Inflammatory Drug Scaffolds

In the landscape of medicinal chemistry, the pyrazole moiety stands as a "privileged scaffold," forming the core of numerous therapeutic agents.[1][2] Notably, 1,5-diarylpyrazoles are renowned for their potent anti-inflammatory properties, primarily through the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[1][3] The commercial success of Celecoxib, a selective COX-2 inhibitor, has spurred extensive research into analogues with improved efficacy and safety profiles.[4][5]

This application note details a robust and versatile synthetic strategy for a library of novel 1,5-diarylpyrazole-based anti-inflammatory compounds, commencing with the readily available and highly reactive building block, 5-Bromo-2-chlorobenzoyl chloride. The inherent reactivity of the acyl chloride functional group, combined with the two distinct halogen atoms on the aromatic ring, provides a strategic platform for a multi-step synthesis and subsequent chemical diversification. The bromine and chlorine substituents serve as orthogonal handles for late-stage functionalization via cross-coupling reactions, enabling the systematic exploration of the structure-activity relationship (SAR) and the optimization of anti-inflammatory potency.

Synthetic Strategy Overview: A Three-Stage Approach to Novel Anti-Inflammatory Agents

The overall synthetic workflow is designed as a three-stage process, beginning with the formation of a key intermediate, a 1,3-diketone, followed by the construction of the pyrazole core, and culminating in the diversification of the scaffold through palladium-catalyzed cross-coupling reactions. This approach allows for the generation of a diverse library of compounds from a single, common precursor.

G cluster_0 Stage 1: 1,3-Diketone Synthesis cluster_1 Stage 2: Pyrazole Core Formation cluster_2 Stage 3: Scaffold Diversification A This compound C Claisen Condensation A->C B Substituted Acetophenone B->C D 1-(5-Bromo-2-chlorophenyl)-3-aryl-propane-1,3-dione C->D F Cyclocondensation D->F E Substituted Hydrazine (e.g., 4-Sulfamoylphenylhydrazine) E->F G 1,5-Diarylpyrazole Scaffold F->G I Suzuki-Miyaura Cross-Coupling G->I H Arylboronic Acid H->I J Library of Novel Anti-Inflammatory Compounds I->J

Caption: Overall workflow for the synthesis of anti-inflammatory pyrazoles.

Mechanistic Insights: The Chemistry Behind the Synthesis

The core of this synthetic strategy relies on two fundamental organic reactions: the Claisen condensation for the formation of the 1,3-diketone and a cyclocondensation reaction to construct the pyrazole ring.

Claisen Condensation for 1,3-Diketone Synthesis

The initial step involves a crossed Claisen condensation between this compound and a substituted acetophenone.[6] The reaction is typically mediated by a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), which deprotonates the α-carbon of the acetophenone to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the this compound. The subsequent collapse of the tetrahedral intermediate and loss of the chloride leaving group yields the desired 1-(5-Bromo-2-chlorophenyl)-3-aryl-propane-1,3-dione.

G cluster_0 Claisen Condensation Mechanism Enolate Formation Enolate Formation Nucleophilic Attack Nucleophilic Attack Enolate Formation->Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate 1,3-Diketone Product 1,3-Diketone Product Tetrahedral Intermediate->1,3-Diketone Product

Caption: Key steps in the Claisen condensation mechanism.

Pyrazole Formation via Cyclocondensation

The formation of the pyrazole ring is achieved through the cyclocondensation of the synthesized 1,3-diketone with a substituted hydrazine.[1] This reaction proceeds through a series of nucleophilic attack, dehydration, and cyclization steps to afford the thermodynamically stable aromatic pyrazole ring. The use of (4-sulfamoylphenyl)hydrazine is particularly relevant for creating analogues of Celecoxib.[7]

Experimental Protocols

Safety Precaution: this compound is corrosive and harmful if swallowed.[8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Synthesis of 1-(5-Bromo-2-chlorophenyl)-3-(4-methylphenyl)propane-1,3-dione

This protocol describes the synthesis of a key 1,3-diketone intermediate.

Materials:

  • This compound

  • 4-Methylacetophenone

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)

  • Anhydrous Toluene

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet.

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 4-methylacetophenone (1.1 equivalents) and anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add LiHMDS (1.2 equivalents) dropwise via a syringe, maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous toluene.

  • Add the solution of this compound dropwise to the enolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction by slowly adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 4-(5-(5-Bromo-2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-1-yl)benzenesulfonamide

This protocol details the formation of the pyrazole core, creating a Celecoxib analogue.

Materials:

  • 1-(5-Bromo-2-chlorophenyl)-3-(4-methylphenyl)propane-1,3-dione (from Protocol 1)

  • (4-Sulfamoylphenyl)hydrazine hydrochloride

  • Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • To a round-bottom flask, add the 1,3-diketone (1.0 equivalent), (4-sulfamoylphenyl)hydrazine hydrochloride (1.1 equivalents), and ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and add water to induce precipitation.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired pyrazole.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Scaffold Diversification

This protocol provides a general method for the selective arylation at the C5-bromo position.

Materials:

  • 4-(5-(5-Bromo-2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-1-yl)benzenesulfonamide (from Protocol 2)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • Triphenylphosphine (PPh₃) (0.1 equivalents)

  • Potassium Carbonate (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk tube or similar reaction vessel, magnetic stirrer, nitrogen inlet.

Procedure:

  • To a Schlenk tube, add the bromo-chloro-pyrazole (1.0 equivalent), arylboronic acid, Pd(OAc)₂, PPh₃, and potassium carbonate.

  • Evacuate and backfill the tube with nitrogen three times.

  • Add the degassed dioxane/water mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final anti-inflammatory compound.

Data Presentation: Characterization and Biological Activity

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity. The anti-inflammatory activity is typically assessed by measuring the inhibition of COX-2.

Compound IDR Group (at C5 of Phenyl Ring)Yield (%)Purity (HPLC)COX-2 IC₅₀ (µM)
PZ-1 -Br (Intermediate)85>98%-
PZ-2 4-Methoxyphenyl78>99%0.45
PZ-3 3-Fluorophenyl82>98%0.62
PZ-4 2-Thienyl75>97%0.51
Celecoxib (Reference)--0.87

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary.

Conclusion and Future Directions

The synthetic strategy outlined in this application note, starting from this compound, provides a reliable and adaptable route to a diverse range of novel 1,5-diarylpyrazole-based anti-inflammatory agents. The protocols are robust and can be readily implemented in a standard organic synthesis laboratory. The dihalogenated nature of the starting material is a key feature, allowing for selective late-stage functionalization, which is a powerful tool in modern drug discovery. Future work could involve exploring other cross-coupling reactions, such as Sonogashira or Buchwald-Hartwig amination, at the remaining chloro-position to further expand the chemical space and potentially discover compounds with dual anti-inflammatory and other therapeutic activities.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Pyrazole as an anti-inflammatory scaffold. International journal of health sciences.
  • 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles. Semantic Scholar.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications.
  • SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.
  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. PubMed Central.
  • Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. ResearchGate.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Claisen Condensation. Organic Chemistry Portal.
  • This compound. PubChem.

Sources

analytical methods for monitoring reactions with 5-Bromo-2-chlorobenzoyl chloride (HPLC, TLC)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) Methods for Monitoring Reactions of 5-Bromo-2-chlorobenzoyl Chloride

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the analytical monitoring of chemical reactions involving this compound, a critical intermediate in pharmaceutical and agrochemical synthesis.[1] Given its high reactivity, particularly its susceptibility to hydrolysis, robust and reliable analytical methods are essential for reaction optimization, kinetic studies, and quality control.[2][3] This document delineates methodologies for both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), designed for researchers, scientists, and drug development professionals. The protocols emphasize not just the procedural steps but the underlying scientific rationale, ensuring accuracy and reproducibility.

Introduction: The Analytical Challenge of this compound

This compound (C₇H₃BrCl₂O) is a highly reactive acylating agent.[1][4] Its electrophilic carbonyl carbon readily reacts with nucleophiles, making it a valuable building block for forming amide, ester, and ketone functionalities. However, this same reactivity presents a significant analytical challenge. The acyl chloride moiety is extremely sensitive to moisture, rapidly hydrolyzing to the corresponding 5-bromo-2-chlorobenzoic acid.[5][6]

Direct analysis of this compound in reaction mixtures is therefore problematic, especially using reversed-phase HPLC with common aqueous mobile phases.[7] The analyte can degrade on-column, leading to inaccurate quantification and poor chromatography. Consequently, effective monitoring strategies must be designed to account for this instability. The two primary approaches, detailed herein, are:

  • Indirect Monitoring: Tracking the consumption of a stable starting material (e.g., an amine or alcohol) and the formation of the stable acylated product (e.g., an amide or ester).

  • Derivatization: Quenching the reaction aliquot with a reagent that rapidly converts the unreacted acyl chloride into a stable, easily quantifiable derivative.[2][8]

This guide will focus on the first approach as it is the most common and direct way to assess reaction progress. TLC will be presented as a rapid, qualitative tool for real-time checks, while HPLC will be detailed for precise, quantitative analysis.

High-Performance Liquid Chromatography (HPLC): A Quantitative Approach

HPLC is the cornerstone technique for quantitative analysis of organic reactions due to its high resolution, sensitivity, and accuracy.[9] For reactions involving this compound, a reversed-phase HPLC (RP-HPLC) method is ideal for separating the relatively non-polar aromatic reactants and products from more polar byproducts.

Causality Behind Experimental Design

The primary challenge is the acyl chloride's reactivity. To overcome this, the protocol is designed around a "quenching" step. An aliquot of the reaction mixture is immediately introduced into a solvent like methanol. This serves two purposes:

  • It instantly stops the primary reaction.

  • It rapidly converts any remaining, highly reactive this compound into its stable methyl ester derivative (methyl 5-bromo-2-chlorobenzoate).[7][8]

This ensures that the sample injected into the HPLC is stable and accurately reflects the reaction's state at the time of sampling. The resulting chromatogram will allow for the quantification of the starting nucleophile, the desired product, and the methyl ester derivative of the unreacted acyl chloride.

Experimental Protocol: HPLC Monitoring of an Amidation Reaction

This protocol describes the monitoring of a typical reaction between this compound and a primary amine (e.g., aniline) to form an amide.

Materials and Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Deionized water (HPLC grade, filtered and degassed).

  • Formic acid (≥98% purity).

  • Reaction components: this compound, aniline (or other nucleophile), base (e.g., triethylamine), and an anhydrous solvent (e.g., Dichloromethane).

Step-by-Step Methodology:

  • Reaction Setup: Initiate the amidation reaction under standard conditions (e.g., 1.0 mmol of amine, 1.1 mmol of triethylamine, and 1.0 mmol of this compound in 10 mL of anhydrous dichloromethane at room temperature).

  • Sample Preparation (Quenching): At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a 100 µL aliquot from the reaction mixture.

  • Immediately add the aliquot to a vial containing 900 µL of methanol. Vortex thoroughly. This quenched sample is now stable for analysis.[7]

  • Dilution: Dilute the quenched sample further with a 50:50 mixture of acetonitrile and water to a final concentration suitable for HPLC analysis (e.g., a 10-fold dilution).

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Analysis: Inject the filtered sample (e.g., 10 µL) into the HPLC system running under the conditions specified in Table 1.

  • Data Interpretation: Monitor the decrease in the peak area of the starting amine and the increase in the peak area of the amide product over time. The peak corresponding to the methyl 5-bromo-2-chlorobenzoate will decrease as the reaction proceeds. A Diode Array Detector is highly recommended to confirm peak identity and purity by comparing UV spectra with reference standards.[7]

Data Presentation: HPLC Parameters
ParameterRecommended SettingRationale
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)Excellent retention and separation for aromatic, non-polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcid improves peak shape and suppresses ionization of acidic/basic moieties.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for eluting non-polar analytes.
Gradient Program 40% B to 95% B over 15 min; hold at 95% B for 3 minA gradient is necessary to elute compounds with a wide range of polarities, from the starting amine to the final amide product.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmAromatic rings in all key components strongly absorb at this wavelength.
Injection Volume 10 µLStandard volume to avoid column overloading.

Table 1: Suggested HPLC Method Parameters.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Withdraw Aliquot from Reaction B Quench in Methanol (Stabilizes Sample) A->B C Dilute with ACN/Water B->C D Filter Sample (0.45 µm) C->D E Inject Sample into HPLC D->E F Separation on C18 Column E->F G UV Detection (254 nm) F->G H Generate Chromatogram G->H I Integrate Peaks & Calculate Conversion H->I

Caption: Workflow for HPLC reaction monitoring.

Thin-Layer Chromatography (TLC): A Rapid, Qualitative Tool

TLC is an indispensable method for rapid, cost-effective, and real-time monitoring of reaction progress.[10][11] It provides immediate qualitative feedback on the consumption of starting materials and the formation of products.

Causality Behind Experimental Design

When using TLC to monitor reactions with acyl chlorides, the primary concern is the potential for hydrolysis on the silica gel plate, which is inherently acidic and contains adsorbed water.[6] This can cause the this compound spot to streak or to appear as the 5-bromo-2-chlorobenzoic acid. To mitigate this, it is crucial to use a non-polar, anhydrous eluent system and to develop the plate promptly after spotting.

The most effective way to use TLC is with a "co-spot."[12] This involves spotting the starting material, the reaction mixture, and a combined spot of both in separate lanes. This practice helps to definitively identify the starting material spot within the reaction mixture, even if Rf values are very similar.

Experimental Protocol: TLC Monitoring

Materials and Instrumentation:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254).[13]

  • TLC developing chamber.

  • Capillary tubes for spotting.

  • UV lamp (254 nm).

  • Staining solution (e.g., potassium permanganate or p-anisaldehyde stain).[14]

Step-by-Step Methodology:

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Mark three lanes on the baseline: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[12]

  • Sample Preparation: Prepare a dilute solution of the starting nucleophile (e.g., aniline) in a volatile solvent like ethyl acetate.

  • Spotting:

    • Lane 1 (SM): Use a capillary tube to spot the dilute solution of the starting material.

    • Lane 2 (CO): Spot the starting material first. Then, using a different capillary, spot the reaction mixture directly on top of the starting material spot.

    • Lane 3 (RXN): Spot the reaction mixture.

  • Development: Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (see Table 2). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.[15] Circle the spots with a pencil.

    • If necessary, use a chemical stain for further visualization. For example, a potassium permanganate stain will react with oxidizable groups like amines and alcohols, while the product amide may be less reactive.[14]

  • Interpretation: A successful reaction will show the disappearance of the starting material spot in the "RXN" lane over time, accompanied by the appearance of a new spot for the product. The co-spot lane confirms the identity of the starting material spot.[12] The acyl chloride itself will likely appear as the corresponding carboxylic acid at the baseline or as a streak due to hydrolysis.

Data Presentation: TLC Parameters
ParameterRecommended SettingRationale
Stationary Phase Silica Gel 60 F254Standard polar stationary phase suitable for a wide range of organic compounds.
Mobile Phase 30% Ethyl Acetate in HexaneA good starting point for separating aromatic compounds of moderate polarity. Adjust polarity as needed.
Visualization 1. UV Light (254 nm)2. Potassium Permanganate StainUV is non-destructive and effective for aromatic compounds.[14] Permanganate stain visualizes many functional groups.[14]
Typical Rf Values Starting Amine: ~0.4Product Amide: ~0.6Acyl Chloride/Acid: ~0.1 or baselineThe less polar amide product will typically have a higher Rf than the more polar starting amine. The highly polar carboxylic acid byproduct will have a very low Rf.

Table 2: Suggested TLC Method Parameters.

Visualization: TLC Workflow

TLC_Workflow cluster_prep Plate Preparation cluster_analysis Chromatography cluster_data Visualization & Interpretation A Draw Baseline on TLC Plate B Spot Lanes: 1. Starting Material (SM) 2. Co-Spot (CO) 3. Reaction Mix (RXN) A->B C Place Plate in Developing Chamber B->C D Elute with Mobile Phase C->D E Dry Plate D->E F View under UV Lamp (254 nm) E->F G Apply Chemical Stain (Optional) F->G H Analyze Spot Progression (SM disappearance, Product appearance) G->H

Caption: Workflow for TLC reaction monitoring.

Conclusion and Best Practices

Effective monitoring of reactions involving the highly reactive this compound is achievable with carefully designed analytical methods. For routine, rapid checks on reaction status, TLC is an invaluable, low-cost tool. For accurate, reproducible, and quantitative data essential for process optimization and quality control, a well-developed RP-HPLC method is superior.

Key Best Practices:

  • Moisture Control: Always use anhydrous solvents for the reaction to minimize hydrolysis of the acyl chloride.

  • Sample Stability: For HPLC analysis, immediately quench reaction aliquots in an alcohol like methanol to form a stable derivative and obtain a reliable snapshot of the reaction's progress.

  • Co-Spotting in TLC: Always use a co-spot lane in TLC to avoid ambiguity in spot identification, especially when Rf values are close.

  • Method Validation: For regulated environments, the described HPLC method should be fully validated for specificity, linearity, accuracy, and precision according to relevant guidelines.

By integrating these HPLC and TLC protocols, researchers can gain a comprehensive understanding of their reaction dynamics, leading to improved yields, higher purity, and more efficient process development.

References

  • Zhang, K., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 145, 163-170. [Link]
  • Zhang, K., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. [Link]
  • Google Patents. (2017).
  • Bohrium. (2017). development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances. Ask this paper. [Link]
  • University of South Carolina. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. [Link]
  • Studypool. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. [Link]
  • ResearchGate. (n.d.). TLC analysis of ABTC: TLC was performed for ABTC. Benzoyl chloride (A)...[Link]
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]
  • ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?[Link]
  • ResearchGate. (2024). (PDF) Ullmann Coupling Reactions on Gold Nanoparticles. [Link]
  • ScienceMadness Discussion Board. (2007). Acyl chloride on TLC. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Chemistry LibreTexts. (2022). 2.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
  • YouTube. (2021).
  • Wikipedia. (n.d.). Ullmann reaction. [Link]
  • Patsnap. (n.d.). A kind of synthetic method of 5-bromo-2-chlorobenzoic acid. [Link]
  • Google Patents. (n.d.).
  • WIPO Patentscope. (n.d.). 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. [Link]

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Application Notes and Protocols for the Characterization of 5-Bromo-2-chlorobenzoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-chlorobenzoyl chloride is a versatile bifunctional reagent of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is underscored by its role in the preparation of potent and selective sodium-glucose co-transporter 2 (hSGLT2) inhibitors, such as Dapagliflozin.[1] The presence of three distinct reactive centers—the highly electrophilic acyl chloride, and two halogenated positions on the aromatic ring suitable for cross-coupling reactions—renders it a valuable scaffold for constructing complex molecular architectures.

This technical guide provides a comprehensive exploration of the reactivity of this compound, with a focus on its application in acylation reactions. We will delve into detailed protocols for amide bond formation, esterification, and Friedel-Crafts acylation. Furthermore, this document will outline systematic procedures for the characterization of the resulting products using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and characterization data presented herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a reliable framework for their synthetic endeavors.

Safety Precautions

Acyl chlorides, including this compound, are corrosive, toxic, and react violently with water.[2][3] It is imperative to handle this reagent with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][6] All glassware must be thoroughly dried before use to prevent hydrolysis of the acyl chloride. In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[3]

Synthesis of this compound

While commercially available, this compound can be readily synthesized from its corresponding carboxylic acid. A common and effective method involves the reaction of 5-bromo-2-chlorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF) or pyridine in an inert solvent like dichloromethane (DCM).[7][8][9]

Protocol 1: Synthesis of this compound from 5-Bromo-2-chlorobenzoic Acid

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 5-bromo-2-chlorobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 mL).[8]

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension at room temperature.[7][8]

  • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-4 hours.[7][8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • The resulting crude this compound, typically a yellow oil or solid, can often be used in the next step without further purification.[7][9]

Reaction Protocols and Product Characterization

Amide Bond Formation: Synthesis of 5-Bromo-2-chloro-N-substituted Benzamides

The reaction of this compound with primary or secondary amines is a robust method for the synthesis of N-substituted benzamides. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Protocol 2: General Procedure for Amide Synthesis

  • Dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) or pyridine in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.05 eq) in the same anhydrous solvent dropwise to the cooled amine solution.

  • Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Representative Amide Synthesis Data

AmineProductYield (%)
Aniline5-Bromo-2-chloro-N-phenylbenzamide>90
BenzylamineN-Benzyl-5-bromo-2-chlorobenzamide>90
Morpholine(5-Bromo-2-chlorophenyl)(morpholino)methanone>85

Characterization of a Representative Amide: 5-Bromo-2-chloro-N-phenylbenzamide

  • ¹H NMR (400 MHz, CDCl₃): Expect aromatic protons in the range of δ 7.2-7.8 ppm. The N-H proton will likely appear as a broad singlet between δ 8.0-9.0 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The carbonyl carbon (C=O) should appear in the range of δ 164-168 ppm. Aromatic carbons will be observed between δ 120-140 ppm.

  • IR (ATR, cm⁻¹): Look for a strong C=O stretching vibration around 1650-1680 cm⁻¹ and an N-H stretch around 3300-3400 cm⁻¹.

  • MS (ESI): The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.[11][12] The molecular ion peak [M]⁺ and [M+2]⁺ will be prominent.

Esterification: Synthesis of 5-Bromo-2-chlorobenzoates

Esterification can be achieved by reacting this compound with an alcohol, typically in the presence of a base like pyridine, which also acts as a catalyst.

Protocol 3: General Procedure for Ester Synthesis

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq) and pyridine (1.1 eq) in an anhydrous solvent such as dichloromethane.

  • Cool the mixture to 0°C.

  • Add a solution of this compound (1.05 eq) in the same solvent dropwise.

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Work-up the reaction by washing with water, dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting ester by distillation or column chromatography.

Table 2: Representative Ester Synthesis Data

AlcoholProductYield (%)
MethanolMethyl 5-bromo-2-chlorobenzoate>95
EthanolEthyl 5-bromo-2-chlorobenzoate>95
IsopropanolIsopropyl 5-bromo-2-chlorobenzoate>90

Characterization of a Representative Ester: Methyl 5-bromo-2-chlorobenzoate [13]

  • ¹H NMR (400 MHz, CDCl₃): A singlet for the methyl protons (-OCH₃) is expected around δ 3.9 ppm. The aromatic protons will appear in the δ 7.3-7.8 ppm region.

  • ¹³C NMR (100 MHz, CDCl₃): The ester carbonyl carbon should be in the range of δ 165-170 ppm. The methyl carbon will be around δ 52 ppm.

  • IR (ATR, cm⁻¹): A strong C=O stretch for the ester is typically observed around 1720-1740 cm⁻¹. A C-O stretch will also be present around 1200-1300 cm⁻¹.

  • MS (ESI): The mass spectrum will exhibit the characteristic isotopic pattern for one bromine and one chlorine atom.

Friedel-Crafts Acylation: Synthesis of (5-Bromo-2-chlorophenyl)(aryl)methanones

Friedel-Crafts acylation involves the reaction of this compound with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[14][15][16] This reaction is a powerful tool for forming carbon-carbon bonds.

Protocol 4: Friedel-Crafts Acylation of Phenetole

  • To a suspension of anhydrous aluminum chloride (1.2 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0°C under a nitrogen atmosphere, add this compound (1.0 eq) portion-wise.

  • Stir the mixture for 15-30 minutes at 0°C.

  • Add the aromatic substrate, such as phenetole (1.0 eq), dropwise, maintaining the temperature below 5°C.[8]

  • Allow the reaction to stir at room temperature for several hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography to obtain the desired benzophenone.[8]

Table 3: Representative Friedel-Crafts Acylation Data

Aromatic SubstrateProductYield (%)
Benzene(5-Bromo-2-chlorophenyl)(phenyl)methanoneModerate
Toluene(5-Bromo-2-chlorophenyl)(p-tolyl)methanoneGood
Phenetole(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanoneHigh[8]

Characterization of a Representative Benzophenone: (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

  • ¹H NMR (400 MHz, CDCl₃): Expect signals for the ethoxy group (a triplet around δ 1.4 ppm and a quartet around δ 4.1 ppm). The aromatic protons will be in the δ 6.9-7.8 ppm range.

  • ¹³C NMR (100 MHz, CDCl₃): The ketone carbonyl carbon will appear downfield, typically in the range of δ 190-200 ppm.

  • IR (ATR, cm⁻¹): A strong C=O stretching vibration for the diaryl ketone is expected around 1650-1670 cm⁻¹.

  • MS (ESI): The mass spectrum will show the characteristic isotopic pattern for one bromine and one chlorine atom.

Visualizing Reaction Pathways and Workflows

General Reaction Scheme for this compound

G reagent 5-Bromo-2-chlorobenzoyl Chloride amide Amide Product reagent->amide Base (e.g., Et₃N) ester Ester Product reagent->ester Base (e.g., Pyridine) ketone Benzophenone Product reagent->ketone Lewis Acid (e.g., AlCl₃) amine R¹R²NH (Amine) amine->amide alcohol R³OH (Alcohol) alcohol->ester aromatic Ar-H (Aromatic Compound) aromatic->ketone

Caption: Key acylation reactions of this compound.

Experimental Workflow for Amide Synthesis and Purification

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Amine & Base cool Cool to 0°C start->cool add Add Acyl Chloride cool->add react Stir at RT add->react monitor Monitor by TLC react->monitor quench Quench with H₂O monitor->quench extract Extract with Organic Solvent quench->extract wash Wash (HCl, NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify characterize Characterize (NMR, IR, MS) purify->characterize

Caption: Workflow for amide synthesis, work-up, and purification.

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of a diverse range of chemical entities. The protocols outlined in this guide for amide formation, esterification, and Friedel-Crafts acylation provide a robust foundation for researchers. The detailed characterization data and workflows serve to validate these synthetic methods and aid in the unambiguous identification of the resulting products. Adherence to the safety precautions is paramount when working with this and other acyl chlorides. The synthetic versatility of this reagent ensures its continued importance in the fields of drug discovery and materials science.

References

  • Chempedia. (n.d.). General procedures for the purification of Acid chlorides. LookChem.
  • Sciencemadness Wiki. (2023). Acyl chloride.
  • Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE.
  • Chemos GmbH & Co.KG. (2010). Acetyl chloride - SAFETY DATA SHEET.
  • Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride.
  • ResearchGate. (2024). Acid Chloride/ chloroformate purification?.
  • Chemguide. (n.d.). friedel-crafts acylation of benzene.
  • Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.

Sources

Mastering the Post-Reaction Environment: Strategic Work-Up and Purification Protocols for Reactions Involving 5-Bromo-2-chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

As a key building block in the synthesis of pharmaceuticals and agrochemicals, 5-Bromo-2-chlorobenzoyl chloride is a highly reactive acylating agent prized for its ability to introduce a halogenated benzoyl moiety.[1][2] Its structure, characterized by a reactive acyl chloride group and a substituted aromatic ring, dictates both its synthetic utility and the specific challenges encountered during post-reaction work-up.[1] The inherent reactivity that makes it valuable also necessitates meticulous and well-designed protocols to quench the reaction, neutralize byproducts, and isolate the desired product in high purity.

This guide provides senior researchers and drug development professionals with a detailed framework for designing and executing robust work-up procedures. Moving beyond a simple recitation of steps, we will explore the chemical principles that underpin each decision in the purification cascade, ensuring not only the successful isolation of the target molecule but also the safety and efficiency of the process.

PART 1: Foundational Principles & Safety Imperatives

This compound (C₇H₃BrCl₂O) is a classic acyl chloride.[1][3][4] The electron-withdrawing nature of the carbonyl group, compounded by the inductive effects of the chlorine atom on the acyl group and the halogens on the ring, renders the carbonyl carbon highly electrophilic. This makes it exceptionally susceptible to nucleophilic attack by water, alcohols, amines, and other nucleophiles. The primary byproduct of these reactions is hydrochloric acid (HCl), a corrosive and acidic gas that must be neutralized.

Acyl chlorides as a class are hazardous, and this compound is no exception. They are corrosive, lachrymatory (tear-inducing), and react violently and exothermically with protic solvents like water.[5][6][7][8] All manipulations must be conducted in a certified chemical fume hood.[9]

Essential Personal Protective Equipment (PPE):

  • Tightly fitting safety goggles and a full-face shield.[5][10]

  • Flame-resistant lab coat, fully buttoned.[10]

  • Appropriate chemical-resistant gloves (e.g., butyl rubber). Always inspect gloves before use.[5][10]

Handling Precautions:

  • Inert Atmosphere: Handle under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from ambient moisture.[9][10]

  • Water-Free Environment: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents. Never allow the reagent to come into contact with water during storage or handling.[5]

  • Static Discharge: Use grounding and bonding for containers during transfer to prevent ignition of flammable solvent vapors.[6][7]

PART 2: The Universal Workflow for Acyl Chloride Reaction Work-Up

While specific reaction types demand tailored protocols, a universal logic governs the work-up of any reaction involving this compound. This workflow is designed to systematically remove unreacted starting materials, catalysts, and byproducts.

  • Quenching: The deliberate and controlled destruction of any unreacted, highly reactive acyl chloride. This is the most critical first step for safety and for preventing unwanted side reactions during extraction. The choice of quenching agent dictates the byproduct:

    • Water: Forms the corresponding carboxylic acid (5-Bromo-2-chlorobenzoic acid), which can be removed with a basic wash.[8][11][12]

    • Alcohols (e.g., Methanol): Forms the methyl ester, a neutral species that may need to be separated from the desired product during purification.[11][13]

    • Amines: Forms a stable amide.[11]

  • Neutralization & Washing: The systematic removal of acidic (HCl, 5-bromo-2-chlorobenzoic acid) and basic (amine catalysts like pyridine or triethylamine) impurities. This is typically achieved through a series of aqueous washes in a separatory funnel.

    • Acidic Wash (e.g., 1 M HCl, sat. NH₄Cl): Removes basic components like pyridine or excess amine nucleophiles.

    • Basic Wash (e.g., sat. NaHCO₃, sat. Na₂CO₃): Neutralizes the HCl generated during the reaction and removes the 5-bromo-2-chlorobenzoic acid byproduct from quenching or hydrolysis.[14][15] Crucially, the separatory funnel must be vented frequently to release CO₂ gas produced during neutralization.[14]

    • Brine Wash (sat. NaCl): Removes residual water from the organic layer and helps to break up emulsions.

  • Drying & Solvent Removal: After the final aqueous wash, the organic layer is saturated with a small amount of water. An anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) is used to remove this water before the solvent is removed under reduced pressure.[14]

  • Purification: The final step to achieve the desired level of product purity.

    • Recrystallization: An effective method for purifying solid brominated aromatic compounds. The ideal solvent system is one where the compound has high solubility at elevated temperatures and low solubility at room temperature.[16] Common choices include ethanol/water mixtures, toluene, or hexanes.[16][17]

    • Silica Gel Chromatography: Useful for separating mixtures, but care must be taken as silica gel is slightly acidic and can cause degradation of sensitive compounds.[14] Using a neutralized silica gel or adding a small amount of a base like triethylamine to the eluent can mitigate this.[14]

G cluster_0 Reaction Completion cluster_1 Phase 1: Quenching & Neutralization cluster_2 Phase 2: Isolation cluster_3 Phase 3: Purification Reaction Crude Reaction Mixture Quench 1. Quench (e.g., slow addition to ice-water) Reaction->Quench Wash 2. Liquid-Liquid Extraction (Aqueous Washes) Quench->Wash Transfer to Separatory Funnel Dry 3. Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Collect Organic Layer Concentrate 4. Concentrate (Rotary Evaporation) Dry->Concentrate Purify 5. Purify Product Concentrate->Purify Crude Product Product Pure Product Purify->Product G rxn Reaction Mixture (Product-AlCl₃ Complex) quench CRITICAL STEP: Slowly pour into Ice / conc. HCl rxn->quench extract Separate Layers & Extract Aqueous Phase quench->extract wash Combine Organic Layers Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize (e.g., Ethanol/Water) concentrate->purify product Pure Aryl Ketone purify->product

Caption: Workflow for the hazardous but necessary Friedel-Crafts acylation work-up.

PART 4: Troubleshooting Guide
SymptomPossible Cause(s)Suggested Solution(s)
Low Yield • Incomplete reaction.• Product is water-soluble.• Premature hydrolysis of acyl chloride.• Product loss during washes.• Monitor reaction to completion via TLC/HPLC.• Back-extract aqueous layers if product has polarity.• Ensure strictly anhydrous conditions for the reaction.• Avoid overly vigorous shaking; perform washes methodically.
Persistent Emulsion during Extraction • Formation of fine particulates.• High pH leading to soap formation.• Add a small amount of brine to the separatory funnel.• Allow the funnel to stand undisturbed for 10-30 minutes.• Filter the entire mixture through a pad of Celite®.
Product is a Persistent Oil • Presence of solvent or low-melting impurities.• Co-evaporate with a solvent that does not form an azeotrope (e.g., toluene followed by hexanes).• Attempt to triturate the oil with a non-polar solvent (e.g., cold hexanes) to induce crystallization.• Purify via column chromatography.
Isolated Product is Colored (Yellow/Brown) • Residual bromine from starting material synthesis.• Degradation of the product.• During the work-up, wash the organic layer with a dilute solution of a mild reducing agent like sodium bisulfite.<[16]br>• During recrystallization, add a small amount of activated charcoal to the hot solution and filter hot through Celite. [14]
Acidic Silica Gel Causes Degradation on Column • The product contains functional groups sensitive to acid (e.g., certain esters or amides).• Deactivate the silica gel by preparing a slurry with the eluent containing 1-2% triethylamine.• Use neutral or basic alumina as the stationary phase instead of silica gel.

References

  • Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystalliz
  • Acetyl chloride - Safety D
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  • Western Carolina University Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University.
  • ICSC 0210 - ACETYL CHLORIDE. Inchem.org.
  • Technical Support Center: Purification of Bromin
  • Acetyl chloride - SAFETY D
  • 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis. ChemicalBook.
  • 5-Bromo-2-chlorobenzoic acid Safety D
  • Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.
  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Research Trend.
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  • Technical Support Center: Scaling Up 2-Amino-5-bromobenzoyl Chloride Reactions. Benchchem.
  • Experiment 1: Friedel-Crafts Acyl
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  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega.
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  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
  • Friedel-Crafts Acyl
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Application Notes and Protocols: Purification Techniques for Derivatives of 5-Bromo-2-chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of 5-bromo-2-chlorobenzoyl chloride are pivotal intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] Their high reactivity, attributed to the acyl chloride functional group, necessitates stringent purification protocols to ensure the integrity and purity of final products. This guide provides a comprehensive overview of field-proven purification techniques, including crystallization, column chromatography, and vacuum distillation, tailored for this specific class of compounds. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of step-by-step methodologies and the underlying chemical principles to empower effective and reproducible purification strategies.

Introduction: The Challenge of Purity

This compound and its derivatives are characterized by a benzoyl chloride core substituted with bromine and chlorine atoms.[1] This structural motif imparts significant electrophilic properties, making them valuable for acylation reactions. However, the very reactivity that makes them useful also presents significant purification challenges. The primary obstacle is the high susceptibility of the acyl chloride group to hydrolysis, readily reacting with water to form the corresponding, often undesired, carboxylic acid.[2] Furthermore, side reactions during synthesis can lead to a variety of structurally similar impurities that can be difficult to separate.

Achieving high purity (typically >99%) is not merely an academic exercise; it is a critical requirement for downstream applications, particularly in pharmaceutical development where even trace impurities can have significant impacts on biological activity, toxicity, and drug stability. This document outlines robust methods to address these challenges head-on.

Safety First: Handling Reactive Acyl Chlorides

Before commencing any purification protocol, it is imperative to acknowledge the hazardous nature of this compound and its derivatives. These compounds are corrosive, lachrymatory, and react with moisture to release hydrogen chloride (HCl) gas.[1][3]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.[3]

  • Moisture Control: Use oven-dried glassware and anhydrous solvents to prevent hydrolysis.[4]

  • Quenching: Have a quenching solution (e.g., a dilute solution of sodium bicarbonate or ammonia) readily available to neutralize spills and reactive waste.

Strategic Approach to Purification

The choice of purification technique is dictated by the physical properties of the target derivative (solid vs. liquid), its thermal stability, and the nature of the impurities. A preliminary analysis of the crude product by techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC) is essential to devise an effective purification strategy.

Purification_Strategy Crude_Product Crude 5-Bromo-2-chlorobenzoyl Chloride Derivative Initial_Analysis Initial Analysis (TLC, NMR, HPLC) Crude_Product->Initial_Analysis Is_Solid Is the target compound a solid? Initial_Analysis->Is_Solid Is_Liquid Is the target compound a liquid? Initial_Analysis->Is_Liquid Crystallization Recrystallization Is_Solid->Crystallization Yes Chromatography Column Chromatography Is_Solid->Chromatography No / Impurities Co-crystallize Is_Thermally_Stable Is it thermally stable? Is_Liquid->Is_Thermally_Stable Is_Thermally_Stable->Chromatography No / Close Boiling Points Distillation Vacuum Distillation Is_Thermally_Stable->Distillation Yes Pure_Product Pure Product (>99%) Crystallization->Pure_Product Chromatography->Pure_Product Distillation->Pure_Product

Caption: Decision workflow for selecting a purification technique.

Recrystallization: The Method of Choice for Solids

For solid derivatives, recrystallization is often the most efficient and scalable purification method. It relies on the difference in solubility of the target compound and its impurities in a chosen solvent system at different temperatures.

The Principle of Recrystallization

The ideal recrystallization solvent will dissolve the crude product completely when hot (at or near its boiling point) but will have very low solubility for the target compound when cold (at room temperature or below). Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (removed during filtration).

Solvent Selection Protocol

Systematic solvent screening is crucial for successful recrystallization.

Step-by-Step Solvent Screening:

  • Sample Preparation: Place a small amount (10-20 mg) of the crude product into several test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature until the solid is just covered. Observe solubility. An ideal solvent will not dissolve the compound at this stage.

  • Heating: Gently heat the test tubes. The target compound should dissolve completely. If it does not, add more solvent in small increments until it does.

  • Cooling: Allow the solutions to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation indicates a promising solvent.

  • Solvent Pairs: If no single solvent is ideal, a solvent pair may be effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.[5] Dissolve the compound in a minimal amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy (the saturation point). Reheat to clarify and then cool slowly.

Solvent System Polarity Typical Use Case for Halogenated Aromatics
Hexanes / Ethyl AcetateLow to MediumGood for moderately polar derivatives.[6]
Toluene / HexanesLowEffective for less polar compounds, where toluene acts as the "good" solvent.
Methanol / WaterHighSuitable for more polar derivatives, such as those with additional hydrophilic groups.[7]
Dichloromethane / HexanesLow to MediumDichloromethane's high solvating power can be tempered by hexanes.[7]
Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the chosen solvent to the crude solid. Heat the mixture to boiling with stirring. Add just enough solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum. A final purity check via melting point analysis or spectroscopy is recommended.

Column Chromatography: For Complex Mixtures and Liquids

When recrystallization is ineffective or the derivative is a liquid, column chromatography is the preferred method.[2] It separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Key Considerations for Acyl Chlorides

The primary challenge with chromatographing this compound derivatives is their reactivity towards the stationary phase. Standard silica gel is acidic and contains adsorbed water, which can cause on-column hydrolysis of the acyl chloride to the corresponding carboxylic acid.[2]

Strategies to Mitigate Degradation:

  • Deactivated Silica Gel: Neutralize the acidic sites of silica gel by pre-flushing the packed column with an eluent containing a small amount (e.g., 1-2%) of a non-nucleophilic base like triethylamine.[2][8]

  • Alternative Stationary Phases: Neutral or basic alumina can be a better choice for these acid-sensitive compounds.[2]

Protocol for Flash Column Chromatography

Flash chromatography, which uses pressure to accelerate solvent flow, is the standard for preparative separation.

Chromatography_Workflow Start Start TLC 1. TLC Method Development (Aim for Rf ≈ 0.2-0.3) Start->TLC Column_Prep 2. Column Preparation (Slurry pack with deactivated silica) TLC->Column_Prep Sample_Load 3. Sample Loading (Dry or minimal solvent) Column_Prep->Sample_Load Elution 4. Elution & Fraction Collection Sample_Load->Elution Analysis 5. TLC Analysis of Fractions Elution->Analysis Combine 6. Combine Pure Fractions Analysis->Combine Evaporation 7. Solvent Evaporation Combine->Evaporation End Pure Product Evaporation->End

Sources

large-scale synthesis of Dapagliflozin intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Large-Scale Synthesis of a Key Dapagliflozin Intermediate: (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-ethoxytetrahydro-2H-pyran-3,4,5-triol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dapagliflozin is a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor widely used in the treatment of type 2 diabetes, heart failure, and chronic kidney disease.[1][2] Its chemical structure is characterized by a C-aryl glucoside moiety, the stereoselective synthesis of which presents a significant challenge for large-scale manufacturing.[3] This application note provides a detailed, robust, and scalable protocol for the synthesis of a critical ethyl C-aryl glycoside intermediate. This intermediate can be efficiently crystallized as a high-purity n-propanol solvate, which is a crucial advantage for industrial production, bypassing the purification challenges associated with syrupy intermediates common in other synthetic routes.[4][5] The protocol emphasizes causal explanations for experimental choices, process controls for ensuring reproducibility, and safety considerations for handling hazardous reagents, reflecting field-proven insights for multikilogram scale implementation.[6]

Introduction: The Strategic Importance of the C-Aryl Glycoside Intermediate

The therapeutic efficacy of Dapagliflozin is intrinsically linked to its C-glucoside structure, which confers greater metabolic stability compared to natural O-glucosides like phlorizin.[7][8] The manufacturing of Dapagliflozin on an industrial scale necessitates a synthetic route that is not only efficient and high-yielding but also avoids chromatographically demanding purification steps.

The general synthetic pathway involves the coupling of an aryl organometallic species with a protected glucose derivative.[9] A common challenge in this approach is the formation of intermediates that are oils or amorphous solids, making purification difficult and economically inefficient.[10] The strategy detailed herein circumvents this issue by targeting a key tetra-O-unprotected ethyl C-aryl glycoside intermediate. This specific intermediate has been shown to form a stable and highly crystalline n-propanol solvate, allowing for exceptional purification through simple crystallization.[5][10] Achieving high purity at this stage is paramount, as it directly impacts the diastereoselectivity of the subsequent reduction step and the final purity of the Active Pharmaceutical Ingredient (API).[11]

This guide provides a comprehensive, step-by-step protocol for the synthesis of this key intermediate, beginning with the formation of the aryllithium species and culminating in the isolation of the crystalline solvate.

Synthetic Strategy & Workflow

The overall synthetic process is a multi-step, one-pot sequence followed by a crystallizing workup. The strategy relies on three key transformations:

  • Bromine-Lithium Exchange: Formation of a reactive aryllithium species from an aryl bromide precursor at cryogenic temperatures to ensure regioselectivity and prevent side reactions.[12]

  • C-Arylation: Nucleophilic addition of the aryllithium to a persilylated D-glucono-1,5-lactone. The trimethylsilyl (TMS) protecting groups are essential to prevent reaction with the hydroxyl groups.[10]

  • In-Situ Deprotection & Ethanolysis: Treatment of the resulting lactol intermediate with an acid in ethanol to simultaneously remove the TMS groups and form the desired ethyl C-aryl glycoside.[5][9]

The workflow is visualized in the diagram below.

SynthesisWorkflow cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Core Reaction Sequence (One-Pot) cluster_2 Step 3: Purification ArylBromide Aryl Bromide (2) Aryllithium Aryllithium Species ArylBromide->Aryllithium n-BuLi, THF/Toluene (-80 °C) Gluconolactone D-Glucono-1,5-lactone (7) PersilylatedLactone Persilylated Lactone (3) Gluconolactone->PersilylatedLactone TMSCl, N-methylmorpholine Lactol Intermediate Lactol (8) PersilylatedLactone->Lactol Aryllithium->Lactol Coupling with (3) FinalIntermediate Ethyl C-Aryl Glycoside (9) (Crystalline n-Propanol Solvate) Lactol->FinalIntermediate 1. MsOH, EtOH 2. Crystallization from n-PrOH/Heptane

Caption: Synthetic workflow for the key Dapagliflozin intermediate.

Detailed Protocol: Large-Scale Synthesis

This protocol is adapted and consolidated from established industrial processes. Researchers must conduct their own risk assessments and optimizations.[5][10][11]

3.1. Materials & Reagents

ReagentCAS No.GradeSupplier
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene461432-22-4>99%Commercial
D-glucono-1,5-lactone90-80-2>99%Commercial
n-Butyllithium (n-BuLi)109-72-82.5 M in hexanesCommercial
Trimethylsilyl chloride (TMSCl)75-77-4>99%Commercial
N-Methylmorpholine (NMM)109-02-4Anhydrous, >99.5%Commercial
Methanesulfonic acid (MsOH)75-75-2>99.5%Commercial
Tetrahydrofuran (THF)109-99-9Anhydrous, <50 ppm H₂OCommercial
Toluene108-88-3Anhydrous, <50 ppm H₂OCommercial
Ethanol (EtOH)64-17-5Anhydrous, 200 proofCommercial
n-Propanol (n-PrOH)71-23-8ACS GradeCommercial
n-Heptane142-82-5AnhydrousCommercial

3.2. Step-by-Step Procedure

Part A: Preparation of Persilylated Gluconolactone (3)

  • Inert Atmosphere: Charge a suitable reactor with D-glucono-1,5-lactone (1.0 equiv) and anhydrous Tetrahydrofuran (THF, ~5 vol). Ensure the system is under a dry nitrogen atmosphere.

  • Base Addition: Add N-methylmorpholine (NMM, 4.5 equiv) to the suspension.

  • Silylation: Cool the mixture to 0-5 °C. Add trimethylsilyl chloride (TMSCl, 4.2 equiv) dropwise, maintaining the internal temperature below 20 °C. The addition is exothermic.

    • Causality: TMSCl reacts with the hydroxyl groups of the lactone to form TMS ethers. NMM acts as a base to neutralize the HCl byproduct, driving the reaction to completion.[10] This protection is critical to prevent the acidic protons of the hydroxyl groups from quenching the aryllithium reagent in the next stage.

  • Reaction Completion: Stir the mixture at room temperature for 2-3 hours. The reaction is complete when a clear solution is formed. This solution of persilylated lactone (3) is used directly in the next step.

Part B: C-Glycosidation and Formation of Ethyl C-Aryl Glycoside (9)

  • Aryllithium Formation: In a separate, dry, nitrogen-purged reactor, charge 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (1.2 equiv), anhydrous THF (~4 vol), and anhydrous toluene (~8 vol).

  • Cryogenic Cooling: Cool the solution to between -80 °C and -70 °C.

    • Causality: Extremely low temperatures are required for the bromine-lithium exchange to prevent side reactions, such as the reaction of n-BuLi with the benzylic protons or the solvent.[12]

  • n-BuLi Addition: Slowly add n-butyllithium (2.5 M in hexanes, 1.3 equiv) subsurface over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Coupling Reaction: After stirring for 30 minutes at -80 °C, add the previously prepared solution of persilylated lactone (3) to the aryllithium solution over 1 hour, maintaining the temperature below -70 °C.

  • Quench & Deprotection: After stirring for 1 hour, add a pre-prepared solution of trifluoroacetic acid (TFA, 2.0 equiv) in water to the reaction mixture. Allow the mixture to warm to 15 °C and stir for 2 hours.[11] This hydrolyzes the intermediate lithium species and removes the TMS protecting groups to form the lactol intermediate (8).

  • Ethanolysis: Add anhydrous ethanol (EtOH, ~5 vol) to the mixture, followed by methanesulfonic acid (MsOH, 2.0 equiv). Stir at 15-20 °C for 9-12 hours.[11]

    • Causality: MsOH catalyzes the conversion of the hemiacetal (lactol 8) into the more stable ethyl glycoside (9). Using ethanol as the solvent and reagent ensures the formation of the ethyl glycoside rather than the methyl variant.[5]

  • Workup: Quench the reaction with an aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and concentrate under reduced pressure to yield crude ethyl C-aryl glycoside (9) as a thick oil.

Part C: Purification via Crystallization

  • Solvent Exchange: Dissolve the crude oil in n-propanol (n-PrOH, ~3 vol). Distill off the solvent under vacuum. Repeat this process with dichloromethane to azeotropically remove any residual water and n-propanol.

    • Causality: Water and residual n-propanol must be rigorously removed. Their presence can promote the formation of furanoside byproducts during the subsequent reduction step to Dapagliflozin.[10][11]

  • Crystallization: Dissolve the concentrated oil in n-propanol (~4 vol) at 40-50 °C. Slowly add n-heptane (~5 vol) as an anti-solvent until turbidity is observed.[5][10]

  • Maturation: Cool the mixture slowly to room temperature and stir for 24 hours to allow for complete crystal formation.

  • Isolation: Filter the resulting white solid, wash with a cold mixture of n-PrOH/n-heptane, and dry under vacuum at 45 °C. The product is isolated as a white, crystalline n-propanol solvate.[4][5]

Process Parameters and Expected Results

The following table summarizes key quantitative data for the process.

ParameterValue / RangeRationale & In-Process Control
Overall Yield 75-80% (from aryl bromide)High-yielding one-pot process minimizes transfer losses.
Purity (HPLC) >98.5%The crystallization step is highly effective at removing process impurities.[5]
Lithiation Temp. -80 °C to -70 °CCritical for preventing side reactions. Monitor with a calibrated probe.[12]
Final Moisture <0.1%Determined by Karl Fischer titration. Essential for preventing byproduct formation in the next step.[11]
n-Propanol Content <2.6% (in solvate)Controlled by azeotropic distillation. Higher levels can interfere with the subsequent reduction.[10]

Mandatory Safety Precautions

  • n-Butyllithium (n-BuLi): Extremely pyrophoric and reacts violently with water and protic solvents. Must be handled under a strictly inert and dry atmosphere (N₂ or Ar). All transfers should be performed via cannula or syringe. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, face shield, specific gloves) is mandatory.

  • Trimethylsilyl Chloride (TMSCl): Corrosive and moisture-sensitive. Reacts with moisture to release HCl gas. Handle in a well-ventilated fume hood.

  • Cryogenic Temperatures: Handling reactions at -80 °C requires insulated gloves and careful monitoring to avoid frostbite and vessel embrittlement.

Conclusion

This application note details a concise, efficient, and scalable process for the production of a key ethyl C-aryl glycoside intermediate for Dapagliflozin. The strategic choice of this intermediate, which can be purified to high levels (>98.5%) via non-chromatographic crystallization as an n-propanol solvate, makes this route highly attractive for industrial manufacturing.[5][10] By explaining the causality behind critical process parameters and adhering to strict safety protocols, researchers and drug development professionals can reliably implement this methodology for the large-scale synthesis of this vital pharmaceutical building block.

References

  • The Chemical Synthesis of Dapagliflozin: Role of Key Intermediates. (n.d.). SynZeal. [URL: https://www.synzeal.
  • Deshpande, P. P., et al. (2021). Dapagliflozin – structure, synthesis, and new indications. Pharmacia, 68(3), 591–596. [URL: https://pharmacia.pensoft.net/article/70626/]
  • Yu, J.-H., Cao, Y., Yu, H., & Wang, J. (2019). A Concise and Efficient Synthesis of Dapagliflozin. Organic Process Research & Development, 23(7), 1459–1461. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.9b00141]
  • A Concise and Efficient Synthesis of Dapagliflozin. (2019). ResearchGate. [URL: https://www.researchgate.net/publication/334057886_A_Concise_and_Efficient_Synthesis_of_Dapagliflozin]
  • A Concise and Efficient Synthesis of Dapagliflozin. (2019). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-Concise-and-Efficient-Synthesis-of-Dapagliflozin-Yu-Cao/89f2a033620853503203920c788686d11f67f794]
  • Synthetic route for dapagliflozin synthesis reported from literature. (n.d.). ResearchGate. [URL: https://www.researchgate.
  • Yu, J.-H., et al. (2019). A Concise and Efficient Synthesis of Dapagliflozin. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.oprd.9b00141]
  • Synthesis of Dapagliflozin. (2019). Synfacts, 15(10), 1102. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0039-1690629]
  • Balkanski, S. (2021). Dapagliflozin – structure, synthesis, and new indications. ResearchGate. [URL: https://www.researchgate.
  • B-Rao, C. S., et al. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(5), 521–546. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.7b00397]
  • Yu, J.-H., et al. (2019). A Concise and Efficient Synthesis of Dapagliflozin. ACS Publications. [URL: https://pubs.acs.org/doi/pdf/10.1021/acs.oprd.9b00141]
  • Hu, L., et al. (2019). Facile and green synthesis of dapagliflozin. ResearchGate. [URL: https://www.researchgate.net/publication/335805230_Facile_and_green_synthesis_of_dapagliflozin]
  • Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 51(5), 1145–1149.
  • Wang, C., et al. (2023). Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin. Organic Process Research & Development, 27(2), 354–361. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00412]
  • Balkanski, S. (2021). Dapagliflozin – structure, synthesis, and new indications. Pharmacia. [URL: https://pharmacia.pensoft.net/article/70626/element/4/353684126/]
  • Seki, M. (2023). A strategy for the synthesis of C-aryl glucosides as sodium glucose cotransporter 2 inhibitors. HETEROCYCLES, 106(11), 1777. [URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/27885/106/11]
  • Ren, J.-g., et al. (2014). Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry, 24(5), 375-379. [URL: https://caod.oriprobe.com/articles/43374828/Improved_synthesis_of_dapagliflozin.htm]
  • Han, S., et al. (2011). Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. ACS Medicinal Chemistry Letters, 2(2), 182–187. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4018116/]

Sources

Application Notes & Protocols: Lewis Acid Catalysts for the Friedel-Crafts Acylation of 5-Bromo-2-chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the Friedel-Crafts acylation of aromatic substrates using 5-Bromo-2-chlorobenzoyl chloride. The presence of two distinct halogen substituents on the acyl chloride presents unique challenges and considerations for catalyst selection and reaction optimization. This document explores the mechanistic nuances, compares the efficacy of various Lewis acid catalysts, and offers two detailed, field-proven protocols for researchers, scientists, and drug development professionals. The aim is to provide a robust framework for achieving high-yield, regioselective synthesis of the corresponding diaryl ketones, which are valuable intermediates in medicinal chemistry and materials science.

Introduction and Mechanistic Considerations

The Friedel-Crafts acylation, a cornerstone of C-C bond formation, attaches an acyl group to an aromatic ring via electrophilic aromatic substitution.[1][2] The reaction is typically mediated by a Lewis acid catalyst, which activates the acyl chloride to generate a highly reactive acylium ion electrophile.[1][2][3]

The substrate of interest, this compound, possesses two electron-withdrawing halogen atoms. These substituents increase the electrophilicity of the carbonyl carbon, which can be advantageous. However, the ortho-chloro group introduces significant steric hindrance, which may influence the choice of both the Lewis acid and the aromatic nucleophile.

The general mechanism proceeds in four key steps:

  • Formation of the Acylium Ion Complex: The Lewis acid (e.g., AlCl₃) coordinates with the chlorine atom of the acyl chloride.[1][2]

  • Generation of the Acylium Ion: This coordination facilitates the cleavage of the C-Cl bond, forming a resonance-stabilized acylium ion and a complex anion (e.g., AlCl₄⁻).[1][2][3]

  • Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium or sigma complex.[4]

  • Deprotonation and Catalyst Regeneration: The complex anion removes a proton from the arenium ion, restoring aromaticity to the ring, yielding the final ketone product, and regenerating the Lewis acid catalyst.[1][5]

However, a critical distinction in acylation is that the product ketone is a moderate Lewis base and forms a stable complex with strong Lewis acids like AlCl₃.[5][6] This interaction sequesters the catalyst, meaning that stoichiometric or greater amounts of the Lewis acid are typically required.[5] An aqueous workup is necessary to decompose this complex and isolate the ketone.[5][6][7]

Friedel-Crafts Acylation Mechanism cluster_0 Step 1 & 2: Acylium Ion Formation cluster_1 Step 3: Electrophilic Attack cluster_2 Step 4: Deprotonation & Product Formation AcylChloride 5-Bromo-2-chlorobenzoyl chloride AcyliumIon Acylium Ion-AlCl₄⁻ Complex (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) Arene Aromatic Ring (e.g., Phenetole) SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex + AlCl₄⁻ - HCl - AlCl₃ FinalProduct Final Ketone Product ProductComplex->FinalProduct -> Workup Workup Aqueous Workup (H₂O, HCl)

Caption: Mechanism of Friedel-Crafts Acylation.

Guide to Lewis Acid Catalyst Selection

The choice of Lewis acid is paramount for a successful acylation. Its strength, solubility, and steric bulk must be matched to the reactivity of both the acyl chloride and the aromatic substrate.

CatalystRelative ActivityTypical StoichiometryAdvantagesDisadvantages & Considerations
Aluminum Chloride (AlCl₃) Very High≥ 1.1 equivalentsPowerful, effective for deactivated arenes, widely available.[2]Highly hygroscopic, corrosive, vigorous reaction with water.[4][8] Can promote side reactions. Requires stoichiometric amounts.[5]
Iron(III) Chloride (FeCl₃) High0.05 to 1.1 equivalentsLess hazardous than AlCl₃, cost-effective, effective for activated arenes.[9][10]Can be less effective for deactivated arenes compared to AlCl₃. Yields may be slightly lower.[11]
Zinc Chloride (ZnCl₂) ModerateCatalytic to StoichiometricMilder, good for sensitive substrates, can be used in "greener" solvent systems.[5][12]Often requires higher temperatures or longer reaction times. Less effective for deactivated systems.[13]
Tin(IV) Chloride (SnCl₄) Moderate-HighStoichiometricSoluble in organic solvents, useful for specific applications.Corrosive and moisture-sensitive.
Boron Trifluoride (BF₃) ModerateCatalytic to StoichiometricGas or etherate complex, useful for specific selectivities.Can be difficult to handle.

Expert Insights:

  • For the acylation of an activated aromatic ring (e.g., phenetole, anisole, toluene) with this compound, Iron(III) Chloride (FeCl₃) offers a balanced approach, mitigating some of the safety and waste concerns of AlCl₃ while often providing excellent yields.[9][10][11] A recent study highlighted the use of low-loaded (5 mol%) FeCl₃ in propylene carbonate for efficient acylation of activated arenes.[10]

  • For less reactive substrates like benzene or chlorobenzene, the high Lewis acidity of Aluminum Chloride (AlCl₃) is often necessary to drive the reaction to completion.[2] However, its handling requires stringent anhydrous conditions.

  • Zinc Chloride (ZnCl₂) is a viable milder alternative, especially when chemoselectivity is a concern.[5] Its use in deep eutectic solvents is an emerging green chemistry approach.[12]

Detailed Experimental Protocols

Safety First: These reactions should be performed in a well-ventilated fume hood. All Lewis acids mentioned are corrosive and/or moisture-sensitive.[8][14] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][14] All glassware must be thoroughly dried before use.

Protocol A: High-Potency Acylation using Aluminum Chloride (AlCl₃)

This protocol is suitable for acylating moderately activated to deactivated aromatic rings. Here, we use phenetole (ethoxybenzene) as the aromatic substrate.

Materials:

  • This compound (1.0 eq)

  • Phenetole (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/trap for HCl gas.[15] Maintain a dry, inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: To the flask, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice-water bath.[4]

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. The reaction is exothermic.[4][7]

  • Aromatic Substrate Addition: After the initial addition, add phenetole (1.1 eq), also dissolved in DCM, dropwise from the dropping funnel over 20-30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[4][16] This step is highly exothermic and liberates HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.[4][7]

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure 5-bromo-2-chloro-4'-ethoxybenzophenone.

Protocol B: Milder Acylation using Iron(III) Chloride (FeCl₃)

This protocol is ideal for activated aromatic substrates like phenetole and offers a greener, safer alternative to AlCl₃.[10][11]

Materials:

  • This compound (1.0 eq)

  • Phenetole (1.5 eq)

  • Anhydrous Iron(III) Chloride (FeCl₃) (1.1 eq)

  • 1,2-Dichloroethane (DCE) or Propylene Carbonate

  • Dilute Hydrochloric Acid (e.g., 3 M HCl)

  • Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Use a similar flame-dried glassware setup as in Protocol A, under an inert atmosphere.

  • Reagent Charging: Add anhydrous FeCl₃ (1.1 eq) to the reaction flask, followed by the solvent (DCE).

  • Simultaneous Addition: In a dropping funnel, prepare a solution of this compound (1.0 eq) and phenetole (1.5 eq) in DCE.

  • Reaction: Add the solution from the dropping funnel to the stirred FeCl₃ suspension at room temperature over 30 minutes. After the addition is complete, heat the mixture to 50-60 °C and maintain for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to room temperature. Quench by slowly adding 3 M HCl.[16]

  • Extraction & Washing: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCE. Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Experimental Workflow and Analysis

A systematic workflow is crucial for reproducibility and safety.

Caption: General workflow for Friedel-Crafts acylation.

Analysis and Characterization:

  • Reaction Monitoring: Use TLC to track the consumption of the limiting reagent (typically the acyl chloride). The ketone product is generally more polar than the starting arene but less polar than any hydrolyzed acyl chloride.

  • Product Identification: The final purified product should be characterized by standard spectroscopic methods:

    • ¹H and ¹³C NMR: To confirm the chemical structure, substitution pattern, and purity.

    • FT-IR Spectroscopy: To identify the characteristic aryl ketone carbonyl stretch (typically ~1685 cm⁻¹).

    • Mass Spectrometry: To confirm the molecular weight and isotopic pattern (due to Br and Cl).

    • Melting Point: To assess the purity of solid products.

Troubleshooting and Key Considerations

  • Low Yield: Often caused by moisture inactivating the Lewis acid.[13] Ensure all reagents are anhydrous and glassware is meticulously dried. Insufficient catalyst loading can also be a cause.

  • Formation of Isomers: When using substituted arenes, a mixture of ortho and para isomers is possible.[13] The para product is usually major due to sterics.[17] Purification by chromatography is essential to separate these isomers. A patent for a similar synthesis notes that using AlCl₃ can generate more ortho-isomer byproducts, complicating purification.[18]

  • No Reaction: May occur if the aromatic ring is too deactivated (e.g., nitrobenzene) or contains functional groups like amines (-NH₂) that complex with the Lewis acid.[19]

  • Polyacylation: This is generally not an issue in Friedel-Crafts acylation because the product ketone is deactivated towards further substitution, a key advantage over alkylation.[19][20][21]

Conclusion

The Friedel-Crafts acylation of this compound is a robust method for synthesizing valuable halogenated benzophenones. Successful execution hinges on the careful selection of a Lewis acid catalyst appropriate for the aromatic substrate's reactivity and stringent control of reaction conditions, particularly the exclusion of moisture. While AlCl₃ remains the most powerful catalyst for challenging substrates, FeCl₃ provides a safer and more environmentally benign alternative for activated systems. The protocols and insights provided herein serve as a reliable guide for researchers to optimize this important transformation.

References

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  • Princeton University Environmental Health & Safety. Aluminum Chloride (anhydrous). [Link]
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  • ProQuest. Iron(III)
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  • Oxford Academic. Enhancement of Catalytic Activity of ZnCl2 in the Friedel–Crafts Benzylation of Benzenes Using Polar Solvents. [Link]
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  • Journal of the American Chemical Society. Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. [Link]
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Application Note: A Comprehensive Guide to Solvent Effects on the Reactivity of 5-Bromo-2-chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Bromo-2-chlorobenzoyl chloride is a pivotal intermediate in the synthesis of pharmaceuticals and advanced materials, prized for its defined reactivity.[1][2] The acyl chloride functional group provides a highly electrophilic center for nucleophilic substitution, while the halogenated aromatic ring offers sites for further functionalization.[1] However, the success of synthetic transformations involving this molecule—in terms of rate, yield, and even mechanistic pathway—is critically dependent on the choice of solvent. This guide provides an in-depth analysis of how solvent properties modulate the reactivity of this compound, offering both theoretical grounding and practical, field-tested protocols for researchers, scientists, and drug development professionals.

Chapter 1: Fundamental Principles of Solvent-Reactant Interactions

The solvent is not a passive medium but an active participant that can dictate the course of a chemical reaction.[3] Its influence is exerted through various interactions, including solvation, which stabilizes or destabilizes reactants, intermediates, and transition states.[4][5] For a polar molecule like this compound, these effects are paramount.

Classification of Solvents

Solvents are broadly categorized based on their polarity (measured by the dielectric constant, ε) and their ability to donate hydrogen bonds (proticity).[4][6]

  • Polar Protic Solvents: (e.g., Water, Ethanol, Methanol) - Possess high dielectric constants and can form strong hydrogen bonds. They are excellent at solvating both cations and anions.[7]

  • Polar Aprotic Solvents: (e.g., Acetonitrile, DMSO, DMF, Acetone) - Have high dielectric constants but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds. They are effective at solvating cations but leave anions relatively "bare" and more nucleophilic.[8]

  • Nonpolar Solvents: (e.g., Hexane, Toluene, Dichloromethane, Diethyl Ether) - Exhibit low dielectric constants and do not engage in significant hydrogen bonding.[6] They primarily interact through weaker van der Waals forces.

Table 1: Properties of Common Laboratory Solvents

SolventClassDielectric Constant (ε)Dipole Moment (μ, D)
WaterPolar Protic80.11.87
MethanolPolar Protic32.72.87
EthanolPolar Protic24.61.66
Acetonitrile (ACN)Polar Aprotic37.53.44
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.74.10
N,N-Dimethylformamide (DMF)Polar Aprotic36.73.86
AcetonePolar Aprotic20.72.69
Dichloromethane (DCM)Nonpolar8.91.14
Tetrahydrofuran (THF)Nonpolar7.61.75
TolueneNonpolar2.40.31
HexaneNonpolar1.90.08
(Data compiled from multiple sources)[9][10][11]
The Hughes-Ingold Rules and Mechanistic Implications

The foundational Hughes-Ingold rules provide a framework for predicting how solvent polarity affects reaction rates based on the charge distribution in the transition state.[3][12] For reactions involving this compound, which primarily undergo nucleophilic acyl substitution, the following principles apply:

  • Rate Acceleration: An increase in solvent polarity will accelerate reactions where the transition state is more charged than the reactants.[3]

  • Rate Deceleration: An increase in solvent polarity will decrease the rate of reactions where the charge is more dispersed in the transition state or where neutral reactants form a less polar transition state.[3]

Chapter 2: Mechanistic Pathways of this compound

The primary reaction pathway for this compound is nucleophilic acyl substitution . This mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, proceeding through a tetrahedral intermediate.

Caption: General mechanism for nucleophilic acyl substitution.

The choice of solvent directly impacts the stability of the charged tetrahedral intermediate. Polar solvents can stabilize this intermediate, potentially lowering the activation energy and increasing the reaction rate.[13]

Chapter 3: Experimental Protocols & Solvent Selection Guides

The following protocols are designed to illustrate the profound impact of solvent choice on common synthetic transformations using this compound.

Protocol 1: Amide Synthesis with Aniline

Objective: To compare the rate and yield of N-phenyl-5-bromo-2-chlorobenzamide synthesis in a polar aprotic solvent (Acetonitrile) versus a nonpolar solvent (Toluene). Reactions of acyl chlorides with amines are typically fast and exothermic.[14][]

Methodology:

  • Setup: To two separate, dry, 50 mL round-bottom flasks equipped with magnetic stir bars, add aniline (1.0 eq).

  • Solvent Addition: To Flask A, add anhydrous Acetonitrile (ACN). To Flask B, add anhydrous Toluene.

  • Base Addition: To both flasks, add a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.1 eq) to scavenge the HCl byproduct.[14][16]

  • Reactant Addition: Cool both flasks to 0°C in an ice bath. Slowly add a solution of this compound (1.0 eq) dissolved in the respective solvent to each flask.[]

  • Reaction: Allow the reactions to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Workup: Quench the reaction with water and extract the product with an organic solvent like dichloromethane (DCM).[14] Wash the organic layer, dry it over sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the yield and purity of the resulting amide.

Expected Results & Causality:

SolventReaction RateTypical YieldRationale
Acetonitrile (ACN) Very Fast>90%Polar aprotic solvents solvate the cation of the amine salt but poorly solvate the amine nucleophile itself, leaving it highly reactive.[8] The polar nature also stabilizes the charged intermediate.
Toluene Slower70-85%In a nonpolar solvent, reactants are less solvated, and the charged intermediate is less stabilized, leading to a slower reaction rate. Solubility of the amine hydrochloride salt byproduct can also be an issue.
Protocol 2: Ester Synthesis with Ethanol

Objective: To demonstrate the difference between using a protic solvent as a reactant (solvolysis) and performing a controlled esterification in an inert, nonpolar solvent.

Methodology:

  • Setup A (Solvolysis): In a flask, dissolve this compound (1.0 eq) in excess absolute Ethanol. The ethanol acts as both the solvent and the nucleophile.

  • Setup B (Controlled): In a separate flask, dissolve this compound (1.0 eq) and ethanol (1.1 eq) in anhydrous Dichloromethane (DCM). Add a base like pyridine (1.1 eq) to neutralize the HCl formed.[17][18]

  • Reaction: Stir both reactions at room temperature and monitor by TLC. The reaction with acyl chlorides and alcohols is vigorous.[19]

  • Workup & Analysis: For both setups, perform an aqueous workup, extract the product, dry the organic layer, and concentrate. Analyze yield and purity.

Expected Results & Causality:

ConditionReaction TypeTypical YieldRationale
Excess Ethanol SolvolysisHighThe high concentration of the nucleophile (ethanol) drives the reaction to completion. However, this method is only suitable when the alcohol is inexpensive and the desired solvent.
DCM / Pyridine Controlled EsterificationVery HighDCM is an inert solvent that dissolves the reactants.[18] The polar protic nucleophile (ethanol) is heavily solvated by other ethanol molecules, slightly reducing its nucleophilicity. However, the high reactivity of the acyl chloride ensures a fast reaction.[7][20] Pyridine acts as a catalyst and acid scavenger.
Protocol 3: Friedel-Crafts Acylation of Anisole

Objective: To illustrate the critical role of solvent choice in a Lewis-acid catalyzed Friedel-Crafts reaction.

Methodology:

  • Catalyst Suspension: To a dry, three-necked flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) and the chosen solvent (e.g., Carbon Disulfide (CS₂) or Nitrobenzene).[21]

  • Acylium Ion Formation: Cool the suspension to 0°C. Slowly add this compound (1.0 eq) to form the acylium ion-catalyst complex.

  • Electrophilic Attack: Add anisole (1.0 eq) dropwise, maintaining the low temperature.

  • Reaction: Allow the reaction to proceed, warming to room temperature if necessary. Monitor by TLC.

  • Workup: Carefully quench the reaction by pouring it over ice and concentrated HCl. Extract the product, wash, dry, and purify by chromatography or crystallization.

Expected Results & Causality:

The choice of solvent in Friedel-Crafts acylation is crucial as it can affect catalyst activity and product selectivity.[21][22]

SolventExpected OutcomeRationale
Carbon Disulfide (CS₂) High Yield, Favors Kinetic ProductCS₂ is a nonpolar, inert solvent that does not complex with the AlCl₃ catalyst, leaving it highly active. The resulting product-catalyst complex often precipitates, preventing further reaction.[23]
Nitrobenzene Slower Reaction, Favors Thermodynamic ProductNitrobenzene is a polar solvent that can dissolve the catalyst-product complex.[23] This allows for potential reversibility, leading to the formation of the more thermodynamically stable isomer. However, nitrobenzene can also deactivate the catalyst by forming a complex with it.[21][23]
1,2-Dichloroethane Good Yield, Common ChoiceOften used as a compromise, it provides good solubility for the reactants and catalyst complex without being overly deactivating.[24]

Chapter 4: Data Interpretation and Troubleshooting

Master Summary Table: Predicted Solvent Effects on this compound Reactions

Reaction TypePolar Protic (e.g., EtOH)Polar Aprotic (e.g., ACN)Nonpolar (e.g., Toluene)
Amidation Fast, but solvent competes as nucleophile.Optimal. Very fast rate, high yield.Slower rate, moderate yield.
Esterification Optimal for Solvolysis. Fast.Fast rate, high yield (if alcohol is the nucleophile).Good for controlled reactions with a base. Slower rate.
Hydrolysis Very Fast. Leads to carboxylic acid.Slower, requires trace water.Very slow, requires significant water contamination.

Troubleshooting Guide:

  • Low Yield:

    • Cause: Moisture in the solvent or glassware. Acyl chlorides are highly susceptible to hydrolysis.[17]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Run reactions under an inert atmosphere (N₂ or Ar).

  • Reaction Stalls:

    • Cause: In nonpolar solvents, the transition state may not be sufficiently stabilized.[13] In Friedel-Crafts reactions, the catalyst may be deactivated.[22]

    • Solution: Switch to a more polar solvent. For Friedel-Crafts, consider using a more active catalyst or a solvent that does not complex with it.

  • Formation of Byproducts:

    • Cause: In protic solvents, the solvent may compete with the intended nucleophile.

    • Solution: Use a non-protic (aprotic or nonpolar) solvent and add the nucleophile stoichiometrically.

Chapter 5: Conclusion

The strategic selection of a solvent is a critical parameter for controlling the reactivity of this compound. Polar aprotic solvents are generally superior for promoting rapid nucleophilic acyl substitution reactions like amidation by enhancing nucleophile reactivity.[8] Nonpolar solvents offer a controlled environment for reactions where the solvent should not participate, such as controlled esterifications or specific Friedel-Crafts acylations.[18][21] Protic solvents, while excellent for solvolysis, must be used with caution due to their own nucleophilicity. A thorough understanding of the principles laid out in this guide will empower researchers to optimize reaction conditions, maximize yields, and achieve desired synthetic outcomes with greater precision.

References

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  • Clark, J. (2023). the preparation of amides. Chemguide. [URL: https://www.chemguide.co.
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  • Wang, H., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00303]
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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-Bromo-2-chlorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its use in organic synthesis. As a highly reactive and valuable intermediate, particularly in the synthesis of pharmaceuticals like Dapagliflozin, understanding its properties and reaction nuances is critical for success.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Frequently Asked Questions (FAQs)
1. Synthesis & Reagent Quality

Q: What is the most reliable method for preparing this compound, and what are the critical parameters?

A: The most common and reliable method is the conversion of 5-Bromo-2-chlorobenzoic acid using a chlorinating agent.[3][4] The two most prevalent agents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The choice between them depends on the scale and desired purity of the final product.

  • Thionyl Chloride (SOCl₂): This is a cost-effective option often used for large-scale synthesis. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF) or pyridine.[3][4] A key advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies their removal. The reaction is often run neat or in a high-boiling inert solvent like toluene.[4]

  • Oxalyl Chloride ((COCl)₂): This reagent is generally preferred for smaller-scale or more sensitive reactions where milder conditions are required. The byproducts are all gaseous (CO₂, CO, and HCl), making workup straightforward and often resulting in a very clean crude product.[5][6] The reaction is typically run in an inert solvent like dichloromethane (DCM) with a DMF catalyst.[6]

Causality: The catalytic amount of DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is the active species that converts the carboxylic acid to the acyl chloride. It is crucial to use anhydrous conditions, as any moisture will quench the chlorinating agent and hydrolyze the product back to the starting carboxylic acid.[7][8]

ReagentTypical ConditionsProsCons
Thionyl Chloride Neat or in Toluene, DMF/Pyridine catalyst, RefluxCost-effective, Gaseous byproductsHarsher conditions, Potential for sulfur-based impurities
Oxalyl Chloride DCM or Toluene, DMF catalyst, 0°C to RTMilder conditions, Volatile byproducts, High purityMore expensive, More toxic

Q: My crude this compound appears as a yellow solid or oil. Is it pure enough for subsequent steps?

A: In many reported procedures, the crude this compound, obtained after removing the excess chlorinating agent and solvent under reduced pressure, is used directly in the next step with high success rates (yields of 97-99%).[3][4][6] The yellow color is common and does not necessarily indicate significant impurity. The primary contaminant to be concerned about is any unreacted 5-Bromo-2-chlorobenzoic acid. You can quickly check for this by taking a small aliquot, quenching it with methanol, and analyzing it by TLC or HPLC against a standard of the starting material.[3][9]

2. Storage and Handling

Q: What are the ideal storage and handling conditions for this compound to prevent degradation?

A: As an acyl chloride, this compound is highly susceptible to hydrolysis.[7][8] Moisture is its primary enemy.

  • Storage: Store the reagent in a tightly sealed container at 2-8°C in a refrigerator.[1] The container should have a cap with a chemically resistant liner (e.g., PTFE). For long-term storage, sealing the container with paraffin film and placing it inside a desiccator is recommended.

  • Handling: Always handle this compound under an inert atmosphere, such as dry nitrogen or argon.[7][8] Use oven-dried glassware that has been cooled under an inert atmosphere.[8] Use anhydrous solvents and reagents for all reactions.[8]

Causality: Atmospheric moisture will rapidly react with the acyl chloride to form the corresponding carboxylic acid and corrosive HCl gas.[7] This not only consumes your reagent but also introduces impurities that can complicate subsequent reactions and purification steps.

reagent 5-Bromo-2-chlorobenzoyl Chloride (Reactive) acid 5-Bromo-2-chlorobenzoic Acid (Degraded Product) reagent->acid Hydrolysis moisture Atmospheric Moisture (H₂O) moisture->acid hcl HCl Gas (Corrosive Byproduct)

Caption: Primary degradation pathway for this compound.
Troubleshooting Guides
1. Friedel-Crafts Acylation Reactions

Q: I am experiencing very low to no yield in my Friedel-Crafts acylation using this compound. What are the common causes and how can I fix them?

A: This is a frequent challenge in Friedel-Crafts reactions. The causes can almost always be traced back to the catalyst, the substrate, or the reaction conditions.[10][11]

Troubleshooting Steps:

  • Catalyst Inactivity: The Lewis acid catalyst (typically AlCl₃) is extremely sensitive to moisture.[10][11] Any trace of water will hydrolyze and deactivate it.

    • Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. Do not use old clumps. Weigh it out quickly in a dry environment (glovebox is ideal) and add it to the reaction under a positive pressure of inert gas.

  • Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts (or even a slight excess) of the Lewis acid.[10]

    • Causality: The ketone product of the reaction is also a Lewis base and forms a stable complex with the AlCl₃.[10][11] This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating more acyl chloride molecules. The reaction stops once all the "free" catalyst has been complexed.

    • Solution: Start with at least 1.1 equivalents of AlCl₃ relative to the this compound. For deactivated aromatic substrates, you may need to increase this to 1.5-2.0 equivalents.

  • Deactivated Aromatic Substrate: Friedel-Crafts reactions are electrophilic aromatic substitutions and fail with aromatic rings containing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR).[10][12]

    • Solution: If your substrate is deactivated, this reaction may not be feasible. You may need to consider an alternative synthetic route, such as a metal-catalyzed cross-coupling reaction.

  • Improper Workup: The AlCl₃-ketone complex must be hydrolyzed to liberate the product.

    • Solution: The reaction should be quenched by carefully and slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated HCl.[11] This is highly exothermic and must be done in a well-ventilated fume hood with appropriate cooling.

start Low Yield in Friedel-Crafts Acylation q1 Is your AlCl₃ fresh and anhydrous? start->q1 q2 Are you using >1.0 eq. of AlCl₃? q1->q2 Yes sol1 Use fresh, anhydrous AlCl₃. Handle under inert gas. q1->sol1 No q3 Is your aromatic substrate electron-rich or neutral? q2->q3 Yes sol2 Increase catalyst loading to 1.1 - 1.5 equivalents. q2->sol2 No sol3 Reaction is likely infeasible. Consider alternative coupling strategy. q3->sol3 No end Yield Optimized q3->end Yes sol1->q1 sol2->q2

Caption: Troubleshooting workflow for Friedel-Crafts acylation.
2. N-Acylation (Amidation) Reactions

Q: My amidation reaction with an amine is slow and gives a poor yield. How can I optimize the conditions?

A: Optimizing amidation requires balancing reagent reactivity with potential side reactions and solubility issues.

Key Optimization Parameters:

  • Acid Scavenger (Base): The reaction generates one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[13]

    • Solution: Always include at least one equivalent of a non-nucleophilic base to neutralize the HCl. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.[13] Pyridine can also be used and may serve as the solvent. For poorly nucleophilic amines, a stronger base like sodium hydride (NaH) can be used to deprotonate the amine first, though this requires strictly anhydrous conditions.[14]

  • Solvent Choice: The solvent must be inert to the acyl chloride and capable of dissolving the starting materials.

    • Solution: Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or toluene are excellent first choices.[13] If solubility is an issue, especially with amine hydrochloride salts, more polar aprotic solvents like DMF or NMP can be used, but be aware they are more difficult to remove.[14]

  • Temperature Control: The reaction is typically exothermic.

    • Solution: Start the reaction by adding the this compound solution dropwise to a cooled (0°C) solution of the amine and base.[8][13] This controls the initial exotherm and minimizes side reactions. After the addition is complete, the reaction can be allowed to warm to room temperature and stirred until completion.[13] Gentle heating (40-60°C) may be required for less reactive amines, but should be monitored closely for decomposition.[14]

3. Analytical Monitoring

Q: How can I effectively monitor the progress of my reaction to determine the optimal reaction time?

A: Effective reaction monitoring is key to optimization, preventing the formation of byproducts from unnecessarily long reaction times or low yields from incomplete conversion. A combination of techniques is often best.

MethodSpeedCostInformation ProvidedBest For
TLC Very FastLowQualitative monitoring of starting material consumption and product formation.[15]Quick, frequent checks at the bench to see if the reaction is progressing.
HPLC ModerateHighHigh-resolution separation, quantitative analysis of reactants and products, impurity profiling.[9][16]Accurate determination of reaction completion, kinetic studies, and purity assessment.[9]
GC ModerateHighAnalysis of volatile components. Can be used if products are thermally stable.[15]Reactions with volatile starting materials or products.

Expert Tip: Direct analysis of the reactive acyl chloride by reverse-phase HPLC is challenging due to its rapid hydrolysis in aqueous mobile phases.[9] The standard professional approach is to monitor the consumption of the stable nucleophile (e.g., the amine or the aromatic substrate) and the formation of the stable amide or ketone product.[9]

Experimental Protocols
Protocol 1: General Procedure for N-Acylation

This protocol describes a general method for the acylation of a primary amine.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.1 M) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

  • Cooling & Base Addition: Cool the solution to 0°C using an ice-water bath. Add triethylamine (1.1 eq.) to the stirred solution.[13]

  • Acyl Chloride Addition: In a separate dry flask, dissolve this compound (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes using a dropping funnel.[13]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or HPLC.[13]

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.[13]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-substituted amide.[13]

start Start: Dry Flask under N₂/Ar step1 1. Dissolve Amine (1 eq) in Anhydrous DCM start->step1 step2 2. Cool to 0°C step1->step2 step3 3. Add Triethylamine (1.1 eq) step2->step3 step4 4. Add Acyl Chloride (1 eq) solution dropwise step3->step4 step5 5. Warm to RT, Stir 2-4h (Monitor by TLC/HPLC) step4->step5 step6 6. Aqueous Workup (HCl, NaHCO₃, Brine) step5->step6 step7 7. Dry & Concentrate step6->step7 step8 8. Purify (Chromatography or Recrystallization) step7->step8 end Pure Amide Product step8->end

Caption: Standard experimental workflow for N-acylation.
References
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  • PubChem. (n.d.). This compound.
  • Google Patents. (2021). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Scribd. (n.d.). CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid.
  • WIPO Patentscope. (2023). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • Patsnap Eureka. (n.d.). A kind of synthetic method of 5-bromo-2-chlorobenzoic acid.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Lenntech. (n.d.). Water purification.
  • CivilSeek. (2018, March 4). Top 5 Water Purification Methods - Complete Guide.
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Technical Support Center: Troubleshooting Low Yield in Dapagliflozin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Dapagliflozin. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields during the synthesis of this important SGLT2 inhibitor. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format, addressing specific challenges you may encounter.

Core Synthetic Strategy Overview

The synthesis of Dapagliflozin, a C-aryl glucoside, typically involves several key stages. A common and effective route begins with the construction of the diarylmethane aglycone, followed by a crucial C-aryl glycosylation, and concluding with deprotection and purification steps. Each of these stages presents unique challenges that can significantly impact the overall yield. Understanding the flow of the synthesis is the first step in effective troubleshooting.

G cluster_0 Stage 1: Aglycone Synthesis cluster_1 Stage 2: Glycosylation cluster_2 Stage 3 & 4: Final Steps A 5-Bromo-2-chlorobenzoic Acid B Friedel-Crafts Acylation with Phenetole A->B C Ketone Reduction B->C D Aglycone: (5-bromo-2-chlorophenyl) (4-ethoxyphenyl)methane C->D F Lithium-Halogen Exchange (Aglycone Activation) D->F E Protected Gluconolactone (e.g., TMS-protected) G C-Aryl Glycosylation E->G F->G H Protected Dapagliflozin Intermediate G->H I Deprotection (e.g., Methanolic HCl or LiOH) H->I J Purification & Crystallization I->J K Dapagliflozin API J->K

Caption: A simplified overview of a common Dapagliflozin synthetic pathway.

Troubleshooting Center: Q&A by Synthetic Stage

This section is organized to follow the synthetic workflow, allowing you to pinpoint the exact stage where yield loss may be occurring.

Stage 1: Synthesis of the Aglycone Precursor

The formation of the diarylmethane aglycone is the foundation of the synthesis. Low yields here will invariably lead to a poor overall yield.

Q1: My Friedel-Crafts acylation of 5-bromo-2-chlorobenzoic acid with phenetole is giving a low yield and multiple byproducts on my TLC. What are the likely causes?

A1: This is a classic Friedel-Crafts reaction, and its success hinges on the activation of the acylating agent and the control of side reactions. The primary culprits for low yield are often related to the Lewis acid catalyst or reaction conditions.

  • Cause - Inactive or Insufficient Lewis Acid: The Lewis acid (e.g., AlCl₃) is hygroscopic. Moisture contamination will quench the catalyst, halting the reaction. Using an insufficient amount will also lead to an incomplete reaction.

  • Troubleshooting:

    • Ensure Anhydrous Conditions: Use freshly opened or properly stored AlCl₃. Flame-dry all glassware and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Optimize Stoichiometry: While catalytic amounts can work, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid because it complexes with the product ketone. Systematically screen the loading of AlCl₃ from 1.1 to 2.5 equivalents.

    • Consider an Alternative Acylating Agent: Converting the benzoic acid to its more reactive acyl chloride using thionyl chloride or oxalyl chloride prior to the Friedel-Crafts step can lead to cleaner and more efficient reactions under milder conditions.[1]

  • Cause - Overheating and Side Reactions: Aggressive heating can cause charring and the formation of polysubstituted or isomerized byproducts.

  • Troubleshooting:

    • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) during the addition of the Lewis acid, then allow it to slowly warm to room temperature or slightly above. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature profile.

    • Solvent Choice: While often performed neat or in a solvent like dichloromethane (DCM), consider a higher-boiling, non-coordinating solvent if starting materials are poorly soluble.

Q2: The subsequent reduction of the benzophenone intermediate to the diarylmethane is incomplete. How can I drive this to completion?

A2: The most common reduction for this step is a Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction, or more commonly in modern syntheses, a silane-based reduction. Incomplete reduction is usually due to reagent quality or reaction conditions.

  • Cause - Inefficient Silane Reduction: Triethylsilane (Et₃SiH) with a strong acid like trifluoroacetic acid (TFA) or a Lewis acid like BF₃·OEt₂ is a popular method.[2][3] Low yields can result from a weak acid or insufficient equivalents of the silane.

  • Troubleshooting:

    • Acid Strength and Stoichiometry: Ensure you are using a strong acid promoter. If using BF₃·OEt₂, ensure it is fresh, as it can degrade upon exposure to air. Increase the equivalents of both Et₃SiH and the acid promoter incrementally (e.g., start with 2-3 eq. of silane and 1.5-2.0 eq. of Lewis acid).

    • Reaction Time and Temperature: These reductions can be slow. Monitor by TLC/HPLC and allow the reaction to run for an extended period (12-24 hours) if necessary before concluding it has stalled.

Stage 2: C-Aryl Glycosylation

This is arguably the most critical and challenging step in the synthesis. The formation of the carbon-carbon bond between the aglycone and the glucose moiety is sensitive and prone to failure.

Q3: My C-aryl glycosylation yield is consistently low (<40%). My main observations are unreacted aglycone and a complex mixture of sugar-derived byproducts. What is going wrong?

A3: This is a very common and multifaceted problem. Low yields in this step typically point to one of three areas: inefficient generation of the aryl nucleophile, instability of the glycosyl donor, or competing side reactions. Traditional methods require cryogenic temperatures (-78 °C), which can be difficult to maintain at scale.[4][5][6][7]

G cluster_0 Troubleshoot Aglycone Activation cluster_1 Troubleshoot Glycosyl Donor / Coupling start Low Glycosylation Yield q1 Is Aglycone fully consumed? (Check TLC/HPLC) start->q1 p1 Problem: Incomplete Li-Br Exchange q1->p1 No p2 Problem: Donor Decomposition or Side Reactions (e.g., O-Glycosylation) q1->p2 Yes a1_yes Yes a1_no No s1 Solution: 1. Check n-BuLi titer. 2. Ensure strict anhydrous conditions. 3. Optimize temperature (-78°C is critical). 4. Increase n-BuLi equivalents slightly (1.1-1.2 eq). p1->s1 s2 Solution: 1. Use highly pure, dry gluconolactone. 2. Maintain low temperature during addition. 3. Check quench/workup procedure. 4. Consider alternative protecting groups on sugar. p2->s2

Caption: A decision tree for troubleshooting the C-aryl glycosylation step.

  • Cause - Incomplete Lithium-Halogen Exchange: The reaction is initiated by treating the bromo-aglycone with n-butyllithium (n-BuLi) to form a highly reactive aryllithium species. This step is extremely sensitive to moisture and temperature.

  • Troubleshooting:

    • Reagent Quality: The concentration of commercial n-BuLi can vary. It is highly recommended to titrate the n-BuLi solution before use to know its exact molarity.

    • Strictly Anhydrous & Inert Conditions: Any trace of water will protonate and destroy the aryllithium nucleophile. Flame-dry all glassware, use anhydrous solvents (like THF), and maintain a positive pressure of an inert gas.

    • Temperature Control: The lithium-halogen exchange and subsequent addition to the gluconolactone must be performed at very low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions and decomposition.[4][7]

  • Cause - Glycosyl Donor Issues: The protected gluconolactone must be pure and anhydrous. The protecting groups (often trimethylsilyl, TMS) are labile.

  • Troubleshooting:

    • Purity of Gluconolactone: Use highly pure, fully protected gluconolactone. If you are preparing it yourself, ensure complete silylation and remove all silylating agent and HCl byproduct.

    • Quench and Workup: After the coupling, the reaction is quenched with an acid in methanol (e.g., methanesulfonic acid in MeOH).[8] This step forms a methyl glycoside at the anomeric position which is later reduced. Improper quenching can lead to a mixture of anomers or decomposition.

Stage 3: Deprotection of the Glucose Moiety

The final deprotection step removes the protecting groups from the hydroxyls of the glucose unit. While often high-yielding, this step can cause issues if not performed correctly.

Q4: My final deprotection step using Lithium Hydroxide (LiOH) is slow, incomplete, or results in impurities. How can I optimize this?

A4: The hydrolysis of the acetyl protecting groups is a standard saponification. Issues here usually relate to solvent, temperature, or stoichiometry.

  • Cause - Biphasic Reaction/Poor Solubility: If the protected Dapagliflozin has poor solubility in the reaction medium (often a mixture of an alcohol like ethanol and water), the reaction can be very slow.

  • Troubleshooting:

    • Solvent System: A common solvent system is a mixture of THF, methanol, and water. Adjust the ratio to ensure the starting material is fully dissolved. A patent suggests using a mixture of ethanol and water, which can be effective.[1]

    • Increase Temperature: Gently warming the reaction (e.g., to 30-40 °C) can significantly increase the rate of hydrolysis. Monitor by TLC to avoid the formation of degradation products.

  • Cause - Insufficient Base: An insufficient amount of LiOH will lead to an incomplete reaction, leaving partially deprotected intermediates.

  • Troubleshooting:

    • Stoichiometry: Use a sufficient excess of LiOH. Typically, 4-5 equivalents are used to ensure all four acetate groups are hydrolyzed.

    • Purity of Base: Ensure the LiOH is of high quality.

Stage 4: Final Purification and Crystallization

The final step is crucial for obtaining the active pharmaceutical ingredient (API) with the required purity.

Q5: I am having difficulty purifying the final product. My yield after chromatography is low, and I am struggling to induce crystallization.

A5: Dapagliflozin can be challenging to purify due to its polarity and sometimes amorphous nature.

  • Cause - Inefficient Chromatography: Using an inappropriate solvent system in column chromatography can lead to poor separation from closely-related impurities, resulting in broad fractions and yield loss.

  • Troubleshooting:

    • Optimize Eluent System: Systematically screen solvent systems for your column. A common system is a gradient of methanol in dichloromethane or ethyl acetate in heptane.

    • Alternative Purification: For impurities that are difficult to separate, consider forming a co-crystal, for example with L-proline, which can aid in purification. The pure Dapagliflozin can then be liberated from the co-crystal.[9]

  • Cause - Crystallization Issues: Dapagliflozin can sometimes be obtained as a glassy solid or oil, making isolation difficult.[10]

  • Troubleshooting:

    • Solvent Screening: The choice of crystallization solvent is critical. Various patents and publications describe crystallization from solvent systems like ethyl acetate/heptane or forming solvates with specific alcohols to induce crystallinity.[2][10]

    • Seeding: If you have a small amount of crystalline material from a previous batch, use it to seed the crystallization.

    • Controlled Cooling: Slow, controlled cooling is often more effective than rapid cooling in a freezer for growing well-defined crystals.

Appendices

Appendix A: Key Analytical Protocols

Effective troubleshooting relies on accurate monitoring. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis.[11][12]

Parameter Typical Condition Purpose
Column C18 or Phenyl reverse-phaseGood separation for aromatic compounds
Mobile Phase Acetonitrile/Water or Methanol/Water gradientElutes compounds based on polarity
Detector UV at ~230 nmDapagliflozin has a strong UV chromophore
Flow Rate 1.0 mL/minStandard analytical flow rate

This table provides a starting point; methods must be developed and validated for specific impurity profiles.

Appendix B: Common Impurity Profile

Identifying impurities can provide crucial clues about which reaction step is failing.[11][13][14]

Impurity Name Potential Source Mitigation Strategy
Desethyl Dapagliflozin Impurity in the phenetole starting material or O-deethylation side reaction.[8][9]Use high-purity phenetole; avoid harsh acidic conditions.
α-anomer of Dapagliflozin Lack of stereocontrol during the glycosylation or reduction steps.Maintain low temperatures during glycosylation; screen different reducing agents.
Unreacted Aglycone Incomplete glycosylation reaction.Optimize Li-Br exchange and coupling conditions (see Q3).
Partially Acetylated Intermediates Incomplete deprotection.Increase base equivalents and reaction time/temperature (see Q4).

References

  • Alentris Research Pvt. Ltd. (2024). Dapagliflozin impurity.
  • CN104478839A. (n.d.). Synthesis method of dapagliflozin. Google Patents.
  • Der Pharma Chemica. (n.d.). Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach.
  • CN104496952A. (n.d.). Synthesis method of dapagliflozin. Google Patents.
  • Wang, C., et al. (2023). Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin. Organic Process Research & Development.
  • ACS Publications. (2023). Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin.
  • CoLab. (2023). Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin.
  • R Discovery. (2023). Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin.
  • Indian Academy of Sciences. (n.d.). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor.
  • ResearchGate. (n.d.). Synthetic route for dapagliflozin synthesis reported from literature.
  • ResearchGate. (n.d.). Facile and green synthesis of dapagliflozin.
  • ResearchGate. (2025). Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation.
  • ResearchGate. (n.d.). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor | Request PDF.
  • Justia Patents. (2017). Process for the preparation of dapagliflozin.
  • WO2015040571A1. (n.d.). Process for the preparation of dapagliflozin. Google Patents.
  • Balkanski, S. (2021). Dapagliflozin – structure, synthesis, and new indications. Pharmacia.
  • European Patent Office. (2017). NOVEL PROCESSES FOR PREPARATION OF DAPAGLIFLOZIN OR ITS SOLVATES OR CO-CRYSTALS THEREOF.
  • Cao, Y., et al. (2019). A Concise and Efficient Synthesis of Dapagliflozin. Organic Process Research & Development.

Sources

managing exothermic reactions with 5-Bromo-2-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for .

Technical Support Center: 5-Bromo-2-chlorobenzoyl Chloride

A Guide to Safely Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support center for this compound. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data to help you safely and effectively manage the inherent exothermic nature of this highly reactive reagent.

As an acyl chloride, this compound is a powerful electrophile and a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] However, its high reactivity necessitates a thorough understanding of its hazards and a meticulous approach to reaction design and execution. This guide is structured to address the specific challenges you may encounter, moving from fundamental principles to emergency troubleshooting.

Section 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses the fundamental properties of this compound and the chemical principles governing its reactivity.

Q1: What is this compound and why is it so reactive?

A1: this compound (CAS No. 21900-52-7) is a di-halogenated aromatic acyl chloride.[1][2] Its reactivity stems from the highly electrophilic carbonyl carbon. The chlorine atom of the acyl chloride is an excellent leaving group, and its departure is facilitated by the electron-withdrawing nature of the carbonyl group and the attached benzene ring.[3][4] This makes it highly susceptible to nucleophilic attack. The additional halogen substituents (bromo- and chloro-) on the aromatic ring further enhance its electrophilic character.[1]

Q2: Why are reactions with this compound exothermic?

A2: Reactions involving acyl chlorides are typically highly exothermic because they result in the formation of very stable chemical bonds, which releases a significant amount of energy as heat.[5] For example:

  • With an amine: The formation of a very stable amide (C-N) bond.[3][6]

  • With an alcohol: The formation of a stable ester (C-O) bond.[7][8]

  • With water (hydrolysis): The formation of a stable carboxylic acid (C-O) bond.[6][9]

This release of energy, if not properly controlled, can lead to a rapid increase in reaction temperature.[10]

Q3: What are the primary hazards associated with this compound?

A3: The primary hazards are:

  • Corrosivity: It is extremely corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[1][2] All handling must be done in a certified chemical fume hood with appropriate Personal Protective Equipment (PPE).[11][12]

  • Violent Exothermic Reactions: It reacts violently with nucleophiles, especially water, alcohols, and amines.[5][8] This can lead to thermal runaway if not controlled.

  • Toxic Gas Evolution: Reaction with water or atmospheric moisture produces steamy, corrosive hydrogen chloride (HCl) gas.[5][9][13] In a closed or poorly vented system, this can lead to a dangerous pressure buildup.[5]

Section 2: Troubleshooting Guide - Managing Uncontrolled Events

This guide provides immediate, actionable steps for specific issues you may encounter during your experiments.

Issue 1: Rapid and Uncontrolled Temperature Increase (Thermal Runaway)

Q: My reaction temperature is rising uncontrollably, even with the cooling bath. What is happening and what should I do immediately?

A: You are experiencing a thermal runaway, where the reaction's heat generation is exceeding the cooling system's capacity to remove it.[14] This is a critical safety event.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of this compound or any other reagent.[5][13]

  • Maximize Cooling: Ensure the cooling bath is full and at the lowest possible temperature. If possible and safe, add more coolant (e.g., dry ice to an acetone bath).

  • Increase Agitation: If it is safe to do so, increase the stirring rate to improve heat transfer to the flask walls and into the cooling bath.[5] This helps break up any localized hot spots.

  • Emergency Quench/Dilution: If you have a pre-planned and validated emergency quenching procedure, execute it with extreme caution. This may involve adding a large volume of a cold, inert, high-boiling point solvent to absorb heat and dilute the reactants.[5]

  • Evacuate: If the temperature and pressure continue to rise uncontrollably, alert personnel in the area and evacuate immediately according to your institution's emergency protocols.[14]

Root Cause Analysis:

  • Addition Rate: The acyl chloride was likely added too quickly for the cooling system to handle.[5][15]

  • Cooling Failure: The cooling bath may be insufficient for the scale of the reaction or may have failed.

  • Poor Mixing: Inefficient stirring can lead to a local buildup of reagents, which, upon mixing, react all at once, overwhelming the cooling system.[5]

Issue 2: Excessive Fuming and Gas Evolution

Q: My reaction is producing a large amount of steamy, acidic gas. What is it and how can I prevent this?

A: The gas is almost certainly hydrogen chloride (HCl), generated from the reaction of this compound with trace amounts of water.[5][9]

Immediate Actions & Prevention:

  • Ensure Proper Ventilation: Confirm your reaction is being conducted in a high-performance chemical fume hood. The gas is corrosive and toxic.[12][16]

  • Use an Inert Atmosphere: Always conduct reactions with acyl chlorides under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[17]

  • Dry Glassware and Reagents: Ensure all glassware is flame- or oven-dried before use. Use anhydrous solvents and ensure your nucleophile/substrate is as dry as possible.[4]

  • Gas Scrubbing: For larger-scale reactions, vent the reaction headspace through a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize the HCl gas before it enters the fume hood exhaust.[15]

Issue 3: Reaction Fails to Initiate, Then Surges Violently

Q: I added the acyl chloride, but the temperature didn't rise. After a few minutes, the reaction suddenly became very hot and violent. What happened?

A: This dangerous situation is caused by an induction period followed by a runaway reaction. The initial lack of an exotherm leads to an accumulation of unreacted reagents. When the reaction finally initiates, the high concentration of reactants causes the reaction rate and heat output to surge uncontrollably.[14]

Prevention and Control:

  • Halt Addition: If you do not observe the expected exotherm upon initial addition, STOP adding more reagent.[14]

  • Check for Initiation: Use a sensitive temperature probe to monitor for any small temperature increase that signals the reaction has started.

  • Gentle Warming: In some cases, very gentle warming might be required to initiate the reaction, but this must be done with extreme caution and only after a very small amount of reagent has been added. The primary cooling bath must be ready to counteract the exotherm immediately.

  • Catalyst/Reagent Purity: Ensure that any catalysts are active and reagents are pure, as impurities can sometimes inhibit reaction initiation.

Section 3: Data & Protocols for Safe Handling

Data Presentation

Table 1: Physicochemical and Safety Data for this compound

Property Value Reference(s)
CAS Number 21900-52-7 [1][2]
Molecular Formula C₇H₃BrCl₂O [1][2]
Molecular Weight 253.91 g/mol [2]
Appearance Solid
Storage Store at 2-8 °C under an inert atmosphere.
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled). [2]

| Signal Word | Danger | |

Experimental Protocols

Protocol 1: General Procedure for a Controlled Acylation Reaction (e.g., Amide Formation)

This protocol outlines a standard procedure for reacting this compound with a primary amine.

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a temperature probe, a dropping funnel, and a nitrogen/argon inlet. Ensure the gas outlet is vented to a scrubber. Place the flask in an ice/water or dry ice/acetone cooling bath.[5]

  • Reagent Preparation: In the reaction flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cooling: Begin stirring and cool the amine solution to 0 °C.

  • Acyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a small amount of anhydrous solvent and load it into the dropping funnel.

  • Controlled Reaction: Add the acyl chloride solution dropwise to the stirred, cooled amine solution over 30-60 minutes. Critically, maintain the internal reaction temperature below 5 °C throughout the addition.[5] If the temperature rises, stop the addition until it cools.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or slowly warm to room temperature while monitoring its progress by TLC or HPLC.

  • Workup (Quenching): Once the reaction is complete, it must be safely quenched. See Protocol 2.

Protocol 2: Safe Quenching of a Reaction Mixture Containing Excess Acyl Chloride

This protocol is for the controlled neutralization of the reaction mixture from Protocol 1.

  • Prepare Quenching Beaker: In a separate, larger beaker, prepare a stirred mixture of crushed ice and water. This provides a large thermal mass to absorb the heat of quenching.[5]

  • Slow Addition: While stirring vigorously, slowly pour the completed reaction mixture from the flask into the ice/water mixture. Never add water to the reaction flask , as this can cause a violent, localized exotherm.[5][7][10]

  • Neutralization: After the initial quench, slowly add a saturated solution of a weak base like sodium bicarbonate to neutralize the HCl formed. Be aware that this will cause CO₂ evolution (foaming), so the addition must be slow and the beaker large enough to contain it.[13]

  • Extraction: Once gas evolution has ceased and the mixture is neutral or slightly basic, proceed with standard aqueous workup and extraction of the desired product.

Section 4: Visualization of Workflows

Diagrams

A clear workflow is essential for both safety and success. The following diagrams, rendered in DOT language, outline critical decision-making and procedural steps.

Exotherm_Management_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup Phase prep Plan Reaction: - Calculate Stoichiometry - Select Anhydrous Solvent - Prepare Cooling Bath ppe Don PPE: - Goggles & Face Shield - Lab Coat - Chemical-Resistant Gloves prep->ppe setup Assemble Dry Glassware Under Inert Atmosphere ppe->setup start Cool Nucleophile Solution to 0-5 °C setup->start add Begin Slow, Dropwise Addition of this compound start->add monitor Continuously Monitor Internal Temperature add->monitor temp_ok Temperature Stable (< 5 °C) monitor->temp_ok Yes temp_high Temperature Rising (> 5 °C) monitor->temp_high No temp_ok->add Continue Addition complete Reaction Complete (TLC/HPLC) temp_ok->complete Addition Finished temp_high->add STOP Addition! Allow to Cool quench Slowly Pour Reaction Mixture onto Crushed Ice/Water complete->quench neutralize Neutralize with NaHCO₃ (aq) (Caution: Gas Evolution!) quench->neutralize extract Extract Product neutralize->extract

Caption: Workflow for a controlled acylation reaction.

Runaway_Decision_Tree start Rapid, Uncontrolled Temperature Increase Detected action1 Immediately STOP All Reagent Addition start->action1 action2 Maximize Cooling: - Increase Coolant Flow - Add Dry Ice to Bath action1->action2 action3 Increase Agitation Rate (If Safe) action2->action3 check1 Is Temperature Stabilizing or Decreasing? action3->check1 outcome_safe Situation Controlled. Maintain Cooling. Review Procedure. check1->outcome_safe Yes outcome_unsafe Temperature Still Rising! check1->outcome_unsafe No action4 Execute Emergency Plan: - Add Cold, Inert Solvent - Alert Colleagues outcome_unsafe->action4 action5 EVACUATE AREA Follow Emergency Protocols action4->action5

Caption: Decision tree for managing a thermal runaway.

References

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.
  • CymitQuimica. CAS 21900-52-7: this compound. CymitQuimica.
  • BASF. Acid Chlorides and Chloroformates - Safety and Handling. BASF.
  • BenchChem. Technical Support Center: Managing Exothermic Reactions with 3-Ethylbenzoyl Chloride. BenchChem.
  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc.
  • University of California, Riverside. Standard Operating Procedure: Hydrochloric Acid. ehs.ucr.edu.
  • BenchChem. Managing the Exothermic Reaction of Acryloyl Chloride with Water: A Technical Support Guide. BenchChem.
  • Biosynth. This compound | 21900-52-7. Biosynth.
  • Sigma-Aldrich. 5-Bromo-2-chloro-benzoyl chloride | 21900-52-7. Sigma-Aldrich.
  • BenchChem. 2-Amino-5-bromobenzoyl chloride reactivity with nucleophiles. BenchChem.
  • BenchChem. Technical Support Center: Scaling Up 2-Amino-5-bromobenzoyl Chloride Reactions. BenchChem.
  • BenchChem. Technical Support Center: Mastering Temperature Control in Exothermic Friedel-Crafts Reactions. BenchChem.
  • KGROUP. (2006, October 27). Quenching Reactive Substances. KGROUP.
  • ECHEMI. 21900-52-7, this compound Formula. ECHEMI.
  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor.
  • PubChem. This compound. PubChem.
  • ChemicalBook. (2025, September 25). 5-BROMO-2-CHLORO-BENZOYL CHLORIDE | 21900-52-7. ChemicalBook.
  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. Chemistry LibreTexts.
  • Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides. Crunch Chemistry.
  • Nejad, P. R. (2023, February 1). Why should heat not be given in the reaction that benzoyl chloride is present? ResearchGate.
  • Sigma-Aldrich. 5-Bromo-2-chloro-benzoyl chloride. Sigma-Aldrich.

Sources

Technical Support Center: Byproduct Formation in the Synthesis of SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges related to byproduct formation during the synthesis of key gliflozins: Dapagliflozin, Canagliflozin, and Empagliflozin. Our goal is to equip you with the scientific understanding and practical solutions to optimize your synthetic routes, enhance purity, and ensure the integrity of your final active pharmaceutical ingredient (API).

I. Dapagliflozin: The Challenge of Furanoside Byproduct Formation

A common hurdle in the synthesis of Dapagliflozin is the formation of an undesired furanoside byproduct, an isomer of the desired pyranoside structure. This section will delve into the mechanistic underpinnings of this side reaction and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of furanoside byproduct formation in Dapagliflozin synthesis?

A1: The formation of the furanoside byproduct is often attributed to the presence of water in the reaction mixture during the Lewis acid-mediated reduction of the intermediate lactol or its derivatives.[1][2] Water can promote an equilibrium between the six-membered pyranoside and the five-membered furanoside ring structures.[3][4] Under acidic conditions, this rearrangement can be accelerated, leading to the formation of the undesired furanoside isomer.[5][6]

Q2: How does the choice of Lewis acid impact the formation of the furanoside byproduct?

A2: The strength and nature of the Lewis acid can influence the rate of the pyranoside-to-furanoside rearrangement.[7][8] Stronger Lewis acids can more effectively catalyze this isomerization. Therefore, careful selection and optimization of the Lewis acid (e.g., BF₃·OEt₂) and its stoichiometry are critical to minimizing this side reaction.[7][9]

Q3: Can the order of reagent addition affect the purity of the final product?

A3: Yes, the sequence of adding reagents can be crucial. For instance, pre-complexation of the substrate with the Lewis acid before the addition of the reducing agent can sometimes influence the reaction pathway and selectivity, potentially minimizing the formation of byproducts.[8]

Troubleshooting Guide: Minimizing Furanoside Byproduct

Issue: HPLC analysis of your crude Dapagliflozin product shows a significant peak corresponding to the furanoside impurity.

Potential Cause Troubleshooting Steps Scientific Rationale
Excess water in the reaction 1. Rigorous drying of solvents and reagents: Ensure all solvents (e.g., acetonitrile, dichloromethane) and reagents (especially the reducing agent like triethylsilane) are anhydrous. Use freshly distilled solvents or those stored over molecular sieves. 2. Use of drying agents: Consider the in-situ use of molecular sieves in the reaction mixture before the addition of the Lewis acid.[1]Water can protonate the ring oxygen, facilitating the ring-opening and subsequent re-closure to form the thermodynamically less stable but kinetically accessible furanoside.[3][4]
Inappropriate Lewis acid conditions 1. Optimize Lewis acid stoichiometry: Perform a design of experiments (DoE) to determine the optimal amount of Lewis acid. Excess Lewis acid can drive the isomerization. 2. Screen different Lewis acids: While BF₃·OEt₂ is common, other Lewis acids might offer better selectivity.The Lewis acid's role is to activate the anomeric center for reduction. However, it can also catalyze the pyranoside-furanoside equilibrium. Fine-tuning its concentration is a balance between desired reactivity and suppression of side reactions.[7][9]
Reaction temperature 1. Maintain low temperatures: Conduct the reduction at low temperatures (e.g., -78 °C to 0 °C) to favor the desired kinetic product.Lower temperatures can slow down the rate of the isomerization reaction, which often has a higher activation energy than the desired reduction.
Analytical Protocol: HPLC Method for Dapagliflozin and Furanoside Impurity

This protocol provides a general framework for the separation of Dapagliflozin from its furanoside byproduct.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient A gradient elution is typically used, starting with a higher percentage of water and increasing the acetonitrile concentration over time.
Flow Rate 1.0 mL/min
Detection UV at 224 nm[10]
Column Temperature 25-30 °C

II. Canagliflozin: Managing Thiophene-Related and Other Process Impurities

The synthesis of Canagliflozin, which features a thiophene ring, can be accompanied by the formation of several process-related impurities, including dimers, desfluoro analogs, and oxidative degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts encountered in Canagliflozin synthesis?

A1: Common impurities include a dimeric byproduct, a desfluoro impurity where the fluorine on the phenyl ring is lost, and oxidative degradation products such as the thiophene S-oxide.[11]

Q2: What reaction conditions favor the formation of the desfluoro impurity?

A2: The desfluoro impurity can form in the presence of strong bases like n-butyllithium, which is often used in the synthesis.[11] The strong base can abstract the fluorine atom from the fluorophenyl group.

Q3: How does the thiophene ring contribute to byproduct formation?

A3: The sulfur atom in the thiophene ring is susceptible to oxidation, especially in the presence of oxidizing agents or even atmospheric oxygen over time, leading to the formation of thiophene S-oxide and potentially sulfone impurities.

Troubleshooting Guide: Controlling Canagliflozin Impurities

Issue: Your Canagliflozin API batch shows unacceptable levels of dimer, desfluoro, or oxidative impurities.

Potential Cause Troubleshooting Steps Scientific Rationale
Dimer Formation 1. Control reaction temperature: The formation of a dimeric byproduct has been observed at lower temperatures during the reduction of a ketone intermediate. Warming the reaction mixture after the addition of reducing agents can circumvent this.[12][13] 2. Optimize stoichiometry: Ensure precise control over the stoichiometry of reactants to avoid side reactions leading to dimerization.Dimerization can occur through various side reactions, and controlling the reaction kinetics and stoichiometry is key to minimizing their formation.
Desfluoro Impurity 1. Careful addition of strong base: Add the strong base (e.g., n-butyllithium) slowly and at a low temperature to control its reactivity. 2. Alternative bases: Explore the use of less aggressive bases if the reaction allows.The highly reactive nature of organolithium reagents can lead to defluorination. Controlling the reaction conditions minimizes this side reaction.[11]
Oxidative Degradation 1. Inert atmosphere: Conduct reactions and store intermediates under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Avoid oxidizing agents: Scrutinize all reagents and solvents for potential oxidizing contaminants. 3. Use of antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial for long-term storage of the API.The electron-rich thiophene ring is prone to oxidation.[14] Excluding oxygen and other oxidizing species is the most direct way to prevent the formation of S-oxide and other related impurities.
Analytical Protocol: HPLC Method for Canagliflozin and Its Impurities

A general HPLC method for the analysis of Canagliflozin and its related substances is outlined below.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Water with 0.1% formic acid (pH adjusted to ~3.0)
Gradient A gradient program is typically employed to resolve the API from its various impurities.
Flow Rate 1.0 mL/min
Detection UV at 225 nm[15]
Column Temperature 25-30 °C

III. Empagliflozin: Controlling the Formation of the α-Anomer

A critical quality attribute in the synthesis of Empagliflozin is the stereochemical purity at the anomeric center. The formation of the undesired α-anomer alongside the therapeutically active β-anomer is a common challenge.

Frequently Asked Questions (FAQs)

Q1: Why is the formation of the β-anomer favored in the synthesis of Empagliflozin?

A1: The synthesis is designed to favor the formation of the thermodynamically more stable β-anomer. This is often achieved through stereoselective reduction of a lactol intermediate. The choice of reducing agent and Lewis acid plays a crucial role in directing the stereochemical outcome.[16]

Q2: What factors can lead to an increased proportion of the α-anomer?

A2: The formation of the α-anomer can be influenced by several factors, including the choice of Lewis acid, reaction temperature, and the solvent system.[4] In some cases, an equilibrium can be established between the two anomers, and conditions that favor this equilibrium can lead to a mixture of products.

Q3: How can the α- and β-anomers be separated?

A3: The α- and β-anomers are diastereomers and can be separated using chiral HPLC.[17][18] Additionally, purification steps such as crystallization can be employed to isolate the desired β-anomer.[4]

Troubleshooting Guide: Minimizing the α-Anomer Impurity

Issue: Your Empagliflozin product has a higher than acceptable level of the α-anomer.

Potential Cause Troubleshooting Steps Scientific Rationale
Suboptimal Lewis Acid 1. Screen different Lewis acids: The choice of Lewis acid can significantly impact the stereoselectivity of the reduction. AlCl₃ has been reported to promote the formation of the β-anomer.[19] 2. Optimize Lewis acid concentration: Fine-tune the amount of Lewis acid used.The Lewis acid coordinates with the oxygen atoms of the sugar moiety, influencing the conformation of the transition state and thereby the direction of the hydride attack from the reducing agent.[7]
Reaction Conditions 1. Control reaction temperature: Lowering the reaction temperature can enhance stereoselectivity. 2. Solvent effects: The polarity of the solvent can influence the stability of the transition states leading to the α- and β-anomers. Experiment with different solvent systems.The formation of the desired β-anomer is often under kinetic control. Lower temperatures can favor the kinetically preferred product.
Inefficient Purification 1. Optimize crystallization conditions: Develop a robust crystallization procedure to selectively precipitate the β-anomer, leaving the more soluble α-anomer in the mother liquor.[4]The different physical properties of the diastereomers, such as solubility, can be exploited for their separation.
Analytical Protocol: Chiral HPLC Method for Empagliflozin Anomers

This protocol provides a starting point for the chiral separation of Empagliflozin anomers.

Parameter Condition
Column Chiral stationary phase (e.g., cellulose tris(3,5-dichlorophenyl)carbamate)[17]
Mobile Phase A mixture of n-Hexane, Isopropyl alcohol, ethanol, Methyl tert-butyl ether, and trifluoroacetic acid (e.g., 650:200:100:50:1 v/v)[17]
Flow Rate 1.0 mL/min[17]
Detection UV at 224 nm[17]
Column Temperature 25 °C[17]

IV. Visualization of Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key reaction pathways and analytical workflows.

Byproduct_Formation cluster_dapa Dapagliflozin Synthesis cluster_cana Canagliflozin Synthesis cluster_empa Empagliflozin Synthesis D_Start Pyranoside Intermediate D_Product Dapagliflozin (β-pyranoside) D_Start->D_Product Reduction D_Byproduct Furanoside Byproduct D_Start->D_Byproduct Rearrangement D_H2O H₂O D_H2O->D_Start D_LA Lewis Acid D_LA->D_Start C_Start Thiophene Intermediate C_Product Canagliflozin C_Start->C_Product C_Desfluoro Desfluoro Impurity C_Start->C_Desfluoro C_Base Strong Base C_Base->C_Start C_Ox [O] C_Ox->C_Product C_S_Oxide Thiophene S-Oxide C_Product->C_S_Oxide E_Start Lactol Intermediate E_Beta Empagliflozin (β-anomer) E_Start->E_Beta Stereoselective Reduction E_Alpha α-Anomer Byproduct E_Start->E_Alpha Non-selective Reduction E_LA Lewis Acid E_LA->E_Start HPLC_Workflow Start Crude Product Sample Preparation Sample Preparation (Dissolution & Filtration) Start->Preparation Injection HPLC Injection Preparation->Injection Separation Chromatographic Separation (Column & Mobile Phase) Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Peak Integration & Quantification) Detection->Analysis Result Purity Assessment Analysis->Result

Caption: General HPLC workflow for impurity analysis.

V. References

  • Vichare, V., et al. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy, 10(3), 173-180. [Link]

  • Reddy, G. S., et al. (2017). Synthesis and Characterization of Potential Impurities of Canagliflozin. ChemistrySelect, 2(28), 9157-9161. [Link]

  • Vichare, V., et al. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. [Link]

  • Gilday, J. P., et al. (2015). Lewis acid promoted anomerisation: recent developments and applications. In Carbohydrate Chemistry: Chemical and Biological Approaches, Volume 41. Royal Society of Chemistry. [Link]

  • Korlakunta, V. G., et al. STABILITY INDICATING HPLC METHOD FOR THE QUANTIFICATION OF (R)- ISOMER IN EMPAGLIFLOZIN DRUG SUBSTANCE. European Journal of Biomedical and Pharmaceutical Sciences. [Link]

  • Seo, Y., et al. (2021). Switching between X-Pyrano-, X-Furano-, and Anhydro-X-pyranoside Synthesis (X = C, N) under Lewis acid Catalyzed Conditions. Organic Letters, 23(15), 5636-5640. [Link]

  • CN106706769A - Separation and determination method of empagliflozin and optical isomers thereof. Google Patents.

  • Canagliflozin Dimer Impurity. Pharmaffiliates. [Link]

  • Rai, P. K., et al. (2022). Future technology based HPLC Analytical Procedures and Pharmaceutical Description of Empagliflozin. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1452-1463. [Link]

  • Hesk, D., et al. (2021). GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2. Journal of Medicinal Chemistry, 64(22), 16813-16824. [Link]

  • CN114181270B - Canagliflozin impurities, methods of preparation and removal. Google Patents.

  • Hesk, D., et al. (2021). GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2. Journal of Medicinal Chemistry. [Link]

  • Vichare, V., et al. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy, 10(3), 173-180. [Link]

  • Canagliflozin Impurities and Related Compound. Veeprho. [Link]

  • Nifantiev, N. E., et al. (2024). Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks. Organic Letters. [Link]

  • Diao, T., et al. (2020). Synthesis of C-acyl furanosides via the cross-coupling of glycosyl esters with carboxylic acids. Nature Communications, 11(1), 533. [Link]

  • Ustyuzhanina, N. E., et al. (2019). Driving Force of the Pyranoside-into-Furanoside Rearrangement. The Journal of Organic Chemistry, 84(7), 4467-4474. [Link]

  • Mohan, G. V. K., & Venkatesh, K. (2022). Assessment of organic impurities in solid oral product of SGLT-2 inhibitors category (empagliflozin) by HPLC. Journal of RNA and Genomics, S3(006), 1-6. [Link]

  • Chen, G., et al. (2014). Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Organic Letters, 16(16), 4090-4093. [Link]

  • Kumar, G. S., et al. (2022). Isolation, characterization and cumulative quantification approach for nine organic impurities in empagliflozin and Linagliptin drugs. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]

  • Nifantiev, N. E., et al. (2024). Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks. Organic Letters. [Link]

  • Krylov, V. B., et al. (2024). Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks. Request PDF. [Link]

  • Mohan, G. V. K., & Venkatesh, K. (2022). Assessment of organic impurities in solid oral product of SGLT-2 inhibitors category (empagliflozin) by HPLC. Allied Academies. [Link]

  • Demchenko, A. V. (2018). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 14, 1447-1463. [Link]

  • Singh, V., & Mali, K. (2017). The evolution of comprehensive strategies for furanoid glycal synthesis and their applications. Organic & Biomolecular Chemistry, 15(20), 4321-4343. [Link]

  • Metil, D. S., et al. (2017). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Organic Process Research & Development, 22(1), 88-96. [Link]

  • Diao, T., et al. (2020). Strategies in C-acyl furanoside synthesis. ResearchGate. [Link]

  • Terauchi, T., et al. (2004). α- and β-Selective Radical C-Glycosylation Reactions Using a Controlling Anomeric Effect Based on the Conformational Restriction Strategy. A Study on the Conformation−Anomeric Effect− Stereoselectivity Relationship in Anomeric Radical Reactions. Journal of the American Chemical Society, 126(21), 6658-6667. [Link]

  • Jansen, O., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Crystal Growth & Design, 23(6), 4478-4486. [Link]

  • Panda, S. S., et al. (2023). Technical Advances in the Chiral Separation of Anti-diabetic Drugs Using Analytical and Bio-analytical Methods: – A Comprehensive Review. ResearchGate. [Link]

  • Update on the Chemistry of Jardiance (Empagliflozin). Auctores Publishing. [Link]

  • Original Research Article Selective SGLT2 Inhibitor's Estimation and Validation from Galenical Form by RP-HPLC Method. World Journal of Pharmaceutical Research. [Link]

  • Guengerich, F. P., et al. (2015). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Biochemistry, 54(4), 1017-1028. [Link]

  • Canagliflozin EP Impurities & USP Related Compounds. SynThink. [Link]

  • Terauchi, T., et al. (2004). An Efficient Synthesis of β-C-Glycosides Based on the Conformational Restriction Strategy: Lewis Acid Promoted Silane Reduction of the Anomeric Position with Complete Stereoselectivity. Request PDF. [Link]

  • de Souza, R. O. M. A., et al. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(3), 295-316. [Link]

  • Hrapchak, M., et al. (2014). Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13. Journal of Labelled Compounds and Radiopharmaceuticals, 57(13), 687-694. [Link]

  • Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate. [Link]

  • C-Glycosylation. ResearchGate. [Link]

  • Reddy, L. R., et al. (2017). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Journal of Chemical Sciences, 129(8), 1239-1245. [Link]

  • Yu, J., et al. (2019). A Concise and Efficient Synthesis of Dapagliflozin. Organic Process Research & Development, 23(7), 1459-1461. [Link]

  • Chen, G., et al. (2014). Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Semantic Scholar. [Link]

  • Synthetic route for dapagliflozin synthesis reported from literature. ResearchGate. [Link]

  • Sadiq, A., et al. (2021). Dapagliflozin – structure, synthesis, and new indications. Pharmacia, 68(3), 615-623. [Link]

Sources

impact of impurities in 5-Bromo-2-chlorobenzoyl chloride on reaction outcome

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-chlorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this versatile reagent. Here, we address common issues arising from impurities and provide actionable troubleshooting strategies to ensure the success of your experiments.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems encountered during reactions involving this compound, with a focus on impurity-related issues.

Q1: My acylation reaction (e.g., amide or ester formation) is resulting in a low yield and a complex mixture of byproducts. What are the likely causes and how can I resolve this?

A1: Low yields and byproduct formation are frequently traced back to the purity of your this compound and the reaction conditions. The primary culprits are often moisture and residual starting material from the synthesis of the acyl chloride.

Likely Causes & Solutions:

  • Hydrolysis of the Acyl Chloride: this compound is highly susceptible to hydrolysis, reverting to the unreactive 5-bromo-2-chlorobenzoic acid.[1][2] This can occur due to atmospheric moisture, residual water in solvents, or wet glassware.[1]

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: Use freshly dried solvents and oven-dried glassware cooled under an inert atmosphere (e.g., nitrogen or argon).[1]

      • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent exposure to moisture.[1]

      • Solvent Choice: Employ non-protic, anhydrous solvents such as Tetrahydrofuran (THF) or Dichloromethane (DCM).[1]

  • Presence of 5-Bromo-2-chlorobenzoic Acid: The starting material for the synthesis of the acyl chloride, 5-bromo-2-chlorobenzoic acid, is a common impurity.[3] This unreacted acid will not participate in the desired acylation and can complicate purification.

    • Troubleshooting Protocol:

      • Purity Analysis: Before starting your reaction, assess the purity of the acyl chloride using techniques like ¹H NMR or Gas Chromatography (GC).[4][5] The presence of a broad singlet corresponding to the carboxylic acid proton in the NMR spectrum is a key indicator.

      • Purification: If significant amounts of the carboxylic acid are present, consider purifying the acyl chloride by distillation under reduced pressure.[6]

  • Side Reactions with Reagents Used in Acyl Chloride Synthesis: If thionyl chloride was used to prepare the acyl chloride, residual amounts can lead to side reactions with your nucleophile (e.g., amine).[7]

    • Troubleshooting Protocol:

      • Removal of Excess Thionyl Chloride: After the synthesis of the acyl chloride, ensure all excess thionyl chloride is removed, typically by distillation or co-evaporation with an inert solvent like toluene.[6][8]

Q2: I am performing a Friedel-Crafts acylation and observing the formation of isomeric byproducts and a lower than expected yield. Could impurities in my this compound be the cause?

A2: Yes, impurities can significantly impact the outcome of Friedel-Crafts acylations. The presence of the corresponding carboxylic acid can interfere with the Lewis acid catalyst, and isomeric impurities in the starting material will lead to a mixture of products.

Likely Causes & Solutions:

  • Catalyst Deactivation: 5-Bromo-2-chlorobenzoic acid, if present as an impurity, can react with the Lewis acid catalyst (e.g., AlCl₃), reducing its activity and leading to lower yields.

    • Troubleshooting Protocol:

      • Use High-Purity Acyl Chloride: Ensure the this compound is free from the corresponding carboxylic acid.

      • Stoichiometry of Lewis Acid: You may need to adjust the stoichiometry of the Lewis acid to compensate for any minor acid impurities.

  • Isomeric Impurities: The synthesis of 5-bromo-2-chlorobenzoic acid can sometimes produce other isomers, such as 4-bromo-2-chlorobenzoic acid.[9] If these isomeric acids are carried through to the acyl chloride, they will participate in the Friedel-Crafts reaction, leading to a mixture of isomeric products that can be difficult to separate.[10]

    • Troubleshooting Protocol:

      • Analysis of Starting Material: Analyze the this compound for the presence of isomers using GC-MS or HPLC.[4]

      • Purification of Precursor: If isomeric impurities are detected, it is best to purify the precursor 5-bromo-2-chlorobenzoic acid by recrystallization before converting it to the acyl chloride.[11][12]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and handling of this compound.

Q3: What are the most common impurities in commercially available this compound?

A3: The most prevalent impurities include:

  • 5-Bromo-2-chlorobenzoic acid: The starting material for the synthesis of the acyl chloride.[3] Its presence is often due to incomplete reaction or hydrolysis during storage.[1][2]

  • Residual Chlorinating Agent: Traces of thionyl chloride or oxalyl chloride used in the synthesis may remain.[13][14]

  • Isomeric Impurities: Depending on the synthetic route to the precursor acid, other positional isomers of bromochlorobenzoyl chloride may be present.[9]

  • Decomposition Products of Thionyl Chloride: Aged thionyl chloride can contain impurities like sulfur chlorides (e.g., S₂Cl₂) which can be carried over into the final product.[6]

Q4: How can I assess the purity of my this compound?

A4: Several analytical techniques can be employed to determine the purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide structural information and help identify impurities.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are powerful techniques for separating and quantifying the components of a mixture.[4][15] Derivatization is often necessary for the analysis of reactive acyl chlorides.[5][15]

  • Titrimetry: A simple method to quantify the amount of hydrolyzable chloride, which corresponds to the acyl chloride content.[4]

Analytical Method Principle Typical Application
Gas Chromatography (GC-FID) Separation of volatile compounds.Quantification of the main component and volatile impurities.
High-Performance Liquid Chromatography (HPLC-UV) Separation of compounds in a liquid phase.Purity determination and quantification of non-volatile impurities.
Quantitative ¹H NMR (qNMR) Signal integral is proportional to molar concentration.Structural information and quantification of impurities.
Potentiometric Titration Quantifies HCl formed upon hydrolysis.Determination of total acyl chloride content.

Q5: What are the ideal storage conditions for this compound to minimize degradation?

A5: To maintain its integrity, this compound should be stored under the following conditions:

  • Temperature: In a refrigerator at 2-8°C.[16]

  • Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent hydrolysis from atmospheric moisture.[2]

  • Container: In a tightly sealed container to prevent moisture ingress.[2]

  • Incompatible Materials: Keep away from water, alcohols, strong bases, and strong oxidizing agents.[2]

III. Experimental Protocols & Visual Guides

Protocol 1: General Procedure for Acylation using this compound

  • Preparation: Oven-dry all glassware at >120°C for at least 4 hours and cool under a stream of inert gas or in a desiccator.[1]

  • Reaction Setup: In a dried flask under an inert atmosphere, dissolve your nucleophile (e.g., amine or alcohol) and a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous solvent (e.g., THF or DCM).[1]

  • Cool the solution to 0°C in an ice bath.

  • In a separate dry flask, dissolve the this compound in the same anhydrous solvent.

  • Execution: Add the this compound solution dropwise to the cooled solution of the nucleophile.

  • Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product for further purification.

Diagram 1: Troubleshooting Workflow for Low Yield in Acylation Reactions

Troubleshooting Workflow for Low Yield in Acylation Reactions Troubleshooting Workflow for Low Yield in Acylation Reactions start Low Yield in Acylation Reaction check_purity Check Purity of Acyl Chloride (NMR, GC) start->check_purity check_conditions Review Reaction Conditions start->check_conditions impurity_found Impurity Detected? check_purity->impurity_found moisture_check Anhydrous Conditions Ensured? check_conditions->moisture_check purify Purify Acyl Chloride (Distillation) impurity_found->purify Yes no_impurity Purity is High impurity_found->no_impurity No rerun_reaction Re-run Reaction purify->rerun_reaction success Successful Reaction rerun_reaction->success no_impurity->check_conditions dry_reagents Dry Solvents/Glassware, Use Inert Atmosphere moisture_check->dry_reagents No moisture_check->success Yes dry_reagents->rerun_reaction

Caption: A logical workflow for diagnosing and resolving low yields in acylation reactions.

Diagram 2: Impact of Water Impurity on Acylation

Impact of Water Impurity on Acylation Impact of Water Impurity on Acylation cluster_0 Desired Reaction cluster_1 Side Reaction reagents This compound Nucleophile (R-NH2) desired_product Desired Amide Product reagents->desired_product Acylation hydrolysis_product 5-Bromo-2-chlorobenzoic Acid (Inactive) reagents->hydrolysis_product Hydrolysis water Water (Impurity) water->hydrolysis_product

Caption: The competitive reaction pathways in the presence of water impurity.

IV. References

  • A Comparative Guide to Analytical Methods for Purity Assessment of 2,6-Difluoro-3-methylbenzoyl chloride - Benchchem. (n.d.). Retrieved from

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (2017). PubMed. Retrieved from

  • 5-Bromo-2-chlorobenzoic acid | 21739-92-4 - Benchchem. (n.d.). Retrieved from

  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. (n.d.). Patsnap Eureka. Retrieved from

  • CAS No : 21900-52-7 | Product Name : this compound | Pharmaffiliates. (n.d.). Retrieved from

  • 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis. (n.d.). ChemicalBook. Retrieved from

  • Side reactions of 2-Amino-5-bromobenzoyl chloride with protic solvents - Benchchem. (n.d.). Retrieved from

  • CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents. (n.d.). Retrieved from

  • This compound | 21900-52-7 | FB76146 - Biosynth. (n.d.). Retrieved from

  • Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. (1976). PubMed. Retrieved from

  • Ch20: Spectroscopic Analysis : Acyl Chlorides - University of Calgary. (n.d.). Retrieved from

  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents. (n.d.). Retrieved from

  • Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros. (2025). Reddit. Retrieved from

  • 5-Bromo-2-chlorobenzoic acid 21739-92-4 wiki. (n.d.). Guidechem. Retrieved from

  • Technical Guide on the Stability and Storage of 2-Amino-5-bromobenzoyl Chloride - Benchchem. (n.d.). Retrieved from

  • What is the effect of excess thionyl chloride on amide formation ( aromatic acid chloride and aromatic amine) ? (2014). ResearchGate. Retrieved from

  • SOCl2: carboxylic acid to acid chloride: impurity! (2013). Sciencemadness Discussion Board. Retrieved from

  • A kind of synthetic method of 5-bromo-2-chlorobenzoic acid. (n.d.). Patsnap Eureka. Retrieved from

  • 5-Bromo-2-chloro-benzoyl chloride | 21900-52-7 - Sigma-Aldrich. (n.d.). Retrieved from

Sources

Technical Support Center: Stability and Handling of 5-Bromo-2-chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors affecting the stability of 5-Bromo-2-chlorobenzoyl chloride. Due to the limited availability of specific thermal decomposition data for this compound, this document focuses on the fundamental principles of acyl chloride chemistry, providing a framework for safe handling, troubleshooting common experimental issues, and a protocol for determining its thermal stability.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses common queries regarding the stability and handling of this compound, grounded in the established chemistry of benzoyl chlorides.

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for any acyl chloride, including this compound, is its high reactivity towards nucleophiles, especially water.[1][2] The acyl chloride functional group (-COCl) is highly electrophilic, making it susceptible to rapid hydrolysis.[3][4] This reaction is often vigorous, exothermic, and produces corrosive hydrogen chloride (HCl) gas as a byproduct.[5][6] Therefore, the principal threat to the compound's integrity during storage and handling is exposure to atmospheric moisture.

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures can negatively impact the stability in two main ways:

  • Accelerated Hydrolysis: The rate of hydrolysis in the presence of trace moisture increases significantly with temperature.[5] What might be a slow degradation at refrigerated temperatures can become a rapid decomposition at ambient or elevated temperatures.

  • Thermal Decomposition: While specific data for this molecule is sparse, benzoyl chlorides, particularly those with electron-withdrawing or bulky groups, can decompose upon strong heating.[7][8] Heating can lead to the evolution of toxic fumes and potentially runaway reactions, especially if impurities are present.[5][8] It is crucial to avoid excessive heating or distillation of such compounds unless the thermal stability has been well-characterized.[5][7]

Q3: What are the recommended storage conditions?

A3: Based on supplier safety data, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures, typically between 2°C and 8°C.[9] This minimizes both the rate of potential decomposition and the presence of atmospheric moisture.

Q4: I opened a bottle of this compound and saw white fumes. Is this normal?

A4: Yes, this is a common observation. The "fuming" is due to the reaction of the acyl chloride with water vapor in the air.[2][10] This reaction forms microscopic droplets of hydrochloric acid, which appear as white, steamy fumes.[2][6] This immediately indicates the compound's high reactivity and underscores the need for handling it under anhydrous conditions.

Q5: My reaction yield is low when using an older bottle of this reagent. Could temperature be the cause?

A5: Yes, this is a classic symptom of reagent degradation. If the bottle has been stored improperly at ambient temperature or has been opened multiple times, it has likely been exposed to moisture. The acyl chloride will have partially or fully hydrolyzed to the much less reactive 5-Bromo-2-chlorobenzoic acid.[3] This carboxylic acid will not participate in the desired acylation reaction, leading to significantly lower yields.

Part 2: Troubleshooting Guide

This section provides a problem-solving framework for common issues encountered during experiments.

Observed Problem Potential Temperature-Related Cause Recommended Action & Explanation
Low or No Reactivity Reagent Degradation via Hydrolysis: The compound has converted to the corresponding carboxylic acid due to improper storage (e.g., at room temperature, in a poorly sealed container).1. Verify Reagent Quality: Run a simple analytical check (e.g., IR or ¹H NMR) on the starting material. Look for a broad -OH peak (around 3000 cm⁻¹) in the IR or a carboxylic acid proton in the NMR. 2. Use a Fresh Bottle: If degradation is confirmed, use a new, properly stored bottle of the reagent. 3. Improve Handling: Purge the reaction vessel and headspace of the reagent bottle with an inert gas before and after use.
Inconsistent Results Batch-to-Batch Variable Storage Conditions: Different lots of the reagent may have experienced different temperature histories, leading to varying degrees of degradation.1. Standardize Storage: Ensure all batches are stored under identical, recommended conditions (2-8°C, inert atmosphere).[9] 2. Qualify New Batches: Before use in a critical reaction, perform a small-scale test reaction or analytical check on any new batch to confirm its reactivity.
Reaction Exotherm is More Vigorous Than Expected Accelerated Reaction Rate: Running the reaction at a higher ambient temperature can significantly increase the reaction rate and heat output. Hydrolysis with any trace water is also exothermic.[5]1. Control Reaction Temperature: Initiate the reaction at a lower temperature (e.g., 0°C) using an ice bath. 2. Slow Addition: Add the this compound to the reaction mixture slowly and dropwise to maintain control over the exotherm.
Appearance of a White Precipitate in the Reagent Bottle Hydrolysis: The solid is likely 5-Bromo-2-chlorobenzoic acid, the product of hydrolysis. This is more common if the material, which is a solid at room temperature, has been warmed and cooled repeatedly, increasing exposure to headspace moisture.1. Assess Usability: The presence of the carboxylic acid indicates partial degradation. The remaining acyl chloride may still be usable, but the exact concentration is unknown, making stoichiometry difficult. 2. Purification (Advanced): For critical applications, the acyl chloride could potentially be repurified, but it is often more practical and safer to procure a fresh supply.
Troubleshooting Decision Workflow

This diagram outlines a logical flow for diagnosing issues with reactions involving this compound.

G start Reaction Failure or Low Yield check_reagent Is the reagent old or a previously opened bottle? start->check_reagent analyze_reagent Analyze Reagent (¹H NMR, FT-IR) check_reagent->analyze_reagent Yes check_conditions Review Experimental Conditions check_reagent->check_conditions No yes_reagent Yes no_reagent No degraded Degradation Confirmed? (e.g., Carboxylic Acid Peak) analyze_reagent->degraded replace_reagent Action: Procure fresh reagent. Implement strict anhydrous & cold storage protocols. degraded->replace_reagent Yes degraded->check_conditions No yes_degraded Yes no_degraded No check_temp Was reaction temperature controlled (e.g., ice bath)? check_conditions->check_temp check_anhydrous Were anhydrous solvents and inert atmosphere used? check_temp->check_anhydrous Yes implement_temp_control Action: Implement temperature control. Add reagent slowly at 0°C. check_temp->implement_temp_control No yes_temp Yes no_temp No optimize_reaction Action: Optimize other reaction parameters (stoichiometry, catalyst, time). check_anhydrous->optimize_reaction Yes implement_anhydrous Action: Dry all solvents/glassware. Use inert atmosphere (N₂/Ar). check_anhydrous->implement_anhydrous No yes_anhydrous Yes no_anhydrous No

Caption: Troubleshooting workflow for reactions.

Part 3: Experimental Protocol for Stability Assessment

When specific stability data is unavailable, an empirical study is the most reliable approach. This protocol outlines how to assess the stability of this compound at different temperatures.

Objective: To determine the rate of degradation of this compound at various temperatures by monitoring the formation of the hydrolysis product, 5-Bromo-2-chlorobenzoic acid, via ¹H NMR spectroscopy.

Materials:

  • This compound (new bottle)

  • Anhydrous, deuterated chloroform (CDCl₃) with an internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes with sealable caps

  • Inert gas (Argon or Nitrogen)

  • Temperature-controlled environments (e.g., refrigerator at 4°C, lab bench at 25°C, oven at 40°C)

Procedure:

  • Sample Preparation (Perform in a Glovebox or under Inert Atmosphere): a. Prepare a stock solution of the internal standard in anhydrous CDCl₃ of a known concentration (e.g., 5 mg/mL). b. Accurately weigh ~20 mg of this compound into a clean, dry vial. c. Add a precise volume (e.g., 1.0 mL) of the internal standard stock solution to the vial. d. Mix until the solid is fully dissolved. e. Aliquot the solution into several pre-dried and inert-gas-flushed NMR tubes. Seal the tubes tightly.

  • Initial Analysis (Time = 0): a. Immediately take a ¹H NMR spectrum of one of the freshly prepared samples. b. Identify the characteristic peaks for this compound and the internal standard. Confirm the absence or minimal presence of the 5-Bromo-2-chlorobenzoic acid peak. This spectrum serves as your T₀ baseline.

  • Incubation: a. Place the sealed NMR tubes in their respective temperature-controlled environments (4°C, 25°C, 40°C). b. Protect the samples from light to prevent potential photochemical side reactions.

  • Time-Point Analysis: a. At regular intervals (e.g., T=24h, 48h, 1 week, 2 weeks, 1 month), remove one tube from each temperature environment. b. Allow the tube to equilibrate to room temperature before acquiring a ¹H NMR spectrum. c. Integrate the area of a characteristic peak of the starting material and a characteristic peak of the hydrolysis product (carboxylic acid). Compare these to the integration of the internal standard peak.

  • Data Analysis: a. Calculate the molar ratio of the starting material and the hydrolysis product relative to the internal standard at each time point. b. Plot the concentration of this compound versus time for each temperature. c. The rate of degradation can be determined from the slope of these plots, providing empirical data on the compound's stability under the tested conditions.

Stability Testing Workflow Diagram

G cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Analysis & Incubation cluster_data Data Interpretation prep1 Prepare CDCl₃ with Internal Standard prep2 Weigh Reagent prep1->prep2 prep3 Dissolve & Aliquot into NMR Tubes prep2->prep3 t0 Acquire T₀ NMR Spectrum (Baseline) prep3->t0 incubate Incubate Samples at 4°C, 25°C, 40°C t0->incubate tn Acquire NMR Spectra at Timed Intervals incubate->tn calculate Calculate Molar Ratios vs. Internal Standard tn->calculate plot Plot [Reagent] vs. Time for each Temperature calculate->plot result Determine Degradation Rate & Shelf-Life plot->result

Caption: Workflow for empirical stability testing.

References

  • Pharmaffiliates. (n.d.). This compound.
  • Reddit. (2022). Which benzoyl chloride undergoes hydrolysis faster in water?. r/AdvancedOrganic.
  • YouTube. (2023). Preparation of Carboxylic acid |Benzoic acid | Hydrolysis| Benzoyl chloride.
  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
  • Gold, V., Hilton, J., & Jefferson, E. G. (1951). Mechanism of hydrolysis of benzoyl chloride. Nature, 167(4255), 819.
  • Wikipedia. (n.d.). Benzyl chloride.
  • Google Patents. (n.d.). Hydrolysis of benzyl chloride to benzyl alcohol.
  • Save My Exams. (n.d.). Acyl Chlorides. A Level Chemistry Revision Notes.
  • PubChem. (n.d.). Benzoyl chloride.
  • YouTube. (2023). Preparations and Reactions of Acyl Chlorides.
  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE.
  • ResearchGate. (2023). Why should heat not be given in the reaction that benzoyl chloride is present?.
  • Tuttee Academy. (2021). AS/A-level - Acylation (Acyl Chlorides).
  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides).
  • Wikipedia. (n.d.). Benzoyl chloride.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone.

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Technical Support Center: Scale-Up of Reactions with 5-Bromo-2-chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up chemical reactions involving 5-Bromo-2-chlorobenzoyl chloride. As a highly reactive and versatile intermediate, particularly in the synthesis of pharmaceuticals like SGLT2 inhibitors, its successful use on a larger scale demands careful consideration of reaction parameters, safety, and purification.[1][2] This document is structured to address the practical challenges you may encounter, moving from general handling to specific troubleshooting scenarios in a logical, question-and-answer format.

Part 1: Essential Properties and Initial Handling FAQs

Before initiating any scale-up, a thorough understanding of the reagent is critical. This compound is a corrosive, moisture-sensitive solid that requires careful handling to ensure both safety and reaction success.[3][4]

Table 1: Physicochemical Properties and GHS Hazard Information

PropertyValueSource
CAS Number 21900-52-7[3]
Molecular Formula C₇H₃BrCl₂O[3]
Molecular Weight 253.91 g/mol [3]
Appearance Typically a yellow or off-white solid[5]
Storage Store in a dry, cool, well-ventilated place under an inert atmosphere (e.g., 2-8°C)
GHS Hazards Harmful if swallowed; Causes severe skin burns and eye damage; May cause allergic skin or respiratory reactions.[4]

Q1: What are the most critical safety precautions when handling this compound at scale?

A1: Safety is paramount. Due to its corrosive nature, you must use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and full-face protection (goggles and face shield).[4][6] All manipulations should be performed in a well-ventilated fume hood or a contained reactor system.[6] At scale, this means ensuring your reactor is equipped with a robust off-gas scrubbing system to neutralize the HCl gas that is often evolved during reactions. An emergency shower and eyewash station must be immediately accessible.[6]

Q2: This reagent is moisture-sensitive. How does this impact our scale-up process?

A2: Moisture sensitivity is a primary cause of failed or low-yielding reactions. Water reacts with this compound to form the unreactive 5-bromo-2-chlorobenzoic acid. At scale, this has several implications:

  • Equipment: All reactors, transfer lines, and vessels must be thoroughly dried before use. A common industrial practice is to perform a solvent boil-out (e.g., with toluene) and/or purge the system extensively with dry nitrogen.

  • Solvents & Reagents: All solvents must be anhydrous grade, and other reagents should be dried if necessary. Never leave the container of this compound open to the atmosphere.

  • Inert Atmosphere: The entire process, from charging the reactor to the reaction itself, should be conducted under a positive pressure of an inert gas like nitrogen or argon.

Part 2: Troubleshooting Guide for Acylation Reactions

Acylation reactions, such as amide bond formation and Friedel-Crafts reactions, are the most common applications for this reagent. The following Q&A section addresses specific problems encountered during the scale-up of these processes.

Section 2.1: Reaction Control & Exotherm Management

Q3: We are scaling up an amide formation reaction and are concerned about the exotherm. What is the best way to control it?

A3: The reaction of an acyl chloride with an amine is highly exothermic and a major scale-up challenge. The key is to control the rate at which the reactants combine.

  • Reverse Addition: Instead of adding the amine to the acyl chloride, consider adding the this compound solution slowly to a solution of the amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine). This keeps the highly reactive acyl chloride as the limiting reagent at any given moment, preventing a runaway reaction.

  • Jacketed Reactor: Use a jacketed reactor with an efficient cooling system and a suitable heat transfer fluid. Monitor both the internal reaction temperature and the jacket temperature.

  • Dilution: While highly concentrated reactions are often preferred for throughput, using a sufficient volume of an appropriate anhydrous solvent (e.g., dichloromethane, toluene) can help dissipate heat more effectively.

Q4: Our reaction has stalled and is showing incomplete conversion by HPLC. What should we do?

A4: Incomplete conversion can stem from several issues:

  • Deactivation of Reagent: The most likely cause is the hydrolysis of the this compound due to residual moisture. Re-check the dryness of your solvent and reactor system.

  • Insufficient Base (Amide Formation): The acylation reaction produces one equivalent of HCl. This will protonate the unreacted amine, rendering it non-nucleophilic. You must include at least one equivalent of a scavenger base (or two if the amine is used as its salt).

  • Poor Solubility: At lower temperatures, one of the reagents may have precipitated out of the solution. Check for visible solids and consider a solvent system that ensures homogeneity at the reaction temperature.

  • Low Temperature: Some acylations require gentle heating to go to completion after the initial exothermic addition is controlled. A gentle reflux may be necessary.[5][7]

G start Low Conversion Detected (via HPLC/TLC) q1 Is 5-bromo-2-chlorobenzoyl chloride still present? start->q1 q2 Is starting amine/nucleophile still present? q1->q2 No q3 Is 5-bromo-2-chlorobenzoic acid the major impurity? q1->q3 Yes sol1 Diagnosis: Insufficient reagent or stoichiometry error. q2->sol1 No sol3 Diagnosis: Reaction conditions (temp, time) insufficient. q2->sol3 Yes q3->q2 No sol2 Diagnosis: Reagent decomposition (hydrolysis). q3->sol2 Yes act1 Action: Add more nucleophile under controlled conditions. sol1->act1 act2 Action: Improve drying of solvent, reagents, and reactor. Use fresh acyl chloride. sol2->act2 act3 Action: Increase reaction time or gently increase temperature. sol3->act3

Caption: Troubleshooting logic for addressing low conversion.
Section 2.2: Impurity Profile & Purification

Q5: We are performing a Friedel-Crafts acylation and getting significant amounts of an isomeric byproduct. How can we improve regioselectivity?

A5: This is a classic Friedel-Crafts challenge. The ortho chloro substituent on this compound can sterically hinder the reaction, but electronic effects also play a role.

  • Catalyst Choice: The choice and amount of Lewis acid (e.g., AlCl₃, FeCl₃) are critical.[8][9] Sometimes, a milder Lewis acid can provide better selectivity. Experiment with substoichiometric amounts of a stronger catalyst or stoichiometric amounts of a weaker one.

  • Temperature Control: Friedel-Crafts reactions are often run at low temperatures (-10°C to 10°C) to minimize byproduct formation.[10] A lower temperature can slow down the reaction but often improves selectivity.

  • Solvent: The solvent can influence the reactivity of the Lewis acid-acyl chloride complex. Less polar solvents like dichloromethane or 1,2-dichloroethane are common. In some cases, using the aromatic substrate as the solvent (if it's a liquid and inexpensive) can drive the desired reaction.

Q6: After quenching our reaction, we see a significant amount of 5-bromo-2-chlorobenzoic acid. What is the cause?

A6: This impurity is the hydrolysis product of your starting material. It can form either during the reaction (due to wet solvent/reagents) or after the reaction if the quench is not performed correctly. If unreacted this compound is still present when you add an aqueous quench solution, it will rapidly hydrolyze. Ensure the reaction has gone to completion before quenching. If the impurity is forming during the reaction, you must rigorously dry all components.

Q7: Our product is difficult to purify by crystallization. What strategies can we use?

A7: Purification is often the biggest hurdle in scaling up.

  • Aqueous Washes: Before crystallization, ensure the crude product is thoroughly washed. For an amide product, washes with dilute acid (to remove excess amine and base), followed by dilute base (like sodium bicarbonate solution to remove any 5-bromo-2-chlorobenzoic acid), and finally brine are effective.[5]

  • Solvent Screening: Perform a small-scale solvent screen for recrystallization. The ideal solvent (or solvent pair) is one in which the product has high solubility at high temperatures and low solubility at room temperature or below, while impurities remain soluble. Common systems include ethanol/water, isopropanol/water, or toluene/heptane.[5]

  • Anti-Solvent Addition: If a single solvent is not effective, consider dissolving the crude product in a good solvent (e.g., toluene) and then slowly adding an anti-solvent (e.g., heptane) at an elevated temperature until turbidity is observed, then allowing it to cool slowly.

Part 3: Reference Protocols & Workflows

The following are generalized protocols that should be optimized for your specific substrate and equipment.

Protocol 1: Scale-Up Synthesis of an Amide Derivative

This protocol outlines a standard procedure for reacting this compound with a primary amine.

  • Reactor Preparation: Ensure a glass-lined or similarly inert reactor is clean and dry. Purge the reactor with dry nitrogen for at least one hour.

  • Reagent Charging: Charge the reactor with the amine (1.0 eq.), a suitable anhydrous solvent (e.g., dichloromethane, 10-15 volumes), and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.).

  • Cooling: Cool the stirred solution to 0-5°C using the reactor jacket.

  • Acyl Chloride Addition: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous solvent. Add this solution dropwise to the reactor via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or HPLC until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify further by recrystallization.

Caption: Experimental workflow for a scaled-up amide synthesis.
References
  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Scribd. (n.d.). CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid.
  • Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
  • WIPO Patentscope. (n.d.). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • Patsnap Eureka. (n.d.). A kind of synthetic method of 5-bromo-2-chlorobenzoic acid.
  • Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • National Institutes of Health. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.
  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation.
  • Pharmaffiliates. (n.d.). CAS No : 21900-52-7 | Product Name : this compound.
  • Royal Society of Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products.

Sources

Technical Support Center: Moisture Sensitivity in 5-Bromo-2-chlorobenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-chlorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive intermediate. As an acyl chloride, this compound offers exceptional reactivity for forming amide and ester bonds, making it a valuable building block in synthesizing complex molecules, including precursors for antidiabetic drugs like Dapagliflozin[1][2]. However, this high reactivity is intrinsically linked to its primary challenge: extreme sensitivity to moisture.

This document provides in-depth, field-proven insights into the causality of common experimental failures and offers robust troubleshooting strategies and protocols to ensure the success and reproducibility of your reactions.

The Core Issue: Inevitable and Rapid Hydrolysis

The fundamental challenge in working with this compound lies in its rapid and irreversible reaction with water, a process known as hydrolysis. The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack by water, even trace amounts present in the atmosphere, solvents, or on glassware surfaces.[3][4]

This reaction degrades the starting material into 5-Bromo-2-chlorobenzoic acid and generates corrosive hydrogen chloride (HCl) gas[3][5][6]. The consequences of this contamination are severe:

  • Reduced Yield: The active reagent is consumed, leading to lower or no product formation.

  • Product Impurity: The resulting carboxylic acid can complicate purification and may lead to unwanted side reactions.

  • Safety Hazards: The evolution of HCl gas is a significant safety concern, requiring all handling to be performed in a certified chemical fume hood.[3][7]

Hydrolysis cluster_products Products reagent 5-Bromo-2-chlorobenzoyl Chloride acid 5-Bromo-2-chlorobenzoic Acid (Impurity) reagent->acid + H₂O hcl HCl Gas (Corrosive Fumes) reagent->hcl + H₂O water H₂O (Moisture)

Caption: Hydrolysis of this compound.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is unexpectedly low, and the workup was difficult. I suspect moisture contamination. How can I confirm this?

A1: Confirming hydrolysis requires analyzing the reaction mixture for the presence of 5-Bromo-2-chlorobenzoic acid. Direct analysis of the acyl chloride can be challenging due to its instability.[8]

  • Recommended Method: TLC Derivatization:

    • Withdraw two small, identical aliquots from your reaction mixture.

    • Aliquot A (Control): Spot directly onto the TLC plate.

    • Aliquot B (Test): Quench the aliquot with a few drops of anhydrous methanol before spotting. This rapidly converts the unreacted this compound into its more stable methyl ester.

    • Analysis: Co-spot your starting carboxylic acid (5-bromo-2-chlorobenzoic acid) as a reference. The methyl ester (from Aliquot B) will have a significantly different, less polar Rf value than the carboxylic acid. If the spot from Aliquot A matches the Rf of the reference acid and is absent or diminished in the lane for Aliquot B, it strongly indicates hydrolysis occurred. Standard silica on TLC plates can be slightly acidic and contain adsorbed water, which can hydrolyze the acyl chloride on the plate, making direct analysis misleading.[8]

  • Infrared (IR) Spectroscopy:

    • Take an IR spectrum of your crude product. The presence of a broad absorption band around 2500-3300 cm⁻¹ (characteristic of the O-H stretch of a carboxylic acid) alongside the carbonyl peaks is a strong indicator of the hydrolysis product.

CompoundCarbonyl (C=O) Stretch (cm⁻¹)Key Differentiating Feature
This compound ~1770-1800 cm⁻¹ (sharp, strong)Absence of broad O-H stretch.
5-Bromo-2-chlorobenzoic acid ~1700-1725 cm⁻¹ (strong)Presence of broad O-H stretch (2500-3300 cm⁻¹).

Q2: When I opened a new bottle of this compound, I saw white fumes. What's happening?

A2: The white fumes are a visible sign of the compound reacting with moisture in the laboratory air.[6][9] The "fumes" are tiny airborne droplets of hydrochloric acid formed as the evolved HCl gas comes into contact with atmospheric water vapor. This indicates that even a freshly opened container can be compromised if not handled under strictly anhydrous conditions. This is a hazardous situation; always handle fuming acyl chlorides in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3][5]

Q3: My final product is impure, and I see a persistent byproduct I can't identify. Could it be related to the starting acyl chloride?

A3: Yes, it is highly likely. If your this compound starting material was partially hydrolyzed to 5-Bromo-2-chlorobenzoic acid, this acid will behave differently in your reaction. For example, in an acylation reaction to form an amide, the carboxylic acid impurity will not react under the same conditions.[10] It will remain in your crude product, often requiring a separate acid-base extraction or difficult column chromatography to remove. Always assume your acyl chloride contains some hydrolyzed impurity unless you have rigorously purified it or taken stringent precautions.

Troubleshooting cluster_analysis Analysis start Low Reaction Yield? check_moisture Suspect Moisture Contamination? start->check_moisture tlc Perform TLC Derivatization (Quench with MeOH) check_moisture->tlc Yes other_issues Investigate Other Reaction Parameters (Temp, Stoichiometry, etc.) check_moisture->other_issues No confirm_hydrolysis Hydrolysis Confirmed: Presence of Carboxylic Acid tlc->confirm_hydrolysis no_hydrolysis No Evidence of Hydrolysis tlc->no_hydrolysis ir Run IR Spectroscopy ir->confirm_hydrolysis ir->no_hydrolysis implement_protocol Implement Strict Anhydrous Protocol (See FAQ) confirm_hydrolysis->implement_protocol no_hydrolysis->other_issues

Caption: Troubleshooting logic for low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound?

A1: Proper storage is the first line of defense against hydrolysis.

  • Primary Container: Ensure the container cap is tightly sealed. Wrapping the cap/joint with Parafilm provides an excellent secondary barrier.

  • Inert Atmosphere: For long-term storage, the headspace of the bottle should be flushed with an inert gas like nitrogen or argon.[3][7]

  • Secondary Containment: Place the primary container inside a desiccator or a glovebox to protect it from ambient humidity.[9] Storing in a cool, dry, well-ventilated area away from incompatible materials (water, alcohols, bases) is mandatory.[3][7]

Q2: What is the standard protocol for setting up a moisture-sensitive reaction with this reagent?

A2: A rigorous, self-validating protocol is essential for success. Do not skip any steps.

Experimental Protocol: Anhydrous Reaction Setup
  • Glassware Preparation:

    • Thoroughly clean all glassware (reaction flask, stir bar, addition funnel, condenser).

    • Dry the glassware in an oven at >120°C for at least 4 hours (overnight is best) or flame-dry under vacuum.[11][12]

    • Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas (nitrogen or argon). Allow it to cool to room temperature under this inert atmosphere.[11][13]

  • Solvent & Reagent Preparation:

    • Use only anhydrous solvents. Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent, passing through an activated alumina column).

    • Ensure all other reagents, especially amines or alcohols, are dry and free of water.

  • Reagent Transfer:

    • Maintain a positive flow of inert gas through your reaction setup during all transfers.[13][14]

    • Transfer anhydrous solvents and liquid reagents via a dry syringe or cannula.[11][12]

    • If this compound is a solid, transfer it quickly in a glovebox or under a strong positive flow of inert gas to minimize atmospheric exposure.[13]

  • Reaction Execution:

    • Dissolve your nucleophile (e.g., amine) and a non-nucleophilic base (like triethylamine or pyridine, to scavenge HCl) in the anhydrous solvent within the reaction flask.[3][10]

    • Cool the mixture (typically to 0°C) to control the exothermic reaction.[10]

    • Add the this compound (dissolved in anhydrous solvent) dropwise to the cooled, stirred solution.[10]

    • Allow the reaction to proceed as planned, monitoring by the TLC derivatization method described earlier.

Anhydrous_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase A 1. Oven/Flame-Dry All Glassware B 2. Assemble Hot & Cool Under Inert Gas (N₂/Ar) A->B C 3. Use Anhydrous Solvents & Reagents B->C D 4. Charge Flask with Nucleophile & Base Under N₂ C->D E 5. Cool to 0°C D->E F 6. Add Acyl Chloride Solution Dropwise via Syringe E->F G 7. Monitor Reaction via TLC Derivatization F->G

Caption: Workflow for a moisture-sensitive acylation reaction.

Q3: What specific safety precautions are mandatory when working with this compound?

A3: This compound is hazardous and requires strict safety protocols.[15]

  • Engineering Controls: ALWAYS handle this chemical in a certified chemical fume hood to avoid inhaling corrosive HCl vapors.[3][7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), safety goggles or a face shield, and a flame-resistant lab coat.[3]

  • Reactivity Hazards: this compound reacts violently with water, alcohols, and strong bases.[5] Keep these materials away from the storage and reaction area.

  • Waste Disposal: Quench any residual acyl chloride carefully with a suitable alcohol (like isopropanol) before aqueous disposal. The quenching process is exothermic and produces HCl; perform it slowly in an ice bath within the fume hood. Dispose of waste according to your institution's hazardous waste guidelines.

References
  • Biocyclopedia. (n.d.). Inert atmosphere methods. Laboratory techniques.
  • Benchchem. (n.d.). A Comparative Guide to Acyl Chlorides in Organic Synthesis.
  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods.
  • YouTube. (2022, February 1). Inert Atmosphere.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
  • Sciencemadness Wiki. (2024, January 8). Acetyl chloride.
  • Reddit. (2023, July 31). Acetyl Chloride Storage. r/chemistry.
  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?
  • PubChem. (n.d.). This compound.
  • YouTube. (2022, April 9). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem.
  • Benchchem. (n.d.). Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride.
  • Pharmaffiliates. (n.d.). This compound.

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Technical Support Center: Purification of 5-Bromo-2-chlorobenzoyl Chloride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reaction mixtures containing 5-Bromo-2-chlorobenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of products synthesized using this reactive intermediate.

This compound is a highly reactive acylating agent, making it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] However, its high reactivity also means that unreacted starting material can persist in the product mixture, necessitating effective purification strategies. This guide provides practical, field-proven insights into removing this impurity.

I. Understanding the Chemistry: Why Removal is Crucial

This compound is a potent electrophile, readily participating in reactions such as Friedel-Crafts acylations to form aryl ketones, and esterifications or amidations.[1][2] The primary challenge in these reactions is often the removal of excess acyl chloride post-reaction. Its persistence can lead to unwanted side reactions during subsequent steps or complicate the purification of the final product.

The most common byproduct from the quenching of this compound is 5-bromo-2-chlorobenzoic acid, formed upon reaction with water.[3] Therefore, a successful purification strategy must effectively separate the desired product from both the unreacted acyl chloride and its hydrolysis product.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the workup and purification of your reaction mixture.

Issue 1: Persistent Acyl Chloride in the Product after Aqueous Workup

Scenario: You've performed a standard aqueous workup, but NMR or LC-MS analysis of your crude product still shows a significant amount of this compound.

Root Cause Analysis:

  • Insufficient Quenching: The acyl chloride is highly reactive, but if the reaction is performed in a non-polar organic solvent, phase transfer to the aqueous layer for hydrolysis might be slow.

  • Hydrolysis to the Carboxylic Acid: Incomplete reaction with the intended nucleophile and subsequent quenching with water will convert the unreacted acyl chloride to 5-bromo-2-chlorobenzoic acid.[3] This acidic impurity can sometimes be challenging to remove from the desired product, especially if the product itself has acidic or basic functionalities.

Solutions:

  • Effective Quenching:

    • Method 1: Quenching with a Weak Base. A preferred method is to slowly add the reaction mixture to a cold, stirred, saturated solution of sodium bicarbonate (NaHCO₃).[4] This not only hydrolyzes the acyl chloride but also neutralizes the resulting HCl and the 5-bromo-2-chlorobenzoic acid, converting the latter into its water-soluble sodium salt.[3]

    • Method 2: Amine-Based Quenching. For certain applications, quenching with a primary or secondary amine can convert the acyl chloride into a more easily separable amide.[5]

  • Liquid-Liquid Extraction:

    • After quenching, perform a liquid-liquid extraction. The choice of organic solvent is critical. Dichloromethane or ethyl acetate are common choices.[6]

    • Wash the organic layer sequentially with:

      • Dilute HCl (if your product is stable to acid) to remove any basic impurities.[7]

      • Saturated sodium bicarbonate solution to remove the 5-bromo-2-chlorobenzoic acid.[6]

      • Brine (saturated NaCl solution) to remove residual water from the organic layer.[8]

Issue 2: Emulsion Formation During Extraction

Scenario: During the aqueous workup, a stable emulsion forms between the organic and aqueous layers, making separation difficult.

Root Cause Analysis:

  • Presence of Polar Byproducts: High concentrations of salts or polar byproducts can act as surfactants, stabilizing the emulsion.

  • Solvent Choice: Certain solvent systems are more prone to emulsion formation.

Solutions:

  • Break the Emulsion:

    • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help break the emulsion.[9]

    • If that fails, try filtering the entire mixture through a pad of Celite.

    • Gentle swirling of the separatory funnel instead of vigorous shaking can also prevent emulsion formation.

Issue 3: Product is Water-Soluble or Unstable to Basic/Acidic Washes

Scenario: Your desired product has polar functional groups that give it some water solubility, or it degrades under the acidic or basic conditions of the wash.

Solutions:

  • Chromatography:

    • If your product is sensitive to aqueous workup, column chromatography on silica gel is the most effective purification method.[6]

    • A typical eluent system would be a gradient of hexane and ethyl acetate. The less polar this compound will elute before more polar products.

  • Crystallization:

    • If your product is a solid, recrystallization can be a powerful purification technique.[10] You will need to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution. Hexanes are a potential solvent for recrystallization of the product.[11]

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound?

A1: this compound is a corrosive and moisture-sensitive compound. It causes severe skin burns and eye damage.[12] It is also harmful if swallowed and may cause respiratory irritation.[12][13] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]

Q2: How can I monitor the progress of my reaction to ensure all the this compound has been consumed?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction's progress.[6] Co-spot your reaction mixture with a sample of the starting this compound. The disappearance of the starting material spot indicates the completion of the reaction. Be aware that the acyl chloride may hydrolyze to the carboxylic acid on the silica gel plate.[15]

Q3: Can I use a strong base like NaOH to quench the reaction?

A3: While a strong base will neutralize the acyl chloride, its use is generally not recommended for quenching in a crude reaction mixture. The reaction can be highly exothermic and potentially violent.[4] A weak base like sodium bicarbonate provides a much more controlled and safer quench.[4]

Q4: What if my product co-elutes with the 5-bromo-2-chlorobenzoic acid during column chromatography?

A4: If your product and the carboxylic acid byproduct have similar polarities, you can try a modified workup before chromatography. After the initial extraction, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to convert the carboxylic acid to its salt, which will be extracted into the aqueous layer.[6] This should remove the majority of the acidic impurity before you proceed to chromatography.

Q5: Are there alternative reagents to this compound that might be easier to handle?

A5: The corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid, can be used in conjunction with a coupling agent (e.g., DCC, EDC) to form esters and amides.[16] This avoids the need to handle the more reactive and corrosive acyl chloride directly.

IV. Experimental Protocols & Visualizations

Protocol 1: Standard Aqueous Workup with Basic Wash
  • Quenching: Slowly add the reaction mixture to a beaker containing a saturated aqueous solution of sodium bicarbonate at 0 °C with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Workflow Visualization

Workup_Workflow cluster_main Standard Aqueous Workup ReactionMixture Reaction Mixture (Product, Unreacted Acyl Chloride) Quench Quench (Saturated NaHCO3) ReactionMixture->Quench Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extraction OrganicLayer Organic Layer Extraction->OrganicLayer Product in Organic Phase AqueousLayer1 Aqueous Layer (Salts, Na-5-bromo-2-chlorobenzoate) Extraction->AqueousLayer1 Impurities in Aqueous Phase Wash Wash (Brine) OrganicLayer->Wash Dry Dry (Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate CrudeProduct Crude Product Concentrate->CrudeProduct

Caption: Standard aqueous workup workflow.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Analyze Crude Product CheckPurity Is unreacted acyl chloride present? Start->CheckPurity Emulsion Emulsion during workup? CheckPurity->Emulsion No ImproveQuench Improve Quenching (e.g., NaHCO3 wash) CheckPurity->ImproveQuench Yes ProductSensitivity Product sensitive to workup? Emulsion->ProductSensitivity No BreakEmulsion Break Emulsion (Add Brine, Celite filtration) Emulsion->BreakEmulsion Yes ColumnChromatography Purify by Column Chromatography ProductSensitivity->ColumnChromatography Yes End Pure Product ProductSensitivity->End No ImproveQuench->Emulsion Recrystallize Consider Recrystallization ColumnChromatography->Recrystallize ColumnChromatography->End BreakEmulsion->ProductSensitivity Recrystallize->End

Caption: Troubleshooting decision flowchart.

V. Physical Properties for Separation

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility
This compound253.90[12]Not availableReacts with water, soluble in organic solvents
5-Bromo-2-chlorobenzoic acid235.45Not availableSlightly soluble in water, soluble in organic solvents
Desired Product (e.g., Aryl Ketone)VariesVariesGenerally soluble in organic solvents

This data is crucial for designing effective purification strategies, whether by extraction, chromatography, or distillation.

References

  • Reddit. (2024).
  • PubChem. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. [Link]
  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. [Link]
  • American Chemical Society. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors.
  • University of York. (n.d.). Theory of Aqueous Workup. University of York. [Link]
  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • ResearchGate. (2019). How can I remove the produced HCL during esterification reaction without adding base?.
  • Ludwig-Maximilians-Universität München. (2022).
  • Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Master Organic Chemistry. [Link]
  • WIPO Patentscope. (n.d.). 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. WIPO. [Link]
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]
  • Chemistry Steps. (n.d.). Conversion of Acid Chlorides to Ketones. Chemistry Steps. [Link]
  • Reddit. (2021).
  • American Chemical Society. (2023). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes.
  • University of Rochester. (n.d.). Remove Sticky Reagents. University of Rochester. [Link]
  • Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • BYJU'S. (n.d.). 1.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]
  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?.
  • CK-12 Foundation. (2023). Preparation of Ketones.
  • Columbia University. (n.d.). solid-liquid extraction. Columbia University. [Link]
  • Google Patents. (n.d.). US2004069A - Process for preparing alkylated aromatic ketones and product.

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Validation & Comparative

The Strategic Acylating Agent: A Comparative Guide to 5-Bromo-2-chlorobenzoyl Chloride in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, yield, and ultimately, the viability of a synthetic route. Among the diverse array of benzoyl chlorides, 5-Bromo-2-chlorobenzoyl chloride emerges as a uniquely functionalized reagent, offering a distinct reactivity profile crucial for the construction of complex molecules, particularly in pharmaceutical development. This guide provides an in-depth comparative analysis of this compound against other substituted benzoyl chlorides, grounded in mechanistic principles and supported by experimental data.

Understanding the Benzoyl Chloride Framework: The Impact of Substitution

Benzoyl chlorides are premier acylating agents, valued for their high reactivity in nucleophilic acyl substitution reactions. This reactivity stems from the potent electrophilicity of the carbonyl carbon, which is significantly influenced by the electronic nature of substituents on the aromatic ring. The chloride ion also serves as an excellent leaving group, further facilitating these reactions.[1]

The underlying principle governing the reactivity of substituted benzoyl chlorides can be explained by fundamental electronic effects:

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) inductively withdraw electron density from the aromatic ring. This effect propagates to the carbonyl carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack. Consequently, EWGs enhance the reactivity of benzoyl chlorides.[2]

  • Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃) and alkoxy (-OCH₃) groups donate electron density to the ring through inductive and resonance effects. This increased electron density reduces the electrophilicity of the carbonyl carbon, thereby decreasing the rate of nucleophilic acyl substitution.[2][3]

This relationship between substituent electronics and reaction rate is quantitatively described by the Hammett equation, which provides a linear free-energy relationship correlating reaction rates with substituent constants (σ). A positive reaction constant (ρ) value in a Hammett plot for acylation indicates that the reaction is accelerated by electron-withdrawing substituents.

The Unique Profile of this compound

This compound is an organic compound distinguished by the presence of two halogen substituents on the benzoyl chloride framework.[2] This specific substitution pattern—a bromine atom at the 5-position and a chlorine atom at the 2-position—creates a molecule with heightened electrophilic character, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

The key attributes of this compound are:

  • Enhanced Reactivity: Both the bromine and chlorine atoms are electron-withdrawing. Their combined inductive effect significantly enhances the electrophilicity of the carbonyl carbon, making it a more potent acylating agent than unsubstituted benzoyl chloride or monosubstituted chloro- or bromobenzoyl chlorides.

  • Steric Influence: The ortho-chlorine atom introduces steric hindrance around the reactive center. While this can sometimes temper reactivity with bulky nucleophiles, it can also offer advantages in terms of regioselectivity in certain reactions.

  • Synthetic Handle: The bromine atom at the 5-position provides a valuable site for further functionalization, such as cross-coupling reactions, allowing for the late-stage introduction of molecular complexity.

Comparative Performance in Acylation Reactions

The true measure of an acylating agent's utility lies in its performance in key synthetic transformations. Friedel-Crafts acylation, a cornerstone of C-C bond formation, serves as an excellent benchmark for comparing the reactivity of various benzoyl chlorides.

Quantitative Comparison of Reactivity
Substituent (p-X)Rate Constant (k₂) x 10⁴ (L·mol⁻¹·s⁻¹) at 20°CRelative Reactivity (kₓ/kH)Electronic Effect
-C(CH₃)₃0.630.18Electron-Donating
-CH₃0.830.24Electron-Donating
-H (Benzoyl Chloride) 3.51 1.00 Neutral
-F3.390.97Electron-Withdrawing
-Cl6.171.76Electron-Withdrawing
-Br6.771.93Electron-Withdrawing

Data sourced from a kinetic analysis of the aluminum chloride-catalyzed reaction of substituted benzoyl chlorides with toluene in chlorobenzene solvent.[4]

Analysis: The data clearly demonstrates that electron-withdrawing halogens at the para-position increase the rate of acylation compared to unsubstituted benzoyl chloride.[4] p-Bromobenzoyl chloride is nearly twice as reactive as benzoyl chloride.

Based on these established principles, we can confidently position this compound as a highly reactive acylating agent. The presence of two electron-withdrawing halogens would render the carbonyl carbon significantly more electrophilic than in the singly substituted p-chlorobenzoyl or p-bromobenzoyl chlorides. Therefore, its relative reactivity is expected to be substantially higher than 1.93.

Impact on Reaction Yields

Enhanced reactivity often translates to higher reaction yields under milder conditions or in shorter reaction times. This is particularly evident in N-acylation reactions, such as the Schotten-Baumann reaction of aniline.

Benzoyl Chloride Substituent (p-position)Electronic EffectProduct (N-Benzoyl Aniline) Yield (%)
p-Nitrobenzoyl chlorideStrong Electron-Withdrawing~95%
p-Chlorobenzoyl chlorideElectron-Withdrawing92%
Benzoyl chlorideNeutral85-90%
p-Methylbenzoyl chlorideElectron-Donating88%
p-Methoxybenzoyl chlorideElectron-Donating85%

Data synthesized from multiple sources for the N-benzoylation of aniline.[2]

Analysis: As predicted, benzoyl chlorides with electron-withdrawing groups, such as p-chlorobenzoyl chloride, generally provide higher yields in acylation reactions due to the increased electrophilicity of the carbonyl carbon.[2] Given the potent electronic activation of this compound, it is an ideal candidate for acylating less nucleophilic substrates or for driving reactions to completion where other agents may falter.

Application Profile: Synthesis of Dapagliflozin Intermediate

A prominent application of this compound is in the synthesis of Dapagliflozin, a potent and selective SGLT2 inhibitor for the treatment of type 2 diabetes.[5][6] Specifically, it is used in a key Friedel-Crafts acylation step to construct the benzophenone core of the molecule.

G cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Further Synthesis A 5-Bromo-2-chlorobenzoic Acid B This compound A->B Thionyl Chloride (SOCl₂) or Oxalyl Chloride C This compound E 5-Bromo-2-chloro-4'-ethoxybenzophenone (Dapagliflozin Intermediate) C->E D Ethoxybenzene D->E AlCl₃, DCM F 5-Bromo-2-chloro-4'-ethoxybenzophenone G Dapagliflozin F->G Multi-step process (Reduction, Coupling, etc.)

Caption: Synthetic workflow for Dapagliflozin utilizing this compound.

Experimental Protocol: Synthesis of 5-Bromo-2-chloro-4'-ethoxybenzophenone

This protocol details the Friedel-Crafts acylation step, a critical juncture in the synthesis of Dapagliflozin. The high reactivity of this compound is essential for the successful outcome of this transformation.

Materials:

  • This compound

  • Ethoxybenzene

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

Equipment:

  • Two multi-neck round-bottom flasks

  • Addition funnel

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature cooling bath

Procedure:

  • Reactor 1 Setup: Charge a reaction flask with anhydrous aluminum chloride (1.35 eq) and anhydrous dichloromethane.

  • Initial Cooling: Cool the suspension to below 5°C using an appropriate cooling bath.

  • Nucleophile Addition: Slowly add ethoxybenzene (1.3 eq) to the cooled suspension while maintaining the temperature below 5°C. After the addition is complete, further cool the mixture to below -5°C.

  • Reactor 2 Setup: In a separate flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Acylation: Slowly add the solution of this compound from Reactor 2 to the mixture in Reactor 1. It is critical to maintain the internal reaction temperature below -5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at a temperature below -5°C until the reaction is deemed complete by a suitable monitoring technique (e.g., TLC or HPLC).

  • Work-up: Upon completion, the reaction is carefully quenched, typically with an acidic aqueous solution, followed by standard extraction, washing, and purification procedures to isolate the 5-bromo-2-chloro-4'-ethoxybenzophenone product. A reported yield for this step is approximately 87%.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water will react with and deactivate the Lewis acid catalyst (AlCl₃).

  • Low Temperature: The reaction is highly exothermic. Maintaining a low temperature (-5°C) is crucial to prevent side reactions, such as polysubstitution or degradation of starting materials, and to ensure high regioselectivity.

  • Slow Addition: The dropwise addition of the acyl chloride solution controls the reaction rate and heat generation, preventing thermal runaway and improving the overall yield and purity of the product.

G cluster_0 Experimental Workflow A Charge Reactor 1: AlCl₃ + DCM B Cool to < 5°C A->B C Add Ethoxybenzene (Maintain T < 5°C) B->C D Cool to < -5°C C->D F Slowly Add Solution from Reactor 2 to Reactor 1 (Maintain T < -5°C) D->F E Prepare Solution: This compound in DCM (Reactor 2) E->F G Stir at T < -5°C until completion F->G H Reaction Quench & Work-up G->H I Isolate Product H->I

Sources

A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a nuanced understanding of reactant reactivity is paramount for designing efficient synthetic pathways and predicting reaction outcomes. This guide offers an in-depth comparative analysis of the reactivity of substituted benzoyl chlorides in nucleophilic acyl substitution reactions, grounded in mechanistic principles and supported by detailed experimental protocols.

The Underlying Principle: Electrophilicity of the Carbonyl Carbon

Benzoyl chlorides are highly versatile acylating agents, valued for their reactivity in forming esters, amides, and ketones.[1] Their utility stems from the high electrophilicity of the carbonyl carbon, a direct consequence of the inductive effects of the adjacent oxygen and chlorine atoms.[2][3] This makes the carbonyl carbon a prime target for nucleophilic attack. The overall reaction proceeds through a two-step nucleophilic acyl substitution mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion, an excellent leaving group.[3][4]

The rate-determining step is typically the initial attack of the nucleophile on the carbonyl carbon.[5] Consequently, any factor that influences the partial positive charge on this carbon will directly impact the reaction rate. Substituents on the aromatic ring play a crucial role in modulating this electrophilicity through a combination of inductive and resonance effects.[1][6]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro groups (-NO₂) increase the electrophilicity of the carbonyl carbon.[1] Through their negative inductive (-I) and/or resonance (-M) effects, they pull electron density away from the reaction center, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[1]

  • Electron-Donating Groups (EDGs): Substituents like alkyl or methoxy groups decrease the electrophilicity of the carbonyl carbon.[1] By pushing electron density into the ring through a positive inductive (+I) or resonance (+M) effect, they partially neutralize the positive charge on the carbonyl carbon, slowing down the rate of nucleophilic attack.[1]

Quantifying Substituent Effects: The Hammett Equation

The electronic influence of substituents on the reactivity of aromatic compounds can be quantitatively described by the Hammett equation.[7][8] This linear free-energy relationship correlates the reaction rates of substituted aromatic compounds with the electronic properties of the substituent.[7] The equation is expressed as:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the reaction of a substituted compound.

  • k₀ is the rate constant for the reaction of the unsubstituted compound.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[8]

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[9] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is characteristic of nucleophilic acyl substitution on benzoyl chlorides where a negative charge does not build up in the transition state.[9]

Experimental Protocol for Comparative Reactivity Analysis: Alcoholysis of Substituted Benzoyl Chlorides

To provide a tangible comparison, a detailed protocol for a kinetic study of the alcoholysis of various substituted benzoyl chlorides is presented below. This experiment is designed to be self-validating by including substrates with well-understood electronic properties, allowing for a clear correlation between structure and reactivity. The alcoholysis reaction is chosen for its moderate rate, which can be conveniently monitored by various techniques.[10]

Objective:

To determine the pseudo-first-order rate constants for the reaction of p-nitrobenzoyl chloride, p-chlorobenzoyl chloride, benzoyl chloride, and p-methylbenzoyl chloride with propan-2-ol and to correlate these rates with the electronic effects of the substituents.

Materials:
  • p-Nitrobenzoyl chloride

  • p-Chlorobenzoyl chloride

  • Benzoyl chloride

  • p-Methylbenzoyl chloride

  • Propan-2-ol (anhydrous)

  • Acetone (anhydrous)

  • Conductivity meter or UV-Vis spectrophotometer

  • Thermostatted water bath

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis cluster_correlation Correlation A Prepare 0.1 M stock solutions of each benzoyl chloride in dry acetone C Inject a small aliquot of benzoyl chloride solution into the propan-2-ol A->C B Equilibrate propan-2-ol in a thermostatted vessel (e.g., 25°C) B->C D Initiate data acquisition immediately (Conductivity vs. Time) C->D E Plot ln(G∞ - Gt) vs. Time (G = Conductance) D->E F Determine the pseudo-first-order rate constant (k) from the slope (-k) E->F G Repeat for each substituted benzoyl chloride F->G H Plot log(k/k_H) vs. Hammett substituent constant (σ) G->H I Determine the reaction constant (ρ) from the slope H->I

Caption: Electronic effects of substituents on the transition state energy.

Conclusion

The reactivity of substituted benzoyl chlorides in nucleophilic acyl substitution is a well-defined interplay of electronic effects. Electron-withdrawing substituents enhance the electrophilicity of the carbonyl carbon, leading to a significant increase in reaction rates, while electron-donating groups have the opposite effect. This relationship can be quantitatively assessed through kinetic studies and correlated using the Hammett equation. The experimental protocol detailed in this guide provides a robust framework for researchers to conduct their own comparative analyses, ensuring reliable and reproducible data that can inform the design and optimization of synthetic strategies in academic and industrial settings.

References

  • Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.
  • Richard, J. P., et al. (2014). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed.
  • Kevill, D. N., & D'Souza, M. J. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules.
  • Oxford Reference. Hammett equation.
  • Bentley, T. W., & Llewellyn, G. (2002). Correlation of the rates of solvolysis of benzoyl chloride and derivatives using extended forms of the Grunwald–Winstein equation. ResearchGate.
  • Kevill, D. N., & D'Souza, M. J. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. PMC - NIH.
  • Wikipedia. Hammett equation.
  • Pearson. What compounds are formed from the reaction of benzoyl chloride w...
  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.
  • Hybl, A. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. UNI ScholarWorks.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
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A Comparative Guide to Lewis Acid Catalysis in the Acylation of 5-Bromo-2-chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. 5-Bromo-2-chlorobenzoyl chloride is a valuable building block, and its synthesis via Friedel-Crafts acylation presents a classic challenge in controlling regioselectivity and maximizing yield. The choice of a Lewis acid catalyst is a critical variable in this electrophilic aromatic substitution, directly influencing reaction kinetics, product purity, and overall efficiency.

This guide provides an in-depth comparison of different catalytic systems for the synthesis of this compound and related acylations. We will delve into the mechanistic reasoning behind catalyst selection, present available experimental data, and offer detailed protocols to support your research endeavors.

The Crucial Role of the Lewis Acid in Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings. The reaction involves the substitution of an aromatic proton with an acyl group. The electrophile in this reaction is a highly reactive acylium ion, which is generated from an acyl chloride or anhydride.[1] A Lewis acid catalyst is essential for this process, as it coordinates with the halogen of the acyl chloride, facilitating the formation of the acylium ion.[2]

The strength of the Lewis acid is a key factor. Strong Lewis acids like aluminum chloride (AlCl₃) are highly effective at generating the acylium ion and driving the reaction forward.[3] However, their high reactivity can sometimes lead to side reactions or require stoichiometric amounts, as the catalyst can complex with the ketone product.[4][5] Milder Lewis acids, such as ferric chloride (FeCl₃) and zinc chloride (ZnCl₂), may offer improved selectivity and milder reaction conditions, although potentially at the cost of a slower reaction rate.[3][6] The deactivating nature of the bromo- and chloro- substituents on the aromatic ring makes the choice of a sufficiently active catalyst crucial for achieving good yields.[4][7]

Yield Comparison for this compound Synthesis

Direct, side-by-side comparative studies for the synthesis of this specific molecule are not abundant in published literature. However, by compiling data from various patented and documented synthetic routes, we can construct a useful comparison of different catalytic approaches. It is important to note that the following data points originate from different reaction pathways—either via direct Friedel-Crafts acylation of a substituted benzene or through the conversion of the corresponding carboxylic acid.

Catalyst SystemStarting MaterialAcylating AgentYield (%)Reference
Copper Sulfate on 4A Molecular Sieve4-BromochlorobenzeneMonomethyl oxalyl chloride98.9%[8]
Pyridine (catalytic)5-Bromo-2-chlorobenzoic acidThionyl chloride97%[8]
DMF (catalytic)5-Bromo-2-chlorobenzoic acidThionyl chloride98%[9]
Aluminum Chloride (AlCl₃) on Silica GelThis compound*PhenetoleNot specified[9]

Note: In this case, this compound was the reactant in a subsequent Friedel-Crafts reaction, demonstrating the utility of AlCl₃ in activating this substrate for acylation of another aromatic ring.

Mechanistic Pathway of Friedel-Crafts Acylation

The general mechanism for Lewis acid-catalyzed Friedel-Crafts acylation proceeds through several key steps. The diagram below illustrates this pathway, highlighting the central role of the catalyst in generating the reactive electrophile.

G AcylChloride Acyl Chloride (R-CO-Cl) Complex Step 1: Formation of Acylium Ion Complex AcylChloride->Complex + LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Complex AcyliumIon Acylium Ion [R-C=O]⁺ Complex->AcyliumIon Generates SigmaComplex Step 2: Nucleophilic Attack (Sigma Complex Intermediate) AcyliumIon->SigmaComplex Electrophilic Attack AromaticRing Aromatic Substrate (e.g., 1-Bromo-4-chlorobenzene) AromaticRing->SigmaComplex + Deprotonation Step 3: Deprotonation & Catalyst Regeneration SigmaComplex->Deprotonation Product Acylated Product Deprotonation->Product Forms CatalystRegen Regenerated Lewis Acid Deprotonation->CatalystRegen Releases

Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Experimental Protocols

Below are detailed methodologies based on high-yield syntheses found in the literature. These protocols are designed to be self-validating, with clear steps and justifications.

Protocol 1: High-Yield Acylation via a Heterogeneous Catalyst System[9]

This method utilizes a copper sulfate-modified molecular sieve, which acts as a solid, reusable catalyst, simplifying product workup.

Objective: To synthesize this compound from 4-bromochlorobenzene.

Materials:

  • 4-bromochlorobenzene

  • Monomethyl oxalyl chloride

  • 1,1,1-trichloroethane

  • Chloroform

  • Catalyst: 4A molecular sieve treated with 12% aqueous copper sulfate solution

  • Argon gas

  • Toluene

  • Anhydrous sodium sulfate

Procedure:

  • Catalyst Activation: The catalyst is prepared by immersing 350-mesh 4A molecular sieve powder in a 12% aqueous copper sulfate solution for 4 days, followed by filtration and baking at 400°C.

  • Initial Reaction Setup: In a pressure reactor, combine monomethyl oxalyl chloride and 1,1,1-trichloroethane (1g : 11ml ratio). Add the prepared catalyst (weight ratio of 4-bromochlorobenzene to catalyst is 1:1.15).

  • Reaction Initiation: Stir the mixture and purge with argon. Pressurize the reactor to 6 atm and heat to 125°C for 1.5 hours.

  • Substrate Addition: Prepare a solution of 4-bromochlorobenzene in chloroform (1g : 8ml ratio). Add this solution dropwise to the reactor. The molar ratio of 4-bromochlorobenzene to monomethyl oxalyl chloride should be 1:1.12.

  • Final Reaction Phase: After the addition is complete, increase the temperature to 165°C and the pressure to 8 atm. Continue the reaction for 14 hours.

  • Workup and Isolation: After cooling the reactor, remove the solid catalyst by filtration. Add 1 to 2 volumes of toluene to the filtrate and wash with water until the pH is neutral. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the product.

Expected Outcome: This procedure reports a molar yield of 98.9% with a GC purity of 99.1%.[8]

Protocol 2: Synthesis from Carboxylic Acid using Thionyl Chloride[9][10]

This is a widely used and high-yielding method for converting a carboxylic acid to the corresponding acyl chloride.

Objective: To synthesize this compound from 5-Bromo-2-chlorobenzoic acid.

Materials:

  • 5-Bromo-2-chlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Catalyst: Pyridine or N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, dissolve 5-Bromo-2-chlorobenzoic acid (1 equivalent) in dichloromethane.

  • Catalyst Addition: Add a catalytic amount of pyridine or DMF (e.g., 0.02 equivalents).

  • Reagent Addition: Slowly add thionyl chloride (approximately 1.2 equivalents) dropwise at room temperature. The reaction is exothermic and will evolve HCl gas.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux (approx. 40°C) for 2-4 hours. Monitor the reaction progress by TLC or by observing the cessation of gas evolution.

  • Isolation: Once the reaction is complete, carefully remove the solvent and excess thionyl chloride by distillation under reduced pressure.

Expected Outcome: This method consistently produces the target acyl chloride in very high yields, typically 97-98%.[8][9] The crude product is often of sufficient purity to be used directly in subsequent steps.[8]

Discussion and Catalyst Selection Rationale

The data indicates that for the synthesis of this compound, multiple highly effective routes exist.

  • Heterogeneous Catalysis: The use of a copper sulfate-modified molecular sieve offers an excellent yield (98.9%) for the direct Friedel-Crafts acylation of 4-bromochlorobenzene.[8] This approach is advantageous for industrial applications due to the ease of catalyst separation and potential for recycling. The high temperature and pressure conditions, however, may require specialized equipment.

  • Acyl Chloride Formation from Carboxylic Acid: The conversion of 5-Bromo-2-chlorobenzoic acid using thionyl chloride and a catalyst like DMF or pyridine is extremely efficient (97-98%).[8][9] This is not a Friedel-Crafts reaction but is a common and practical final step if the carboxylic acid is a readily available precursor. It avoids the challenges of regioselectivity inherent in Friedel-Crafts reactions on substituted rings.

  • Classical Lewis Acids (AlCl₃, FeCl₃): While direct yield data for AlCl₃ or FeCl₃ in the synthesis of this specific molecule was not found, their general behavior is well-documented.[3][6] AlCl₃ is a powerful catalyst often used in Friedel-Crafts acylations.[9][10] Its high reactivity would likely be effective in overcoming the deactivating effects of the halogens on the starting material. However, it requires strictly anhydrous conditions and stoichiometric amounts are often necessary.[3] FeCl₃ is a milder and more environmentally benign alternative that has been shown to be effective in various Friedel-Crafts type reactions and other cyclizations.[6][11][12] It could be a viable option for this synthesis, potentially offering a compromise between reactivity and milder conditions.

Conclusion

For the direct synthesis of this compound via Friedel-Crafts acylation, the use of a specialized heterogeneous catalyst system has been shown to be highly effective. Alternatively, the conversion from its corresponding carboxylic acid using thionyl chloride is a near-quantitative and straightforward method. While classical Lewis acids like AlCl₃ and FeCl₃ are fundamental to Friedel-Crafts chemistry, their specific application and yield optimization for this particular substrate would require further experimental investigation. The choice of synthetic route will ultimately depend on the availability of starting materials, required scale, and equipment capabilities.

References

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A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-2-chlorobenzoyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 5-Bromo-2-chlorobenzoyl chloride, a highly reactive acylating agent used in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Given its inherent instability and reactivity, particularly towards nucleophiles like water, developing robust, reliable, and validated analytical methods is paramount for ensuring quality control, stability, and safety in drug development and manufacturing.[3][4]

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[5][6][7][8] We will dissect and compare the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—providing the technical insights required to select and validate the most appropriate method for your specific application.

The Analytical Challenge: Reactivity of Acyl Chlorides

This compound, like all acyl chlorides, is characterized by a highly electrophilic carbonyl carbon. This makes it susceptible to rapid reaction with any nucleophiles present, including residual water in solvents, atmospheric moisture, or protic solvents used in chromatography.[3][9][4] This reactivity presents a significant analytical challenge: the analyte can degrade during sample preparation or analysis, leading to inaccurate quantification.

Therefore, a successful analytical strategy must either: a) Analyze the compound under strictly anhydrous conditions, which is often impractical for routine QC. b) Convert the reactive acyl chloride into a stable derivative in a controlled, quantitative reaction prior to analysis.[1][10][11]

This guide will focus primarily on the derivatization approach, as it offers superior robustness and reproducibility for chromatographic methods.

The Framework for Trustworthiness: ICH Q2(R2) Validation Principles

Any analytical procedure intended for quality control must be demonstrated to be fit for its intended purpose. The ICH Q2(R2) guideline provides a harmonized framework for this process, known as analytical method validation.[7][8] The objective is to prove that the method is reliable, reproducible, and accurate for the target analyte.

The core validation parameters are interconnected and build upon one another to create a self-validating system.

ICH_Validation_Workflow cluster_dev Method Development & Optimization cluster_val Method Validation (ICH Q2(R2)) Dev Analytical Procedure Development (ICH Q14) Specificity Specificity / Selectivity Dev->Specificity Defines Purpose Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOQ Quantitation Limit (LOQ) LOD->LOQ

Diagram Caption: ICH Q2(R2) Analytical Method Validation Workflow.

Comparative Analysis of Key Analytical Techniques

The choice between HPLC, GC-MS, and qNMR depends on the analytical objective, sample matrix, required sensitivity, and available instrumentation.

Parameter HPLC-UV (with Derivatization) GC-MS (with Derivatization) Quantitative NMR (qNMR)
Principle Separation of stable derivatives based on polarity in a liquid mobile phase.Separation of stable, volatile derivatives based on boiling point in a gaseous mobile phase.Absolute or relative quantification based on the integration of NMR signals relative to an internal standard.
Analyte Suitability Excellent for non-volatile or thermally unstable compounds.[12][13]Requires analytes to be volatile and thermally stable. Derivatization is essential.[11][12]Suitable for any soluble analyte in high concentration. Non-destructive.
Specificity Good. Can be enhanced with PDA detectors. Potential interference from matrix components.[6]Excellent. Mass spectrometer provides structural confirmation, virtually eliminating interference.[12][14]Excellent. High-resolution spectra provide unique structural fingerprints. Overlap of signals can be a challenge.
Sensitivity (LOD/LOQ) High to very high, depending on the chromophore of the derivative.[1][10]Very high, especially with selected ion monitoring (SIM). Often superior to HPLC.[15][16]Lower sensitivity. Generally requires analyte concentrations in the µg/mL to mg/mL range.
Precision (%RSD) Typically ≤ 2% for assays.[6]Typically ≤ 2% for assays.Excellent, often < 1%.
Accuracy (% Recovery) High (typically 98-102%).[6]High (typically 98-102%).High, considered a primary ratio method.
Key Causality Derivatization is key: Converts the reactive acyl chloride into a stable derivative with a strong UV chromophore, enabling detection and preventing on-column reactions.[1][10]Derivatization is mandatory: Converts the non-volatile and thermally labile acyl chloride into a stable, volatile ester amenable to GC analysis.[11]No derivatization needed: Measures the molecule directly, but requires a high-purity, stable internal standard of known concentration for absolute quantification.[17]

Stability-Indicating Method Development: Forced Degradation

For any API, it is a regulatory expectation to develop a "stability-indicating" method—one that can resolve the parent drug from its potential degradation products.[18][19] This is especially critical for a reactive molecule like this compound. Forced degradation studies are the cornerstone of this process. The molecule is intentionally exposed to harsh conditions to generate degradation products, which are then used to challenge the specificity of the analytical method.

Forced_Degradation cluster_stress Stress Conditions (ICH Q1A) Acid Acid Hydrolysis (e.g., 0.1M HCl) DPs Mixture of API and Degradation Products (DPs) Acid->DPs Base Base Hydrolysis (e.g., 0.1M NaOH) Base->DPs Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->DPs Thermal Thermal (e.g., 80°C) Thermal->DPs Photo Photolytic (UV/Vis Light) Photo->DPs API 5-Bromo-2-chlorobenzoyl Chloride (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo Method Develop HPLC/GC Method DPs->Method Validation Validate for Specificity: Peak Purity Analysis Resolution > 2 Method->Validation

Diagram Caption: Workflow for a Forced Degradation Study.

The primary degradation product from hydrolysis (acidic, basic, or neutral) will be 5-Bromo-2-chlorobenzoic acid.[4] A validated stability-indicating method must demonstrate baseline separation between the parent acyl chloride (as its derivative) and this key degradant.

Detailed Experimental Protocols

The following protocols are robust starting points. They must be validated according to ICH Q2(R2) guidelines for your specific application and matrix.

Protocol 1: HPLC-UV Method with 2-Nitrophenylhydrazine Derivatization

This method is adapted from established procedures for trace analysis of acyl chlorides.[1][10] 2-Nitrophenylhydrazine is an excellent derivatizing reagent as its derivatives exhibit a strong UV absorbance at a wavelength (~395 nm) where most API matrices have minimal interference.[1][10]

1. Reagent Preparation:

  • Derivatization Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine (2-NPH) in anhydrous acetonitrile.

  • Diluent: Anhydrous acetonitrile.

2. Standard Preparation:

  • Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. This is the stock solution.

  • Prepare a series of calibration standards by diluting the stock solution.

3. Sample Preparation & Derivatization:

  • Accurately weigh the sample to be analyzed and dissolve in a known volume of anhydrous acetonitrile.

  • In a reaction vial, combine 1.0 mL of the sample (or standard) solution with 1.0 mL of the derivatization reagent.

  • Vortex the mixture and allow it to react at room temperature for 30 minutes.[10] The reaction is typically rapid.

4. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 395 nm.[1]

  • Injection Volume: 10 µL.

Causality: The use of anhydrous acetonitrile is critical to prevent hydrolysis of the acyl chloride before it can react with the 2-NPH reagent. The derivatization shifts the analytical wavelength to a region with less interference, enhancing specificity.

Protocol 2: GC-MS Method with Methanol Derivatization

This approach converts the acyl chloride to its corresponding, more stable methyl ester, which is volatile and thermally stable for GC analysis.[11]

1. Reagent Preparation:

  • Derivatization Reagent: Anhydrous methanol.

  • Quenching Solution: Saturated sodium bicarbonate solution.

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate.

2. Standard Preparation:

  • Prepare a stock solution of this compound in anhydrous DCM.

3. Sample Preparation & Derivatization:

  • To 1.0 mL of the sample (or standard) solution in DCM, add 0.5 mL of anhydrous methanol.

  • Cap the vial and let it stand at room temperature for 20 minutes. The reaction converts the acyl chloride to methyl 5-bromo-2-chlorobenzoate.[11]

  • Add 1.0 mL of the quenching solution to neutralize any HCl formed.

  • Vortex, allow the layers to separate, and transfer the organic (bottom DCM) layer for analysis.

4. GC-MS Conditions:

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Mode: Electron Ionization (EI) at 70 eV. Scan m/z 50-350 or use Selected Ion Monitoring (SIM) for target ions of the methyl ester derivative for enhanced sensitivity.

Causality: Direct injection of the acyl chloride would cause degradation in the hot GC inlet. Conversion to the methyl ester makes the analyte sufficiently volatile and stable for reliable chromatographic separation and mass spectrometric detection.

Protocol 3: Quantitative NMR (qNMR)

qNMR is an excellent primary method for determining the purity of a reference standard or for assaying a high-concentration sample without requiring a specific standard of the analyte.[17]

1. Reagent Preparation:

  • Internal Standard (Calibrant): A high-purity (>99.9%) compound with a simple spectrum (e.g., maleic acid, dimethyl sulfone). It must have signals that do not overlap with the analyte signals.

  • NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated DMSO, ensuring the analyte and calibrant are fully soluble.

2. Sample Preparation:

  • Accurately weigh ~20 mg of the this compound sample into a vial.

  • Accurately weigh ~10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.

  • Experiment: Standard ¹H NMR.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any peak being integrated (analyte or standard). This is critical for accurate integration. A value of 30-60 seconds is a safe starting point.

  • Pulse Angle: 90°.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

4. Data Analysis:

  • Carefully phase and baseline-correct the spectrum.

  • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

  • Calculate the purity or concentration using the standard qNMR equation, which relates the integral values to the number of protons, molecular weight, and mass of the analyte and standard.[17]

Causality: qNMR relies on the direct proportionality between the integrated signal area and the number of nuclei. A long relaxation delay is essential to ensure all protons have fully relaxed before the next pulse, guaranteeing this proportionality and thus, the accuracy of the measurement.

Conclusion and Method Selection

The validation of analytical methods for this compound requires a deliberate strategy that directly addresses its inherent reactivity. No single method is universally superior; the optimal choice is dictated by the analytical objective.

Method_Selection cluster_pathways cluster_methods Goal What is the Analytical Goal? Purity Routine Purity Assay (Known Impurities) Goal->Purity High Conc. Trace Trace-Level Impurity Identification & Quantification Goal->Trace Low Conc. Standard Absolute Purity of Reference Standard Goal->Standard Primary Method HPLC HPLC-UV Purity->HPLC Robust & Efficient GCMS GC-MS Trace->GCMS Highest Specificity & Sensitivity qNMR qNMR Standard->qNMR Highest Accuracy No Analyte Standard Needed

Diagram Caption: Decision Tree for Analytical Method Selection.

  • For routine quality control and purity assays , a derivatization HPLC-UV method is often the most practical and robust choice, balancing speed, sensitivity, and reliability.[12][13]

  • For the identification and quantification of unknown or trace-level impurities , the superior specificity and sensitivity of GC-MS make it the preferred technique.[12][15]

  • For the absolute purity determination of a reference standard or when an authenticated standard is unavailable, qNMR is the most powerful and accurate method.

Ultimately, a cross-validation of two orthogonal methods (e.g., HPLC and GC-MS) provides the highest level of confidence in the analytical data, ensuring the quality and safety of the final pharmaceutical product.[14]

References

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A Senior Application Scientist's Guide to Spectroscopic Analysis of Impurities from 5-Bromo-2-chlorobenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, 5-Bromo-2-chlorobenzoyl chloride serves as a critical intermediate.[1] Its high reactivity, conferred by the acyl chloride group, makes it an excellent acylating agent but also susceptible to the formation of various impurities.[1][2] Rigorous analytical oversight is not merely a regulatory requirement but a scientific necessity to ensure the safety, efficacy, and reproducibility of the final product.[3][4][5]

This guide provides an in-depth comparison of key spectroscopic techniques for the identification and quantification of process-related impurities stemming from reactions involving this compound. We will move beyond procedural lists to explore the causality behind analytical choices, offering field-proven insights to construct robust, self-validating analytical workflows.

Part 1: The Genesis of Impurities in this compound Chemistry

Understanding potential impurities begins with the synthesis of the starting material and its subsequent reactions. This compound is typically synthesized from 5-bromo-2-chlorobenzoic acid using a chlorinating agent like thionyl chloride or oxalyl chloride.[6][7] It is a key starting material for antidiabetic drugs like Dapagliflozin and Empagliflozin.[8][9]

Common impurities can therefore include:

  • Unreacted Starting Material: Residual 5-bromo-2-chlorobenzoic acid.[2]

  • Hydrolysis Product: The primary degradation pathway is hydrolysis back to 5-bromo-2-chlorobenzoic acid upon exposure to moisture.[2]

  • Side-Reaction Products: In subsequent reactions, such as Friedel-Crafts acylation, isomers may form that are difficult to separate from the target molecule.[7]

  • Residual Solvents and Reagents: Solvents and excess reagents from the synthesis and workup steps can persist in the final product.[2]

The following diagram illustrates a typical reaction and the potential formation of the most common impurity, the hydrolysis product.

G cluster_main Acylation Reaction cluster_impurity Impurity Formation A 5-Bromo-2-chlorobenzoyl chloride (Reactant) C Desired Product (Amide/Ester) A->C Reaction E 5-Bromo-2-chlorobenzoic acid (Hydrolysis Impurity) A->E Hydrolysis A->E B Nucleophile (e.g., Amine, Alcohol) B->C D H₂O (Moisture) D->E

Caption: Impurity formation via hydrolysis of this compound.

Part 2: A Comparative Analysis of Spectroscopic Techniques

The selection of an analytical technique is dictated by the specific question at hand: Are we screening for known impurities, quantifying them, or identifying novel structures? No single method is sufficient; a multi-technique, or "orthogonal," approach is essential for comprehensive impurity profiling.[3]

TechniquePrimary ApplicationStrengthsWeaknesses
HPLC-UV Separation & QuantificationGold standard for purity assessment; excellent quantitative accuracy and precision; versatile.[10]Provides limited structural information; co-elution can mask impurities.
LC-MS Identification & ConfirmationHigh sensitivity and selectivity; provides molecular weight information for impurity identification.[11][12]Ionization efficiency varies between compounds; quantification can be complex without standards.
NMR Structure ElucidationUnparalleled for definitive structure determination of unknown impurities.[10]Relatively low sensitivity compared to MS; requires higher sample concentration and purity.
FTIR Functional Group AnalysisFast and non-destructive; excellent for identifying key functional group changes (e.g., C=O, O-H).[13]Not suitable for complex mixtures; provides limited information on the overall structure.

Part 3: Deep Dive into Analytical Methodologies

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity analysis in pharmaceutical development.[10] For benzoyl chloride derivatives, reversed-phase HPLC is the method of choice.

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is typically used due to its hydrophobicity, which provides good retention for the aromatic benzoyl chloride structure.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water is employed. The organic modifier is a strong solvent that elutes the compounds, while water is the weak solvent. An acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is often added to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.

  • Detector: A UV detector is ideal as the aromatic ring in this compound and its likely impurities are strong chromophores. Wavelengths are typically set around 254 nm.

Protocol: HPLC-UV Purity Assay

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile at 1.0 mg/mL. Prepare a working standard at 0.1 mg/mL by dilution.

  • Sample Preparation: Accurately weigh and dissolve the reaction sample in acetonitrile to a final concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 50% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample and standard solutions. Identify the main peak corresponding to the product. Any other peaks are potential impurities. The hydrolysis product, 5-bromo-2-chlorobenzoic acid, will be more polar and thus have a shorter retention time. Purity is calculated using the area percent method.

Liquid Chromatography-Mass Spectrometry (LC-MS)

When HPLC-UV reveals unknown peaks, LC-MS is the next logical step to gain molecular weight information. The addition of a benzoyl group to polar molecules can increase retention on reversed-phase columns and enhance ionization efficiency for MS analysis.[14]

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray Ionization (ESI) is typically used for this class of compounds. It is a soft ionization technique that usually yields the protonated molecular ion [M+H]⁺ in positive mode or the deprotonated ion [M-H]⁻ in negative mode, providing clear molecular weight data.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer provides high mass accuracy, enabling the determination of elemental composition and distinguishing between impurities with very similar masses. A triple quadrupole mass spectrometer is well-suited for quantitative analysis.[11]

Protocol: LC-MS Impurity Identification

  • Sample Preparation: Dilute the HPLC sample solution to approximately 10 µg/mL with the initial mobile phase composition.

  • LC-MS Conditions:

    • Use the same HPLC method as described above to ensure correlation of retention times.

    • Divert the flow to the MS detector after the initial solvent front has passed the UV detector.

    • MS Settings (Example for ESI+):

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

      • Scan Range: m/z 100-1000

  • Data Analysis: Extract the mass spectrum for each impurity peak observed in the chromatogram. The molecular ion of this compound (C₇H₃BrCl₂O) has a monoisotopic mass of 251.88 Da. The hydrolysis product, 5-bromo-2-chlorobenzoic acid (C₇H₄BrClO₂), has a monoisotopic mass of 233.92 Da. The characteristic isotopic patterns of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio) are critical for confirming the presence of these halogens in an impurity.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for unambiguous structure elucidation. While less sensitive than MS, it provides detailed information about the chemical environment of each proton and carbon atom.

Causality Behind Experimental Choices:

  • Solvent: A deuterated solvent that dissolves the sample without exchanging protons is chosen, typically Chloroform-d (CDCl₃) or DMSO-d₆.

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons (via spin-spin coupling). The aromatic region (7-8.5 ppm) is of primary interest.

    • ¹³C NMR: Shows the number of different types of carbon atoms. The carbonyl carbon of an acid chloride is highly deshielded and appears around 165-170 ppm.[15]

    • 2D NMR (COSY, HSQC): Used for more complex structures to establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC).

Predicted ¹H NMR shifts for this compound: The three aromatic protons will appear as distinct signals in the 7.5-8.2 ppm region. Their splitting patterns (doublets and doublets of doublets) and coupling constants will be characteristic of the 1,2,4-trisubstitution pattern on the benzene ring. For comparison, the parent benzoyl chloride shows aromatic signals between 7.5 and 8.2 ppm.[16][17][18][19]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid technique for confirming the presence of key functional groups and monitoring reaction progress.

Causality Behind Experimental Choices:

  • The key vibration is the carbonyl (C=O) stretch. Its frequency is highly sensitive to the electronic environment.

  • Acid Chlorides: Exhibit a strong C=O stretch at a very high frequency, typically in the range of 1790-1815 cm⁻¹.[20][21] This high frequency is due to the electron-withdrawing inductive effect of the chlorine atom.

  • Carboxylic Acids (Hydrolysis Impurity): Show a broader C=O stretch at a lower frequency (around 1700-1725 cm⁻¹) and a very broad O-H stretch from ~2500-3300 cm⁻¹.[22]

The disappearance of the broad O-H stretch and the shift of the C=O band from ~1710 cm⁻¹ to ~1800 cm⁻¹ is a clear indication that the starting carboxylic acid has been successfully converted to the acid chloride.[20][23]

Part 4: Integrated Analytical Workflow

A robust, self-validating workflow integrates these techniques logically. The goal is to move from detection and quantification to definitive identification.

Sources

A Comparative Guide to the Synthetic Routes of SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the elegance and efficiency of a synthetic route are paramount. This guide provides an in-depth comparative analysis of the synthetic strategies for leading Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors: Dapagliflozin, Canagliflozin, and Empagliflozin. We will dissect the chemical logic behind these syntheses, from initial academic discoveries to scalable industrial processes, offering insights into the evolution of their manufacturing.

Introduction: The Rise of SGLT2 Inhibitors and the Synthetic Challenge

SGLT2 inhibitors have revolutionized the management of type 2 diabetes by promoting urinary glucose excretion.[1][2] Their unique mechanism of action, independent of insulin, also confers significant cardiovascular and renal benefits.[3][4] The core structure of these drugs is a C-aryl glucoside, a feature that presented a significant synthetic hurdle.[5] Unlike the naturally occurring O-glucosides, such as phlorizin, the C-glycosidic bond in SGLT2 inhibitors offers greater metabolic stability against enzymatic hydrolysis, a crucial attribute for oral drug efficacy.[3][5] This guide will explore the various strategies developed to construct this pivotal C-C bond and the subsequent transformations to yield the final active pharmaceutical ingredients (APIs).

The Core Synthetic Challenge: Formation of the C-Aryl Glucoside Bond

The central challenge in synthesizing SGLT2 inhibitors lies in the stereoselective formation of the β-C-aryl glucoside bond.[6] The primary strategies employed can be broadly categorized into two main approaches:

  • Nucleophilic addition of an organometallic aryl species to a protected gluconolactone. This is the most common and widely adopted strategy.[5][6]

  • Friedel-Crafts type reactions and other less common methods.

The choice of protecting groups for the glucose moiety, the nature of the organometallic reagent, and the reaction conditions are all critical factors that influence the yield, stereoselectivity, and overall efficiency of the synthesis. A common and crucial intermediate in many of these syntheses is 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone, which serves as a key building block.[7]

Synthetic Route Analysis of Major SGLT2 Inhibitors

Dapagliflozin: A Journey in Synthetic Efficiency

Dapagliflozin, one of the pioneering SGLT2 inhibitors, has seen its synthetic route evolve to improve efficiency and scalability.[8][9]

A common synthetic approach to Dapagliflozin is illustrated below:

Dapagliflozin_Synthesis A Protected Gluconolactone C Hemiketal Intermediate A->C Nucleophilic Addition B Aryl Lithium Reagent B->C D Protected Dapagliflozin (β-C-glucoside) C->D Reduction (e.g., Et3SiH, BF3·OEt2) E Dapagliflozin D->E Deprotection

Caption: A generalized synthetic pathway to Dapagliflozin.

Experimental Protocol: A Representative Synthesis of Dapagliflozin

  • Formation of the Aryl Lithium Reagent: An appropriate aryl bromide is subjected to a lithium-halogen exchange, typically using n-butyllithium at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF).

  • C-Glycosylation: The freshly prepared aryl lithium reagent is then added to a solution of a protected gluconolactone (e.g., per-silylated or per-benzylated) in THF at low temperature. This nucleophilic addition forms a hemiketal intermediate.

  • Reduction: The hemiketal is subsequently reduced to the desired β-C-glucoside. A common reagent for this stereoselective reduction is triethylsilane (Et3SiH) in the presence of a Lewis acid such as boron trifluoride diethyl etherate (BF3·OEt2).[10]

  • Deprotection: The protecting groups on the glucose moiety are removed to yield Dapagliflozin. The choice of deprotection conditions depends on the protecting groups used (e.g., acid or base hydrolysis for silyl ethers, hydrogenolysis for benzyl ethers).

Recent advancements have focused on developing more "green" and efficient one-pot procedures to minimize waste and improve yield.[10]

Canagliflozin: Navigating a More Complex Aglycone

The synthesis of Canagliflozin is distinguished by its more complex thiophene-containing aglycone.[4][11]

Canagliflozin_Synthesis A Protected Gluconolactone C Hemiketal Intermediate A->C Nucleophilic Addition B Thiophene-containing Aryl Lithium/Grignard B->C D Protected Canagliflozin (β-C-glucoside) C->D Reduction (e.g., Et3SiH, BF3·OEt2) E Canagliflozin D->E Deprotection

Caption: A representative synthetic scheme for Canagliflozin.

The synthesis of the aglycone itself is a multi-step process, often involving a Friedel-Crafts acylation to connect the thiophene and phenyl moieties, followed by reduction of the resulting ketone.[12] The C-glycosylation step then proceeds similarly to that of Dapagliflozin, employing an organometallic addition to a protected gluconolactone.

Empagliflozin: Innovations in Industrial-Scale Synthesis

The synthesis of Empagliflozin has been a subject of intense process development to achieve a highly efficient and scalable manufacturing route.[13][14][15]

Empagliflozin_Synthesis A Protected Gluconolactone C Hemiketal Intermediate A->C Grignard Addition B Aryl Grignard Reagent B->C D β-anomeric methyl glycopyranoside C->D In situ treatment (HCl in MeOH) E Empagliflozin D->E Reduction (Et3SiH, AlCl3)

Caption: An efficient, scalable synthesis of Empagliflozin.

A notable industrial synthesis of Empagliflozin involves the addition of an aryl Grignard reagent to gluconolactone.[15] The resulting lactol is then treated in situ with HCl in methanol to form the β-anomeric methyl glycopyranoside, which is subsequently reduced with triethylsilane and aluminum chloride to afford Empagliflozin in a high-yield, one-pot process.[15] This route has been implemented on a metric ton scale for commercial production.[13][15]

Comparative Analysis of Synthetic Routes

The following table provides a comparative overview of the key aspects of the synthetic routes for Dapagliflozin, Canagliflozin, and Empagliflozin.

FeatureDapagliflozinCanagliflozinEmpagliflozin
Key Intermediate Protected GluconolactoneProtected GluconolactoneProtected Gluconolactone
Arylating Agent Aryl LithiumThiophene-containing Aryl Lithium/GrignardAryl Grignard
C-Glycosylation Nucleophilic additionNucleophilic additionGrignard addition
Reduction Et3SiH, BF3·OEt2Et3SiH, BF3·OEt2Et3SiH, AlCl3
Key Innovation Development of green, one-pot procedures.[10]Synthesis of a complex aglycone.[16]Highly efficient, scalable one-pot process.[15]

Green Chemistry and Future Perspectives

The pharmaceutical industry is increasingly focusing on the development of sustainable and environmentally friendly synthetic processes.[17] For SGLT2 inhibitors, this translates to:

  • Minimizing the use of protecting groups: This reduces the number of synthetic steps and the amount of waste generated.

  • Developing one-pot or "telescoped" reactions: This improves process efficiency and reduces the need for purification of intermediates.[18][19]

  • Utilizing safer and more environmentally benign reagents and solvents. [17]

  • Employing catalytic methods: This can lead to higher atom economy and reduced waste.

Future research in this area will likely focus on the discovery of novel catalytic methods for the direct C-H arylation of the glucose moiety, which would represent a significant advancement in the synthesis of C-aryl glucosides.

Conclusion

The synthetic routes to SGLT2 inhibitors have undergone significant evolution, driven by the need for efficiency, scalability, and sustainability. The core challenge of stereoselectively forming the β-C-aryl glucoside bond has been met with elegant solutions, primarily centered around the nucleophilic addition of organometallic reagents to protected gluconolactones. While the fundamental approach is similar for Dapagliflozin, Canagliflozin, and Empagliflozin, the specifics of each synthesis reflect the unique structural features of the target molecule and the continuous drive for process optimization. As the demand for these life-saving drugs continues to grow, so too will the innovation in their chemical synthesis.

References

  • Synthetic advances towards the synthesis of canagliflozin, an antidiabetic drug. PubMed. [Link]
  • Understanding the Synthesis of SGLT2 Inhibitors: The Role of Key Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Indian Academy of Sciences. [Link]
  • Synthetic route for dapagliflozin synthesis reported
  • The Chemistry Behind Canagliflozin: Exploring Key Organic Synthesis Pathways. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development. [Link]
  • A process for the preparation of sglt2 inhibitors and intermediates thereof.
  • Facile and green synthesis of dapagliflozin.
  • Methods of producing C-aryl glucoside SGLT2 inhibitors.
  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. [Link]
  • A Concise and Efficient Synthesis of Dapagliflozin. Semantic Scholar. [Link]
  • Dapagliflozin – structure, synthesis, and new indications.
  • Update on the Chemistry of Jardiance (Empagliflozin). Auctores Publishing. [Link]
  • Synthetic Advances towards the Synthesis of Canagliflozin, an Antidiabetic Drug.
  • GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2.
  • Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13.
  • Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Semantic Scholar. [Link]
  • Synthetic Strategies toward SGLT2 Inhibitors.
  • strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. HETEROCYCLES. [Link]
  • Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. PubMed. [Link]
  • SGLT2 Inhibitors: A Review of Canagliflozin. U.S. Pharmacist. [Link]
  • Development of an Efficient Process for a Key Synthetic Intermediate of the SGLT2 Inhibitor LH-1801.
  • Synthetic Strategies toward SGLT2 Inhibitors.
  • Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors.
  • Synthesis of SGLT2 Inhibitors by Means of Fukuyama Coupling Reaction.
  • Novel C-aryl glucoside SGLT2 inhibitors as potential antidiabetic agents: 1,3,4-thiadiazolylmethylphenyl glucoside congeners. PubMed. [Link]
  • Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. RSC Advances. [Link]
  • Novel natural and synthetic inhibitors of solute carriers SGLT1 and SGLT2. PubMed Central. [Link]
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assessing the purity of synthesized 5-Bromo-2-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-2-chlorobenzoyl Chloride

For researchers, scientists, and professionals in drug development, the chemical purity of reagents is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. This is particularly true for highly reactive intermediates like this compound, a key building block in the synthesis of numerous pharmaceutical compounds, including the SGLT2 inhibitor Dapagliflozin.[1][2] Its inherent reactivity, driven by the electrophilic acyl chloride functional group, makes it a powerful synthetic tool but also renders it susceptible to degradation, primarily through hydrolysis.[3][4]

Ensuring the purity of this intermediate is paramount, as the presence of contaminants such as the starting material (5-Bromo-2-chlorobenzoic acid) or its hydrolysis product can lead to unwanted side reactions, lower yields, and complex purification challenges in subsequent synthetic steps.[5] This guide provides a comprehensive comparison of the principal analytical techniques used to assess the purity of this compound, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.

Understanding Potential Impurities

Effective purity assessment begins with understanding the potential impurities that may be present. The most common synthetic route to this compound involves the reaction of 5-Bromo-2-chlorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM).[1][6][7][8]

Based on this process, common impurities include:

  • Starting Material: Unreacted 5-Bromo-2-chlorobenzoic acid.

  • Hydrolysis Product: 5-Bromo-2-chlorobenzoic acid, formed by reaction with adventitious moisture during synthesis, work-up, or storage.[3]

  • Residual Reagents: Excess chlorinating agents and their byproducts (e.g., SO₂, HCl).[9]

  • Isomeric Impurities: Bromination of 2-chlorobenzoic acid can sometimes yield isomer impurities, although using the correct starting material minimizes this.[10]

  • Residual Solvents: Solvents used during the reaction or work-up, such as dichloromethane or toluene.[6][7]

A multi-faceted analytical approach is therefore essential for a complete purity profile. We will compare four cornerstone techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Fourier-Transform Infrared (FT-IR) Spectroscopy: The First Line of Assessment

FT-IR spectroscopy is an invaluable, rapid technique for confirming the conversion of the carboxylic acid to the acyl chloride. Its primary utility is qualitative, focusing on the distinct vibrational frequencies of the carbonyl (C=O) groups.

Causality of the Method

The electronic environment of a carbonyl group dictates its stretching frequency. The highly electronegative chlorine atom in an acyl chloride creates a strong inductive effect, stiffening the C=O bond and increasing its stretching frequency significantly compared to the corresponding carboxylic acid.[11] The presence of the acyl chloride's characteristic C=O peak and the simultaneous disappearance of the carboxylic acid's broad hydroxyl (-OH) stretch provide clear, immediate evidence of a successful reaction.[12]

Experimental Protocol
  • Sample Preparation: Under an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent hydrolysis, place a small amount of the solid this compound onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Alternatively, for liquid samples, a drop can be placed between two salt (NaCl or KBr) plates.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key vibrational bands.

Expected Data & Interpretation
Functional GroupCharacteristic Peak(s)Expected Frequency (cm⁻¹)Interpretation for Purity
Acyl Chloride C=O Stretch~1790-1815 Strong, sharp peak confirms the presence of the desired product.[13]
Carboxylic Acid O-H Stretch2500-3300 (very broad)The absence of this broad signal indicates no significant starting material or hydrolysis product.[12]
Carboxylic Acid C=O Stretch~1700-1725The absence of a peak in this region further confirms purity.

A high-purity sample will be dominated by the sharp C=O stretch around 1800 cm⁻¹ and will lack the characteristic broad O-H band of the carboxylic acid.

Caption: Workflow for NMR purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): High-Sensitivity Impurity Profiling

GC-MS is a powerful technique for separating volatile compounds and providing definitive identification based on their mass-to-charge ratio. However, the high reactivity and thermal lability of acyl chlorides present a significant challenge for direct analysis. [5]

Causality of the Method

To overcome the instability of this compound, a derivatization step is employed. The acyl chloride is converted into a more stable, volatile derivative—typically an ester—by reacting it with an alcohol (e.g., methanol or butanol). [14][15]This stable ester can then be easily separated by GC and identified by its characteristic mass spectrum. This approach allows for the sensitive detection of the main component and any volatile impurities.

Experimental Protocol: GC-MS with Derivatization
  • Sample Preparation (Derivatization): a. Under anhydrous conditions, dissolve a small, accurately weighed amount of the sample (~1 mg) in an inert, dry solvent (e.g., 1 mL of dichloromethane). [16] b. Add an excess of dry methanol (~100 µL) and a non-nucleophilic base (e.g., pyridine, ~20 µL) to catalyze the reaction and scavenge the HCl byproduct. c. Allow the reaction to proceed for 15-30 minutes at room temperature. The resulting solution contains the methyl 5-bromo-2-chlorobenzoate derivative.

  • GC-MS Analysis: a. Injector: Split/splitless, 250 °C. b. Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min). c. Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm). d. Oven Program: Start at a low temperature (e.g., 70 °C), hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C. e. Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra to standards or library data. The primary fragmentation for acyl chlorides (if analyzed directly) or their ester derivatives often involves the formation of the acylium ion (R-CO⁺). [16][17]

Caption: Workflow for GC-MS purity assessment.

High-Performance Liquid Chromatography (HPLC): A Robust Quantitative Alternative

Similar to GC, direct analysis of acyl chlorides by standard reversed-phase HPLC is challenging due to the presence of water in the mobile phase, which would cause on-column hydrolysis. [14][18]Therefore, a derivatization strategy is the most reliable approach for accurate quantification.

Causality of the Method

The goal is to convert the reactive acyl chloride into a stable derivative that is easily retained and detected by HPLC. [5]Reacting the sample with a nucleophile containing a chromophore (e.g., an amine or phenol) creates a stable amide or ester that can be robustly analyzed using a UV detector. This method allows for precise quantification of the main component against a standard curve and separation from non-derivatized impurities like the starting carboxylic acid.

Experimental Protocol: HPLC with Pre-Column Derivatization
  • Sample Preparation (Derivatization): a. Prepare a stock solution of the this compound sample in a dry aprotic solvent (e.g., acetonitrile). b. In a separate vial, mix an aliquot of the sample stock solution with a solution of a derivatizing agent (e.g., benzylamine) and a base (e.g., triethylamine) in acetonitrile. c. Allow the reaction to complete (typically 30 minutes).

  • HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid. For example, start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate. c. Flow Rate: 1.0 mL/min. d. Detection: UV detector set to a wavelength appropriate for the derivative (e.g., 254 nm). e. Injection Volume: 10 µL.

  • Data Analysis: Quantify the resulting derivative peak against a calibration curve prepared from a pure standard. The starting carboxylic acid, if present, will elute as a separate, non-derivatized peak.

Caption: Workflow for HPLC purity assessment.

Comparative Summary and Recommendations

The choice of analytical technique depends on the specific goal, whether it's a quick identity check, a precise purity assay, or a comprehensive impurity profile.

FeatureFT-IR SpectroscopyNMR SpectroscopyGC-MS (with Derivatization)HPLC (with Derivatization)
Primary Use Qualitative confirmationStructural confirmation & quantificationHigh-sensitivity impurity profilingPrecise quantitative analysis
Detects Functional groupsAll proton-containing speciesVolatile compoundsUV-active compounds
Quantification NoExcellent (relative)Good (area %)Excellent (with standard)
Impurity ID LimitedGood (for known structures)Excellent (via mass spectra)Limited (via retention time)
Sample Prep MinimalSimple (anhydrous)Moderate (derivatization)Moderate (derivatization)
Speed Very FastModerateSlowModerate
Key Strength Rapid check for conversionDefinitive structure & acid quantificationUnmatched for identifying unknown volatile impuritiesRobust and precise quantification (gold standard for assays)
Limitation Not quantitativeLower sensitivity than MSRequires derivatization; not for non-volatilesRequires derivatization and a chromophore
Expert Recommendations:
  • For Routine Synthesis & Reaction Monitoring: A combination of FT-IR and ¹H NMR is highly efficient. FT-IR provides a rapid "yes/no" on the conversion of the carboxylic acid, while ¹H NMR confirms the structure and quantifies the amount of residual starting material or hydrolysis product.

  • For Detailed Impurity Profiling: GC-MS is the superior choice. Its separation power combined with mass spectral data allows for the confident identification and semi-quantification of even minor volatile and semi-volatile impurities that other methods might miss.

  • For Quality Control & Release Assays: HPLC with UV detection after derivatization is the industry standard. When validated, it provides the most accurate and reproducible quantification of purity, making it ideal for generating certificates of analysis and for regulatory purposes.

Ultimately, a comprehensive understanding of the purity of this compound is best achieved by leveraging the complementary strengths of these analytical techniques. This ensures the integrity of the synthetic process, the quality of the final product, and the reliability of the scientific outcomes that depend on it.

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  • Li, X., et al. (2011). In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry. PMC - NIH.
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  • A Comparative Guide to HPLC and GC-MS Methods for the Purity Assessment of 3-Ethylbenzoyl Chloride. (n.d.). Benchchem.
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  • Spectroscopic Analysis : Acyl Chlorides. (n.d.). University of Calgary.
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  • A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. (n.d.). ResearchGate.
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  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (n.d.). Google Patents.
  • Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. (2021). OSTI.GOV.
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A Comparative Guide to the Biological Activities of Compounds Synthesized with 5-Bromo-2-chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a starting scaffold is a pivotal decision that profoundly influences the trajectory of drug discovery programs. 5-Bromo-2-chlorobenzoyl chloride has emerged as a versatile and potent building block for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. The strategic placement of the bromo and chloro substituents on the benzoyl ring offers unique synthetic handles for derivatization, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

This guide provides an in-depth, objective comparison of the biological performance of compounds synthesized using this compound and its close analogues against established alternatives in the fields of oncology, microbiology, and inflammation. The information presented herein is supported by experimental data from peer-reviewed literature, detailed experimental protocols, and visual representations of key biological pathways and workflows to provide a comprehensive resource for researchers in the field.

Anticancer Activity: A Competitive Edge in Cytotoxicity

Compounds derived from this compound have demonstrated significant potential as anticancer agents. A notable example is a series of novel benzofuran-1,2,3-triazole hybrid molecules. These compounds have been synthesized and evaluated for their in-vitro anticancer activity against various human cancer cell lines, with some derivatives exhibiting cytotoxicity comparable to, or even exceeding, that of the standard chemotherapeutic drug, doxorubicin.[1]

Comparative Analysis of Anticancer Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below presents a comparative analysis of the IC50 values of a promising benzofuran derivative synthesized using a bromo/chloro benzoyl moiety against doxorubicin across two cancer cell lines.

Compound/DrugA-549 (Lung Carcinoma) IC50 (nM)HeLa (Cervical Carcinoma) IC50 (nM)
Compound 6u 40.42 ± 3.42 29.12 ± 1.69
Doxorubicin (Standard)43.7 ± 2.9831.37 ± 2.11
Data sourced from a 2022 study on benzofuran-1,2,3-triazole analogues.

Structure-Activity Relationship Insights: The exceptional activity of Compound 6u, a 2-(trifluoromethyl)benzyl substituted derivative, is attributed to the strong electron-withdrawing nature of the trifluoromethyl group and the potential for hydrogen and halogen bonding within the target's active site. This highlights the tunability of the core scaffold to achieve superior potency. The data indicates that specific substitutions on the periphery of the molecule, made possible by the reactive nature of the parent compound, can lead to a significant enhancement in anticancer activity.[1]

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the in-vitro screening of novel anticancer compounds, from initial synthesis to the determination of cytotoxic activity.

anticancer_workflow cluster_synthesis Synthesis & Characterization cluster_screening In-Vitro Screening start 5-Bromo-2-chlorobenzoyl chloride reaction Reaction with appropriate intermediates start->reaction purification Purification & Characterization (NMR, MS) reaction->purification cell_culture Cancer Cell Line Culture (e.g., A-549, HeLa) purification->cell_culture treatment Treatment with Synthesized Compounds cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay data_analysis IC50 Value Determination mtt_assay->data_analysis

Caption: A typical workflow for the synthesis and in-vitro anticancer screening of novel compounds.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Research into novel antimicrobial agents has identified compounds derived from this compound as a promising area of investigation. For instance, a series of 5-bromoindole-2-carboxamides have been synthesized and demonstrated potent antibacterial activity against pathogenic Gram-negative bacteria.

Comparative Analysis of Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below compares the MIC values of several 5-bromoindole-2-carboxamide derivatives to the standard antibiotics, gentamicin and ciprofloxacin.

CompoundE. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)K. pneumoniae MIC (µg/mL)S. Typhi MIC (µg/mL)
7a 0.35 0.45 1.250.55
7b 0.40 0.50 1.150.65
7c 0.45 0.55 1.200.60
Gentamicin0.500.650.850.70
Ciprofloxacin0.600.751.050.80
Data adapted from a 2018 study on 5-bromoindole-2-carboxamides. Note that the original study may have used different strains and conditions.

Structure-Activity Relationship Insights: The data reveals that compounds 7a, 7b, and 7c exhibit antibacterial activities that are notably higher than those of the standard drugs against E. coli and P. aeruginosa. This suggests that the 5-bromoindole-2-carboxamide scaffold is a promising template for the development of new antibacterial agents, particularly against challenging Gram-negative bacteria. The presence of both bromo and chloro groups in the broader class of synthesized compounds is thought to enhance their antimicrobial potential.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol outlines the steps for determining the MIC of a compound against a bacterial strain using the 96-well plate broth microdilution method.[2]

  • Preparation of Bacterial Inoculum:

    • From a fresh culture, pick 4-5 colonies and suspend them in a sterile broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in fresh broth to the final desired concentration for inoculation.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using sterile broth to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of research. While direct studies on compounds synthesized from this compound are emerging, related structures have shown promise in modulating key inflammatory pathways, such as those involving cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).

The NF-κB Signaling Pathway and Its Inhibition

The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway and a potential point of inhibition by novel therapeutic agents.

nfkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex receptor->IKK activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB proteasome Proteasome IkB_NFkB->proteasome ubiquitinated IκB degraded DNA DNA NFkB->DNA translocates to nucleus inhibitor Potential Inhibitor (e.g., from 5-bromo-2-chlorobenzoyl chloride derivatives) inhibitor->IKK inhibits transcription Pro-inflammatory Gene Transcription DNA->transcription binds to promoter stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) stimulus->receptor

Caption: A simplified diagram of the canonical NF-κB signaling pathway and a potential point of inhibition.

The COX-2 Inflammatory Pathway

The COX-2 enzyme is a key mediator of inflammation and pain. Its inhibition is a common strategy for anti-inflammatory drugs. The following diagram illustrates the role of COX-2 in the inflammatory cascade.

cox2_pathway membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 arachidonic_acid Arachidonic Acid PLA2->arachidonic_acid releases COX2 COX-2 arachidonic_acid->COX2 prostaglandins Prostaglandins (PGE2) COX2->prostaglandins catalyzes conversion to inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate inhibitor Potential Inhibitor (e.g., from 5-bromo-2-chlorobenzoyl chloride derivatives) inhibitor->COX2 inhibits

Sources

The Unexplored Potential: A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-chlorobenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-bromo-2-chlorobenzoyl chloride scaffold is a pivotal intermediate in the synthesis of various high-value chemical entities, most notably as a precursor to SGLT2 inhibitors like dapagliflozin. Despite its established role in synthetic chemistry, a comprehensive exploration of the structure-activity relationships (SAR) of its direct derivatives remains a nascent field. This guide provides a comparative analysis of the potential biological activities of this compound derivatives, drawing insights from structurally analogous compounds to illuminate promising avenues for drug discovery. We will delve into the inferred SAR for anticancer applications, compare it with alternative halogenated scaffolds, and provide detailed experimental protocols for synthesis and biological evaluation, equipping researchers with the foundational knowledge to explore this promising chemical space.

Introduction: The Strategic Value of the 5-Bromo-2-chlorobenzoyl Scaffold

The strategic placement of halogen atoms on a phenyl ring is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties.[1] The 5-bromo-2-chlorobenzoyl scaffold presents a unique combination of electronic and steric features. The chlorine atom at the 2-position and the bromine atom at the 5-position create a distinct electronic environment that can modulate the reactivity of the acyl chloride and influence binding interactions with biological targets.[2]

While direct and extensive SAR studies on a series of amides or esters derived from this compound are not abundant in publicly available literature, valuable insights can be gleaned by examining closely related structures, such as 5-bromo-2-chlorobenzo[d]thiazole derivatives.[3] This guide will leverage such analogies to build a foundational understanding of the potential SAR of this compound derivatives, with a primary focus on their potential as anticancer agents.

Synthetic Versatility: Gateway to Novel Derivatives

The primary utility of this compound lies in its reactivity as an acylating agent, allowing for the facile synthesis of a diverse library of amide and ester derivatives. The synthesis of the parent acyl chloride is typically achieved from its corresponding carboxylic acid.

Synthesis of this compound

A standard laboratory procedure involves the reaction of 5-bromo-2-chlorobenzoic acid with a chlorinating agent, such as thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[4]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene), add a catalytic amount of DMF (e.g., 0.02 eq).

  • Addition of Chlorinating Agent: Slowly add thionyl chloride (1.2-1.5 eq) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to reflux (typically 40-80°C, depending on the solvent) and monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude this compound, which can often be used in the next step without further purification.[4]

General Synthesis of Amide and Ester Derivatives

The synthesized this compound can be readily reacted with various nucleophiles (amines, phenols, alcohols) to generate a library of derivatives for SAR studies.

cluster_synthesis Synthesis of Derivatives start This compound amine Primary/Secondary Amine (R-NHR') start->amine Base (e.g., Pyridine, Et3N) alcohol Alcohol/Phenol (R-OH) start->alcohol Base (e.g., Pyridine, Et3N) amide 5-Bromo-2-chlorobenzamide Derivative amine->amide Acylation ester 5-Bromo-2-chlorobenzoate Derivative alcohol->ester Esterification

Caption: Synthetic workflow for amide and ester derivatives.

Inferred Structure-Activity Relationship (SAR) for Anticancer Activity

Due to the limited direct SAR data on this compound derivatives, we will analyze data from a closely related series of N-phenylacetamide derivatives bearing a 5-chlorobenzo[d]thiazol-2-ylthio moiety. These compounds are structurally analogous and provide valuable insights into the potential SAR of 5-bromo-2-chlorobenzoyl amides.[3]

Quantitative Comparison of Analogous Benzothiazole Derivatives

The antiproliferative activity of these analogous compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound IDR1 (Substitution on N-phenyl ring)AsPC-1 (Pancreatic) IC50 (µM)BxPC-3 (Pancreatic) IC50 (µM)Capan-2 (Pancreatic) IC50 (µM)
2b H12.4414.9919.65
4d 4-FPotent ActivityPotent ActivityPotent Activity
4i 4-NO2Improved ActivityImproved ActivityImproved Activity
4j 4-CF3Improved ActivityImproved ActivityImproved Activity
4m 3,4-di-ClPotent ActivityPotent ActivityPotent Activity

Data adapted from a comparative guide on 5-chlorobenzo[d]thiazole derivatives, which are structurally analogous to the derivatives of this compound.[3]

Key SAR Insights

From the data on these analogous compounds, several key SAR trends can be inferred for potential 5-bromo-2-chlorobenzoyl amide derivatives:

  • Influence of Halogen Substitution: The introduction of electron-withdrawing halogen substituents on the N-phenyl ring generally enhances antiproliferative activity compared to the unsubstituted compound (2b).[3] For instance, the 4-fluoro (4d) and 3,4-dichloro (4m) derivatives exhibit potent activity.[3] This suggests that synthesizing 5-bromo-2-chlorobenzamides with halogenated N-phenyl groups is a promising strategy.

  • Effect of Other Electron-Withdrawing Groups: Other electron-withdrawing groups like nitro (4i) and trifluoromethyl (4j) at the 4-position of the N-phenyl ring also contribute to improved anticancer activity.[3] This indicates that exploring a range of electron-withdrawing substituents is crucial for optimizing potency.

  • Positional Isomerism: The position of the substituent on the N-phenyl ring is also critical. Generally, substitution at the 4-position appears to be favorable.[3]

cluster_sar Inferred SAR for Anticancer Activity cluster_substituents Favorable Substituents core 5-Bromo-2-chlorobenzamide Core substituent N-Phenyl Substituent core->substituent Modification activity Anticancer Activity substituent->activity Influences halogen Halogens (F, Cl) ewg Electron-Withdrawing Groups (NO2, CF3)

Caption: Inferred SAR for 5-bromo-2-chlorobenzamides.

Comparative Analysis with Alternative Scaffolds

The 5-bromo-2-chlorobenzoyl scaffold should be considered alongside other privileged structures in anticancer drug discovery. For instance, benzoxazole derivatives are another class of compounds that have been extensively investigated for their kinase inhibitory properties and broad-spectrum anticancer activity.[5] The key advantage of the 5-bromo-2-chlorobenzoyl scaffold is its synthetic simplicity and the ease with which a large library of derivatives can be generated from the acyl chloride intermediate. This makes it particularly suitable for initial high-throughput screening campaigns to identify hit compounds.

Experimental Protocols for Evaluation

To facilitate the exploration of this compound derivatives, we provide a standard protocol for evaluating their in vitro anticancer activity.

MTT Assay for Anticancer Activity

This protocol describes a standard colorimetric assay to assess cell viability and proliferation.[3]

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., AsPC-1, BxPC-3, Capan-2) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[3]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

cluster_workflow Anticancer Drug Discovery Workflow start Synthesize Derivative Library screen High-Throughput Screening (e.g., MTT Assay) start->screen hit Hit Identification screen->hit lead Lead Optimization (SAR Studies) hit->lead preclinical Preclinical Development lead->preclinical candidate Drug Candidate preclinical->candidate

Caption: General workflow for anticancer drug discovery.

Conclusion and Future Directions

While direct SAR studies on this compound derivatives are currently limited, the analysis of structurally related compounds strongly suggests that this scaffold holds significant potential for the development of novel therapeutic agents, particularly in the realm of oncology. The key inferred SAR indicates that the introduction of electron-withdrawing groups on an N-phenyl substituent is a promising strategy for enhancing anticancer activity.

The synthetic tractability of this compound makes it an ideal starting point for the rapid generation of diverse chemical libraries. Future research should focus on the systematic synthesis and biological evaluation of a series of 5-bromo-2-chlorobenzoyl amides and esters to establish a direct and comprehensive SAR. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

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  • This compound | C7H3BrCl2O | CID 2756871. (URL: [Link])
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A Senior Application Scientist's Guide to Thionyl Chloride vs. Oxalyl Chloride: A Comparative Analysis for Acyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The conversion of carboxylic acids to acyl chlorides is a cornerstone transformation in organic synthesis, unlocking access to a class of highly reactive intermediates essential for constructing esters, amides, and ketones via nucleophilic acyl substitution. The choice of chlorinating agent for this pivotal step is critical, directly influencing reaction efficiency, product purity, substrate compatibility, and overall process safety. For decades, thionyl chloride (SOCl₂) has been the traditional workhorse, valued for its potency and cost-effectiveness. However, oxalyl chloride ((COCl)₂), often paired with a catalytic amount of N,N-dimethylformamide (DMF), has emerged as a superior alternative for many applications, prized for its mildness and selectivity.

This guide provides an in-depth, objective comparison of these two preeminent reagents. We will dissect their reaction mechanisms, evaluate their performance with sensitive substrates, detail experimental protocols, and provide a clear framework to help researchers, scientists, and drug development professionals select the optimal reagent for their specific synthetic challenges.

Mechanism of Action: Two Paths to Activation

Understanding the mechanistic nuances of each reagent is fundamental to optimizing reaction conditions and anticipating potential side reactions. While both reagents achieve the same overall transformation, their pathways differ significantly, particularly concerning reaction conditions and the role of catalysts.

Thionyl Chloride: The Sₙi Pathway

The reaction of a carboxylic acid with thionyl chloride typically proceeds through an intramolecular nucleophilic substitution (Sₙi) mechanism. The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride, forming a reactive chlorosulfite intermediate. This intermediate then collapses, with the chloride ion attacking the carbonyl carbon from the same face, releasing gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1] This reaction often requires heating, frequently to reflux, to overcome the activation energy and drive the reaction to completion.[1][2]

thionyl_chloride_mechanism

Caption: Reaction mechanism of thionyl chloride with a carboxylic acid.

Oxalyl Chloride: The Catalytic Vilsmeier Route

In contrast, the conversion using oxalyl chloride is significantly milder, a characteristic largely credited to the catalytic action of N,N-dimethylformamide (DMF).[1][3] Oxalyl chloride first reacts with a catalytic amount of DMF to generate a highly reactive chloroiminium intermediate known as the Vilsmeier reagent.[4][5][6][7] This electrophilic species is the true activating agent. The carboxylic acid then adds to the Vilsmeier reagent, forming an unstable O-acylisourea-like intermediate, which readily collapses upon attack by a chloride ion to yield the desired acyl chloride, regenerating the DMF catalyst and releasing gaseous carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).[1][6][7] This catalytic cycle allows the reaction to proceed efficiently at room temperature or even lower.[1][2][8]

oxalyl_chloride_mechanism

Caption: Catalytic cycle for acyl chloride formation using oxalyl chloride and DMF.

Head-to-Head Performance Comparison

The choice between these two reagents is a classic case of balancing reactivity, selectivity, cost, and operational simplicity. The following table summarizes the key performance differences.

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity Highly reactive, aggressive.[4]Milder, more controlled reactivity.[4][6][9]
Reaction Conditions Typically requires heating (reflux).[1][2]Often proceeds at room temperature or 0°C.[4][8]
Catalyst Not always necessary, but DMF can be used.[3][10]Catalytic DMF is almost always required for efficiency.[1][4][6]
Byproducts SO₂ and HCl (both gaseous).[1][4]CO, CO₂, and HCl (all gaseous).[1][6]
Workup Requires removal of excess reagent, often by distillation. Gaseous byproducts must be scrubbed.[4][11]Gaseous byproducts escape, and excess reagent is easily removed by evaporation due to its lower boiling point (62°C vs. 79°C for SOCl₂).[1][12] This often results in a nearly "workup-free" procedure.[12]
Substrate Scope Best for robust molecules; can cause side reactions (e.g., dehydration, rearrangements) or degradation of sensitive functional groups (e.g., Boc-protecting groups).[1][13]Excellent for complex and sensitive substrates, including those with acid-sensitive protecting groups or chiral centers, due to milder conditions.[1][8][13][14]
Cost & Scale Less expensive, making it a common choice for large-scale industrial production.[1][4][8]More expensive, typically favored for small- to medium-scale laboratory synthesis, especially in fine chemical and pharmaceutical research.[1][6][9]
Key Application General-purpose conversion of carboxylic acids and primary alcohols to chlorides.[10][15]Preferred for acid chloride synthesis from sensitive carboxylic acids; also a key reagent in the Swern oxidation of alcohols to aldehydes/ketones.[1][10][16][17][18]

Experimental Protocols: A Practical Guide

To illustrate the practical differences, here are detailed protocols for the conversion of (4-methylphenoxy)acetic acid to (4-methylphenoxy)acetyl chloride.

experimental_workflow

Caption: General experimental workflow for acyl chloride synthesis.

Protocol 1: Using Thionyl Chloride
  • Rationale: This is a classic, robust method. The use of excess thionyl chloride, which also acts as the solvent, ensures the reaction goes to completion. Refluxing provides the necessary energy, and the final distillation removes the unreacted reagent.

  • Methodology:

    • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas scrubber (containing NaOH solution), add (4-methylphenoxy)acetic acid (10.0 g, 60.2 mmol).

    • Reagent Addition: In a well-ventilated fume hood, carefully add thionyl chloride (25 mL, 343 mmol) to the flask. The reaction is exothermic and will generate HCl gas immediately.

    • Reaction: Heat the mixture to a gentle reflux (approx. 80°C) and maintain for 2 hours. The solid carboxylic acid will dissolve as it is converted to the liquid acyl chloride.

    • Workup: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride by distillation under atmospheric pressure (or carefully under reduced pressure with appropriate cold traps).

    • Isolation: The remaining liquid is the crude (4-methylphenoxy)acetyl chloride, which can be used directly or purified further by vacuum distillation.

Protocol 2: Using Oxalyl Chloride and Catalytic DMF
  • Rationale: This method prioritizes mildness and purity. Dichloromethane (DCM) is used as an inert solvent. The reaction is performed at 0°C to control the initial exothermic reaction upon forming the Vilsmeier reagent. The catalytic nature of DMF means only a sub-stoichiometric amount is needed. The workup is significantly simpler.[8]

  • Methodology:

    • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (4-methylphenoxy)acetic acid (10.0 g, 60.2 mmol) and anhydrous dichloromethane (100 mL).

    • Catalyst Addition: Add N,N-dimethylformamide (DMF) (0.2 mL, ~2.6 mmol, ~4 mol%).

    • Cooling: Cool the stirred suspension to 0°C using an ice-water bath.

    • Reagent Addition: Add a solution of oxalyl chloride (6.5 mL, 75.2 mmol, 1.25 equiv) in anhydrous DCM (20 mL) dropwise via the dropping funnel over 30 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed. Maintain the temperature at 0°C during the addition.

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until gas evolution ceases and the solution becomes clear.

    • Workup & Isolation: Remove the solvent and any remaining volatile materials under reduced pressure using a rotary evaporator. The resulting residue is the high-purity (4-methylphenoxy)acetyl chloride.

Safety and Handling: A Critical Imperative

Both thionyl chloride and oxalyl chloride are hazardous materials that demand stringent safety protocols. They are highly corrosive, toxic, and react violently with water.[19][20][21][22]

  • Personal Protective Equipment (PPE): Always handle these reagents in a certified chemical fume hood.[20] Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile), a lab coat, and tightly fitting safety goggles with a face shield.[20][23][24][25]

  • Handling: Both reagents are extremely sensitive to moisture and must be handled under anhydrous conditions, preferably under an inert atmosphere (nitrogen or argon).[19][21][23] They react violently with water, releasing large quantities of corrosive HCl gas.[6][22]

  • Byproducts: The gaseous byproducts are toxic and corrosive. Thionyl chloride produces SO₂ and HCl[11], while oxalyl chloride produces CO, CO₂, and HCl.[1][19] Ensure the fume hood has adequate airflow and that the reaction exhaust is passed through a basic scrubber.

  • Storage: Store both reagents in tightly sealed containers in a cool, dry, and well-ventilated area, isolated from incompatible materials like water, bases, and alcohols.[20][23] Oxalyl chloride is best stored refrigerated (2–8 °C) under an inert atmosphere to minimize decomposition.[19]

  • Spills & Quenching: In case of a spill, absorb with an inert material like vermiculite or dry sand (never use combustible materials).[19] For quenching residual reagent in a reaction flask, first dilute with an inert solvent (e.g., DCM), cool in an ice bath, and then slowly add a proton source like methanol or isopropanol to safely neutralize it before aqueous workup.

Conclusion and Recommendations

The choice between thionyl chloride and oxalyl chloride is not merely one of preference but a strategic decision based on the specific demands of the synthesis.

  • Choose Thionyl Chloride for robust, simple substrates where cost is a primary consideration, particularly in large-scale industrial applications. Its high reactivity and low cost make it an economical workhorse, provided the substrate can withstand the harsh, high-temperature conditions.

  • Choose Oxalyl Chloride when working with sensitive, complex, or high-value substrates, as is common in pharmaceutical and fine chemical research.[1][13] Its mild reaction conditions preserve delicate functional groups and stereocenters. The significant advantage of its all-gaseous byproducts leads to a cleaner reaction profile, simplified workup, and often higher purity of the crude product, which can justify its higher cost by eliminating the need for difficult purification steps.[1][8][12]

Ultimately, while thionyl chloride remains a valuable tool in the synthetic chemist's arsenal, the superior selectivity, milder conditions, and operational simplicity offered by the oxalyl chloride/DMF system have established it as the gold standard for modern, high-stakes organic synthesis.

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  • Dmf role in acid chloride form
  • ResearchGate. Synthetic uses of thionyl chloride. [Link]
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  • Chemistry LibreTexts. 5.9: Getting Towed Uphill. [Link]
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  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
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  • Reddit.
  • Wolfa. Oxalyl Chloride vs. Thionyl Chloride: Production Economics & Cost Analysis. [Link]
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A Senior Application Scientist's Guide to Synthetic Pathways Utilizing 5-Bromo-2-chlorobenzoyl Chloride: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of a synthetic pathway is paramount to the efficient and cost-effective production of target molecules. 5-Bromo-2-chlorobenzoyl chloride is a versatile intermediate, lending itself to a variety of transformations. This guide provides an in-depth, objective comparison of two primary synthetic routes originating from this key starting material: Nucleophilic Acyl Substitution to form amides and Friedel-Crafts Acylation to generate benzophenones. This analysis is grounded in experimental data to inform your selection of the most appropriate pathway for your research and development needs.

Introduction to this compound

This compound is a reactive acyl chloride that serves as a valuable building block in organic synthesis. Its utility is underscored by its role as an intermediate in the synthesis of various pharmaceutical compounds. The bromine and chlorine substituents on the benzene ring provide opportunities for further functionalization, making it a strategic component in the construction of complex molecular architectures.

Pathway 1: Nucleophilic Acyl Substitution - Synthesis of N-Aryl-5-bromo-2-chlorobenzamide

A fundamental reaction of acyl chlorides is their facile reaction with nucleophiles, such as amines, to form amides. This pathway is a robust and widely employed method for the construction of the amide bond, a critical linkage in a vast number of biologically active molecules.

Causality Behind Experimental Choices

The selection of a primary aromatic amine, such as aniline, as the nucleophile is a common strategy to introduce a substituted aryl moiety. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of an aprotic solvent like dichloromethane (DCM) is crucial as it is inert under the reaction conditions and facilitates the dissolution of the reactants.

Experimental Protocol: Synthesis of N-phenyl-5-bromo-2-chlorobenzamide

Materials:

  • This compound

  • Aniline

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 2M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in dichloromethane dropwise to the cooled amine solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with additional dichloromethane.

  • Wash the organic layer sequentially with 2M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-phenyl-5-bromo-2-chlorobenzamide can be further purified by recrystallization or column chromatography.

This protocol is a representative example of a Schotten-Baumann-type reaction, known for its high efficiency and broad applicability in amide synthesis.[1][2]

Pathway 2: Friedel-Crafts Acylation - Synthesis of 5-Bromo-2-chloro-4'-ethoxybenzophenone

Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds, specifically for the synthesis of aryl ketones. In this pathway, this compound acts as the acylating agent, reacting with an electron-rich aromatic compound, such as phenetole, in the presence of a Lewis acid catalyst.

Causality Behind Experimental Choices

The choice of a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is critical to activate the acyl chloride, generating a highly electrophilic acylium ion.[3] The reaction is conducted under anhydrous conditions as the Lewis acid is highly sensitive to moisture. The reaction temperature is often kept low initially to control the exothermic reaction and then warmed to drive it to completion. The use of a non-polar solvent like dichloromethane is standard. A significant consideration in Friedel-Crafts reactions is the stoichiometry of the Lewis acid; often, more than a catalytic amount is required as the product ketone can form a complex with the catalyst.

Experimental Protocol: Synthesis of 5-Bromo-2-chloro-4'-ethoxybenzophenone

Materials:

  • This compound

  • Phenetole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Ethanol

  • Water

Procedure:

  • To a solution of 5-bromo-2-chlorobenzoic acid (0.1 mol) in a flask, add thionyl chloride (0.4 mol) and a catalytic amount of DMF. Reflux the mixture for 2 hours. After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude this compound as a yellow solid (yield: 98%).[3]

  • Dissolve the crude this compound in anhydrous dichloromethane.

  • In a separate flask, suspend anhydrous aluminum chloride (a slight excess relative to the acyl chloride) in anhydrous dichloromethane and cool to 0°C.

  • To the cooled AlCl₃ suspension, add phenetole.

  • Slowly add the solution of this compound to the reaction mixture, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water and 5% sodium bicarbonate solution.

  • Dry the organic layer over an anhydrous salt, filter, and remove the solvent under reduced pressure.

  • The crude 5-bromo-2-chloro-4'-ethoxybenzophenone can be purified by recrystallization from a mixed solvent of ethanol and water.[3]

Cost-Benefit Analysis

The choice between these two synthetic pathways will largely depend on the specific goals of the synthesis, including the desired final product, cost constraints, and available equipment and expertise.

ParameterPathway 1: Amide SynthesisPathway 2: Friedel-Crafts Acylation
Starting Materials Cost Moderate. Requires an amine nucleophile.Moderate to High. Requires an aromatic substrate and a stoichiometric amount of Lewis acid.
Reagent Cost Low to Moderate (Base like triethylamine).High (Anhydrous Lewis acids like AlCl₃).
Reaction Conditions Generally mild (0°C to room temperature).Requires strict anhydrous conditions and often cryogenic temperatures.
Yield Typically high to excellent.Can be high, but susceptible to side reactions and catalyst deactivation.
Purification Often straightforward (extraction, recrystallization).Can be more complex due to catalyst residues and potential for isomeric byproducts.
Safety Considerations Use of a base like triethylamine.Anhydrous Lewis acids are highly reactive with water. Quenching can be highly exothermic.
Waste Generation Amine salt byproduct, standard solvent waste.Acidic aqueous waste containing aluminum salts, which can be challenging to treat.
Versatility High. A wide variety of amines can be used.Moderate. Limited to electron-rich aromatic substrates.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_0 Pathway 1: Amide Synthesis cluster_1 Pathway 2: Friedel-Crafts Acylation start1 This compound reagent1 + Aniline, Et3N in DCM product1 N-phenyl-5-bromo- 2-chlorobenzamide start1->product1 Nucleophilic Acyl Substitution start2 This compound reagent2 + Phenetole, AlCl3 in DCM product2 5-Bromo-2-chloro-4'- ethoxybenzophenone start2->product2 Friedel-Crafts Acylation

Caption: Comparative workflow of Amide Synthesis and Friedel-Crafts Acylation.

Concluding Remarks

Both nucleophilic acyl substitution and Friedel-Crafts acylation are powerful and reliable methods for the transformation of this compound.

Pathway 1 (Amide Synthesis) is generally the more cost-effective, straightforward, and versatile option for creating a diverse library of amide-containing compounds. The reaction conditions are milder, and the workup and purification are typically less demanding.

Pathway 2 (Friedel-Crafts Acylation) is the method of choice when the target molecule is a benzophenone derivative. While it requires more stringent reaction conditions and can be more costly due to the use of a stoichiometric amount of Lewis acid, it provides a direct route to this important class of compounds. Careful control of the reaction is necessary to ensure high yields and minimize the formation of byproducts.

Ultimately, the optimal synthetic strategy will be dictated by the specific molecular target, economic considerations, and the synthetic capabilities of the laboratory. This guide provides the foundational knowledge and experimental context to make an informed decision.

References

  • Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6985. [Link]
  • Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
  • Semantic Scholar. (2016). Synthesis method of 5-bromo-2-chloro benzoic acid. [Link]

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Assessing the Scalability of Synthetic Methods for 5-Bromo-2-chlorobenzoyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of a synthetic route is a critical decision that extends beyond mere chemical feasibility. For key intermediates like 5-Bromo-2-chlorobenzoyl chloride, a crucial building block in the synthesis of prominent antidiabetic drugs such as Dapagliflozin and Empagliflozin, the scalability of its production is a paramount concern.[1][2][3] This guide provides a comprehensive analysis of the available synthetic methodologies for this compound, with a focus on assessing their suitability for large-scale industrial production. We will delve into the intricacies of each route, comparing them based on yield, purity, cost-effectiveness, safety, and environmental impact to empower researchers and process chemists in making informed decisions.

The Strategic Importance of this compound

This compound is a reactive acyl chloride that serves as a cornerstone in the construction of complex molecular architectures.[4] Its utility is most notably demonstrated in Friedel-Crafts acylation reactions, a key step in the synthesis of the aforementioned SGLT2 inhibitors. The bromine and chlorine substituents on the benzene ring not only influence the reactivity of the acyl chloride but also provide handles for further functionalization in subsequent synthetic steps. Given its pivotal role, a robust and scalable synthesis of this intermediate is essential for the efficient and economical production of life-saving medications.

Comparative Analysis of Synthetic Pathways

The synthesis of this compound is a two-stage process: the preparation of the precursor, 5-Bromo-2-chlorobenzoic acid, followed by its conversion to the acyl chloride. The scalability of the overall process is heavily dependent on the efficiency and practicality of the first stage.

Part 1: Synthesis of 5-Bromo-2-chlorobenzoic Acid

Several routes to 5-Bromo-2-chlorobenzoic acid have been reported, primarily starting from either 2-chlorobenzoic acid or 2-chloro-trichloromethyl-benzene. A newer approach utilizing a 5-bromo-2-aminobenzoic acid derivative has also been described.[5][6]

Method 1: Bromination of 2-Chlorobenzoic Acid

This is a common and direct approach where 2-chlorobenzoic acid is brominated using various reagents.

  • Reaction Scheme:

    • 2-chlorobenzoic acid is treated with a brominating agent, such as N-bromosuccinimide (NBS) in the presence of sulfuric acid.[7][8]

  • Scalability Assessment:

    • Advantages: The starting material, 2-chlorobenzoic acid, is readily available and relatively inexpensive. The reaction conditions are generally moderate.

    • Disadvantages: A significant drawback of this method is the formation of the undesired 4-bromo-2-chlorobenzoic acid isomer, which can be difficult to separate and impacts the overall yield and purity of the final product.[6] Some patents report the use of catalysts or inhibitors to improve the selectivity, but this adds to the complexity and cost of the process.[8] The use of a large excess of sulfuric acid also generates substantial acidic waste, posing environmental concerns.[6]

Method 2: Bromination and Hydrolysis of 2-Chloro-trichloromethyl-benzene

This method involves the bromination of 2-chloro-trichloromethyl-benzene followed by hydrolysis to the carboxylic acid.

  • Reaction Scheme:

    • 2-chloro-trichloromethyl-benzene is first brominated, and the resulting 2-chloro-5-bromo-trichloromethyl-benzene is then hydrolyzed to 5-bromo-2-chlorobenzoic acid.[9]

  • Scalability Assessment:

    • Advantages: This route can offer high purity of the desired product.[9]

    • Disadvantages: The starting material, 2-chloro-trichloromethyl-benzene, is more expensive than 2-chlorobenzoic acid.[6] The hydrolysis step can be challenging to drive to completion and may require harsh conditions, potentially leading to equipment corrosion and the formation of byproducts.[6]

Method 3: Diazotization and Chlorination of a 5-Bromo-2-aminobenzoic Acid Derivative

A more recent and promising approach involves a two-step process starting from a 5-bromo-2-aminobenzoic acid derivative.[5][6]

  • Reaction Scheme:

    • A 5-bromo-2-aminobenzoic acid derivative undergoes diazotization followed by a Sandmeyer-type chlorination reaction and subsequent hydrolysis to yield 5-bromo-2-chlorobenzoic acid.[5][6]

  • Scalability Assessment:

    • Advantages: This method is reported to produce the target molecule with high yield and purity, with minimal formation of isomer impurities.[5][10] The raw materials are described as being inexpensive and readily available.[6] This route is presented as being suitable for industrial production.[5][6]

    • Disadvantages: The handling of diazonium salts on a large scale requires strict temperature control and safety precautions due to their potential instability.

Comparison of Synthetic Routes to 5-Bromo-2-chlorobenzoic Acid

Parameter Method 1: Bromination of 2-Chlorobenzoic Acid Method 2: Bromination & Hydrolysis of 2-Chloro-trichloromethyl-benzene Method 3: Diazotization of 5-Bromo-2-aminobenzoic Acid Derivative
Starting Material Cost LowHigh[6]Low[6]
Yield Moderate (affected by isomer formation)[6]High[9]High[5][10]
Purity Moderate (isomer separation required)[6]High[9]High (low isomer formation)[5][10]
Process Complexity SimpleModerateModerate (requires careful handling of diazonium salts)
Environmental Impact High (acidic waste)[6]ModerateModerate
Scalability ModerateModerateHigh
Part 2: Conversion of 5-Bromo-2-chlorobenzoic Acid to this compound

The final step in the synthesis is the conversion of the carboxylic acid to the acyl chloride. This is a standard transformation in organic synthesis, with thionyl chloride (SOCl₂) and oxalyl chloride being the most common reagents.

Method A: Using Thionyl Chloride

  • Reaction Scheme:

    • 5-Bromo-2-chlorobenzoic acid is reacted with thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF) or pyridine.[3][11][12]

  • Scalability Assessment:

    • Advantages: Thionyl chloride is a relatively inexpensive and effective reagent. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation.[13]

    • Disadvantages: Thionyl chloride is corrosive and moisture-sensitive, requiring careful handling and specialized equipment. The reaction is exothermic and generates toxic gases, necessitating efficient off-gas scrubbing systems on a large scale.[13]

Method B: Using Oxalyl Chloride

  • Reaction Scheme:

    • 5-Bromo-2-chlorobenzoic acid is treated with oxalyl chloride, typically in an inert solvent like dichloromethane.[14]

  • Scalability Assessment:

    • Advantages: Oxalyl chloride is a milder and often more selective reagent than thionyl chloride, and the reaction can proceed under milder conditions. The byproducts (CO, CO₂, and HCl) are all gaseous.

    • Disadvantages: Oxalyl chloride is more expensive than thionyl chloride. It is also highly toxic and moisture-sensitive.

Comparison of Chlorination Methods

Parameter Method A: Thionyl Chloride Method B: Oxalyl Chloride
Reagent Cost LowerHigher
Reaction Conditions Generally requires heating[3][11]Milder, can often be done at room temperature[14]
Byproducts SO₂, HCl (gaseous)[13]CO, CO₂, HCl (gaseous)
Safety Concerns Corrosive, toxic, exothermic[13]Highly toxic, moisture-sensitive
Scalability High (cost-effective)Moderate (higher cost)

Visualizing the Synthetic Workflows

Synthetic_Workflows cluster_0 Part 1: Synthesis of 5-Bromo-2-chlorobenzoic Acid cluster_1 Method 1 cluster_2 Method 2 cluster_3 Method 3 cluster_4 Part 2: Conversion to Acyl Chloride 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Bromination (e.g., NBS/H2SO4) Bromination (e.g., NBS/H2SO4) 2-Chlorobenzoic Acid->Bromination (e.g., NBS/H2SO4) 5-Bromo-2-chlorobenzoic Acid (with 4-bromo isomer) 5-Bromo-2-chlorobenzoic Acid (with 4-bromo isomer) Bromination (e.g., NBS/H2SO4)->5-Bromo-2-chlorobenzoic Acid (with 4-bromo isomer) 2-Chloro-trichloromethyl-benzene 2-Chloro-trichloromethyl-benzene Bromination Bromination 2-Chloro-trichloromethyl-benzene->Bromination Hydrolysis Hydrolysis Bromination->Hydrolysis 5-Bromo-2-chlorobenzoic Acid (high purity) 5-Bromo-2-chlorobenzoic Acid (high purity) Hydrolysis->5-Bromo-2-chlorobenzoic Acid (high purity) Hydrolysis->5-Bromo-2-chlorobenzoic Acid (high purity) 5-Bromo-2-aminobenzoic Acid Derivative 5-Bromo-2-aminobenzoic Acid Derivative Diazotization & Chlorination Diazotization & Chlorination 5-Bromo-2-aminobenzoic Acid Derivative->Diazotization & Chlorination Diazotization & Chlorination->Hydrolysis 5-Bromo-2-chlorobenzoic Acid 5-Bromo-2-chlorobenzoic Acid Chlorination (SOCl2 or Oxalyl Chloride) Chlorination (SOCl2 or Oxalyl Chloride) 5-Bromo-2-chlorobenzoic Acid->Chlorination (SOCl2 or Oxalyl Chloride) This compound This compound Chlorination (SOCl2 or Oxalyl Chloride)->this compound

Caption: Comparative synthetic workflows for this compound.

Recommended Scalable Protocol

Based on the comparative analysis, Method 3 for the synthesis of 5-Bromo-2-chlorobenzoic acid, followed by chlorination with thionyl chloride (Method A) , appears to be the most promising route for scalable production. This combination offers a balance of high yield, high purity, and cost-effectiveness.

Experimental Protocol

Part 1: Synthesis of 5-Bromo-2-chlorobenzoic Acid (Illustrative, based on Method 3 principles)

  • Step 1: Diazotization and Chlorination of Ethyl 5-bromo-2-aminobenzoate.

    • To a cooled (-5 to 0 °C) solution of ethyl 5-bromo-2-aminobenzoate in an appropriate acidic solvent, slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • In a separate reactor, prepare a solution of copper(I) chloride in hydrochloric acid.

    • Slowly add the diazonium salt solution to the copper(I) chloride solution, maintaining the temperature between 20-30 °C.

    • After the addition is complete, stir the reaction mixture for 1-2 hours at room temperature.

    • Isolate the crude ethyl 5-bromo-2-chlorobenzoate by filtration and wash with water.

  • Step 2: Hydrolysis to 5-Bromo-2-chlorobenzoic Acid.

    • Suspend the crude ethyl 5-bromo-2-chlorobenzoate in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC or HPLC).

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 5-bromo-2-chlorobenzoic acid. A yield of 85.9% with an HPLC purity of 99.90% has been reported for a similar process.[7]

Part 2: Synthesis of this compound

  • Step 1: Chlorination of 5-Bromo-2-chlorobenzoic Acid.

    • To a solution of 5-bromo-2-chlorobenzoic acid in an inert solvent such as dichloromethane, add a catalytic amount of pyridine.[3][11]

    • Slowly add thionyl chloride dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and stir for 3-4 hours, or until the reaction is complete as monitored by TLC.[3][11]

    • Cool the reaction mixture and remove the solvent and excess thionyl chloride by distillation under reduced pressure to afford this compound, which can often be used in the next step without further purification. A yield of 97% has been reported for this step.[3]

Safety and Handling Considerations

Both 5-Bromo-2-chlorobenzoic acid and its acyl chloride are hazardous materials that require careful handling in a well-ventilated fume hood.

  • 5-Bromo-2-chlorobenzoic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[15][16]

  • This compound: Harmful if swallowed, causes severe skin burns and eye damage, and may cause allergic skin or respiratory reactions. It is also very toxic to aquatic life.[17]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For large-scale operations, closed systems and dedicated ventilation are essential.

Conclusion

The scalability of synthetic methods for producing this compound is a multifaceted issue that requires careful consideration of various factors. While the bromination of 2-chlorobenzoic acid is a straightforward approach, the challenges associated with isomer separation make it less desirable for large-scale production. The route starting from 2-chloro-trichloromethyl-benzene offers high purity but is hampered by the high cost of the starting material.

The most promising and scalable route appears to be the synthesis of 5-Bromo-2-chlorobenzoic acid via the diazotization and chlorination of a 5-bromo-2-aminobenzoic acid derivative, followed by conversion to the acyl chloride using thionyl chloride. This pathway provides an optimal balance of high yield, excellent purity, and manageable costs, making it a strong candidate for industrial-scale manufacturing. As with any scale-up process, thorough process safety and environmental impact assessments are crucial before implementation.

References

  • CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents.
  • Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide - Scribd.
  • This compound | C7H3BrCl2O | CID 2756871 - PubChem.
  • WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - WIPO Patentscope.
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO.
  • CAS No : 21900-52-7 | Product Name : this compound | Pharmaffiliates.
  • 5 - SAFETY DATA SHEET.
  • MSDS of 5-Bromo-2-chlorobenzoic acid - Capot Chemical.
  • CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents.
  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents.
  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Patsnap Eureka.
  • Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane - Eureka | Patsnap.
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors - ResearchGate.
  • What should i reconsider in my experiment for acyl chloride to be formed? - ResearchGate.
  • BRIEF SUMMARY OF THE PROJECT - environmental clearance.
  • A kind of synthetic method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 5-Bromo-2-chlorobenzoyl chloride (CAS No: 21900-52-7). As a highly reactive acyl halide, improper handling or disposal of this compound can lead to significant safety hazards and environmental contamination. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the chemical principles that underpin these critical safety measures.

The Criticality of Reactivity: Understanding the Hazard Profile

This compound is a valuable intermediate in organic synthesis, primarily due to the high reactivity of its acyl chloride functional group.[1][2] This reactivity, however, is also the source of its primary hazards. The electrophilic carbonyl carbon is highly susceptible to attack by nucleophiles.

The most common and dangerous reaction in a disposal context is vigorous hydrolysis. When exposed to water or atmospheric moisture, this compound reacts exothermically to produce 5-Bromo-2-chlorobenzoic acid and corrosive hydrochloric acid (HCl) gas.[3][4] This reaction is the fundamental reason why the compound cannot be disposed of directly or washed down the drain. All disposal procedures must be centered on the principle of controlled, safe neutralization.

The compound's hazard profile is summarized below:

PropertyDescription
Chemical Name This compound
CAS Number 21900-52-7[5]
Appearance Solid[5]
Signal Word Danger
GHS Hazard Statements H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H400: Very toxic to aquatic life.
Primary Reactive Hazard Reacts violently with water, alcohols, amines, and bases.[3][4]
Incompatible Materials Strong oxidizing agents, water, bases, alcohols.[6]

Pre-Disposal Safety Protocol: Establishing a Safe Workspace

Before beginning any neutralization procedure, it is imperative to establish a controlled environment. Adherence to these steps is not optional and is mandated by standard laboratory safety practices described by organizations like OSHA.[7][8]

  • Work Area: All handling and neutralization steps must be performed inside a certified chemical fume hood to contain any potential splashing and safely vent the hydrochloric acid gas produced during hydrolysis.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a full-face shield are required.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Given the corrosive nature of the compound, consider double-gloving.

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.

  • Required Materials:

    • Appropriately sized beakers or flasks for the neutralization reaction.

    • Stir plate and magnetic stir bar.

    • Ice bath for temperature control, especially for larger quantities.

    • Neutralizing agent: 5-10% aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃).

    • pH indicator strips or a calibrated pH meter.

    • A designated, properly labeled hazardous waste container for Halogenated Organic Waste .[9][10]

Step-by-Step Neutralization & Disposal Protocols

The fundamental goal is to completely hydrolyze the acyl chloride to its corresponding carboxylate salt in a controlled manner. The choice of protocol depends on the quantity of waste.

Protocol A: Disposal of Residual or Small Quantities (< 1 g)

This protocol is suitable for quenching reaction residues or decontaminating glassware.

  • Prepare the Neutralizing Solution: In a beaker of appropriate size, place a sufficient volume of a stirred, saturated sodium bicarbonate solution or a 5% sodium hydroxide solution. Using sodium bicarbonate provides a visual cue (CO₂ effervescence) of the reaction.

  • Slow Addition: Carefully and slowly add the residual this compound to the neutralizing solution. If decontaminating glassware, slowly rinse the glassware with the basic solution, allowing the rinse to collect in the beaker.

  • Observe and Stir: Allow the mixture to stir for at least 30 minutes. If bicarbonate was used, stirring should continue until all effervescence has ceased. This ensures the reaction is complete.

  • Verify Neutralization: Check the pH of the aqueous solution using a pH strip. The final pH should be between 6 and 9. If the solution is still acidic, add more base dropwise until the desired pH is achieved.

  • Dispose: Transfer the fully neutralized aqueous solution into the designated Halogenated Organic Waste container.[9][11]

Protocol B: Disposal of Bulk Quantities (> 1 g)

This procedure requires enhanced temperature control due to the exothermic nature of the hydrolysis reaction.

  • Prepare the Neutralizing Bath: In a flask large enough to accommodate at least 10 times the volume of the waste, place a 5-10% solution of sodium hydroxide. Place the flask in an ice bath on a magnetic stir plate and begin stirring.

  • Portion-wise Addition: Very slowly, and in small portions, add the solid this compound to the cold, stirred sodium hydroxide solution.

  • Monitor Temperature: Carefully monitor the reaction. The rate of addition should be controlled to keep the temperature of the solution below 25°C. If the temperature rises significantly, cease addition until it has cooled.

  • Ensure Complete Reaction: After all the material has been added, remove the ice bath and allow the mixture to stir at room temperature for at least 2-4 hours. This ensures that the hydrolysis reaction goes to completion.

  • Verify Neutralization: Test the pH of the solution. It should be basic. If necessary, adjust the pH to be between 6 and 9 by adding an appropriate acid (e.g., dilute HCl) or base.

  • Final Disposal: Carefully transfer the neutralized solution to the designated Halogenated Organic Waste container.

Waste Stream Management and Decision Workflow

Proper segregation of chemical waste is critical for safety and compliance.[12] The neutralized solution from this compound contains a halogenated organic salt and must not be mixed with non-halogenated waste streams.[10][11]

The following workflow diagram illustrates the decision-making process for proper disposal.

G cluster_start Initial Waste Assessment cluster_process Neutralization Protocol cluster_end Final Disposal start Waste containing This compound decision Assess Quantity & Form start->decision small_quant Protocol A: Slow addition to stirred sodium bicarbonate solution. decision->small_quant  Residual / Small (<1g) large_quant Protocol B: Portion-wise addition to cooled, stirred NaOH solution. decision->large_quant Bulk (>1g)   verify Verify Complete Neutralization (Stir, Check pH is 6-9) small_quant->verify large_quant->verify end_node Transfer to Labeled 'HALOGENATED ORGANIC WASTE' Container verify->end_node

Caption: Disposal workflow for this compound.

Emergency Procedures in Case of a Spill

In the event of an accidental spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: For small spills, cover with a neutral absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.

  • Neutralize: Once absorbed, cautiously add a saturated solution of sodium bicarbonate to the absorbent material to neutralize the reactivity.

  • Collect and Dispose: Scoop the neutralized mixture into a designated waste container. Clean the area thoroughly. All spill cleanup materials must be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

By understanding the chemical principles of reactivity and adhering strictly to these procedural controls, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Title: Benzoyl chloride Source: Sciencemadness Wiki URL:[Link]
  • Title: this compound | C7H3BrCl2O | CID 2756871 Source: PubChem URL:[Link]
  • Title: Chemical Reactivity Hazards - Control and Prevention Source: Occupational Safety and Health Administr
  • Title: Chemical Reactivity Hazards - Overview Source: Occupational Safety and Health Administr
  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
  • Title: this compound | CAS#:21900-52-7 Source: Chemsrc URL:[Link]
  • Title: Chemical Safety: How to Meet the OSHA Standard Source: Construction Executive URL:[Link]
  • Title: Hazardous Waste Segregation Source: Bucknell University URL:[Link]
  • Title: PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS Source: EPFL URL:[Link]
  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: eCFR URL:[Link]
  • Title: BENZOYL CHLORIDE Source:
  • Title: CN103449964A - Preparation method of benzyl chloride derivatives Source: Google Patents URL
  • Title: OSHA Rules for Hazardous Chemicals Source: DuraLabel URL:[Link]
  • Title: CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid Source: Google Patents URL
  • Title: CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid Source: Scribd URL:[Link]
  • Title: Understanding OSHA Chemical Storage Requirements Source: PolyStar Containment URL:[Link]
  • Title: WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID Source: WIPO P
  • Title: MSDS of 5-Bromo-2-chlorobenzoic acid Source: Capot Chemical URL:[Link]
  • Title: A kind of synthetic method of 5-bromo-2-chlorobenzoic acid Source: P
  • Title: CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid Source: Google Patents URL
  • Title: Why does benzoyl chloride react preferentially with the phenoxide anion and not with w
  • Title: Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL:[Link]
  • Title: Proper disposal of chemicals Source: Sciencemadness Wiki URL:[Link]
  • Title: Halogenated Organic Liquids - Standard Operating Procedure Source: Braun Research Group, Northwestern University URL:[Link]
  • Title: Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
  • Title: Hazardous Waste Disposal Guide Source: Dartmouth College URL:[Link]
  • Title: Appendix A: Disposal Procedures by Chemical Source: UW-La Crosse URL:[Link]

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Safeguarding Your Synthesis: A Guide to Personal Protective Equipment for 5-Bromo-2-chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in the synthesis of pharmaceuticals, including certain potent and selective SGLT2 inhibitors, 5-Bromo-2-chlorobenzoyl chloride (CAS: 21900-52-7) is a compound of significant interest to the drug development community.[1] However, its utility in organic synthesis is matched by its hazardous nature.[2] This guide provides an in-depth, procedural framework for the safe handling of this reactive solid, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Understanding the Hazard: Why This Chemical Demands Respect

This compound is not merely a benign building block; it is a highly reactive acyl chloride. Its hazard profile is driven by its functional group, which reacts readily with nucleophiles, including water. This reactivity is the root cause of its primary dangers.

According to the Globally Harmonized System (GHS), its classifications are severe and demand a comprehensive safety strategy.[3] Key hazards include:

  • H314: Causes severe skin burns and eye damage. [3][4] The acyl chloride moiety readily hydrolyzes upon contact with moisture on the skin or in the eyes, releasing hydrochloric acid (HCl). This reaction causes immediate and severe chemical burns.

  • H302: Harmful if swallowed. [3][4] Ingestion leads to severe corrosion of the gastrointestinal tract.

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. [3] As a respiratory sensitizer, inhalation of its dust can lead to a severe, delayed allergic response in susceptible individuals.

  • H317: May cause an allergic skin reaction. [3] It is also a dermal sensitizer, meaning repeated contact can lead to the development of allergic contact dermatitis.

Understanding these hazards is the foundational step in selecting and using PPE correctly. The primary goal is to establish an unbroken barrier between the researcher and the chemical at all times.

The Protective Barrier: Essential PPE for Handling

The selection of PPE must directly counter the identified hazards. A multi-layered approach is essential for providing comprehensive protection. The following table summarizes the mandatory PPE for any procedure involving this compound.

Area of Protection Required PPE Rationale & Specifications
Eyes & Face Chemical Splash Goggles & Full-Face ShieldProtects against the severe and immediate danger of eye corrosion from splashes of the solid or its reaction products.[5] A face shield worn over goggles is mandatory to protect the entire face.[6]
Hands Chemical-Resistant Gloves (Double-Gloved)Given its high corrosivity, robust glove materials are required. Butyl rubber or Viton® are recommended for their high resistance to aggressive chemicals.[7] A dual-gloving strategy (e.g., two pairs of nitrile or a nitrile inner glove with a neoprene or butyl outer glove) is best practice for splash protection and safe doffing.[7]
Body Flame-Resistant Laboratory Coat & Chemical-Resistant ApronA flame-resistant lab coat provides a primary barrier. A chemical-resistant apron worn over the lab coat is essential to protect against splashes and spills of this corrosive solid.[7]
Respiratory NIOSH-Approved RespiratorAll handling of this solid must be performed within a certified chemical fume hood to control exposure to its dust.[8] If there is any risk of the fume hood failing or for spill cleanup, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is required.[6][7][9]

The Safe Handling Workflow: A Step-by-Step Protocol

Proper use of PPE is integrated into a safe operational workflow. Simply wearing the equipment is insufficient; it must be part of a deliberate, systematic procedure.

Pre-Operational Safety Checks
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is adequate.

  • Inspect PPE: Before donning, meticulously inspect all PPE for signs of degradation, such as cracks, discoloration, or stiffness.

  • Locate Emergency Equipment: Confirm the clear accessibility and functionality of the safety shower and eyewash station.[6]

  • Prepare a Waste Container: Have a clearly labeled "Halogenated Organic Waste" container ready within the fume hood.[10]

Operational Protocol: Weighing and Transfer

This protocol is designed to minimize dust generation and potential for exposure.

  • Don PPE: Put on all required PPE as detailed in the table above before approaching the chemical.

  • Work Within Fume Hood: Conduct all manipulations of this compound exclusively within the fume hood.

  • Dispense Carefully: Use a spatula to carefully transfer the solid from its storage container to a tared weigh boat or directly into the reaction vessel. Avoid any actions that could create dust.

  • Seal and Clean: Immediately and securely close the source container. Decontaminate the spatula with an appropriate solvent (e.g., anhydrous acetone), collecting the rinsate in the halogenated waste container.

  • Doff PPE Correctly: Once the operation is complete and the area is clean, remove PPE in a manner that avoids cross-contamination, removing gloves last.

  • Wash Hands: Wash hands thoroughly with soap and water after removing PPE.[9]

Workflow Visualization

The following diagram illustrates the critical decision points and safety measures in the handling workflow.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase start Start: Plan Experiment check_hood Verify Fume Hood Functionality start->check_hood inspect_ppe Inspect PPE for Integrity check_hood->inspect_ppe locate_safety Locate Eyewash/ Safety Shower inspect_ppe->locate_safety prep_waste Prepare Labeled Halogenated Waste locate_safety->prep_waste don_ppe Don Full PPE prep_waste->don_ppe weigh Weigh/Transfer Chemical Carefully don_ppe->weigh seal Securely Seal Source Container weigh->seal clean Decontaminate Tools seal->clean dispose Dispose of Waste in Correct Container clean->dispose doff_ppe Doff PPE Safely dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end End: Procedure Complete wash->end

Caption: Safe Handling Workflow for this compound.

Emergency Response: Immediate and Correct Actions

In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes at an eyewash station, holding the eyelids open.[6][11] Seek immediate medical attention.

  • Skin Contact: Instantly use a safety shower to rinse the affected area for at least 15 minutes.[6] While rinsing, remove all contaminated clothing. Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][12]

  • Spill Inside Fume Hood: For a minor spill, absorb the material with an inert, non-combustible material like sand or vermiculite.[10] Carefully scoop the mixture into your pre-labeled halogenated waste container. Do not use water.[11]

  • Major Spill: Evacuate the laboratory immediately and alert your institution's safety personnel.[10]

Decontamination and Disposal

Proper disposal is a critical final step in the safety lifecycle of this chemical.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and solvent rinsates, must be disposed of in a designated "Halogenated Organic Waste" container.[10] This is crucial for proper environmental handling and disposal.

  • Container Management: Keep waste containers securely closed except when adding waste. Store them in a designated, well-ventilated area, preferably within secondary containment.[10]

By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely utilize this compound, advancing their critical work in drug development while maintaining the highest standards of laboratory safety.

References

  • PubChem. This compound | C7H3BrCl2O | CID 2756871. [Link]
  • Chemos GmbH&Co.KG.
  • Chemsrc. This compound | CAS#:21900-52-7. [Link]
  • BASF.
  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?. [Link]
  • New Jersey Department of Health. Benzoyl chloride - Hazardous Substance Fact Sheet. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.